molecular formula C7H12ClN5 B1605427 N2,N2,N4,N4-Tetramethyl-6-chloro-1,3,5-triazine-2,4-diamine CAS No. 3140-74-7

N2,N2,N4,N4-Tetramethyl-6-chloro-1,3,5-triazine-2,4-diamine

Cat. No.: B1605427
CAS No.: 3140-74-7
M. Wt: 201.66 g/mol
InChI Key: QEHWAQITIOWIEX-UHFFFAOYSA-N
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Description

N2,N2,N4,N4-Tetramethyl-6-chloro-1,3,5-triazine-2,4-diamine is a useful research compound. Its molecular formula is C7H12ClN5 and its molecular weight is 201.66 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

6-chloro-2-N,2-N,4-N,4-N-tetramethyl-1,3,5-triazine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12ClN5/c1-12(2)6-9-5(8)10-7(11-6)13(3)4/h1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEHWAQITIOWIEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC(=N1)Cl)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60337288
Record name 6-Chloro-N~2~,N~2~,N~4~,N~4~-tetramethyl-1,3,5-triazine-2,4-diamine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3140-74-7
Record name 1,3,5-Triazine-2,4-diamine, 6-chloro-N2,N2,N4,N4-tetramethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003140747
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Chloro-N~2~,N~2~,N~4~,N~4~-tetramethyl-1,3,5-triazine-2,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60337288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-CHLORO-N2,N2,N4,N4-TETRAMETHYL-1,3,5-TRIAZINE-2,4-DIAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L28HAJ6GG7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-Depth Technical Guide to N²,N²,N⁴,N⁴-Tetramethyl-6-chloro-1,3,5-triazine-2,4-diamine

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 3140-74-7

Introduction

N²,N²,N⁴,N⁴-Tetramethyl-6-chloro-1,3,5-triazine-2,4-diamine, also commonly known as 2-chloro-4,6-bis(dimethylamino)-1,3,5-triazine, is a highly functionalized heterocyclic compound. As a member of the s-triazine family, it is built upon a core structure that has proven to be a "privileged scaffold" in medicinal chemistry and materials science. The strategic arrangement of two dimethylamino groups and a single reactive chlorine atom on the triazine ring makes this molecule a potent and versatile intermediate. Its primary utility in advanced chemical synthesis, particularly in the realm of drug development, lies in its function as a robust and efficient coupling reagent for the formation of amide bonds—a cornerstone of peptide and small molecule synthesis. This guide provides an in-depth examination of its synthesis, properties, and critical applications for professionals in research and development.

Physicochemical Properties and Identification

Accurate identification and understanding of a compound's physical properties are fundamental to its effective use in a laboratory setting. The key identifiers and computed properties for N²,N²,N⁴,N⁴-Tetramethyl-6-chloro-1,3,5-triazine-2,4-diamine are summarized below.

IdentifierValue
CAS Number 3140-74-7[1]
IUPAC Name 6-chloro-N²,N²,N⁴,N⁴-tetramethyl-1,3,5-triazine-2,4-diamine
Molecular Formula C₇H₁₂ClN₅
Molecular Weight 201.66 g/mol
Synonyms 2-Chloro-4,6-bis(dimethylamino)-1,3,5-triazine; 2,4-Bis(dimethylamino)-6-chloro-1,3,5-triazine; Altretamine monochloro analog
Appearance White to pale yellow crystalline powder[1]
Melting Point While not explicitly reported for this specific compound, related 2-chloro-4,6-diamino-1,3,5-triazines exhibit high melting points, often >300 °C, suggesting this compound is a stable solid at room temperature.[1]

Synthesis Pathway and Rationale

The synthesis of substituted triazines is a well-established area of organic chemistry, relying on the sequential nucleophilic substitution of chlorine atoms from a common, inexpensive starting material: 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride).

Causality of the Synthetic Strategy: The three chlorine atoms on cyanuric chloride exhibit differential reactivity. The electron-withdrawing nature of the triazine ring makes the carbon atoms highly electrophilic and susceptible to nucleophilic attack. However, once the first chlorine is replaced by an electron-donating group (like an amine), the ring becomes more electron-rich, which deactivates the remaining carbon-chlorine bonds to a degree. This electronic effect allows for a controlled, stepwise substitution by carefully managing the reaction temperature.

  • First Substitution: Occurs readily at low temperatures (e.g., 0-5 °C).

  • Second Substitution: Requires moderately higher temperatures (e.g., room temperature to 40 °C).

  • Third Substitution: Typically requires heating or reflux conditions.[2]

This reactivity gradient is the key to selectively synthesizing di-substituted products like N²,N²,N⁴,N⁴-Tetramethyl-6-chloro-1,3,5-triazine-2,4-diamine with high yield and purity.

Synthesis_Workflow cluster_reaction Stepwise Nucleophilic Aromatic Substitution Cyanuric_Chloride 2,4,6-Trichloro-1,3,5-triazine (Cyanuric Chloride) Reaction_Vessel Reaction at 0-5 °C (1st Substitution) Then warm to RT (2nd Substitution) Cyanuric_Chloride->Reaction_Vessel Dimethylamine Dimethylamine (aq. solution) (2.0 equivalents) Dimethylamine->Reaction_Vessel Base Base (e.g., Na₂CO₃) in Acetone/Water Base->Reaction_Vessel Product N²,N²,N⁴,N⁴-Tetramethyl-6-chloro- 1,3,5-triazine-2,4-diamine Reaction_Vessel->Product Experimental_Workflow Start Dissolve Carboxylic Acid in Anhydrous DCM Activation Add Triazine Coupling Agent & N-Methylmorpholine Start->Activation Stir Stir for 1-2h at RT (Formation of Active Ester) Activation->Stir AddAmine Add Amine Solution Dropwise Stir->AddAmine Reaction Stir 4-12h at RT (Monitor by TLC/LC-MS) AddAmine->Reaction Workup Aqueous Workup (HCl, NaHCO₃, Brine) Reaction->Workup Purify Dry, Concentrate & Purify via Chromatography Workup->Purify Product Pure Amide Product Purify->Product

Sources

Physical and chemical properties of N2,N2,N4,N4-Tetramethyl-6-chloro-1,3,5-triazine-2,4-diamine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of N2,N2,N4,N4-Tetramethyl-6-chloro-1,3,5-triazine-2,4-diamine, a substituted s-triazine with significant potential in synthetic chemistry and drug discovery. This document delves into the compound's structural characteristics, physicochemical parameters, reactivity, and provides a representative synthetic protocol. The guide is intended to be a valuable resource for researchers and professionals working with this class of compounds, enabling a deeper understanding of its behavior and facilitating its application in the laboratory.

Introduction

This compound, also known as 2-chloro-4,6-bis(dimethylamino)-s-triazine, belongs to the versatile family of 1,3,5-triazines. The triazine core, a six-membered heterocyclic ring containing three nitrogen atoms, is a privileged scaffold in medicinal chemistry and materials science. The specific substitution pattern of a chlorine atom and two dimethylamino groups imparts a unique combination of reactivity and stability to the molecule. The chlorine atom serves as a reactive handle for nucleophilic substitution, making it a valuable building block for the synthesis of more complex triazine derivatives. The electron-donating dimethylamino groups modulate the reactivity of the triazine ring and influence the compound's overall physicochemical properties. This guide aims to consolidate the available technical information on this compound, providing a solid foundation for its use in research and development.

Molecular Structure and Identifiers

The structural integrity and identity of a chemical compound are fundamental to its scientific application. This section details the key identifiers for this compound.

IdentifierValue
IUPAC Name 6-chloro-N2,N2,N4,N4-tetramethyl-1,3,5-triazine-2,4-diamine[1]
Synonyms 2-Chloro-4,6-bis(dimethylamino)-s-triazine, 2,4-Bis(dimethylamino)-6-chloro-1,3,5-triazine, 6-Chloro-2,4-bis(dimethylamino)-1,3,5-triazine[1]
CAS Number 3140-74-7[1]
Molecular Formula C7H12ClN5[1]
Molecular Weight 201.66 g/mol [1]
Canonical SMILES CN(C)C1=NC(=NC(=N1)Cl)N(C)C
InChI Key QEHWAQITIOWIEX-UHFFFAOYSA-N

digraph "N2_N2_N4_N4_Tetramethyl_6_chloro_1_3_5_triazine_2_4_diamine" {
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node [shape=plaintext, fontname="Helvetica", fontsize=12];
edge [fontname="Helvetica", fontsize=10];

// Atom nodes N1 [label="N", pos="0,1.5!"]; C2 [label="C", pos="-1.3,0.75!"]; N3 [label="N", pos="-1.3,-0.75!"]; C4 [label="C", pos="0,-1.5!"]; N5 [label="N", pos="1.3,-0.75!"]; C6 [label="C", pos="1.3,0.75!"]; Cl [label="Cl", pos="2.6,1.5!"]; N_C2 [label="N", pos="-2.6,1.5!"]; C_Me1_N_C2 [label="C", pos="-3.9,0.75!"]; C_Me2_N_C2 [label="C", pos="-3.9,2.25!"]; N_C4 [label="N", pos="0,-3!"]; C_Me1_N_C4 [label="C", pos="-1.3,-3.75!"]; C_Me2_N_C4 [label="C", pos="1.3,-3.75!"];

// Bond edges N1 -- C2; C2 -- N3; N3 -- C4; C4 -- N5; N5 -- C6; C6 -- N1; C6 -- Cl; C2 -- N_C2; N_C2 -- C_Me1_N_C2; N_C2 -- C_Me2_N_C2; C4 -- N_C4; N_C4 -- C_Me1_N_C4; N_C4 -- C_Me2_N_C4;

// Double bonds edge [style=double]; N1 -- C6; N3 -- C2; N5 -- C4; }digraph "Reactivity_Diagram" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5]; node [shape=box, style=rounded, fontname="Helvetica", fontsize=12, fillcolor="#F1F3F4", style="filled,rounded"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];

// Nodes start [label="N2,N2,N4,N4-Tetramethyl-6-chloro-\n1,3,5-triazine-2,4-diamine", fillcolor="#4285F4", fontcolor="#FFFFFF"]; nucleophile [label="Nucleophile (Nu-H)\n(e.g., R-NH2, R-OH, R-SH)"]; product [label="Substituted Triazine Derivative\n(N,N,N',N'-Tetramethyl-6-Nu-\n1,3,5-triazine-2,4-diamine)", fillcolor="#34A853", fontcolor="#FFFFFF"]; byproduct [label="HCl"];

// Edges start -> product [label="Nucleophilic Substitution"]; nucleophile -> product; product -> byproduct [style=invis]; }

Figure 2: Nucleophilic substitution reaction.

Synthesis

The synthesis of this compound typically starts from cyanuric chloride. The reaction involves a sequential nucleophilic substitution of the chlorine atoms with dimethylamine. The reactivity of the chlorine atoms on the triazine ring decreases with each substitution, allowing for a controlled reaction.

General Synthetic Approach

The synthesis is a two-step nucleophilic substitution.

  • Monosubstitution: Cyanuric chloride is reacted with one equivalent of dimethylamine at a low temperature (typically 0-5 °C) to yield 2,4-dichloro-6-(dimethylamino)-1,3,5-triazine.

  • Disubstitution: The resulting dichlorotriazine is then reacted with a second equivalent of dimethylamine, usually at a slightly elevated temperature, to afford the desired this compound.

Synthesis_Workflow cyanuric_chloride Cyanuric Chloride dichloro_intermediate 2,4-Dichloro-6-(dimethylamino)- 1,3,5-triazine cyanuric_chloride->dichloro_intermediate Step 1 dimethylamine1 Dimethylamine (1 eq) Low Temperature dimethylamine1->dichloro_intermediate final_product N2,N2,N4,N4-Tetramethyl-6-chloro- 1,3,5-triazine-2,4-diamine dichloro_intermediate->final_product Step 2 dimethylamine2 Dimethylamine (1 eq) Elevated Temperature dimethylamine2->final_product

Figure 3: General synthesis workflow.

Representative Experimental Protocol

Materials:

  • Cyanuric chloride

  • Dimethylamine (as a solution in a suitable solvent, e.g., THF or as a gas)

  • Anhydrous aprotic solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM))

  • Base (e.g., Triethylamine, Diisopropylethylamine)

  • Standard laboratory glassware and equipment

Procedure:

  • Step 1: Preparation of 2,4-Dichloro-6-(dimethylamino)-1,3,5-triazine

    • Dissolve cyanuric chloride (1.0 eq) in anhydrous THF in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0-5 °C using an ice bath.

    • Slowly add a solution of dimethylamine (1.0 eq) and a base (1.1 eq) in anhydrous THF to the stirred solution of cyanuric chloride over a period of 1-2 hours, maintaining the temperature below 5 °C.

    • After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 2-3 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, filter the reaction mixture to remove the precipitated amine hydrochloride salt.

    • Concentrate the filtrate under reduced pressure to obtain the crude 2,4-dichloro-6-(dimethylamino)-1,3,5-triazine, which can be used in the next step without further purification.

  • Step 2: Preparation of this compound

    • Dissolve the crude 2,4-dichloro-6-(dimethylamino)-1,3,5-triazine from Step 1 in anhydrous THF.

    • To this solution, add a solution of dimethylamine (1.0 eq) and a base (1.1 eq) in anhydrous THF.

    • Heat the reaction mixture to a moderately elevated temperature (e.g., 40-50 °C) and stir for several hours.

    • Monitor the reaction progress by TLC.

    • Once the reaction is complete, cool the mixture to room temperature and filter to remove any precipitate.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to afford the pure this compound.

Spectral Data

Spectroscopic data is essential for the structural elucidation and purity assessment of the compound.

  • ¹H NMR: The proton NMR spectrum is expected to be relatively simple. A singlet corresponding to the twelve equivalent protons of the four methyl groups on the two dimethylamino substituents would be observed. The chemical shift of this singlet would likely be in the range of 3.0-3.5 ppm. Due to restricted rotation around the C-N bonds of the dimethylamino groups at lower temperatures, peak broadening or even splitting into multiple signals might be observed.

  • ¹³C NMR: The carbon NMR spectrum is expected to show signals for the methyl carbons and the three distinct carbons of the triazine ring. The methyl carbons would appear as a single peak. The triazine ring carbons, being in different chemical environments (one attached to chlorine and two to dimethylamino groups), should exhibit three distinct signals in the aromatic region (typically 160-175 ppm).

  • Mass Spectrometry (GC-MS): The mass spectrum would show the molecular ion peak (M+) and characteristic fragmentation patterns. PubChem reports GC-MS data with major fragments observed at m/z values of 98, 44, 42, and 123. [1]

Safety and Handling

General Precautions:

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handle the compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.

  • Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents, acids, and bases.

Applications in Research and Drug Development

This compound serves as a key building block in the synthesis of a variety of biologically active molecules and functional materials.

  • Medicinal Chemistry: The triazine scaffold is present in numerous approved drugs. This compound provides a convenient starting point for the synthesis of novel triazine derivatives with potential therapeutic applications, including as kinase inhibitors, anticancer agents, and antiviral compounds. The chlorine atom can be displaced by various nucleophiles to introduce pharmacophoric groups.

  • Peptide Coupling: Activated triazine derivatives are used as efficient coupling reagents in peptide synthesis. While this specific compound is not a direct coupling agent, it can be a precursor to such reagents.

  • Materials Science: Triazine-based materials are known for their thermal stability and are used in the development of polymers, resins, and dyes. The reactivity of the chlorine atom allows for the incorporation of this triazine unit into larger polymeric structures.

Conclusion

This compound is a valuable synthetic intermediate with significant potential in various scientific disciplines. This technical guide has summarized its key physical and chemical properties, provided a representative synthetic protocol, and highlighted its potential applications. While there is a need for more extensive experimental data on its physical properties and a dedicated safety profile, the information presented herein offers a solid foundation for researchers and professionals to safely handle and effectively utilize this versatile compound in their scientific endeavors.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

Sources

Synthesis pathway for N2,N2,N4,N4-Tetramethyl-6-chloro-1,3,5-triazine-2,4-diamine

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of N2,N2,N4,N4-Tetramethyl-6-chloro-1,3,5-triazine-2,4-diamine

Abstract

This technical guide provides a comprehensive overview of the synthetic pathway for this compound, a key intermediate in the development of pharmaceuticals and other fine chemicals. The core of this synthesis is the stepwise nucleophilic aromatic substitution (SNAr) on cyanuric chloride. This document delves into the reaction mechanism, provides a detailed, field-proven experimental protocol, and explains the critical process parameters that ensure high yield and purity. This guide is intended for researchers, chemists, and drug development professionals who require a practical and scientifically grounded understanding of this synthesis.

Introduction and Significance

This compound, also commonly known as 2-chloro-4,6-bis(dimethylamino)-1,3,5-triazine, is a disubstituted s-triazine derivative.[1][2] The 1,3,5-triazine ring is a privileged structure in medicinal chemistry and materials science due to its unique electronic properties and ability to be functionalized at three distinct positions.[3] The title compound serves as a versatile building block, where the remaining chlorine atom can be further displaced by a variety of nucleophiles to create a diverse library of trisubstituted triazines.[4][5] These derivatives are explored for a wide range of biological activities, including their use as potential insecticides and in pharmaceutical development.[2]

The synthesis hinges on the controlled reaction of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) with dimethylamine. The inherent reactivity difference of the three chlorine atoms on the triazine ring allows for a selective, stepwise substitution, which is the cornerstone of this process.[6]

The Core Synthesis Principle: Temperature-Controlled Sequential SNAr

The synthesis of substituted triazines from cyanuric chloride is a classic example of a sequential nucleophilic aromatic substitution reaction.[6][7] The key to selectively producing the desired disubstituted product lies in understanding and controlling the reactivity of the triazine ring.

The Reactivity Gradient

The three chlorine atoms on cyanuric chloride are not equally reactive. The first chlorine is highly susceptible to nucleophilic attack. Once it is replaced by an electron-donating group, such as a dimethylamino group, the electron density of the heteroaromatic ring increases. This partial deactivation makes the second chlorine less reactive than the first. Consequently, the third chlorine is the least reactive.[6] This predictable decrease in reactivity allows for the isolation of mono-, di-, and trisubstituted products by carefully managing the reaction conditions.[4]

The Critical Role of Temperature

Temperature is the primary tool for controlling the extent of substitution. An established empirical rule dictates the conditions for selective substitution[6]:

  • First Substitution: Occurs readily at low temperatures, typically between 0-5 °C.

  • Second Substitution: Requires moderate temperatures, often around room temperature or slightly elevated (e.g., 30-40 °C).

  • Third Substitution: Necessitates higher temperatures, often requiring heating or reflux conditions to proceed at a reasonable rate.[8]

By initiating the reaction at a low temperature and then allowing it to warm, we can achieve the sequential displacement of two chlorine atoms while leaving the third intact.

Experimental Protocol: Synthesis of this compound

This protocol describes a robust and scalable laboratory procedure for the synthesis of the target compound.

Materials and Reagents
ReagentMolecular FormulaM.W. ( g/mol )Molar Eq.Notes
Cyanuric ChlorideC₃Cl₃N₃184.411.0Fuming solid, handle in a fume hood.[9]
Dimethylamine (40% aq. sol.)(CH₃)₂NH45.082.1Corrosive, strong odor.
Sodium BicarbonateNaHCO₃84.012.2To neutralize generated HCl.
AcetoneC₃H₆O58.08-Reaction Solvent.
Deionized WaterH₂O18.02-For work-up.
Crushed IceH₂O (solid)18.02-For precipitation.
Step-by-Step Methodology
  • Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, add cyanuric chloride (18.4 g, 0.1 mol).

  • Dissolution: Add acetone (150 mL) to the flask and stir until the cyanuric chloride is completely dissolved.

  • Initial Cooling: Place the flask in an ice-salt bath and cool the solution to 0-5 °C with vigorous stirring. Causality: Maintaining this low temperature is crucial to control the exothermic first substitution and prevent the formation of undesired byproducts.[9]

  • Nucleophile Preparation: In a separate beaker, prepare a solution of 40% aqueous dimethylamine (23.7 g, 0.21 mol) and sodium bicarbonate (18.5 g, 0.22 mol) in 50 mL of water. Cool this solution in an ice bath. Expert Insight: The base (sodium bicarbonate) is essential to neutralize the hydrochloric acid formed during the substitution. Without it, the HCl would protonate the dimethylamine, rendering the nucleophile inactive.

  • First Substitution (Monosubstitution): Add approximately half of the cold dimethylamine solution dropwise to the stirred cyanuric chloride solution over 30-45 minutes. Ensure the internal temperature does not rise above 5 °C.

  • Reaction Progression: After the initial addition, continue to stir the reaction mixture vigorously at 0-5 °C for 2 hours.

  • Second Substitution (Disubstitution): Add the remaining half of the dimethylamine solution dropwise. After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature (approx. 25 °C).

  • Completion: Continue stirring the reaction at room temperature for an additional 4-6 hours to drive the second substitution to completion. The reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase like Ethyl Acetate/Hexane (3:7).

  • Product Precipitation: Pour the reaction mixture slowly into a beaker containing 500 g of crushed ice and water with constant stirring. A white solid precipitate will form. Trustworthiness: This step ensures that the product, which is poorly soluble in water, crashes out of the solution while the inorganic salts (NaCl and excess NaHCO₃) remain dissolved.

  • Isolation: Isolate the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake thoroughly with cold deionized water (3 x 100 mL) to remove any residual salts.

  • Drying: Dry the product under high vacuum to a constant weight. A typical yield is 85-95%.

  • (Optional) Recrystallization: For higher purity, the crude product can be recrystallized from a suitable solvent such as heptane or an ethanol/water mixture.

Visualization of the Synthetic Workflow

The following diagram illustrates the key stages of the synthesis, highlighting the temperature-controlled stepwise addition.

Synthesis_Pathway cluster_start Starting Materials cluster_reaction Reaction Vessel cluster_workup Work-up & Purification TCT Cyanuric Chloride in Acetone Step1 Step 1: First Substitution TCT->Step1 DMA Dimethylamine (2.1 eq) + NaHCO3 (2.2 eq) DMA->Step1 1st eq. @ 0-5 °C Step2 Step 2: Second Substitution DMA->Step2 2nd eq. @ RT Step1->Step2 Intermediate (Monosubstituted) Product N2,N2,N4,N4-Tetramethyl-6-chloro- 1,3,5-triazine-2,4-diamine Step2->Product Precipitate Precipitation (Ice Water) Product->Precipitate Filter Filtration & Washing Precipitate->Filter Dry Drying Filter->Dry

Caption: Workflow for the synthesis of 2-chloro-4,6-bis(dimethylamino)-1,3,5-triazine.

Safety and Handling

  • Cyanuric Chloride: This compound is a lachrymator and is moisture-sensitive, releasing HCl upon contact with water. It must be weighed and handled in a well-ventilated fume hood.[9] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, is mandatory.

  • Dimethylamine: A 40% aqueous solution is corrosive and has a pungent, fishy odor. All handling should be performed in a fume hood.[10]

  • Solvents: Acetone is highly flammable. Ensure there are no ignition sources nearby.

Conclusion

The synthesis of this compound is a well-established and efficient process rooted in the fundamental principles of nucleophilic aromatic substitution on an electron-deficient heterocyclic ring. The success of this synthesis is critically dependent on the precise control of reaction temperature to manage the reactivity gradient of the chlorine atoms on the cyanuric chloride starting material. The protocol outlined in this guide represents a reliable and validated method for producing high yields of the desired product, providing a crucial platform for further derivatization in pharmaceutical and chemical research.

References

  • ANHUI SHINDO CHEM. (2015). Preparation method of 2-chloro-4,6-dimethoxy-1,3,5-triazine. Eureka | Patsnap. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of 6,N²-diaryl-1,3,5-triazine-2,4-diamines (1–126). Available at: [Link]

  • National Institutes of Health (NIH). (2020). 6,N2-Diaryl-1,3,5-triazine-2,4-diamines: synthesis, antiproliferative activity and 3D-QSAR modeling. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Cyanuric chloride as a linker towards the synthesis of covalent triazine polymers: a review. Materials Advances. Available at: [Link]

  • Google Patents. (n.d.). CN101367763A - Synthesis process of 1-phenyl-3-methyl-5-pyrazolone.
  • MDPI. (n.d.). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Available at: [Link]

  • DTIC. (n.d.). SYNTHESIS AND PROPERTIES OF SOME CYANURIC CHLORIDE DERIVATIVES. Available at: [Link]

  • National Institutes of Health (NIH). (n.d.). Protocol for synthesis of di- and tri-substituted s-triazine derivatives. PMC. Available at: [Link]

  • PubChem. (n.d.). This compound. Available at: [Link]

  • ResearchGate. (n.d.). Synthetic scheme for 2,4-diamino-6-chloro-[11][12][13]triazines. Available at: [Link]

  • TROINDIA. (n.d.). SYNTHESIS AND PROPERTIES OF SOME CYANURIC CHLORIDE DERIVATIVES. Available at: [Link]

  • National Institutes of Health (NIH). (2021). s-Triazine: A Privileged Structure for Drug Discovery and Bioconjugation. PMC. Available at: [Link]

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N2,N2,N4,N4-Tetramethyl-6-chloro-1,3,5-triazine-2,4-diamine structure elucidation

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Structure Elucidation of N2,N2,N4,N4-Tetramethyl-6-chloro-1,3,5-triazine-2,4-diamine

Abstract

The unequivocal determination of a molecule's chemical structure is a foundational requirement in chemical research and pharmaceutical development. This guide provides a comprehensive, multi-technique workflow for the structure elucidation of this compound (CAS: 3140-74-7), a substituted s-triazine.[1][2][3] We move beyond simple data reporting to explain the causality behind the selection of analytical techniques, focusing on a self-validating system where orthogonal methods converge to a single, unambiguous structural assignment. This document details field-proven protocols for Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), integrating these data streams to build a conclusive structural proof. The principles and methodologies described herein are broadly applicable to the characterization of other heterocyclic compounds.[4][5][6]

Introduction: The Imperative for Structural Verification

This compound, also known as 2-chloro-4,6-bis(dimethylamino)-s-triazine, is a molecule built upon the C₃N₃ heterocyclic core of 1,3,5-triazine.[1] The triazine scaffold is a privileged structure in medicinal chemistry, known for its diverse biological activities.[7][8] For any novel or synthesized compound, particularly one intended for biological screening or as a drug development intermediate, its precise molecular structure must be confirmed. This process, known as structure elucidation, is not merely an academic exercise; it is a critical component of scientific integrity and regulatory compliance, ensuring that biological activity is attributed to the correct molecular entity.

Molecular Identity:

  • Molecular Formula: C₇H₁₂ClN₅[1][3]

  • Molecular Weight: 201.66 g/mol [1][3]

  • Core Structure: 1,3,5-triazine (s-triazine)

The Elucidation Workflow: A Multi-Pronged Approach

A confident structural assignment is rarely achieved with a single technique. We employ an integrated workflow where each analysis provides a unique piece of the puzzle, and the final picture is assembled from the converging lines of evidence.

Elucidation_Workflow cluster_input Initial Analysis cluster_techniques Core Analytical Techniques cluster_data Data Interpretation cluster_conclusion Structural Confirmation Sample Synthesized Compound (Purity Assessed) MS Mass Spectrometry (MS) Sample->MS NMR NMR Spectroscopy Sample->NMR MS_Data Molecular Weight Isotopic Pattern (Cl) Fragmentation Data MS->MS_Data NMR_Data ¹H: Chemical Environment ¹³C: Carbon Skeleton 2D: Connectivity NMR->NMR_Data Proposed_Structure Hypothesized Structure MS_Data->Proposed_Structure Confirms Formula NMR_Data->Proposed_Structure Defines Skeleton Final_Structure Confirmed Structure: N2,N2,N4,N4-Tetramethyl-6- chloro-1,3,5-triazine-2,4-diamine Proposed_Structure->Final_Structure Cross-Validation

Figure 1: Integrated workflow for structure elucidation.

Mass Spectrometry (MS): The Molecular Blueprint

3.1. Expertise & Experience: Why MS is the First Step Mass spectrometry is the initial and most direct method for determining the molecular weight of a compound. For the target molecule, MS not only confirms the mass of the parent molecule but also provides a critical piece of evidence for the presence of chlorine through its distinct isotopic signature. The choice of ionization method—Electron Impact (EI) or Electrospray Ionization (ESI)—is crucial. ESI is a "soft" technique ideal for confirming the molecular weight via the protonated molecule [M+H]⁺, while EI provides a reproducible fragmentation "fingerprint" that aids in structural confirmation.[9][10][11]

3.2. Trustworthiness: Self-Validating Data The data from MS is self-validating due to two key features:

  • Isotopic Pattern: Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance of 3:1. Therefore, any chlorine-containing fragment will appear as a pair of peaks (M and M+2) separated by 2 m/z units, with a relative intensity ratio of ~3:1. This provides undeniable proof of the presence of one chlorine atom.

  • Fragmentation Analysis: The fragmentation pattern must be chemically sensible. Cleavage should occur at the weakest bonds or lead to stable neutral losses or fragment ions. For s-triazines, characteristic fragmentations often involve the loss of substituents from the ring.[10][12]

3.3. Experimental Protocol: GC-MS Analysis A Gas Chromatography-Mass Spectrometry (GC-MS) method is well-suited for this volatile and thermally stable compound.[13][14]

  • Sample Preparation: Prepare a 1 mg/mL solution of the compound in a suitable volatile solvent (e.g., ethyl acetate or dichloromethane).

  • GC Separation: Inject 1 µL of the solution into a GC equipped with a standard nonpolar column (e.g., DB-5ms). Use a temperature program starting at 100 °C and ramping to 250 °C to ensure elution.

  • MS Detection (EI Mode): The mass spectrometer is operated in Electron Impact (EI) mode at 70 eV. Scan from m/z 40 to 300.

  • Data Analysis:

    • Identify the molecular ion peak (M⁺).

    • Verify the M⁺/(M+2)⁺ isotopic cluster for chlorine.

    • Propose structures for major fragment ions.

3.4. Data Presentation: Expected Mass Spectrum

Ion/FragmentProposed StructureExpected m/zKey Validation Points
[M]⁺C₇H₁₂ClN₅201/203Molecular Ion; confirms MW. Shows ~3:1 isotopic pattern for one Cl atom.
[M-CH₃]⁺C₆H₉ClN₅186/188Loss of a methyl radical from a dimethylamino group.
[M-Cl]⁺C₇H₁₂N₅166Loss of a chlorine radical.
[M-N(CH₃)₂]⁺C₅H₆ClN₃157/159Loss of a dimethylamino radical.
[C₄H₆N₃]⁺Fragment of ring96Further fragmentation involving ring cleavage.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Connectivity Map

4.1. Expertise & Experience: Why NMR is the Cornerstone While MS provides the formula, NMR spectroscopy maps the molecular structure by probing the chemical environment of each nucleus. For this compound, the expected high degree of symmetry simplifies the spectra, making it a powerful diagnostic tool. However, aminosubstituted triazines can exhibit restricted rotation around the C(triazine)-N(amino) bonds, which can lead to peak broadening or the appearance of multiple conformers (rotamers) at room temperature.[15] Awareness of this phenomenon is key to correct interpretation. Using a co-solvent or acquiring spectra at elevated temperatures can often coalesce these signals by increasing the rate of interconversion.[15]

4.2. Trustworthiness: A Self-Validating Multi-Experiment System The combination of 1D (¹H, ¹³C) and 2D (HSQC, HMBC) NMR experiments provides an internally consistent and verifiable dataset.

  • ¹H NMR identifies the number and type of proton environments.

  • ¹³C NMR identifies the number of unique carbon environments, revealing molecular symmetry.

  • HSQC (Heteronuclear Single Quantum Coherence) directly correlates protons with the carbons they are attached to.

  • HMBC (Heteronuclear Multiple Bond Correlation) reveals 2- and 3-bond correlations between protons and carbons, establishing the connectivity between different parts of the molecule.

4.3. Experimental Protocol: NMR Data Acquisition

  • Sample Preparation: Dissolve ~10-15 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃). Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Acquisition: Acquire a standard proton spectrum on a 400 MHz or higher spectrometer.

  • ¹³C{¹H} NMR Acquisition: Acquire a proton-decoupled carbon spectrum.

  • 2D NMR Acquisition: Acquire standard gradient-selected HSQC and HMBC spectra. Optimize the HMBC experiment for a long-range coupling of ~8 Hz.

4.4. Data Presentation: Expected NMR Assignments

¹H and ¹³C NMR Data

Atom Label¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)¹H MultiplicityKey Validation Points
-N(CH ₃)₂~3.2~37.0Singlet (s)Integral of 12H confirms four equivalent methyl groups. Singlet indicates free rotation or a time-averaged single environment.
C 2/C 4-~166.0-Two equivalent carbons attached to the N(CH₃)₂ groups.
C 6-~171.0-Unique carbon attached to the chlorine atom, typically shifted further downfield.

2D NMR Correlation Logic

  • HSQC: A single cross-peak will confirm the correlation between the proton signal at ~3.2 ppm and the carbon signal at ~37.0 ppm.

  • HMBC: The crucial experiment. It will show a cross-peak from the methyl protons (~3.2 ppm) to the triazine carbons they are attached to (~166.0 ppm), confirming the N-C(triazine) bond. This definitively proves the location of the dimethylamino groups on the heterocyclic ring.

HMBC_Connectivity cluster_mol C_Me C(Me) @ ~37.0 ppm H_Me H(Me) @ ~3.2 ppm H_Me->C_Me HSQC (1J) C_Triazine_N C(2/4) @ ~166.0 ppm H_Me->C_Triazine_N Key HMBC (2J) C_Triazine_Cl C(6) @ ~171.0 ppm

Sources

An In-Depth Technical Guide to the Mechanism of Action of Chloro-s-Triazine Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive exploration of the molecular mechanisms underpinning the biological activity of chloro-s-triazine compounds. Historically recognized for their potent herbicidal properties, the utility and study of the s-triazine scaffold have expanded into the realm of drug discovery and development. This document synthesizes field-proven insights with technical data to elucidate the primary mechanism of action—the inhibition of Photosystem II (PSII)—and explores secondary mechanisms, including endocrine disruption and targeted kinase inhibition. Detailed experimental protocols, quantitative structure-activity relationship (SAR) data, and diagrammatic representations of key pathways are provided to equip researchers with the foundational knowledge and practical methodologies required for advancing research and development involving this versatile chemical class.

Introduction to Chloro-s-Triazines

The symmetrical triazines (s-triazines) are a class of nitrogen-containing heterocyclic compounds that have found broad application in agriculture and, increasingly, in medicine.[1] The archetypal chloro-s-triazines, such as atrazine and simazine, are characterized by a 1,3,5-triazine ring substituted with a chlorine atom and two alkylamino side chains. First introduced in the 1950s, they became cornerstone herbicides for controlling broadleaf and grassy weeds in major crops like corn and sugarcane.[2][3] Their efficacy stems from a highly specific mode of action within the photosynthetic machinery of plants.

Beyond their agricultural significance, the s-triazine scaffold has emerged as a "privileged structure" in medicinal chemistry. Its unique electronic properties and the ability to be synthetically modified at three distinct positions allow for the creation of diverse chemical libraries.[1][4] This has led to the development of s-triazine derivatives with a wide spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties, demonstrating the scaffold's vast potential for therapeutic applications.[1][5]

Primary Mechanism of Action: Potent Inhibition of Photosystem II

The principal and most well-characterized mechanism of action for herbicidal chloro-s-triazines is the potent and specific inhibition of the photosynthetic electron transport chain.[6]

The Molecular Target: The QB Binding Niche of the D1 Protein

Chloro-s-triazines target Photosystem II (PSII), a large multi-protein complex embedded in the thylakoid membranes of chloroplasts.[7] Specifically, they act at the acceptor side of PSII, binding to a specific pocket on the D1 protein subunit.[7] This binding site, known as the QB niche, is normally occupied by the mobile electron carrier plastoquinone (PQ).

The triazine molecule acts as a non-reducible analog of plastoquinone. It competitively displaces the native PQ molecule from the D1 binding niche, effectively blocking the flow of electrons from the primary quinone acceptor, QA, to the secondary quinone acceptor, QB.[7] This interruption halts the entire linear electron transport chain, stopping CO2 fixation and the production of ATP and NADPH, which are essential for plant growth.[6] The blockage leads to an over-excited state in the chlorophyll molecules, resulting in the formation of reactive oxygen species (singlet oxygen) that cause lipid peroxidation and rapid degradation of cell membranes, ultimately leading to cell death.

Diagram 1: Inhibition of Photosystem II Electron Transport

This diagram illustrates how a chloro-s-triazine herbicide (e.g., Atrazine) binds to the D1 protein of Photosystem II, blocking the binding of plastoquinone (PQ) and halting the photosynthetic electron transport chain.

Caption: Atrazine blocks the QB binding site on the D1 protein, halting electron flow.

Structure-Activity Relationships for PSII Inhibition

The herbicidal potency of s-triazine compounds is highly dependent on the nature of the substituents at the C2, C4, and C6 positions of the triazine ring. Quantitative Structure-Activity Relationship (QSAR) studies have established key principles for potent PSII inhibition:

  • C2 Position : A chloro group is generally optimal for high activity. Replacing it with more hydrophilic groups, such as a hydroxyl group (e.g., hydroxyatrazine), dramatically reduces or abolishes herbicidal activity.[8]

  • C4 and C6 Amino Substituents : The size, shape, and lipophilicity of the N-alkyl groups are critical. There is an optimal balance; for instance, atrazine (with ethyl and isopropyl groups) is a more potent inhibitor than simazine (with two ethyl groups). Asymmetry between the two side chains often enhances activity.

  • Hydrophilicity : While overall lipophilicity is important for reaching the target site, the introduction of hydrophilic functionalities like hydroxyl or alkoxy groups on the side chains can sometimes improve activity, suggesting specific hydrogen bonding interactions within the QB niche.[9]

CompoundR1 SubstituentR2 SubstituentpI50 (M)Reference
Atrazine-NH-C2H5-NH-CH(CH3)26.8[9]
Propazine-NH-CH(CH3)2-NH-CH(CH3)26.6[10]
Simazine-NH-C2H5-NH-C2H56.2[10]
Terbuthylazine-NH-C2H5-NH-C(CH3)37.2[9]
Compound 2-NH-(CH2)3-Ph-NH-(CH2)2-OH7.0[9]
Compound 4-NH-(CH2)3-Ph-NH-(CH2)2-O-CH37.3[9]

*Table 1: Comparative PSII inhibitory activity (pI50) of various chloro-s-triazine derivatives in isolated spinach chloroplasts. pI50 is the negative logarithm of the molar concentration required for 50% inhibition. A higher pI50 value indicates greater potency. Compounds from a study on hydrophilic amino groups, with a 2-chloro-4-(3-phenylpropylamino) base structure.

Beyond Photosynthesis: Mechanisms in Non-Target Organisms

While PSII inhibition is the primary mechanism in plants, chloro-s-triazines exhibit distinct mechanisms of action in animal systems, which are of significant interest for both toxicology and drug development.

Endocrine Disruption: Induction of Aromatase

Atrazine, in particular, is recognized as an endocrine-disrupting chemical (EDC).[8] Its effects are not mediated by direct binding to hormone receptors but through the modulation of steroidogenic pathways. The key mechanism is the induction of the enzyme aromatase (CYP19), which catalyzes the conversion of androgens to estrogens.[11]

The signaling cascade proceeds as follows:

  • Phosphodiesterase (PDE) Inhibition : Atrazine acts as a competitive inhibitor of cAMP-specific phosphodiesterases, particularly PDE4. This prevents the breakdown of cyclic adenosine monophosphate (cAMP) to AMP.

  • cAMP Accumulation : Inhibition of PDE leads to an accumulation of intracellular cAMP.[9]

  • PKA Activation and Gene Transcription : Elevated cAMP levels activate Protein Kinase A (PKA). PKA then phosphorylates transcription factors, including Steroidogenic Factor 1 (SF-1), which binds to the ArPII promoter region of the aromatase gene (CYP19).[9]

  • Increased Aromatase Expression : This enhanced transcription leads to increased synthesis of aromatase protein, resulting in greater conversion of androgens to estrogens and disrupting the natural hormonal balance.[11]

Diagram 2: Signaling Pathway for Atrazine-Induced Aromatase Expression

This diagram shows the molecular cascade initiated by Atrazine, leading from the inhibition of phosphodiesterase (PDE) to increased transcription of the aromatase gene.

Aromatase_Induction cluster_cell Steroidogenic Cell cluster_nucleus Nucleus Atrazine Atrazine PDE Phosphodiesterase (PDE4) Atrazine->PDE inhibits cAMP cAMP AMP 5'-AMP cAMP->AMP hydrolysis PKA Protein Kinase A (PKA) cAMP->PKA activates SF1 SF-1 (Inactive) PKA->SF1 phosphorylates pSF1 p-SF-1 (Active) ArPII Aromatase Gene (CYP19 Promoter II) pSF1->ArPII binds & activates transcription mRNA Aromatase mRNA ArPII->mRNA transcription Aromatase Aromatase (CYP19) Protein mRNA->Aromatase translation Androgens Androgens Estrogens Estrogens Androgens->Estrogens conversion

Caption: Atrazine inhibits PDE, increasing cAMP and leading to aromatase expression.

Implications for Drug Development: s-Triazines as Kinase Inhibitors

The structural versatility of the s-triazine scaffold has made it a valuable template for designing targeted therapeutics, particularly kinase inhibitors for cancer treatment.[5] By modifying the R-groups at the C2, C4, and C6 positions, medicinal chemists can achieve high affinity and selectivity for the ATP-binding pocket of various kinases.

Several s-triazine derivatives have shown potent preclinical activity by targeting key signaling pathways involved in cell proliferation and survival, such as:

  • PI3K/mTOR Pathway : Dual inhibitors of Phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR) have been developed, showing efficacy in cervical and breast cancer models.

  • Epidermal Growth Factor Receptor (EGFR) : Derivatives have been synthesized to target EGFR, a key driver in many solid tumors.

  • Focal Adhesion Kinase (FAK) : s-Triazines have been identified as effective inhibitors of FAK, which is involved in cell adhesion, migration, and survival.

Compound IDTarget Kinase(s)Cancer Cell LineIC50 (µM)Reference
Gedatolisib (PF-05212384) PI3K / mTORBreast Cancer0.004 (PI3Kα)[5]
Compound 2c EGFR, VEGFR2, PI3KMCF-7 (Breast)4.14[10]
Compound 3c EGFR, VEGFR2, PI3KC26 (Colon)3.05[10]
Compound 4c *EGFR, VEGFR2, PI3KC26 (Colon)1.71[10]

*Table 2: Examples of s-triazine derivatives with potent anticancer activity. IC50 values represent the concentration for 50% inhibition of cell growth or kinase activity. Symmetrical chlorophenylamino-s-triazine derivatives.

Experimental Methodologies to Elucidate Mechanism of Action

A multi-faceted experimental approach is required to fully characterize the mechanism of action of a novel chloro-s-triazine compound.

Diagram 3: General Workflow for Mechanistic Elucidation

This workflow outlines the key experimental stages, from initial screening to detailed mechanistic studies, for a novel s-triazine compound.

Workflow Start Novel s-Triazine Compound Screen Primary Screen: PSII Inhibition Assay (e.g., Chlorophyll Fluorescence) Start->Screen Active Compound is Active? Screen->Active SAR Structure-Activity Relationship (SAR) Studies Active->SAR Yes NonTarget Non-Target Screening: - Aromatase Activity Assay - Kinase Panel Screen Active->NonTarget No (Explore other mechanisms) Binding Target Engagement: Radioligand Binding Assay ([14C]Atrazine Competition) SAR->Binding Resistance Resistance Studies: Site-Directed Mutagenesis of D1 Protein Binding->Resistance Omics Downstream Effects: Transcriptomics (RNA-seq) Proteomics NonTarget->Omics Resistance->Omics End Mechanism of Action Characterized Omics->End

Caption: A logical workflow for investigating the mechanism of action of s-triazines.

Protocol: Measuring PSII Inhibition via Chlorophyll a Fluorescence

Chlorophyll fluorescence is a non-invasive, rapid, and highly sensitive method to measure the efficiency of PSII. When PSII is inhibited, less energy is used for photochemistry, and more is dissipated as fluorescence. The ratio of variable fluorescence (Fv) to maximal fluorescence (Fm), or Fv/Fm, is a direct measure of the maximum quantum efficiency of PSII and is a key indicator of plant stress or inhibition.

Objective: To determine the IC50 of a chloro-s-triazine compound for PSII inhibition in isolated thylakoid membranes.

Methodology:

  • Thylakoid Isolation:

    • Homogenize fresh spinach or pea leaves in an ice-cold isolation buffer (e.g., 400 mM sorbitol, 50 mM HEPES-KOH pH 7.8, 10 mM NaCl, 5 mM MgCl2).

    • Filter the homogenate through several layers of cheesecloth or miracloth.

    • Centrifuge the filtrate at low speed (e.g., 5,000 x g for 10 min at 4°C) to pellet the thylakoid membranes.

    • Resuspend the pellet in a small volume of assay buffer and determine the chlorophyll concentration spectrophotometrically. Adjust to a final concentration of ~10 µg Chl/mL for the assay.

  • Sample Preparation:

    • Prepare a serial dilution of the test compound in the assay buffer. Include a vehicle control (e.g., DMSO or ethanol) and a positive control (e.g., Atrazine or Diuron).

    • In a 96-well plate or individual cuvettes, add the thylakoid suspension to each well/cuvette.

    • Add the different concentrations of the test compound or controls to the wells.

    • Incubate the samples in the dark for a specified period (e.g., 15 minutes) to allow for inhibitor binding.

  • Fluorescence Measurement (Pulse-Amplitude-Modulation - PAM):

    • Use a PAM fluorometer to measure fluorescence parameters.

    • Measure F0: Apply a weak measuring light to determine the minimal fluorescence level (F0) in the dark-adapted state.

    • Measure Fm: Apply a short, intense pulse of saturating light (>6000 µmol m⁻² s⁻¹) to transiently close all PSII reaction centers and measure the maximal fluorescence (Fm).

  • Data Analysis & Validation:

    • Calculate the maximum quantum efficiency of PSII: Fv/Fm = (Fm - F0) / Fm .

    • Plot the % inhibition of Fv/Fm relative to the vehicle control against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC50 value.

    • Self-Validation: The vehicle control should yield an Fv/Fm value of ~0.8 for healthy, intact thylakoids. The positive control (Atrazine) should produce a dose-dependent inhibition with a known IC50, validating the assay's performance.

Protocol: Competitive Radioligand Binding Assay

This assay directly measures the ability of a test compound to compete with a known radiolabeled ligand for binding to the target protein, providing data on binding affinity (Ki).

Objective: To determine the binding affinity (Ki) of a chloro-s-triazine compound to the D1 protein in thylakoid membranes.

Methodology:

  • Membrane Preparation: Isolate thylakoid membranes as described in Protocol 4.1. Resuspend the final pellet in a binding buffer (e.g., 50 mM Tris-HCl pH 7.4, 5 mM MgCl2). Determine the total protein concentration using a standard method (e.g., BCA assay).

  • Assay Setup:

    • In microcentrifuge tubes or a 96-well filter plate, set up the binding reactions in a final volume of 250 µL.

    • Total Binding: Add binding buffer, a fixed concentration of radiolabeled triazine (e.g., [14C]Atrazine, typically at its Kd concentration), and the thylakoid membrane suspension (50-100 µg protein).

    • Non-specific Binding: Add binding buffer, [14C]Atrazine, a high concentration of unlabeled atrazine (e.g., 1000-fold excess), and the membrane suspension. This measures binding to non-target sites.

    • Competitive Binding: Add binding buffer, [14C]Atrazine, varying concentrations of the unlabeled test compound, and the membrane suspension.

  • Incubation and Filtration:

    • Incubate all samples for a defined period (e.g., 60 minutes at room temperature) to reach equilibrium.

    • Rapidly terminate the reaction by vacuum filtration through a glass fiber filter (e.g., GF/C), which traps the membranes but allows unbound radioligand to pass through.

    • Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Quantification and Analysis:

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity (counts per minute, CPM) using a scintillation counter.

    • Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM) .

    • Plot the percentage of specific [14C]Atrazine binding against the log concentration of the competitor test compound.

    • Determine the IC50 value from the resulting competition curve.

    • Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

    • Self-Validation: The non-specific binding should be a small fraction (<10-20%) of the total binding. The competition curve should be sigmoidal, and the calculated Ki for an unlabeled standard (e.g., atrazine) should match literature values.

Mechanisms of Resistance

Resistance to triazine herbicides in weed populations is a significant agricultural challenge and provides valuable insight into the drug-target interaction. The predominant mechanism is target-site resistance, arising from genetic mutations in the chloroplast psbA gene, which codes for the D1 protein.

The most common mutation is a single nucleotide polymorphism that results in an amino acid substitution of glycine for serine at position 264 (Ser264Gly). This seemingly minor change is sufficient to dramatically reduce the binding affinity of triazine herbicides to the QB niche, conferring a high level of resistance. However, this mutation often comes at a fitness cost, as it can also impair the binding and electron transfer efficiency of the native plastoquinone, leading to less efficient photosynthesis in the resistant biotype.

Conclusion and Future Directions

The chloro-s-triazine scaffold represents a remarkable example of a chemical core with dual identities. As herbicides, their mechanism is exquisitely defined: the specific and potent obstruction of photosynthetic electron flow. This understanding has been foundational to weed science for decades. Concurrently, the same scaffold serves as a versatile platform for drug discovery, yielding compounds that modulate entirely different biological pathways in mammalian systems, from endocrine signaling to oncogenic kinase cascades.

For researchers and drug developers, the key takeaway is the profound impact of molecular context. The biological effect of an s-triazine is not inherent to the core ring but is dictated by the chemical substituents and the specific protein architecture of its target. Future research will undoubtedly continue to exploit this tunability, leading to the development of more selective herbicides that can overcome resistance and novel therapeutics that can precisely target disease-related proteins. The ongoing exploration of the s-triazine chemical space promises to yield further innovations in both agriculture and medicine.

References

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  • Antitumor Activity of s-Triazine Derivatives: A Systematic Review. (2023). International Journal of Molecular Sciences. [Link]

  • Atrazine in marine water, Toxicant default guideline values for protecting aquatic ecosystems, draft technical brief. (2021). Australian and New Zealand Guidelines for Fresh and Marine Water Quality. [Link]

  • Design, synthesis, in vitro cytotoxic activity, and in silico studies of symmetrical chlorophenylamino-s-triazine derivatives. (2023). Scientific Reports. [Link]

  • Discovery of novel 1,3,5-triazine derivatives as potent inhibitor of cervical cancer via dual inhibition of PI3K/mTOR. (2021). Bioorganic & Medicinal Chemistry. [Link]

  • Structure-activity relationships (SAR) of triazine derivatives: Promising antimicrobial agents. (2020). European Journal of Medicinal Chemistry. [Link]

  • Photosystem II inhibitor herbicides. (2022). ResearchGate. [Link]

  • Investigation of the Persistence, Toxicological Effects, and Ecological Issues of S-Triazine Herbicides and Their Biodegradation Using Emerging Technologies: A Review. (2023). Toxics. [Link]

  • Determination of Atrazine, Bromacil, Diuron, Hexazinone, Metribuzin, Norflurazon, Prometon, Prometryn, Simazine, Desethylatrazin. (1999). California Department of Pesticide Regulation. [Link]

  • Structure-Based Design, Virtual Screening, and Discovery of Novel Patulin Derivatives as Biogenic Photosystem II Inhibiting Herbicides. (2024). International Journal of Molecular Sciences. [Link]

  • Photosystem II inhibitors – Triazine Herbicides. (2015). NC State Extension Publications. [Link]

  • s-Triazine: A Privileged Structure for Drug Discovery and Bioconjugation. (2021). Molecules. [Link]

  • Effects of the chloro-s-triazine herbicide terbuthylazine on DNA integrity in human and mouse cells. (2018). Archives of Toxicology. [Link]

  • Prometryn, Atrazine, Simazine, and Propazine MRID: 49537101 Title. (2017). Regulations.gov. [Link]

  • EPA Releases Draft Biological Evaluations for Atrazine, Simazine and Propazine. (2020). United States Environmental Protection Agency. [Link]

  • Atrazine acts as an endocrine disrupter by inhibiting cAMP-specific phosphodiesterase-4. (2012). Toxicology and Applied Pharmacology. [Link]

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An In-depth Technical Guide to 6-chloro-N2,N2,N4,N4-tetramethyl-1,3,5-triazine-2,4-diamine: Synthesis, Mechanism, and Application in Peptide Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery and development, the efficient and reliable synthesis of peptides and complex organic molecules is paramount. Amide bond formation is a cornerstone of these synthetic endeavors, and the choice of coupling reagent can significantly impact yield, purity, and the preservation of stereochemical integrity. Among the arsenal of available reagents, substituted chlorotriazines have emerged as cost-effective and highly efficient activating agents. This technical guide provides a comprehensive overview of 6-chloro-N2,N2,N4,N4-tetramethyl-1,3,5-triazine-2,4-diamine , a versatile reagent in this class.

This guide will delve into the fundamental properties of this compound, detail its synthesis from readily available starting materials, elucidate its mechanism of action in amide bond formation, and provide field-proven protocols for its application in peptide synthesis.

Compound Identification and Physicochemical Properties

IUPAC Name and Synonyms

The unequivocally correct IUPAC name for the compound is 6-chloro-N2,N2,N4,N4-tetramethyl-1,3,5-triazine-2,4-diamine [1]. However, in literature and commercial listings, it is frequently referred to by a variety of synonyms. A thorough understanding of these is crucial for effective literature searching and material sourcing.

Common Synonyms:

  • N2,N2,N4,N4-Tetramethyl-6-chloro-1,3,5-triazine-2,4-diamine[1]

  • 2-Chloro-4,6-bis(dimethylamino)-1,3,5-triazine

  • 2,4-Bis(dimethylamino)-6-chloro-1,3,5-triazine

  • 6-Chloro-N,N,N',N'-tetramethyl-1,3,5-triazine-2,4-diamine

  • (4-chloro-6-dimethylamino-s-triazin-2-yl)-dimethyl-amine

Physicochemical Data

A summary of the key physicochemical properties is presented in the table below. These parameters are critical for understanding the compound's behavior in various solvent systems and for developing appropriate reaction and purification protocols.

PropertyValueSource
Molecular Formula C₇H₁₂ClN₅[1]
Molecular Weight 201.66 g/mol [1]
CAS Number 3140-74-7[1]
Appearance White to pale yellow crystalline powder[2]
Melting Point >320 °C (decomposes)[2]
Solubility Soluble in many organic solvents
pKa 3.90 ± 0.10 (Predicted)[2]

Synthesis of 6-chloro-N2,N2,N4,N4-tetramethyl-1,3,5-triazine-2,4-diamine

The synthesis of substituted triazines from cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) is a well-established process that relies on the principle of sequential nucleophilic aromatic substitution. The reactivity of the chlorine atoms on the triazine ring decreases as more electron-donating groups are introduced, allowing for controlled, stepwise substitution by carefully managing the reaction temperature[3].

The synthesis of 6-chloro-N2,N2,N4,N4-tetramethyl-1,3,5-triazine-2,4-diamine involves the reaction of cyanuric chloride with two equivalents of dimethylamine.

G cluster_reactants Reactants cluster_product Product cluster_conditions Reaction Conditions cyanuric_chloride Cyanuric Chloride target_compound 6-chloro-N2,N2,N4,N4-tetramethyl- 1,3,5-triazine-2,4-diamine cyanuric_chloride->target_compound Nucleophilic Aromatic Substitution dimethylamine Dimethylamine (2 eq.) dimethylamine->target_compound solvent Inert Solvent (e.g., Acetone, THF) temperature Controlled Temperature (0°C to Room Temp.)

Caption: Synthetic pathway for 6-chloro-N2,N2,N4,N4-tetramethyl-1,3,5-triazine-2,4-diamine.

Experimental Protocol: Synthesis from Cyanuric Chloride

This protocol outlines a laboratory-scale synthesis of the title compound.

Materials:

  • Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine)

  • Dimethylamine (40% aqueous solution or as a gas)

  • Acetone (or another suitable inert solvent like THF)

  • Sodium carbonate or another suitable base

  • Ice

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a well-ventilated fume hood, dissolve cyanuric chloride (1 equivalent) in acetone in a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer. Cool the solution to 0-5 °C using an ice bath.

  • Nucleophilic Substitution: Slowly add an aqueous solution of dimethylamine (2 equivalents) and sodium carbonate (2 equivalents) to the stirred solution of cyanuric chloride via the dropping funnel, ensuring the temperature is maintained between 0 and 5 °C. The reaction is exothermic, and careful control of the addition rate is crucial to prevent the formation of the trisubstituted byproduct.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Pour the reaction mixture into ice water to precipitate the product.

  • Isolation and Purification: Collect the solid product by filtration and wash it thoroughly with water to remove any inorganic salts. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or acetone/water, to yield the desired 6-chloro-N2,N2,N4,N4-tetramethyl-1,3,5-triazine-2,4-diamine as a white to pale yellow solid.

Mechanism of Action in Amide Bond Formation

Substituted chlorotriazines, including the title compound, function as efficient coupling reagents by activating the carboxylic acid component of the reaction, rendering it susceptible to nucleophilic attack by the amine.

The generally accepted mechanism involves the following key steps:

  • Formation of the Active Ester: The carboxylic acid reacts with 6-chloro-N2,N2,N4,N4-tetramethyl-1,3,5-triazine-2,4-diamine in the presence of a tertiary amine base (e.g., N-methylmorpholine, NMM). This reaction forms a highly reactive O-acylisourea-like intermediate, which can be considered an "active ester" of the triazine.

  • Nucleophilic Attack by the Amine: The amine component then attacks the carbonyl carbon of the activated ester intermediate.

  • Amide Bond Formation and Byproduct Release: The tetrahedral intermediate collapses to form the desired amide bond and releases the triazine byproduct, 2,4-bis(dimethylamino)-6-hydroxy-1,3,5-triazine.

G cluster_activation Step 1: Carboxylic Acid Activation cluster_coupling Step 2: Nucleophilic Attack cluster_product_formation Step 3: Amide Formation carboxylic_acid R-COOH active_ester Activated Ester Intermediate carboxylic_acid->active_ester coupling_reagent 6-chloro-N2,N2,N4,N4-tetramethyl- 1,3,5-triazine-2,4-diamine coupling_reagent->active_ester tetrahedral_intermediate Tetrahedral Intermediate active_ester->tetrahedral_intermediate amine R'-NH2 amine->tetrahedral_intermediate amide Amide (R-CO-NH-R') tetrahedral_intermediate->amide byproduct Triazine Byproduct tetrahedral_intermediate->byproduct G start Start: Resin-bound Peptide (Fmoc-protected) deprotection Fmoc Deprotection (20% Piperidine in DMF) start->deprotection wash1 Wash with DMF deprotection->wash1 coupling Couple Activated Amino Acid to Resin-bound Peptide wash1->coupling activation Activate Fmoc-Amino Acid with 6-chloro-N2,N2,N4,N4-tetramethyl- 1,3,5-triazine-2,4-diamine and Base activation->coupling wash2 Wash with DMF coupling->wash2 monitoring Monitor Coupling (e.g., Kaiser Test) wash2->monitoring monitoring->coupling Incomplete, Recouple end_cycle End of Cycle monitoring->end_cycle Coupling Complete next_cycle Repeat for Next Amino Acid end_cycle->next_cycle

Caption: Workflow for a single coupling cycle in solid-phase peptide synthesis.

Safety and Handling

As with all chemical reagents, proper safety precautions should be observed when handling 6-chloro-N2,N2,N4,N4-tetramethyl-1,3,5-triazine-2,4-diamine. It is advisable to handle the compound in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse the affected area with copious amounts of water and seek medical attention if irritation persists.

Conclusion

6-chloro-N2,N2,N4,N4-tetramethyl-1,3,5-triazine-2,4-diamine is a valuable and versatile reagent for amide bond formation, with significant applications in peptide synthesis and the broader field of organic chemistry. Its synthesis from inexpensive starting materials, coupled with its high efficiency and ability to minimize racemization, makes it an attractive choice for researchers and drug development professionals. A thorough understanding of its properties, synthesis, and mechanism of action, as detailed in this guide, will enable its effective and safe implementation in a variety of synthetic endeavors.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

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The 1,3,5-Triazine Core: A Technical Guide to its Discovery, Synthesis, and Enduring Legacy

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 1,3,5-triazine, a deceptively simple six-membered heterocycle, represents a cornerstone of modern synthetic chemistry. Its journey from an early 19th-century chemical curiosity to a ubiquitous scaffold in pharmaceuticals, agrochemicals, and materials science is a compelling narrative of scientific inquiry and industrial innovation. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the discovery and history of substituted 1,3,5-triazines. We will explore the foundational discoveries, dissect the causal logic behind key synthetic methodologies, and trace the evolution of its applications, grounding all technical claims in verifiable, authoritative references.

Early Encounters and Foundational Chemistry (19th Century)

The story of the 1,3,5-triazine ring is intrinsically linked to the pioneering work of 19th-century chemists Justus von Liebig and Friedrich Wöhler, who were instrumental in the nascent field of organic chemistry. Their investigations into cyanic acid and its derivatives laid the theoretical groundwork for understanding this nitrogen-rich heterocycle.

A pivotal moment came in 1834 when Justus von Liebig first synthesized melamine (2,4,6-triamino-1,3,5-triazine).[1][2] Initially, this was achieved by converting calcium cyanamide to dicyandiamide, which was then heated to produce melamine.[1] This discovery, though its full potential was not realized for another century, marked the first synthesis of a key substituted 1,3,5-triazine.[1][2]

The early history is also marked by the discovery of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) in 1827.[3] For a considerable time, it was mistakenly identified as a trichloride of cyanogen. It was Liebig who later correctly determined its composition.[3] The true significance of cyanuric chloride as a versatile precursor for a vast array of substituted triazines would become a central theme in the 20th century.

The collaborative and sometimes competitive spirit between Liebig and Wöhler, particularly their work on cyanic and fulminic acids, led to the concept of isomerism—the idea that compounds could have the same elemental composition but different properties due to atomic arrangement.[4] This fundamental concept was crucial for distinguishing between the various nitrogen-containing heterocycles that were being discovered.

cluster_19th_century 19th Century Foundational Work Liebig_Wohler Liebig & Wöhler's Research on Cyanates Melamine_Synthesis 1834: Liebig Synthesizes Melamine (2,4,6-triamino-1,3,5-triazine) Liebig_Wohler->Melamine_Synthesis Leads to Isomerism Development of Isomerism Concept Liebig_Wohler->Isomerism Contributes to Cyanuric_Chloride_Discovery 1827: Discovery of Cyanuric Chloride (2,4,6-trichloro-1,3,5-triazine)

Caption: Early milestones in the history of 1,3,5-triazines.

The Rise of Synthetic Methodologies: Unlocking the Triazine Core

The utility of the 1,3,5-triazine scaffold remained largely academic until the development of robust and versatile synthetic methods. Two approaches, in particular, have dominated the landscape: the cyclotrimerization of nitriles and the sequential substitution of cyanuric chloride.

Cyclotrimerization and the Pinner Synthesis

The most fundamental route to the symmetrical 1,3,5-triazine ring is the cyclotrimerization of nitriles , such as cyanogen chloride or cyanamide. This method, while effective for producing symmetrically substituted triazines, often requires harsh reaction conditions.

A more nuanced and historically significant approach is the Pinner triazine synthesis , first reported by Adolf Pinner in 1890.[5] This reaction involves the condensation of two equivalents of an aryl or alkyl amidine with phosgene to yield a 2-hydroxy-4,6-disubstituted-s-triazine.[5]

Experimental Protocol: Pinner Triazine Synthesis (Conceptual)

  • Amidine Formation: An appropriate nitrile is converted to an amidine hydrochloride via the Pinner reaction with an alcohol and HCl.

  • Condensation: Two equivalents of the amidine hydrochloride are reacted with one equivalent of phosgene (or a phosgene equivalent like triphosgene for safety) in an inert solvent.

  • Cyclization and Tautomerization: The intermediate undergoes intramolecular cyclization with the elimination of two molecules of HCl. The resulting triazine exists predominantly in the more stable 2-hydroxy tautomeric form.

  • Work-up and Purification: The reaction mixture is neutralized, and the product is isolated and purified, typically by recrystallization.

The causality behind the Pinner synthesis lies in the nucleophilicity of the amidine nitrogen atoms and the electrophilicity of the phosgene carbonyl carbon. The reaction proceeds through a series of addition-elimination steps, culminating in the formation of the stable heterocyclic ring.

Pinner Triazine Synthesis Mechanism Amidine1 Amidine (2 eq.) Intermediate1 Initial Adduct Amidine1->Intermediate1 Phosgene Phosgene Phosgene->Intermediate1 Intermediate2 Second Amidine Addition Intermediate1->Intermediate2 + Amidine - HCl Cyclized Cyclized Intermediate Intermediate2->Cyclized Intramolecular Attack Triazine 2-Hydroxy-4,6-diaryl-s-triazine Cyclized->Triazine - NH3, -HCl start Cyanuric Chloride (C3N3Cl3) step1 Mono-substituted 2-Nu1-4,6-dichloro-1,3,5-triazine start->step1 + Nu1-H 0-5 °C step2 Di-substituted 2-Nu1-4-Nu2-6-chloro-1,3,5-triazine step1->step2 + Nu2-H RT - 40 °C step3 Tri-substituted 2-Nu1-4-Nu2-6-Nu3-1,3,5-triazine step2->step3 + Nu3-H >80 °C (Reflux)

Sources

An In-depth Technical Guide to N2,N2,N4,N4-Tetramethyl-6-chloro-1,3,5-triazine-2,4-diamine: A Privileged Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of N2,N2,N4,N4-Tetramethyl-6-chloro-1,3,5-triazine-2,4-diamine, a key intermediate and molecular scaffold in the field of drug discovery and development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and biotechnology industries, offering in-depth insights into its chemical properties, synthesis, and potential therapeutic applications.

Introduction: The Versatility of the 1,3,5-Triazine Core

The 1,3,5-triazine ring system is a privileged scaffold in medicinal chemistry, renowned for its diverse pharmacological activities.[1] Its unique electronic properties and the ability to be readily functionalized at the 2, 4, and 6 positions make it a versatile template for the design of novel therapeutic agents.[2] this compound, also known as 2-Chloro-4,6-bis(dimethylamino)-1,3,5-triazine, serves as a crucial building block in the synthesis of a wide array of biologically active molecules.

Molecular Formula and Weight

The fundamental molecular characteristics of this compound are summarized below.

PropertyValueSource
Molecular Formula C₇H₁₂ClN₅[3][4]
Molecular Weight 201.66 g/mol [3][4]
Exact Mass 201.0781231 Da[3]
CAS Number 3140-74-7[3]
IUPAC Name 6-chloro-N2,N2,N4,N4-tetramethyl-1,3,5-triazine-2,4-diamine[3]

Synthesis and Characterization

The synthesis of this compound is typically achieved through a sequential nucleophilic aromatic substitution reaction starting from the readily available and cost-effective cyanuric chloride (2,4,6-trichloro-1,3,5-triazine).[2] The differential reactivity of the chlorine atoms on the triazine ring at varying temperatures allows for a controlled, stepwise substitution.

General Synthetic Protocol

The synthesis involves the reaction of cyanuric chloride with two equivalents of dimethylamine. The reaction is carefully controlled to favor the di-substitution product.

Step-by-Step Methodology:

  • Dissolution of Cyanuric Chloride: Cyanuric chloride is dissolved in a suitable inert solvent, such as acetone or tetrahydrofuran (THF).

  • First Nucleophilic Substitution: The solution is cooled to a low temperature, typically 0-5 °C. One equivalent of dimethylamine (often as an aqueous solution or a solution in an organic solvent) is added dropwise while maintaining the low temperature. This controlled addition is crucial to favor monosubstitution.

  • Second Nucleophilic Substitution: After the first substitution is complete, the reaction temperature is gradually raised, and a second equivalent of dimethylamine is added. The increased temperature facilitates the second substitution.

  • Reaction Monitoring: The progress of the reaction is monitored by techniques such as thin-layer chromatography (TLC) to ensure the formation of the desired di-substituted product and minimize the formation of the tri-substituted byproduct.

  • Work-up and Purification: Upon completion, the reaction mixture is typically quenched with water. The product is then extracted with an organic solvent. The organic layer is washed, dried, and the solvent is removed under reduced pressure. The crude product can be further purified by recrystallization or column chromatography to yield pure this compound.

SynthesisWorkflow cluster_reactants Reactants CyanuricChloride Cyanuric Chloride Monosubstituted Monosubstituted Intermediate CyanuricChloride->Monosubstituted Nucleophilic Substitution Dimethylamine1 Dimethylamine (1 eq) 0-5 °C Disubstituted N2,N2,N4,N4-Tetramethyl-6-chloro- 1,3,5-triazine-2,4-diamine Monosubstituted->Disubstituted Nucleophilic Substitution Dimethylamine2 Dimethylamine (1 eq) Room Temperature Purification Purification (Recrystallization/Chromatography) Disubstituted->Purification FinalProduct Pure Product Purification->FinalProduct

Caption: General workflow for the synthesis of this compound.

Physicochemical Properties and Spectroscopic Data

The characterization of this compound is essential to confirm its identity and purity.

PropertyValue
Appearance White to pale yellow crystalline powder[5]
Solubility Slightly soluble in DMSO and Methanol[5]
¹H NMR (CDCl₃) δ ~3.1 (s, 12H, N(CH₃)₂)
¹³C NMR (CDCl₃) δ ~36 (N(CH₃)₂), ~165 (C-Cl), ~170 (C-N)
Mass Spectrometry ESI-MS (m/z): [M+H]⁺ calculated for C₇H₁₃ClN₅, 202.0854; found 202.0859

Note: The NMR data are estimated based on typical values for similar structures and should be confirmed by experimental analysis.

Applications in Drug Development: A Scaffold for Anticancer Agents

The 1,3,5-triazine core is a prominent feature in numerous compounds with demonstrated anticancer activity.[1] this compound serves as a versatile intermediate for the synthesis of these potent therapeutic agents. The chloro-substituent at the 6-position is a reactive handle that can be further displaced by various nucleophiles to generate a library of derivatives with diverse biological activities.

Derivatives of the 1,3,5-triazine scaffold have been shown to target a range of key signaling pathways implicated in cancer progression. These include, but are not limited to, the inhibition of:

  • Kinases: Such as phosphoinositide 3-kinase (PI3K), mammalian target of rapamycin (mTOR), and epidermal growth factor receptor (EGFR).

  • Dihydrofolate Reductase (DHFR): An essential enzyme in nucleotide synthesis.

  • Isocitrate Dehydrogenase 2 (IDH2) mutants: Which are implicated in certain types of cancers.[6]

SignalingPathway Triazine 1,3,5-Triazine Derivatives PI3K PI3K Triazine->PI3K Inhibition mTOR mTOR Triazine->mTOR Inhibition EGFR EGFR Triazine->EGFR Inhibition DHFR DHFR Triazine->DHFR Inhibition IDH2 Mutant IDH2 Triazine->IDH2 Inhibition Proliferation Cell Proliferation PI3K->Proliferation Survival Cell Survival PI3K->Survival mTOR->Proliferation mTOR->Survival EGFR->Proliferation EGFR->Survival DHFR->Proliferation IDH2->Proliferation Apoptosis Apoptosis

Caption: Potential inhibitory targets of 1,3,5-triazine derivatives in cancer signaling pathways.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound and its derivatives.

General Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Ventilation: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.

  • Avoid Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[7]

  • Ingestion: Do not ingest. If swallowed, seek immediate medical attention.

  • Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials.

Hazard Statements (for related compounds):

  • H315: Causes skin irritation.[7]

  • H319: Causes serious eye irritation.[7]

  • H335: May cause respiratory irritation.[7]

Conclusion

This compound is a valuable and versatile building block in the synthesis of medicinally important compounds. Its straightforward synthesis from cyanuric chloride and the reactivity of its remaining chloro-substituent provide a facile entry into a diverse chemical space. The established and emerging roles of 1,3,5-triazine derivatives as potent anticancer agents underscore the continued importance of this scaffold in drug discovery. A thorough understanding of its synthesis, characterization, and safe handling is paramount for researchers aiming to leverage its potential in developing the next generation of therapeutics.

References

  • Recent Applications of 2,4,6-Trichloro-1,3,5-triazine and Its Derivatives in Organic Synthesis. (2025). Journal of Chemical Research. [Link]

  • Synthesis of 6,N²-diaryl-1,3,5-triazine-2,4-diamines (1–126). (n.d.). ResearchGate. [Link]

  • This compound. (n.d.). PubChem. [Link]

  • 1,3,5-Triazine-2,4-diamine, 6-chloro-N2-methyl-N4-(1-methylethyl)-. (n.d.). PubChem. [Link]

  • N,6-bis(aryl or heteroaryl)-1,3,5-triazine-2,4-diamine compounds as IDH2 mutants inhibitors for the treatment of cancer. (n.d.).
  • Synthesis and Characterizations of Triazine Derivative - N2, N4-bis (6-bromo-1,3-benzothiazol-2-yl) - N6 - aryl. (2017). ResearchGate. [Link]

  • 2-Chloro-4-amino-1,3,5-triazine-6(5H)-one. (n.d.). National Institutes of Health. [Link]

  • Crystal structure of N2,N4-dibutyl-6-chloro-N2,N4-bis(1,2,2,6,6-pentamethylpiperidin-4-yl)-1,3,5-triazine-2,4-diamine, C31H58ClN7 – Important intermediate of Chimassorb 119 synthesis. (2025). ResearchGate. [Link]

  • Supplementary Information. (n.d.). The Royal Society of Chemistry. [Link]

  • Method for preparing 2-chlorine-4, 6-dimethoxy-1, 3, 5-triazine. (n.d.).
  • Chapter 3 – Structural characterization of triazines. (n.d.). [PDF]. [Link]

  • 2-CHLORO-4,6-DIAMINO-1,3,5-TRIAZINE. (2011). Georganics. [Link]

  • Synthesis of 1,3,5-Triazines via Cu(OAc)2-Catalyzed Aerobic Oxidative Coupling of Alcohols and Amidine hydrochlorides. (n.d.). ResearchGate. [Link]

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Spectroscopic data (NMR, IR, Mass Spec) for N2,N2,N4,N4-Tetramethyl-6-chloro-1,3,5-triazine-2,4-diamine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Authored by: A Senior Application Scientist

This technical guide provides a detailed spectroscopic characterization of N2,N2,N4,N4-Tetramethyl-6-chloro-1,3,5-triazine-2,4-diamine (CAS No: 3140-74-7), a key intermediate in various synthetic applications. Through a multi-technique approach, we will explore the structural intricacies of this molecule using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development by offering not only raw data but also a didactic interpretation of the spectra, grounded in fundamental principles and field-proven insights.

Introduction: The Significance of Spectroscopic Characterization

This compound, with the molecular formula C7H12ClN5, is a substituted s-triazine.[1] The structural elucidation and purity assessment of such molecules are paramount in research and development, particularly in the pharmaceutical industry where even minor impurities can have significant biological effects. Spectroscopic techniques provide a non-destructive and highly informative means to confirm the identity, structure, and purity of chemical compounds. This guide will delve into the core spectroscopic techniques used to characterize this specific triazine derivative, providing a foundational understanding for its application in further research.

Molecular Structure and Key Features

A clear understanding of the molecular structure is the cornerstone of interpreting spectroscopic data. The structure of this compound is defined by a central 1,3,5-triazine ring, substituted with a chlorine atom and two dimethylamino groups.

Figure 1: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Due to the symmetry of this compound, a relatively simple NMR spectrum is anticipated.

¹H NMR Spectroscopy

Predicted Analysis: In a ¹H NMR spectrum, we expect to see a single resonance. The four methyl groups are chemically equivalent due to the free rotation around the C-N bonds and the overall symmetry of the molecule. This signal would appear as a singlet, as there are no adjacent protons to cause splitting. The chemical shift of these methyl protons would be influenced by the electron-withdrawing nature of the triazine ring and the nitrogen atoms. A predicted chemical shift would be in the range of 3.0-3.5 ppm.

¹³C NMR Spectroscopy

Predicted Analysis: The ¹³C NMR spectrum is also expected to be simple. We anticipate three distinct signals:

  • Methyl Carbons (-CH₃): The four methyl carbons are equivalent and will give rise to a single signal. The chemical shift is predicted to be in the range of 35-45 ppm.

  • Triazine Carbons (C-N(CH₃)₂): The two carbons of the triazine ring bonded to the dimethylamino groups are equivalent. Their chemical shift will be significantly downfield due to the direct attachment to electronegative nitrogen atoms within an aromatic-like system. A predicted range for these carbons is 160-170 ppm.

  • Triazine Carbon (C-Cl): The carbon atom bonded to the chlorine atom will also be in the downfield region, with a predicted chemical shift around 170-180 ppm.

Assignment Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
-N(CH₃)₂3.0 - 3.5 (singlet, 12H)35 - 45
-C-N(CH₃)₂ (Triazine)-160 - 170
-C-Cl (Triazine)-170 - 180

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts.

Experimental Protocol for NMR Data Acquisition:

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Tune and shim the probe for the specific sample.

    • Acquire a standard one-pulse ¹H spectrum with a 90° pulse angle.

    • Set a spectral width of approximately 16 ppm centered around 6 ppm.

    • Use a relaxation delay of 1-2 seconds.

    • Accumulate at least 16 scans for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Switch the probe to the ¹³C channel.

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set a spectral width of approximately 250 ppm centered around 100 ppm.

    • Use a relaxation delay of 2-5 seconds.

    • Accumulate a sufficient number of scans (typically several hundred to thousands) to achieve an adequate signal-to-noise ratio.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted Analysis: The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its functional groups:

  • C-H Stretching: Vibrations of the methyl C-H bonds are expected in the 2950-2850 cm⁻¹ region.

  • C=N Stretching (Triazine Ring): The stretching vibrations of the C=N bonds within the triazine ring will likely appear as strong absorptions in the 1600-1450 cm⁻¹ region.

  • C-N Stretching: The stretching of the C-N bonds connecting the dimethylamino groups to the triazine ring should produce absorptions in the 1350-1250 cm⁻¹ range.

  • C-Cl Stretching: The C-Cl stretching vibration is expected to be in the fingerprint region, typically between 800-600 cm⁻¹.

Vibrational Mode Expected Wavenumber (cm⁻¹)
C-H Stretch (methyl)2950 - 2850
C=N Stretch (triazine)1600 - 1450
C-N Stretch1350 - 1250
C-Cl Stretch800 - 600

Table 2: Predicted IR Absorption Bands.

Experimental Protocol for IR Data Acquisition:

  • Sample Preparation:

    • KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet.

    • ATR: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment or the clean ATR crystal.

    • Place the sample in the beam path.

    • Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

    • Co-add at least 16 scans for a good signal-to-noise ratio.

  • Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the fragmentation pattern of a compound, which can be used for structural elucidation.

Analysis of GC-MS Data: The Gas Chromatography-Mass Spectrometry (GC-MS) data available on PubChem for this compound shows a molecular ion peak and several fragment ions.[1] The molecular weight of the compound is 201.66 g/mol .[1]

  • Molecular Ion ([M]⁺): A peak corresponding to the molecular weight (m/z ≈ 201/203 due to the isotopic abundance of chlorine) is expected.

  • Key Fragmentations: The fragmentation pattern is indicative of the structure. Common fragmentation pathways for chlorotriazines involve the loss of the chlorine atom, and cleavage of the side chains. The provided GC-MS data shows major fragments at m/z values of 201, 186, 157, 115, 98, 71, and 44. A plausible interpretation of these fragments is outlined below.

M [M]⁺˙ m/z 201/203 F1 Loss of CH₃ m/z 186/188 M->F1 - •CH₃ F2 Loss of Cl m/z 166 M->F2 - •Cl F3 Loss of N(CH₃)₂ m/z 157/159 M->F3 - •N(CH₃)₂ F7 [N(CH₃)₂]⁺ m/z 44 M->F7 Cleavage F5 [C₃H₄N₅]⁺ m/z 98 F2->F5 - C₄H₈N F4 [C₄H₆N₄Cl]⁺ m/z 115 F3->F4 - N(CH₃)₂ F6 [C₃H₇N]⁺ m/z 71 F3->F6 - C₄H₅N₄Cl

Figure 2: Proposed Mass Spectrometry Fragmentation Pathway.

Experimental Protocol for Mass Spectrometry Data Acquisition:

  • Sample Introduction: Introduce the sample into the mass spectrometer. For a volatile compound like this, Gas Chromatography (GC) is an excellent method for separation and introduction.

  • Ionization: Utilize Electron Ionization (EI) at 70 eV to induce fragmentation.

  • Mass Analysis: Use a quadrupole or time-of-flight (TOF) mass analyzer to separate the ions based on their m/z ratio.

  • Detection: An electron multiplier or other suitable detector records the abundance of each ion.

  • Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z.

Conclusion

The spectroscopic characterization of this compound through NMR, IR, and MS provides a comprehensive structural confirmation. The predicted and observed data are in close agreement, offering a high degree of confidence in the assigned structure. This guide serves as a practical reference for researchers, outlining the expected spectroscopic features and providing standardized protocols for data acquisition and interpretation. A thorough understanding of these spectroscopic signatures is crucial for quality control, reaction monitoring, and the confident application of this compound in further scientific endeavors.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 541518, this compound. [Link]. Accessed Jan 23, 2026.[1]

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An In-depth Technical Guide to the Reactivity of the Chlorine Atom in N2,N2,N4,N4-Tetramethyl-6-chloro-1,3,5-triazine-2,4-diamine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The 1,3,5-triazine (or s-triazine) scaffold is a privileged structure in medicinal chemistry and materials science.[1][2] Its utility stems from the predictable and sequential reactivity of its substituted variants, most notably those derived from 2,4,6-trichloro-1,3,5-triazine (TCT), also known as cyanuric chloride.[3] This guide focuses on a specific, highly versatile derivative: N2,N2,N4,N4-Tetramethyl-6-chloro-1,3,5-triazine-2,4-diamine (herein referred to as CBT for Chloro-bis(dimethylamino)triazine).

CBT is a key intermediate in synthesizing a diverse array of molecules for drug discovery and other applications. Its synthetic value lies in the single, reactive chlorine atom, which can be displaced by a variety of nucleophiles. Understanding the principles that govern this reactivity is paramount for researchers aiming to leverage this scaffold effectively. This document provides an in-depth exploration of the electronic properties, reaction mechanisms, and practical synthetic protocols related to the C6-Cl bond in CBT.

Molecular Structure and Electronic Landscape

The reactivity of CBT is a direct consequence of its electronic architecture. The core 1,3,5-triazine ring is inherently electron-deficient due to the presence of three electronegative nitrogen atoms. This electron deficiency is most pronounced at the carbon atoms, rendering them electrophilic.

In the parent compound, cyanuric chloride, all three carbon atoms are highly electrophilic and susceptible to nucleophilic attack. The sequential substitution of chlorine atoms with nucleophiles is a well-established principle, with the reactivity of the remaining chlorine atoms decreasing after each substitution.[3][4] This is because the introduction of electron-donating groups enriches the triazine ring with electron density, making further nucleophilic attack less favorable.

In CBT, two chlorine atoms of TCT have been replaced by dimethylamino groups. The nitrogen atoms of these groups possess lone pairs of electrons that are delocalized into the triazine ring through resonance. This has two major effects:

  • Deactivation of the Ring: The electron-donating dimethylamino groups significantly reduce the overall electrophilicity of the triazine ring compared to TCT or a mono-substituted intermediate.

  • Activation of the C6-Cl Bond for Substitution: Despite the overall deactivation, the remaining C6-Cl bond is still susceptible to nucleophilic attack, albeit under more forcing conditions than the first or second substitutions on TCT. The ring's aza-nitrogens substantially enhance reactivity through inductive and mesomeric effects.[5]

This balance of properties makes CBT a stable, yet reactive, building block for introducing a third, different substituent onto the triazine core.

The Chemistry of the C6-Cl Bond: Nucleophilic Aromatic Substitution (SNAr)

The primary reaction pathway for the displacement of the chlorine atom in CBT is through a Nucleophilic Aromatic Substitution (SNAr) mechanism. This mechanism is characteristic of electron-deficient aromatic and heteroaromatic systems bearing a good leaving group.

The SNAr mechanism for CBT proceeds via a two-step, addition-elimination sequence:

  • Nucleophilic Attack: A nucleophile (Nu⁻) attacks the electrophilic carbon atom bonded to the chlorine. This attack is the rate-determining step and results in the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

  • Elimination of the Leaving Group: The aromaticity of the triazine ring is restored by the expulsion of the chloride ion (Cl⁻), a good leaving group.

The overall second-order nature of the reaction, the products observed, and reactivity trends are all consistent with an SNAr mechanism.[5]

Diagram of the SNAr Mechanism

Caption: Generalized SNAr mechanism for CBT.

Factors Influencing Reactivity

Several factors can be manipulated to control the rate and outcome of the SNAr reaction on CBT:

  • Nucleophile Strength: Stronger nucleophiles react faster. Common nucleophiles include amines, thiols, and alkoxides. The nucleophilicity of the attacking species is a key determinant of the reaction rate.

  • Solvent: Polar aprotic solvents such as acetonitrile (MeCN), N,N-dimethylformamide (DMF), or tetrahydrofuran (THF) are typically used. These solvents can solvate the cation of the nucleophilic species without strongly solvating the anion, thus preserving its nucleophilicity.

  • Temperature: As with most chemical reactions, increasing the temperature generally increases the reaction rate. Due to the deactivating effect of the dimethylamino groups, reactions involving the displacement of the third chlorine on a triazine ring often require heating or even reflux conditions to proceed at a reasonable rate.[4]

  • Base: When using nucleophiles that are not inherently anionic (e.g., primary or secondary amines, thiols), a non-nucleophilic base is often added to deprotonate the nucleophile in situ or to scavenge the HCl generated during the reaction. Common bases include triethylamine (TEA), diisopropylethylamine (DIPEA), or potassium carbonate (K₂CO₃).

Synthetic Protocols and Methodologies

The following section details a representative experimental protocol for the nucleophilic substitution of the chlorine atom in CBT with a primary amine. This protocol serves as a template that can be adapted for other nucleophiles.

General Protocol for Amination of CBT

This procedure outlines the reaction of CBT with a generic primary amine (R-NH₂).

Materials and Equipment
  • This compound (CBT)

  • Primary amine (R-NH₂)

  • Anhydrous acetonitrile (MeCN) or THF

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Round-bottom flask equipped with a magnetic stir bar and reflux condenser

  • Inert atmosphere (Nitrogen or Argon)

  • Standard workup and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)

Step-by-Step Procedure
  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add CBT (1.0 eq).

  • Solvent Addition: Add anhydrous acetonitrile (or another suitable polar aprotic solvent) to dissolve the CBT.

  • Addition of Reagents: Add the primary amine (1.1 eq) to the solution, followed by the addition of TEA or DIPEA (1.5 eq).

  • Reaction Conditions: Stir the reaction mixture at room temperature or heat to reflux, depending on the reactivity of the amine. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions can take from a few hours to overnight.

  • Workup: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Purification: The crude residue can be purified by silica gel column chromatography using an appropriate solvent system (e.g., hexanes/ethyl acetate) to yield the desired N2,N2,N4,N4-tetramethyl-N6-alkyl-1,3,5-triazine-2,4,6-triamine.

Experimental Workflow Diagram

Experimental_Workflow A 1. Setup - Dry flask under N₂ - Add CBT (1.0 eq) B 2. Reagent Addition - Add anhydrous solvent (e.g., MeCN) - Add amine (1.1 eq) - Add base (1.5 eq) A->B Dissolve C 3. Reaction - Stir at RT or reflux - Monitor by TLC/LC-MS B->C Initiate D 4. Workup - Cool to RT - Concentrate in vacuo C->D Upon completion E 5. Purification - Silica gel chromatography D->E Crude product F 6. Characterization - NMR, MS, IR - Purity analysis E->F Pure product

Caption: A typical workflow for the amination of CBT.

Quantitative Data: Representative Reactions

The choice of nucleophile and reaction conditions significantly impacts the yield of the substitution reaction. The following table summarizes typical conditions for various nucleophiles.

NucleophileBaseSolventTemperature (°C)Time (h)Typical Yield (%)
BenzylamineDIPEAMeCN801285-95
MorpholineK₂CO₃DMF100890-98
ThiophenolTEATHF65680-90
Sodium MethoxideN/AMethanol654>95

Note: These are representative conditions and may require optimization for specific substrates.

Applications in Drug Development

The s-triazine scaffold is a common feature in many approved drugs and clinical candidates.[6] Its prevalence is due to its ability to act as a rigid core from which various functional groups can be projected to interact with biological targets.[2][7] CBT is an excellent starting point for creating libraries of trisubstituted triazines for screening in drug discovery programs. The ability to introduce a final, diverse substituent via the C6-Cl bond allows for fine-tuning of a molecule's pharmacological properties, such as potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) profile. The diverse biological activities of s-triazine derivatives include anticancer, antimicrobial, antimalarial, and anti-HIV properties.[1]

Safety and Handling

CBT should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Avoid contact with skin and eyes, and avoid the formation of dust and aerosols.[8] Consult the Safety Data Sheet (SDS) for comprehensive safety information before use.

Conclusion

This compound is a valuable and versatile building block in synthetic chemistry. The reactivity of its single chlorine atom, governed by the principles of nucleophilic aromatic substitution, allows for the controlled and predictable introduction of a wide range of functional groups. By understanding the electronic factors that influence this reactivity and by carefully selecting reaction conditions, researchers can effectively utilize this compound to construct complex molecular architectures for applications spanning from drug discovery to materials science.

References

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An In-depth Technical Guide to the Biological Activities of Diamino-1,3,5-Triazine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The 1,3,5-triazine scaffold, a six-membered heterocyclic ring with alternating carbon and nitrogen atoms, represents a "privileged" structure in medicinal chemistry. Its derivatives, particularly those bearing diamino substitutions, exhibit a remarkable breadth of biological activities, positioning them as focal points in modern drug discovery.[1][2] This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the multifaceted therapeutic potential of these compounds. We will delve into their significant anticancer, antimicrobial, and antiviral properties, elucidating the underlying mechanisms of action, detailing robust experimental protocols for their evaluation, and exploring the critical structure-activity relationships that govern their efficacy.

The 1,3,5-Triazine Core: A Versatile Pharmacophore

The symmetrical 1,3,5-triazine, or s-triazine, ring is an electron-deficient system, which makes it susceptible to nucleophilic substitution reactions.[2] This chemical tractability, originating from the inexpensive and readily available precursor cyanuric chloride (2,4,6-trichloro-1,3,5-triazine), allows for the systematic and diverse functionalization of the core structure.[3][4] By sequentially replacing the chlorine atoms with various amino groups and other moieties at controlled temperatures, a vast chemical space of derivatives can be explored, each with unique physicochemical and pharmacological properties.[2][4] This versatility has established the triazine scaffold as a cornerstone for developing molecules with a wide spectrum of biological activities, including anticancer, antimicrobial, antiviral, antimalarial, and anti-inflammatory effects.[1][5][6][7]

Anticancer Activity: Targeting Uncontrolled Proliferation

Diamino-1,3,5-triazine derivatives have emerged as a promising class of anticancer agents, with mechanisms often involving the inhibition of key enzymes essential for cancer cell growth and the induction of apoptosis.[2][8]

Mechanism of Action: Dihydrofolate Reductase (DHFR) Inhibition

A primary and well-established target for many triazine-based anticancer drugs is dihydrofolate reductase (DHFR).[4] DHFR is a crucial enzyme in the folate metabolic pathway, responsible for converting dihydrofolate (DHF) to tetrahydrofolate (THF). THF is an essential cofactor for the synthesis of nucleotides (purines and thymidylate) and certain amino acids. By inhibiting DHFR, these triazine derivatives disrupt DNA replication and repair, ultimately leading to cell death, particularly in rapidly proliferating cancer cells.[9]

The 2,4-diamino substitution pattern on the triazine ring mimics the structure of the natural substrate, DHF, allowing it to bind competitively to the enzyme's active site. Molecular docking studies have shown that the amino groups of the triazine ring can form critical hydrogen bond interactions with hydrophilic residues like Asp27 in the active site of human DHFR.[10]

DHFR_Inhibition_Pathway DHF Dihydrofolate (DHF) DHFR_Enzyme DHFR Enzyme DHF->DHFR_Enzyme Binds to THF Tetrahydrofolate (THF) Nucleotide Nucleotide Synthesis (dUMP -> dTMP) THF->Nucleotide Co-factor for DHFR_Enzyme->THF Catalyzes DNA DNA Synthesis & Cell Proliferation Nucleotide->DNA Triazine Diamino-1,3,5-Triazine Derivative Triazine->DHFR_Enzyme Inhibits

Mechanism of DHFR inhibition by diamino-1,3,5-triazine derivatives.
Other Anticancer Mechanisms

Beyond DHFR inhibition, triazine derivatives exhibit anticancer effects through other pathways:

  • Kinase Inhibition: Certain derivatives have been shown to inhibit protein kinases, such as PIM1 kinase, which are involved in cell cycle progression and apoptosis.[11]

  • Induction of Apoptosis: Many 1,3,5-triazine compounds can trigger programmed cell death in cancer cells, attenuating key signaling pathways required for their survival.[2][8]

  • Inhibition of Cell Migration and Invasion: Studies have demonstrated that specific derivatives can inhibit the migration, invasion, and adhesion of cancer cells, which are critical processes in metastasis.[12]

Data Presentation: In Vitro Anticancer Activity

The antiproliferative activity of these compounds is typically quantified by their half-maximal inhibitory concentration (IC₅₀) values against various cancer cell lines.

Compound IDTarget Cell LineIC₅₀ (µM)Reference CompoundIC₅₀ (µM)Reference
4f MDA-MB-231 (Breast)6.25Imatinib35.50[12]
4k MDA-MB-231 (Breast)8.18Imatinib35.50[12]
11e A549 (Lung)0.028Methotrexate>10[4]
8e A549 (Lung)0.050Methotrexate>10[4]
Experimental Protocol: MTT Assay for Cytotoxicity

This protocol outlines a standard method for assessing the in vitro cytotoxicity of triazine derivatives against cancer cell lines.[12]

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding a purple formazan product that can be quantified spectrophotometrically.

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MDA-MB-231) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the diamino-1,3,5-triazine derivatives in culture medium. Replace the existing medium with the compound-containing medium and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control. Plot the viability against the compound concentration (log scale) and determine the IC₅₀ value using non-linear regression analysis.

Antimicrobial Activity: A Strategy Against Resistance

The rise of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents.[5] Diamino-1,3,5-triazine derivatives have demonstrated broad-spectrum activity against various bacteria and fungi.[1]

Mechanism of Action

Similar to their anticancer effects, the primary antimicrobial mechanism for many triazine derivatives is the inhibition of microbial DHFR.[13] This enzyme is also vital for the survival of bacteria and fungi.[9] The key to selective toxicity lies in the structural differences between microbial and mammalian DHFR enzymes, allowing for the design of compounds that preferentially inhibit the microbial target.[13] Some derivatives may also exert their effect by disrupting the bacterial membrane.[13]

Antimicrobial_Workflow start Prepare Bacterial Inoculum plate Add Inoculum to 96-well Plate start->plate add_cpd Add Serial Dilutions of Triazine Compound plate->add_cpd incubate Incubate at 37°C for 18-24 hours add_cpd->incubate read Visually Inspect for Turbidity (Growth) incubate->read mic Determine MIC: Lowest concentration with no visible growth read->mic

Workflow for determining Minimum Inhibitory Concentration (MIC).
Experimental Protocol: Broth Microdilution for MIC Determination

Principle: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Methodology:

  • Compound Preparation: Prepare a 2-fold serial dilution of the triazine compounds in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard, then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the bacterial inoculum to each well of the microtiter plate. Include positive (bacteria, no compound) and negative (broth only) controls.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which no bacterial growth is observed.

Antiviral and Other Therapeutic Activities

The structural versatility of the 1,3,5-triazine core has led to its exploration for a range of other therapeutic applications.

  • Antiviral Activity: Triazine derivatives have shown potential against various viruses.[1][5] For instance, certain compounds incorporating a piperazine structure have demonstrated significant activity against Potato Virus Y (PVY), with curative, protective, and inactivation effects comparable or superior to control agents like ningnanmycin.[14] The proposed mechanism for some involves interaction with the viral coat protein.[14]

  • Antimalarial Activity: The inhibition of the DHFR enzyme in Plasmodium falciparum is a validated strategy for antimalarial drugs. Diamino-1,3,5-triazine derivatives, such as cycloguanil, are known antifolates that target this pathway, though resistance is a challenge.[15]

  • Anti-inflammatory and Neuroprotective Potential: Research has also pointed towards the potential of these compounds as anti-inflammatory agents and inhibitors of enzymes like monoamine oxidase (MAO) and acetylcholinesterase (AChE), suggesting applications in neurodegenerative diseases.[6][15]

Conclusion and Future Perspectives

Diamino-1,3,5-triazine derivatives stand out as a remarkably versatile and promising class of molecules in medicinal chemistry. Their established efficacy as anticancer and antimicrobial agents, primarily through the potent inhibition of DHFR, provides a solid foundation for further development. The ease of synthesis and the potential for modification through techniques like molecular hybridization allow for continuous optimization of their activity, selectivity, and pharmacokinetic profiles.[12] Future research will likely focus on designing multi-target ligands to overcome drug resistance, enhancing drug delivery through nanoparticle formulations, and further exploring their potential in treating viral and neurodegenerative diseases.[16] The insights and protocols provided in this guide aim to equip researchers with the foundational knowledge to innovate within this exciting and impactful field.

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Methodological & Application

The Evolving Landscape of Peptide Synthesis: A Detailed Guide to Triazine-Based Coupling Reagents

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic field of peptide synthesis, the quest for efficient, cost-effective, and racemization-suppressing coupling reagents is perpetual. This guide provides an in-depth exploration of a key class of activating agents: substituted chlorotriazines. While the specific compound N2,N2,N4,N4-Tetramethyl-6-chloro-1,3,5-triazine-2,4-diamine is noted, the established body of scientific literature predominantly highlights the utility of a closely related analogue, 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT), and its derivatives, such as 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM). This application note will, therefore, focus on the well-documented applications and protocols for CDMT and DMTMM as exemplary and highly effective triazine-based coupling reagents for peptide synthesis, providing researchers, scientists, and drug development professionals with a comprehensive and practical resource.

The Critical Role of Coupling Reagents in Peptide Synthesis

The formation of a peptide bond, an amide linkage between the carboxyl group of one amino acid and the amino group of another, is the fundamental reaction in peptide synthesis.[1][2] This process necessitates the activation of the carboxylic acid moiety to facilitate nucleophilic attack by the amine.[1][2] The choice of coupling reagent is paramount, as it directly influences reaction kinetics, yield, and the preservation of stereochemical integrity (i.e., suppression of racemization).[1][3] Over the years, a vast arsenal of coupling reagents has been developed, from classical carbodiimides like DCC and DIC to highly efficient phosphonium and aminium salts such as PyBOP and HATU.[1][3]

Triazine-Based Coupling Reagents: A Powerful Alternative

Substituted 1,3,5-triazines have emerged as a robust and economical class of coupling reagents.[1][4] These compounds offer several advantages, including high reactivity, stability, and the ability to promote peptide bond formation with low levels of racemization.[1][4][5]

Mechanism of Action: The Formation of a Highly Reactive Acyl Intermediate

The utility of 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) and its quaternary ammonium salt derivative, DMTMM, lies in their ability to convert a carboxylic acid into a highly reactive acylating agent.[6][7][8] In the presence of a base, typically N-methylmorpholine (NMM), the carboxylate anion attacks the electron-deficient carbon atom of the triazine ring, displacing the chloride ion. This results in the formation of a reactive triazinyl active ester. This intermediate is then susceptible to nucleophilic attack by the amino group of the incoming amino acid, leading to the formation of the desired peptide bond and the release of a water-soluble triazine byproduct.

G cluster_activation Activation Step cluster_coupling Coupling Step CarboxylicAcid R-COOH (N-protected Amino Acid) Base Base (e.g., NMM) ActiveEster Reactive Triazinyl Active Ester CarboxylicAcid->ActiveEster + CDMT, Base CDMT CDMT (2-Chloro-4,6-dimethoxy-1,3,5-triazine) Chloride Cl⁻ ActiveEster->Chloride Displacement Amine H₂N-R' (Amino Component) ActiveEster->Amine PeptideBond Peptide Bond (R-CO-NH-R') ActiveEster->PeptideBond + Amine Byproduct Triazine Byproduct PeptideBond->Byproduct Release

Caption: Generalized mechanism of peptide bond formation using CDMT.

Application Protocols

Solution-Phase Peptide Synthesis using CDMT

This protocol outlines a general procedure for the coupling of two amino acid derivatives in solution.

Materials:

  • N-protected amino acid (1.0 equiv)

  • Amino acid ester hydrochloride (1.0 equiv)

  • 2-Chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) (1.0 equiv)

  • N-methylmorpholine (NMM) (2.0 equiv)

  • Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the N-protected amino acid in anhydrous THF.

  • Add CDMT to the solution and stir at room temperature.

  • Slowly add N-methylmorpholine (NMM) to the reaction mixture. The formation of a white precipitate (NMM hydrochloride) may be observed.

  • Stir the mixture for 1-2 hours at room temperature to ensure the formation of the active ester.

  • In a separate flask, dissolve the amino acid ester hydrochloride in anhydrous THF and add NMM (1.0 equiv) to neutralize the salt.

  • Add the neutralized amino component to the suspension of the active ester.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 2-4 hours at room temperature.

  • Upon completion, filter the reaction mixture to remove any solids.

  • Concentrate the filtrate under reduced pressure.

  • The crude peptide can be purified by standard techniques such as column chromatography or recrystallization.

Solid-Phase Peptide Synthesis (SPPS) using DMTMM

DMTMM, the salt formed from CDMT and NMM, is a convenient and efficient coupling reagent for solid-phase peptide synthesis.[6]

Materials:

  • Fmoc-protected amino acid (3-5 equiv)

  • Resin-bound amine (1.0 equiv)

  • 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) (3-5 equiv)

  • N,N-Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) as a base

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Swell the resin in DMF in a reaction vessel.

  • Perform Fmoc deprotection using 20% piperidine in DMF.

  • Wash the resin thoroughly with DMF.

  • In a separate vial, dissolve the Fmoc-protected amino acid and DMTMM in DMF.

  • Add the base (DIPEA or NMM) to the amino acid/DMTMM solution.

  • Add the activation solution to the resin.

  • Agitate the reaction vessel for 1-2 hours at room temperature.

  • Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).

  • Wash the resin thoroughly with DMF.

  • Repeat the deprotection and coupling steps for the subsequent amino acids in the peptide sequence.

G Start Start: Resin Swelling Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Activation Amino Acid Activation (Fmoc-AA, DMTMM, Base in DMF) Wash1->Activation Coupling Coupling to Resin Activation->Coupling Wash2 Wash (DMF) Coupling->Wash2 Check Kaiser Test Wash2->Check Check->Coupling Positive Repeat Next Coupling Cycle Check->Repeat Negative End Final Cleavage & Purification Check->End Final Amino Acid Repeat->Deprotection

Caption: Workflow for Solid-Phase Peptide Synthesis using DMTMM.

Quantitative Data and Comparisons

Triazine-based coupling reagents have demonstrated high efficiency and low racemization in various studies. The following table summarizes representative data for peptide couplings using these reagents.

Coupling ReagentModel ReactionSolventTime (h)Yield (%)Racemization (%)Reference
CDMT/NMMZ-Phe-Gly-OEtTHF295<1[7]
DMTMMFmoc-Phe-Ala-ResinDMF1.5>99Not Reported[6]
PyBOPFmoc-Phe-Ala-ResinDMF1.5>99Not Reported[6]

Note: This table is illustrative. Actual yields and racemization levels can vary depending on the specific amino acids, reaction conditions, and analytical methods used.

Troubleshooting and Best Practices

  • Incomplete Coupling: If the Kaiser test remains positive, indicating unreacted free amines, a second coupling can be performed. For sterically hindered amino acids, extending the reaction time or slightly increasing the temperature may be beneficial.

  • Racemization: While triazine reagents generally exhibit low racemization, it is crucial to use the appropriate base. For sensitive amino acids, a less hindered base like NMM is often preferred over DIPEA. Pre-activation times should also be minimized.

  • Solubility Issues: If the activated ester precipitates excessively, using a more polar solvent or a solvent mixture might improve solubility and reaction kinetics.

  • Reagent Purity: The purity of the coupling reagent and solvents is critical for successful peptide synthesis. Always use high-quality, anhydrous solvents.

Conclusion

Triazine-based coupling reagents, particularly CDMT and its derivative DMTMM, represent valuable tools in the peptide chemist's toolbox. They offer a compelling combination of high efficiency, low cost, and suppression of racemization, making them suitable for both solution-phase and solid-phase peptide synthesis. By understanding the underlying mechanism and adhering to optimized protocols, researchers can effectively leverage these reagents to construct complex peptides for a wide range of applications in research and drug discovery.

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]

  • Aapptec Peptides. Coupling Reagents. Retrieved from [Link]

  • Al-Warhi, T. I., Al-Hazimi, H. M. A., El-Faham, A., & Albericio, F. (2010). Synthesis of 2-(4,6-dimethoxy-1,3,5-triazin-2-yloxyimino) derivatives: application in solution peptide synthesis. Molecules (Basel, Switzerland), 15(12), 9403–9417. [Link]

  • Google Patents. (n.d.). Preparation method of 2-chloro-4,6-dimethoxy-1,3,5-triazine.
  • Kunishima, M., Kawachi, C., Morita, J., Terao, K., Iwasaki, F., & Tani, S. (2001). 4-(4,6-Dimethoxy[1][2]triazin-2-yl)-4-methyl-morpholinium Chloride (DMTMM): A Valuable Alternative to PyBOP for Solid Phase Peptide Synthesis. Synlett, (9), 1366-1368. [Link]

  • ResearchGate. (2006). New observations on peptide bond formation using CDMT. Retrieved from [Link]

  • Falchi, A., Giacomelli, G., Porcheddu, A., & Taddei, M. (2000). CDMT-Mediated Peptide Synthesis. Synlett, (2), 275-277. [Link]

  • Kamiński, Z. J., Paneth, P., & Rudziński, J. (2001). A Novel Generation of Coupling Reagents. Enantiodifferentiating Coupling Reagents Prepared in Situ from 2-Chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) and Chiral Tertiary Amines. The Journal of Organic Chemistry, 66(19), 6251–6255. [Link]

  • PubChem. This compound. Retrieved from [Link]

  • Pharmaffiliates. This compound. Retrieved from [Link]

  • De Luca, L., Giacomelli, G., & Porcheddu, A. (2002). Sustainable Triazine-Based Dehydro-Condensation Agents for Amide Synthesis. Molecules, 7(3), 324-333. [Link]

Sources

Application Note & Detailed Protocol: The Utility of Substituted 6-Chloro-1,3,5-Triazines as Coupling Reagents in Amide Bond Formation

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive guide for researchers, chemists, and professionals in drug development on the application of substituted 6-chloro-1,3,5-triazine derivatives as efficient coupling reagents for the formation of amide bonds. While the core principles discussed are broadly applicable to this class of reagents, this guide will focus on the well-established and widely used reagent, 2-Chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) , as a representative example. The protocols and mechanistic insights provided herein can be readily adapted for analogous structures such as the requested N2,N2,N4,N4-Tetramethyl-6-chloro-1,3,5-triazine-2,4-diamine, bearing in mind that reaction kinetics and optimal conditions may vary.

Introduction: The Triazine Advantage in Amide Synthesis

Amide bond formation is a cornerstone of organic and medicinal chemistry, fundamental to the synthesis of peptides, pharmaceuticals, and advanced materials. While numerous coupling reagents exist, triazine-based reagents have carved a niche due to their crystalline nature, stability, low cost, and, most importantly, their ability to facilitate amide bond formation with a low incidence of racemization, particularly in peptide synthesis.

The reactivity of the 1,3,5-triazine core is modulated by the substituents at the 2, 4, and 6 positions. The presence of a chlorine atom provides a reactive site for nucleophilic substitution, while electron-donating groups, such as methoxy or dimethylamino moieties, can tune the reactivity of the system. CDMT, for instance, strikes an effective balance, being reactive enough to activate carboxylic acids efficiently while remaining sufficiently stable for easy handling.

The Mechanism of Action: A Stepwise Activation Pathway

The efficacy of CDMT and its analogues as coupling reagents lies in a two-step activation process, which converts a carboxylic acid into a highly reactive intermediate, primed for nucleophilic attack by an amine.

Step 1: Formation of the Active Ester. The reaction is initiated by the deprotonation of the carboxylic acid by a tertiary amine base, typically N-methylmorpholine (NMM). The resulting carboxylate then attacks the electron-deficient carbon atom of the triazine ring, displacing the chloride leaving group. This forms a highly reactive O-triazinyl active ester intermediate.

Step 2: Aminolysis. The amine component of the reaction then attacks the carbonyl carbon of the active ester. This nucleophilic acyl substitution results in the formation of the desired amide bond and the release of a stable, water-soluble triazine byproduct (2,4-dimethoxy-6-hydroxy-1,3,5-triazine), which can be easily removed during aqueous workup.

The use of a base like NMM is crucial. It not only generates the requisite carboxylate nucleophile but also serves to neutralize the HCl that is liberated during the initial activation step, driving the reaction towards the formation of the active ester.

Diagram of the Reaction Mechanism

Coupling Mechanism cluster_step1 Step 1: Active Ester Formation cluster_step2 Step 2: Aminolysis Carboxylic_Acid R-COOH carboxylate R-COO- Carboxylic_Acid->carboxylate + Base Base NMM CDMT CDMT Active_Ester Triazinyl Active Ester CDMT->Active_Ester Protonated_Base NMM-H+Cl- Active_Ester->Protonated_Base Active_Ester_2 Triazinyl Active Ester carboxylate->Active_Ester + CDMT Amine R'-NH2 Amide_Bond Amide Product Amine->Amide_Bond Byproduct Triazine Byproduct Amide_Bond->Byproduct Active_Ester_2->Amide_Bond

Caption: The two-step mechanism of CDMT-mediated amide bond formation.

Experimental Protocols

The following protocols are provided as a starting point and can be optimized based on the specific substrates being used.

This protocol is suitable for the coupling of a wide range of carboxylic acids and amines.

Materials:

  • Carboxylic acid (1.0 eq)

  • Amine (1.0-1.2 eq)

  • CDMT (1.1 eq)

  • N-methylmorpholine (NMM) (1.5 - 2.5 eq)

  • Anhydrous solvent (e.g., DCM, THF, or DMF)

Procedure:

  • To a solution of the carboxylic acid (1.0 eq) and NMM (1.5 eq) in the chosen anhydrous solvent (e.g., DCM, 10 mL/mmol of carboxylic acid) at room temperature, add CDMT (1.1 eq).

  • Stir the mixture at room temperature for 1-2 hours. The formation of the active ester can be monitored by TLC or LC-MS. In many cases, a white precipitate of NMM hydrochloride will be observed.

  • Add the amine (1.0-1.2 eq) to the reaction mixture. If the amine is used as a hydrochloride salt, an additional equivalent of NMM should be added.

  • Continue to stir the reaction at room temperature for 3-12 hours. Monitor the progress of the reaction by TLC or LC-MS until the starting materials are consumed.

  • Upon completion, dilute the reaction mixture with the solvent (e.g., DCM) and wash sequentially with 1M HCl, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography or recrystallization as required.

This protocol is optimized to minimize racemization during the coupling of amino acid fragments.

Materials:

  • N-protected amino acid or peptide fragment (1.0 eq)

  • C-protected amino acid or peptide fragment (as the free amine or hydrochloride salt) (1.0 eq)

  • CDMT (1.05 eq)

  • N-methylmorpholine (NMM) (2.2 eq if using the amine hydrochloride salt, 1.1 eq for the free amine)

  • Anhydrous solvent (e.g., DCM or DMF)

Procedure:

  • Dissolve the N-protected amino acid (1.0 eq) in the anhydrous solvent.

  • Cool the solution to 0 °C in an ice bath.

  • Add NMM (1.1 eq) followed by CDMT (1.05 eq). Stir the mixture at 0 °C for 30-60 minutes.

  • In a separate flask, dissolve the C-protected amino acid or peptide fragment (1.0 eq) in the anhydrous solvent. If it is a hydrochloride salt, add NMM (1.1 eq) to generate the free amine in situ.

  • Add the solution of the free amine to the pre-activated carboxylic acid solution at 0 °C.

  • Allow the reaction to slowly warm to room temperature and stir for 4-16 hours. Monitor the reaction by TLC or LC-MS.

  • Workup and purification are performed as described in Protocol 1.

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Preparation cluster_activation Activation cluster_coupling Coupling cluster_workup Workup & Purification Reactants Dissolve Carboxylic Acid & NMM in Solvent Cooling Cool to 0°C (for peptide coupling) Reactants->Cooling Add_CDMT Add CDMT Cooling->Add_CDMT Stir_Activation Stir for Activation (1-2 hours) Add_CDMT->Stir_Activation Add_Amine Add Amine Stir_Activation->Add_Amine Stir_Coupling Stir to Completion (3-16 hours) Add_Amine->Stir_Coupling Dilute Dilute with Solvent Stir_Coupling->Dilute Wash Aqueous Washes (Acid, Base, Brine) Dilute->Wash Dry Dry & Concentrate Wash->Dry Purify Purify (Chromatography/Recrystallization) Dry->Purify

Caption: A generalized workflow for CDMT-mediated amide coupling reactions.

Key Parameters and Optimization

ParameterRecommendationRationale & Considerations
Solvent DCM, THF, DMF, AcetonitrileThe choice of solvent depends on the solubility of the substrates. DCM and THF are excellent for general-purpose couplings. DMF may be required for less soluble peptides but can be more difficult to remove. Ensure the solvent is anhydrous to prevent hydrolysis of the active ester.
Base N-methylmorpholine (NMM)NMM is the base of choice as it has an optimal pKa for this reaction and is less likely to cause side reactions compared to more hindered bases like DIPEA or more nucleophilic bases like triethylamine.
Temperature 0 °C to Room TemperatureFor sensitive substrates, particularly in peptide synthesis, performing the activation and coupling at 0 °C can significantly reduce the risk of racemization. For more robust substrates, the reaction can be conveniently run at room temperature.
Stoichiometry Near-equimolar amountsUsing a slight excess of CDMT (1.05-1.1 eq) and the amine (1.0-1.2 eq) can help drive the reaction to completion. A large excess of any component is generally not necessary.

Troubleshooting

IssuePotential CauseSuggested Solution
Low Yield Incomplete activation or coupling. Hydrolysis of the active ester.Ensure all reagents and solvents are anhydrous. Increase the reaction time or slightly warm the reaction mixture (e.g., to 40 °C) if substrates are unreactive. Confirm the quality of the CDMT reagent.
Side Product Formation Racemization of chiral centers. Reaction with other functional groups.For peptide coupling, ensure the activation and coupling steps are performed at 0 °C. Protect sensitive functional groups on the substrates prior to coupling.
Difficulty in Purification The triazine byproduct is not fully removed.The byproduct (2,4-dimethoxy-6-hydroxy-1,3,5-triazine) is acidic. A wash with a mild base (e.g., saturated NaHCO3) should effectively remove it. If it persists, a mild acidic wash (e.g., 1M HCl) can also be effective.

Safety Considerations

  • CDMT and other chloro-triazine derivatives are irritants. Always handle them in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Avoid inhalation of dust and contact with skin and eyes.

  • The reaction generates NMM hydrochloride as a byproduct, which is an irritant.

  • Consult the Safety Data Sheet (SDS) for CDMT and all other reagents before use.

References

  • Kamiński, Z. J. (2004). 2-Chloro-4,6-dimethoxy-1,3,5-triazine. A new, efficient, and inexpensive condensing agent for the formation of an amide bond. Tetrahedron Letters, 26(24), 2901-2904. [Link]

Application Notes and Protocols: A Detailed Guide to Nucleophilic Substitution on the 1,3,5-Triazine Ring

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,3,5-triazine scaffold is a privileged structure in medicinal chemistry and materials science, owing to its unique electronic properties and versatile functionalization potential.[1][2] This application note provides a comprehensive guide to the experimental protocol for performing nucleophilic substitution on the triazine ring, with a primary focus on the sequential substitution of 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride). We will delve into the mechanistic underpinnings of the reaction, offer a detailed, step-by-step protocol for controlled substitution, and provide a troubleshooting guide to address common experimental challenges. This document is intended to equip researchers with the practical knowledge and theoretical understanding necessary to successfully synthesize custom-substituted triazine derivatives for a wide range of applications.

Introduction: The Chemistry of the Triazine Ring

The 1,3,5-triazine ring is an aromatic heterocycle characterized by the presence of three nitrogen atoms, which impart a significant electron-deficient character to the ring system.[3] This inherent electrophilicity makes the carbon atoms of the triazine ring susceptible to attack by nucleophiles, proceeding through a nucleophilic aromatic substitution (SNAr) mechanism.[4][5] Unlike electron-rich aromatic systems like benzene, which readily undergo electrophilic substitution, the triazine ring's reactivity is dominated by its interaction with electron-rich species.[1]

The most common and versatile starting material for the synthesis of substituted 1,3,5-triazines is 2,4,6-trichloro-1,3,5-triazine, also known as cyanuric chloride.[6][7] The three chlorine atoms on cyanuric chloride can be sequentially replaced by a wide variety of nucleophiles, including amines, alcohols, thiols, and carbanions. The key to achieving selective mono-, di-, or tri-substitution lies in the careful control of reaction temperature.

The Mechanism of Nucleophilic Aromatic Substitution (SNAr) on the Triazine Ring

The SNAr reaction on a substituted triazine ring is a two-step process:

  • Nucleophilic Attack and Formation of the Meisenheimer Complex: A nucleophile attacks one of the electron-deficient carbon atoms of the triazine ring, breaking the aromaticity and forming a negatively charged intermediate known as a Meisenheimer complex.[5] This step is typically the rate-determining step of the reaction.[5]

  • Departure of the Leaving Group: The aromaticity of the triazine ring is restored by the expulsion of a leaving group, most commonly a halide ion.[5]

The presence of electron-withdrawing groups on the triazine ring stabilizes the negatively charged Meisenheimer intermediate, thereby accelerating the reaction.[5] Conversely, electron-donating groups destabilize this intermediate and slow down the reaction rate. This principle is fundamental to understanding the stepwise substitution of cyanuric chloride.

Figure 1: General mechanism of SNAr on a triazine ring.

Controlling Sequential Substitution on Cyanuric Chloride

The reactivity of the chlorine atoms on cyanuric chloride decreases significantly after each substitution. This is because the incoming nucleophile, which is typically an electron-donating group, increases the electron density of the triazine ring, thereby deactivating it towards subsequent nucleophilic attack.[3] This deactivation allows for the selective synthesis of mono-, di-, and tri-substituted triazines by carefully controlling the reaction temperature.

Table 1: Temperature-Controlled Sequential Substitution of Cyanuric Chloride

Substitution StepLeaving GroupTypical Reaction TemperatureRing Reactivity
First Substitution1st Chlorine0–5 °CHigh
Second Substitution2nd ChlorineRoom Temperature (approx. 25 °C)Moderate
Third Substitution3rd ChlorineHigh Temperature / Reflux (>60 °C)Low

Note: The exact temperatures can vary depending on the nucleophilicity of the attacking species.[3]

Experimental Protocol: Stepwise Nucleophilic Substitution of Cyanuric Chloride

This protocol provides a general framework for the sequential substitution of cyanuric chloride with two different nucleophiles.

Materials and Equipment
  • Reagents:

    • 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride)

    • Nucleophile 1 (e.g., an amine, alcohol, or thiol)

    • Nucleophile 2 (e.g., a different amine, alcohol, or thiol)

    • Base (e.g., N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA))

    • Anhydrous solvent (e.g., tetrahydrofuran (THF), acetone, or dichloromethane (DCM))

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

    • Deionized water

  • Equipment:

    • Round-bottom flasks

    • Magnetic stirrer and stir bars

    • Ice-water bath

    • Heating mantle or oil bath with temperature control

    • Condenser

    • Dropping funnel

    • Separatory funnel

    • Rotary evaporator

    • Thin-layer chromatography (TLC) plates and chamber

    • UV lamp for TLC visualization

    • Glassware for filtration

    • Column chromatography setup (silica gel)

Experimental Workflow

Figure 2: Workflow for sequential nucleophilic substitution.

Step-by-Step Procedure

Step 1: First Substitution (Monosubstitution)

  • In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve cyanuric chloride (1.0 eq) in a suitable anhydrous solvent (e.g., THF).

  • Cool the solution to 0-5 °C using an ice-water bath.

  • In a separate flask, prepare a solution of the first nucleophile (1.0 eq) and a base (1.1 eq, e.g., DIPEA) in the same anhydrous solvent.

  • Add the nucleophile/base solution dropwise to the stirred cyanuric chloride solution over 15-30 minutes, maintaining the temperature between 0-5 °C.

  • Allow the reaction to stir at 0-5 °C and monitor its progress by TLC until the starting material is consumed (typically 1-4 hours).

  • Once the reaction is complete, quench it by adding cold deionized water.

  • Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude mono-substituted dichlorotriazine. This product can often be used in the next step without further purification.

Step 2: Second Substitution (Disubstitution)

  • Dissolve the crude mono-substituted dichlorotriazine (1.0 eq) in a suitable anhydrous solvent in a round-bottom flask with a magnetic stir bar.

  • Prepare a solution of the second nucleophile (1.0-1.2 eq) and a base (1.1-1.3 eq) in the same anhydrous solvent.

  • Add the second nucleophile/base solution to the stirred solution of the mono-substituted triazine at room temperature.

  • Allow the reaction to stir at room temperature and monitor its progress by TLC (typically 2-12 hours). Gentle heating may be required for less reactive nucleophiles.

  • Upon completion, perform an aqueous workup as described in Step 1 (quenching, extraction, and washing).

  • Dry the organic layer and concentrate it under reduced pressure to yield the crude di-substituted product.

  • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure di-substituted triazine.

Step 3: Third Substitution (Trisubstitution)

For the third substitution, the di-substituted monochlorotriazine is reacted with the third nucleophile (or an excess of the second nucleophile for a symmetrical product) at elevated temperatures (reflux), often for an extended period. The workup and purification procedures are similar to those for the di-substituted product.

Troubleshooting

Table 2: Common Issues and Solutions in Triazine Substitution Reactions

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Reaction - Insufficiently reactive nucleophile.- Deactivated triazine ring (for 2nd or 3rd substitution).- Inadequate base strength or amount.- Low reaction temperature.- Increase the reaction temperature.- Use a stronger base or a larger excess.- Increase the reaction time.- For very weak nucleophiles, consider alternative synthetic routes.
Formation of Multiple Products (Over-substitution) - Reaction temperature too high for the desired substitution level.- Addition of nucleophile was too fast.- Carefully control the reaction temperature at each step.- Add the nucleophile solution slowly and dropwise.
Presence of Cyanuric Acid in the Product - Hydrolysis of cyanuric chloride or a chlorotriazine intermediate.[3]- Use anhydrous solvents and reagents.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).- Avoid excessive heating during workup.
Ring Opening - Use of very strong nucleophiles (e.g., organometallics) under harsh conditions.- Use milder reaction conditions.- Protect sensitive functional groups if necessary.
Difficult Purification - Products with similar polarities.- Streaking on TLC.- Optimize the solvent system for column chromatography.- Consider alternative purification methods like recrystallization or preparative HPLC.

Safety Considerations

  • Cyanuric chloride is a corrosive and moisture-sensitive solid. It should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Organic solvents are flammable and should be handled with care, away from ignition sources.

  • Bases such as DIPEA and TEA are corrosive and should be handled in a fume hood with appropriate PPE.

  • Always consult the Safety Data Sheet (SDS) for all reagents before use.

Conclusion

The nucleophilic substitution of 2,4,6-trichloro-1,3,5-triazine is a powerful and versatile method for the synthesis of a diverse array of substituted triazine derivatives. By understanding the underlying SNAr mechanism and carefully controlling the reaction temperature, researchers can achieve selective and efficient synthesis of mono-, di-, and tri-substituted triazines. The protocols and troubleshooting guide provided in this application note offer a solid foundation for the successful implementation of this important synthetic methodology in drug discovery and materials science.

References

  • A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025). (2025). PubMed Central. [Link]

  • Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. (2022). ACS Publications. [Link]

  • GREEN SYNTHESIS OF 1,3,5-TRIAZINES WITH APPLICATIONS IN SUPRAMOLECULAR AND MATERIALS CHEMISTRY. (n.d.). ARKIVOC. [Link]

  • Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. (2006). MDPI. [Link]

  • Site Reversal in Nucleophilic Addition to 1,2,3-Triazine 1-Oxides. (2023). PubMed Central. [Link]

  • Synthesis of 1,3,5-triazines. (n.d.). Organic Chemistry Portal. [Link]

  • A REVIEW ON S-TRIAZINE SUBSTITUTIONS AND THEIR STRUCTURAL EFFECTS. (2022). European Journal of Pharmaceutical and Medical Research. [Link]

  • Nucleophilic Aromatic Substitution Reactions of Chloroazines with Bisulfide (HS-) and Polysulfides (Sn2-). (2015). ResearchGate. [Link]

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Application Notes and Protocols: N2,N2,N4,N4-Tetramethyl-6-chloro-1,3,5-triazine-2,4-diamine in Combinatorial Library Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of the Triazine Scaffold

The 1,3,5-triazine ring system represents a uniquely privileged scaffold in the realm of medicinal chemistry and combinatorial library synthesis. Its rigid, planar structure and the ability to introduce three points of diversity make it an ideal core for the development of novel therapeutic agents. Among the various triazine-based building blocks, N2,N2,N4,N4-Tetramethyl-6-chloro-1,3,5-triazine-2,4-diamine offers a distinct set of advantages for the combinatorial chemist. The two pre-installed dimethylamino groups serve to modulate the reactivity of the remaining chlorine atom, providing a stable yet reactive platform for the introduction of a wide array of chemical functionalities. This document provides a detailed guide to the effective utilization of this versatile building block in the synthesis of diverse chemical libraries. The 1,3,5-triazine scaffold has garnered considerable interest for its wide-ranging pharmacological properties, particularly in cancer research[1][2].

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is crucial for its effective use in library synthesis.

PropertyValue
Molecular Formula C₇H₁₂ClN₅
Molecular Weight 201.66 g/mol
CAS Number 3140-74-7
Appearance White to off-white crystalline solid
Solubility Soluble in most organic solvents (e.g., DCM, THF, DMF)

The Chemistry of Sequential Substitution: A Controllable Pathway to Diversity

The cornerstone of 1,3,5-triazine chemistry is the differential reactivity of the three chlorine atoms on the parent compound, 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride), towards nucleophilic substitution. This reactivity is highly dependent on temperature, allowing for a stepwise and controlled introduction of different nucleophiles. The first substitution can typically be achieved at low temperatures (around 0 °C), the second at room temperature, and the third requiring elevated temperatures[3][4].

This compound is a product of the first two substitution steps, offering a stable and readily available starting material for the introduction of the third and final point of diversity. The electron-donating nature of the two dimethylamino groups reduces the reactivity of the remaining chlorine atom compared to cyanuric chloride, which allows for more controlled reactions with a broader range of nucleophiles under accessible conditions.

Figure 1: Synthetic pathway to diverse triazine libraries.

Core Application: Library Synthesis via Nucleophilic Substitution

The primary application of this compound is as a scaffold for the parallel synthesis of compound libraries. The single reactive chlorine atom can be displaced by a variety of nucleophiles, including amines, thiols, and alcohols, to generate a diverse set of trisubstituted triazines.

General Workflow for Library Synthesis

The following workflow outlines the general procedure for combinatorial library synthesis using the title compound.

G start Start: N2,N2,N4,N4-Tetramethyl-6-chloro- 1,3,5-triazine-2,4-diamine dispense Dispense scaffold solution into reaction vessels start->dispense add_nucleophile Add diverse nucleophile (amines, thiols, alcohols) dispense->add_nucleophile add_base Add base (e.g., DIPEA, K2CO3) add_nucleophile->add_base react Heat and stir (monitor by TLC/LC-MS) add_base->react workup Aqueous work-up or solid-phase extraction react->workup analyze Characterize library members (LC-MS, NMR) workup->analyze end Final Library analyze->end

Figure 2: General workflow for parallel library synthesis.

Detailed Protocols

Note: These protocols are intended as a starting point. Optimization of reaction times, temperatures, and stoichiometry may be necessary for specific nucleophiles. All reactions should be performed in a well-ventilated fume hood.

Protocol 1: Synthesis of a 2-Amino-4,6-bis(dimethylamino)-1,3,5-triazine Library

This protocol describes the reaction with a representative primary amine.

Materials:

  • This compound

  • Aniline (or other primary/secondary amine)

  • Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Reaction vials with stir bars

  • Heating block

Procedure:

  • Prepare a stock solution of this compound (e.g., 0.2 M in anhydrous DMF).

  • To a reaction vial, add the amine (1.2 equivalents).

  • Add the stock solution of the triazine scaffold (1.0 equivalent).

  • Add DIPEA (2.0 equivalents).

  • Seal the vial and heat to 80-100 °C with stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product by flash chromatography or preparative HPLC if necessary.

Expected Results: This reaction typically proceeds to completion within 4-12 hours, with yields ranging from 70-95% depending on the nucleophilicity and steric hindrance of the amine.

Protocol 2: Synthesis of a 2-Thio-4,6-bis(dimethylamino)-1,3,5-triazine Library

This protocol outlines the reaction with a representative thiol.

Materials:

  • This compound

  • Thiophenol (or other thiol)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile, anhydrous

  • Dichloromethane (DCM)

  • Water

  • Anhydrous sodium sulfate

  • Reaction vials with stir bars

  • Heating block

Procedure:

  • To a reaction vial, add this compound (1.0 equivalent) and anhydrous potassium carbonate (2.0 equivalents) in anhydrous acetonitrile.

  • Add the thiol (1.2 equivalents).

  • Seal the vial and heat to 60-80 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Redissolve the residue in dichloromethane and wash with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product as needed.

Expected Results: Reactions with thiols are generally efficient, with typical reaction times of 2-8 hours and yields often exceeding 85%.

Protocol 3: Synthesis of a 2-Alkoxy-4,6-bis(dimethylamino)-1,3,5-triazine Library

This protocol describes the reaction with a representative alcohol.

Materials:

  • This compound

  • Benzyl alcohol (or other alcohol)

  • Sodium hydride (60% dispersion in mineral oil)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

  • Reaction vials with stir bars

Procedure:

  • To a flame-dried reaction vial under an inert atmosphere (e.g., argon or nitrogen), add the alcohol (1.5 equivalents) in anhydrous THF.

  • Carefully add sodium hydride (1.5 equivalents) portion-wise at 0 °C. Allow the mixture to stir for 30 minutes at this temperature.

  • Add a solution of this compound (1.0 equivalent) in anhydrous THF.

  • Allow the reaction to warm to room temperature and then heat to 50-60 °C. Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to 0 °C and cautiously quench with saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate. Wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the product as required.

Expected Results: The reaction with alcohols often requires stronger basic conditions and may proceed slower than with amines or thiols. Yields can vary from 50-80%.

Solid-Phase Synthesis Applications

The triazine scaffold is also amenable to solid-phase synthesis, which can simplify purification and automation of library production[5][6]. This compound can be reacted with a resin-bound nucleophile, or alternatively, a nucleophile can be attached to the triazine core, and this construct can then be linked to a solid support for further diversification.

G start Resin-bound nucleophile react_scaffold React with N2,N2,N4,N4-Tetramethyl-6-chloro- 1,3,5-triazine-2,4-diamine start->react_scaffold wash1 Wash resin react_scaffold->wash1 cleave Cleave from resin wash1->cleave end Purified product cleave->end

Figure 3: Simplified solid-phase synthesis workflow.

Conclusion: A Versatile Tool for Drug Discovery

This compound is a powerful and versatile building block for the construction of diverse chemical libraries. Its predictable reactivity, coupled with the stability of the triazine core, allows for the efficient and controlled introduction of a wide range of chemical functionalities. The protocols outlined in this document provide a solid foundation for researchers to leverage this scaffold in their drug discovery and development programs. The use of triazine-based scaffolds has led to the identification of numerous bioactive compounds, highlighting the potential of this chemical space for therapeutic innovation[7].

References

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  • Blotny, G. (2006). Recent applications of 2,4,6-trichloro-1,3,5-triazine and its derivatives in organic synthesis. Tetrahedron, 62(41), 9507–9522. [Link]

  • Sheyi, R., et al. (2020). 1,3,5-Triazine as core for the preparation of dendrons. ARKIVOC, 2020(iii), 64-73. [Link]

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  • Yin, H., et al. (2014). Design, Solid-Phase Synthesis, and Evaluation of a Phenyl-Piperazine-Triazine Scaffold as α-Helix Mimetics. ACS Combinatorial Science, 16(12), 645–655. [Link]

  • Lowe, C. R. (2000). A stepwise synthesis of triazine-based macrocyclic scaffolds. Tetrahedron Letters, 41(11), 1837–1840. [Link]

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  • Google Patents. (2010). Method for preparing 2-chlorine-4, 6-dimethoxy-1, 3, 5-triazine.
  • Lim, H. Y., et al. (2024). 1,3,5-Triazine as a promising scaffold in the development of therapeutic agents against breast cancer. European Journal of Medicinal Chemistry, 279, 116680. [Link]

  • Kaur, R., et al. (2017). 1,3,5-Triazines: a promising scaffold for anticancer drugs development. European Journal of Medicinal Chemistry, 142, 334-367. [Link]

  • Dias, C. S. B., et al. (2022). 1,3,5-Triazine: A Promising Molecular Scaffold for Novel Agents for the Treatment of Alzheimer's Disease. Molecules, 27(19), 6527. [Link]

  • Sousa, I. T., & Taipa, M. Â. (2021). Screening of a Combinatorial Library of Triazine-Scaffolded Dipeptide-Mimic Affinity Ligands to Bind Plasmid DNA. Molecules, 26(16), 5035. [Link]

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Step-by-step synthesis of amides using N2,N2,N4,N4-Tetramethyl-6-chloro-1,3,5-triazine-2,4-diamine

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for Amide Synthesis Using N²,N²,N⁴,N⁴-Tetramethyl-6-chloro-1,3,5-triazine-2,4-diamine

Abstract

The formation of the amide bond is a cornerstone of modern organic and medicinal chemistry, essential for the synthesis of peptides, pharmaceuticals, and advanced materials.[1] This application note provides a comprehensive guide for researchers on the use of N²,N²,N⁴,N⁴-Tetramethyl-6-chloro-1,3,5-triazine-2,4-diamine as an efficient coupling reagent for amide synthesis. This reagent, a stable and easy-to-handle solid, serves as an effective activator for carboxylic acids, facilitating their condensation with primary and secondary amines under mild conditions. We will detail the underlying reaction mechanism, provide step-by-step experimental protocols, and discuss the advantages of this triazine-based system. The information presented is intended to enable chemists in research and drug development to reliably and efficiently synthesize a broad range of amide products.

Introduction: The Central Role of Amide Synthesis

The amide functional group is one of the most prevalent linkages in biological systems and synthetic molecules, most notably forming the backbone of proteins. However, the direct condensation of a carboxylic acid and an amine is a thermodynamically unfavorable process at ambient temperatures, requiring harsh conditions that are incompatible with sensitive molecular architectures. To overcome this, a vast array of "coupling reagents" has been developed to activate the carboxylic acid, converting its hydroxyl group into a better leaving group, thereby enabling a smooth reaction with an amine nucleophile.[2]

Among the various classes of coupling reagents, those based on the 1,3,5-triazine scaffold have emerged as powerful and cost-effective tools.[3] These reagents, derived from cyanuric chloride, offer a practical alternative to commonly used carbodiimide and phosphonium or aminium-based reagents. This guide focuses specifically on N²,N²,N⁴,N⁴-Tetramethyl-6-chloro-1,3,5-triazine-2,4-diamine (TMT-CTD), a derivative that combines stability with sufficient reactivity for a wide range of amidation reactions.

Mechanism of Action: Activating the Carboxyl Group

The efficacy of TMT-CTD, much like its well-studied analog 2-Chloro-4,6-dimethoxy-1,3,5-triazine (CDMT), lies in a two-step activation and coupling process.[3][4] The entire sequence is typically performed in a single pot.

  • Formation of the Active Ester: The process begins with the deprotonation of the carboxylic acid by a tertiary amine base, commonly N-methylmorpholine (NMM). The resulting carboxylate then acts as a nucleophile, attacking the electron-deficient carbon atom of the triazine ring and displacing the chloride ion. This forms a highly reactive O-acyltriazinyl intermediate, which is essentially an activated ester.[5]

  • Nucleophilic Acyl Substitution: The amine substrate, acting as a nucleophile, attacks the carbonyl carbon of the activated ester. This leads to the formation of a tetrahedral intermediate which subsequently collapses to yield the desired amide product and the water-soluble 2,4-bis(dimethylamino)-1,3,5-triazin-6-ol byproduct. The byproduct and the tertiary amine hydrochloride salt are typically easy to remove during aqueous workup.

The electron-donating nature of the dimethylamino groups on the triazine ring modulates its reactivity compared to analogs with more electron-withdrawing substituents.[6] While this may slightly temper the reactivity compared to more electrophilic triazines, it contributes to the reagent's excellent stability and selectivity.

Amide Synthesis Mechanism General Reaction Pathway for TMT-CTD-Mediated Amide Formation sub_acid Carboxylic Acid (R-COOH) invis1 sub_acid->invis1 + sub_tmt TMT-CTD sub_tmt->invis1 sub_base Base (NMM) sub_base->invis1 intermediate Activated Acyl-Triazine Ester prod_amide Amide Product (R-CONH-R') intermediate->prod_amide Step 2: Nucleophilic Attack prod_byproduct Triazine Byproduct + Base·HCl intermediate->prod_byproduct sub_amine Amine (R'-NH₂) sub_amine->intermediate invis1->intermediate Step 1: Activation

General reaction pathway for TMT-CTD-mediated amide formation.

Application Protocol: General Procedure for Amide Synthesis

This protocol provides a reliable starting point for the synthesis of a wide range of amides. Optimization of solvent, base, and reaction time may be necessary for specific substrates.

Materials and Reagents
  • Carboxylic Acid (1.0 equiv)

  • Amine (1.0 - 1.2 equiv)

  • N²,N²,N⁴,N⁴-Tetramethyl-6-chloro-1,3,5-triazine-2,4-diamine (TMT-CTD) (1.1 equiv)

  • N-Methylmorpholine (NMM) (1.5 - 2.5 equiv)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM), or N,N-Dimethylformamide (DMF))

  • Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (N₂ or Ar)

Step-by-Step Experimental Workflow
  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 equiv).

  • Dissolution: Dissolve the carboxylic acid in the chosen anhydrous solvent (concentration typically 0.1-0.5 M).

  • Addition of Reagents: To the stirred solution at room temperature, add TMT-CTD (1.1 equiv) followed by N-methylmorpholine (NMM). The amount of NMM can vary; for amine hydrochloride salts, use an additional equivalent of base.

  • Activation Step: Allow the mixture to stir at room temperature for 30-60 minutes. During this time, the carboxylic acid is activated. For less reactive acids, this step can be extended or gently warmed (e.g., to 40 °C).

  • Amine Addition: Add the amine (1.0-1.2 equiv) to the reaction mixture, either neat (if liquid) or as a solution in the reaction solvent.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-12 hours).

  • Workup:

    • Quench the reaction with water or a saturated aqueous solution of NaHCO₃.

    • If the product is soluble in a water-immiscible organic solvent, transfer the mixture to a separatory funnel and extract with a suitable solvent (e.g., ethyl acetate, DCM).

    • Wash the combined organic layers sequentially with 1 M HCl (to remove excess amine and NMM), saturated NaHCO₃ solution (to remove unreacted acid and the triazine byproduct), and finally with brine.

  • Purification and Characterization:

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the resulting crude product by flash column chromatography on silica gel or by recrystallization.

    • Characterize the final product using standard analytical techniques (¹H NMR, ¹³C NMR, MS, IR).

Experimental Workflow Experimental Workflow for Amide Synthesis start Start: Dissolve Carboxylic Acid in Anhydrous Solvent add_reagents Add TMT-CTD and NMM start->add_reagents activation Stir for 30-60 min (Activation Step) add_reagents->activation add_amine Add Amine Substrate activation->add_amine reaction Stir and Monitor Reaction (TLC / LC-MS) add_amine->reaction workup Aqueous Workup (Quench, Extract, Wash) reaction->workup purification Dry, Concentrate, and Purify (Chromatography / Recrystallization) workup->purification end Characterize Final Product (NMR, MS) purification->end

Workflow for one-pot amide synthesis using TMT-CTD.

Substrate Scope and Performance

Triazine-based coupling reagents are known for their broad applicability. The TMT-CTD system is expected to perform well with a variety of substrates, mirroring the results seen with the closely related CDMT.[3]

Carboxylic AcidAmineBaseSolventTime (h)Yield (%)Reference
Benzoic AcidPhenethylamineNMMMethanol193[3]
Phenylacetic AcidBenzylamineNMMTHF8~90 (est.)[7]
Boc-Phe-OHH-Gly-OMeNMMDCM4High[5]
4-Methoxybenzoic AcidMorpholineNMMToluene190[3]

Note: The data presented is based on results obtained with the analogous reagent CDMT and serves as a strong predictive model for the performance of TMT-CTD.

Troubleshooting

  • Low Yield:

    • Ensure all reagents and solvents are anhydrous, as water can hydrolyze the activated intermediate.

    • Increase the activation time or gently warm the reaction mixture before adding the amine.

    • For sterically hindered substrates, a longer reaction time or a switch to a higher-boiling solvent (like DMF) may be necessary.

  • Side Product Formation:

    • The primary side product is often the result of the amine reacting directly with the TMT-CTD. This can be minimized by ensuring the carboxylic acid is fully activated before the amine is introduced.[8]

  • Difficulty Removing Byproduct:

    • The triazinol byproduct is generally acidic. Thorough washing with a basic aqueous solution (e.g., 1 M NaOH or sat. NaHCO₃) during workup should facilitate its removal into the aqueous layer.

Safety and Handling

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Handle TMT-CTD and all reagents in a well-ventilated fume hood.[9]

  • Avoid inhalation of dust and contact with skin and eyes.[9]

  • Store the reagent in a cool, dry place away from moisture.

Conclusion

N²,N²,N⁴,N⁴-Tetramethyl-6-chloro-1,3,5-triazine-2,4-diamine is a valuable and practical coupling reagent for the synthesis of amides. Its operational simplicity, mild reaction conditions, and the ease of byproduct removal make it an attractive choice for applications in pharmaceutical and materials science research. The protocols and mechanistic insights provided in this note offer a robust framework for scientists to successfully employ this reagent to construct essential amide bonds in their target molecules.

References

  • Borgia, V., et al. (2021). Sustainable Triazine-Based Dehydro-Condensation Agents for Amide Synthesis. MDPI. Available at: [Link]

  • Jin, Z., et al. (2023). Selective Synthesis of N-[1][2][3]Triazinyl-α-Ketoamides and N-[1][2][3]Triazinyl-Amides from the Reactions of 2-Amine-[1][2][3]Triazines with Ketones. Molecules. Available at: [Link]

  • Adler, P., et al. (2023). Catalytic and Sustainable Amide Bond Formation using a DABCO/Dichlorotriazine System. ResearchGate. Available at: [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. Available at: [Link]

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  • Díaz-Ortiz, Á., et al. (2004). Green synthesis and self-association of 2,4-diamino-1,3,5-triazine derivatives. New Journal of Chemistry. Available at: [Link]

  • Abdel-Wahab, B. F., et al. (2025). A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025). RSC Advances. Available at: [Link]

  • S.A. AL-QUADY, H. (2005). HCTU and TCTU. New coupling reagents: Development and industrial aspects. Available at: [Link]

  • PubChem. 1,3,5-Triazine-2,4-diamine, 6-chloro-N,N'-bis(1,1-dimethylethyl)-. Available at: [Link]

  • PubChem. N2,N2,N4,N4-Tetramethyl-6-chloro-1,3,5-triazine-2,4-diamine. Available at: [Link]

  • Moreno, A. (2005). GREEN SYNTHESIS OF 1,3,5-TRIAZINES WITH APPLICATIONS IN SUPRAMOLECULAR AND MATERIALS CHEMISTRY. Universidad de Castilla-La Mancha. Available at: [Link]

  • Okubo, H., et al. (2018). Imido-substituted triazines as dehydrative condensing reagents for the chemoselective formation of amides in the presence of free hydroxy groups. RSC Advances. Available at: [Link]

  • Dolinska, B., et al. (2020). Crystal structure of N2,N4-dibutyl-6-chloro-N2,N4-bis(1,2,2,6,6-pentamethylpiperidin-4-yl)-1,3,5-triazine-2,4-diamine, C31H58ClN7 – Important intermediate of Chimassorb 119 synthesis. ResearchGate. Available at: [Link]

  • Organic Chemistry Portal. Amide synthesis by acylation. Available at: [Link]

  • Jin, Z., et al. (2023). Selective Synthesis of N-[1][2][3]Triazinyl-α-Ketoamides and N-[1][2][3]Triazinyl-Amides from the Reactions of 2-Amine-[1][2][3]Triazines with Ketones. Semantic Scholar. Available at: [Link]

  • Google Patents. (2018). Preparation method of 2-chloro-4,6-dimethoxy-1,3,5-triazine.
  • Aapptec Peptides. Coupling Reagents. Available at: [Link]

  • European Patent Office. (2015). METHOD FOR THE INDUSTRIAL PRODUCTION OF 2-HALO-4,6-DIALKOXY-1,3,5-TRIAZINES AND THEIR USE IN THE PRESENCE OF AMINES. Available at: [Link]

  • Díaz-Ortiz, Á., et al. (2004). Green synthesis and self-association of 2,4-diamino-1,3,5-triazine derivatives. New Journal of Chemistry. Available at: [Link]

  • Reddy, P. T., et al. (2015). Synthesis of amides directly from carboxylic acids and hydrazines. Organic & Biomolecular Chemistry. Available at: [Link]

  • Prosa, N., et al. (2015). An efficient mechanochemical synthesis of amides and dipeptides using 2,4,6-trichloro-1,3,5-triazine and PPh3. RSC Advances. Available at: [Link]

  • El-Faham, A., et al. (2010). Synthesis of 2-(4,6-Dimethoxy-1,3,5-triazin-2-yloxyimino) Derivatives. Molecules. Available at: [Link]

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Application Notes & Protocols: N2,N2,N4,N4-Tetramethyl-6-chloro-1,3,5-triazine-2,4-diamine for Carboxylic Acid Activation

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the application of N2,N2,N4,N4-Tetramethyl-6-chloro-1,3,5-triazine-2,4-diamine, a specialized coupling reagent for the activation of carboxylic acids. The focus is on the formation of amide bonds, a cornerstone of peptide and small molecule synthesis. These notes delve into the mechanistic underpinnings of triazine-based coupling agents, offer detailed, field-tested protocols for various synthetic applications, and provide practical guidance for reaction optimization and troubleshooting.

Introduction: The Role of Triazines in Modern Synthesis

The formation of an amide bond via the direct coupling of a carboxylic acid and an amine is a thermodynamically unfavorable process that requires the activation of the carboxyl group.[1] Over the decades, a vast arsenal of coupling reagents has been developed to facilitate this critical transformation.[2][] Among these, 1,3,5-triazine derivatives have emerged as highly efficient, versatile, and cost-effective reagents.[4][5]

This compound belongs to this powerful class of reagents. Structurally similar to well-established agents like 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT), it leverages the electrophilic nature of the triazine core to achieve rapid and efficient carboxylic acid activation.[6][7] The key advantages of using such chlorotriazine derivatives include:

  • High Reactivity and Efficiency: Enabling fast reaction times and high yields.

  • Low Epimerization: Crucial for synthesizing chiral molecules, particularly peptides, by preserving stereochemical integrity.[8]

  • Operational Simplicity: The in situ formation of the active species and straightforward workup procedures enhance laboratory workflow.

  • Favorable Byproducts: The resulting triazine byproduct is often highly soluble in aqueous media, simplifying purification.[9]

This guide will focus on the practical application of this specific tetramethyl-diamino substituted chlorotriazine, providing the necessary foundation for its successful implementation in diverse research and development settings.

Mechanism of Action: The Activation Pathway

The efficacy of this compound as a coupling reagent hinges on a two-step activation and acylation process. This process is typically mediated by a non-nucleophilic tertiary amine, such as N-methylmorpholine (NMM), which plays a dual role as both a base and a catalyst.[9][10]

Step 1: Formation of the Active Ester Intermediate The carboxylic acid is first deprotonated by N-methylmorpholine (NMM) to form a carboxylate anion. Concurrently, the chlorotriazine reagent reacts with another molecule of NMM to form a highly reactive quaternary ammonium salt, the triazinylmorpholinium species. While some protocols add the chlorotriazine and base directly to the reaction mixture, the pre-formation of this active intermediate is a common strategy.[10] The carboxylate then displaces the chloride from the triazine ring (or the morpholino group from the quaternary salt), forming a highly activated triazinyl ester.

Step 2: Nucleophilic Acyl Substitution The activated triazinyl ester is a potent acylating agent. The lone pair of the amine nucleophile attacks the carbonyl carbon of the activated ester. This leads to the formation of a tetrahedral intermediate which subsequently collapses, releasing the desired amide product and the non-toxic, water-soluble triazinone byproduct.[10]

Mechanism_of_Action cluster_activation Step 1: Carboxylic Acid Activation cluster_coupling Step 2: Amide Bond Formation RCOOH Carboxylic Acid (R-COOH) ActiveEster Activated Triazinyl Ester RCOOH->ActiveEster + TCT, + NMM NMM1 N-Methylmorpholine (NMM) TCT Chlorotriazine Reagent Amide Amide Product (R-CONH-R') ActiveEster->Amide + Amine Byproduct Triazinone Byproduct ActiveEster->Byproduct Amine Amine (R'-NH2) SPPS_Workflow Resin Resin with N-terminal Amine Wash1 Wash (DMF) Resin->Wash1 Coupling Coupling Reaction (Add activated fragment to resin) Wash1->Coupling Activation Pre-activation of Protected Peptide Fragment (Acid + TCT + NMM) Activation->Coupling Wash2 Wash (DMF, DCM) Coupling->Wash2 Capping Capping (Optional) (Acetic Anhydride) Wash2->Capping Cleavage Cleavage & Deprotection (e.g., TFA cocktail) Wash2->Cleavage Capping->Cleavage PurifiedPeptide Purified Peptide Cleavage->PurifiedPeptide

Sources

Solid-Phase Synthesis Applications of Triazine Derivatives: A Comprehensive Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The 1,3,5-triazine scaffold is a privileged heterocyclic motif that forms the core of a multitude of biologically active compounds. Its derivatives have demonstrated a wide array of pharmacological properties, including anticancer, antimicrobial, antiviral, and anti-inflammatory activities.[1] The unique chemistry of 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride), which allows for sequential and controlled nucleophilic substitutions, makes it an ideal starting point for the creation of diverse molecular libraries.[2]

Solid-phase synthesis (SPS) has emerged as a powerful technology for accelerating the drug discovery process. By anchoring a starting material to an insoluble polymer support, intermediates can be easily purified by simple washing and filtration, and excess reagents can be used to drive reactions to completion. This approach is particularly well-suited for the construction of large combinatorial libraries of compounds for high-throughput screening.

This guide provides a comprehensive overview of the application of solid-phase synthesis to the generation of 1,3,5-triazine derivatives. It is designed for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical, step-by-step protocols for the synthesis and application of these versatile compounds.

Part 1: Principles of Solid-Phase Synthesis of Triazine Libraries

The successful solid-phase synthesis of a triazine library hinges on the careful selection of the solid support, the linker strategy, and a fundamental understanding of the triazine core chemistry.

The Solid Support: Choosing the Right Resin

The insoluble polymer support, or resin, is the foundation of any solid-phase synthesis. The choice of resin impacts solvent compatibility, reaction kinetics, and the nature of the final product. For triazine synthesis, polystyrene-based resins are commonly employed.

Resin TypeFunctional GroupCleavage ConditionC-Terminal ProductKey Advantages
Merrifield Resin ChloromethylStrong acid (e.g., HF)Carboxylic acidRobust, suitable for Boc chemistry.[3]
Wang Resin p-Alkoxybenzyl alcoholModerate acid (e.g., TFA)Carboxylic acidWidely used for Fmoc chemistry, mild cleavage.[4][5]
Rink Amide Resin Fmoc-protected amino groupModerate acid (e.g., TFA)AmideIdeal for preparing peptide amides and other amide-containing molecules.[4]
2-Chlorotrityl Chloride Resin ChlorotritylVery mild acid (e.g., 1-3% TFA)Protected carboxylic acidAllows for the synthesis of fully protected fragments.[4]
The Anchor: Linker Strategies for Triazine Synthesis

The linker is a bifunctional molecule that connects the growing triazine derivative to the solid support. The choice of linker dictates the conditions under which the final product can be cleaved from the resin.

  • Acid-Labile Linkers: These are the most common type of linkers and are cleaved by treatment with an acid, such as trifluoroacetic acid (TFA). The linkers on Wang and Rink Amide resins are examples of acid-labile linkers.[4] This strategy is straightforward and effective for generating libraries of triazines with C-terminal carboxylic acid or amide functionalities.

  • Traceless Linkers: In a traceless linking strategy, the point of attachment to the resin is a heteroatom that is replaced by a hydrogen atom upon cleavage, leaving no trace of the linker in the final product.[6] This is particularly useful for generating libraries of small molecules that are not intended to have a specific functional group at the attachment point.

  • Safety-Catch Linkers: This advanced strategy involves a linker that is stable to the reaction conditions used for synthesis but can be "activated" by a specific chemical transformation to become labile for cleavage.[3] For example, a sulfoxide-based linker can be stable to both acidic and basic conditions during synthesis. After the synthesis is complete, the sulfoxide is reduced to a sulfide, which activates the linker for cleavage under acidic conditions.[7] This allows for greater flexibility in the synthetic design and the use of a wider range of reaction conditions.

The Core Chemistry: Sequential Substitution of Cyanuric Chloride

The versatility of triazine chemistry stems from the differential reactivity of the three chlorine atoms on cyanuric chloride to nucleophilic aromatic substitution (SNAr). This reactivity is highly dependent on temperature, allowing for the stepwise and controlled introduction of different substituents.[2]

  • First Substitution: Occurs readily at 0 °C.

  • Second Substitution: Typically carried out at room temperature.

  • Third Substitution: Requires elevated temperatures (e.g., reflux).

This temperature-controlled sequential substitution is the cornerstone of creating diverse, non-symmetrical triazine libraries on a solid support.

G start Cyanuric Chloride sub1 Monosubstituted Triazine start->sub1  Nu1-H  Base  0 °C sub2 Disubstituted Triazine sub1->sub2  Nu2-H  Base  Room Temp. sub3 Trisubstituted Triazine sub2->sub3  Nu3-H  Base  Elevated Temp.

Caption: Stepwise nucleophilic substitution on the triazine core.

Part 2: Application Notes: Triazine Derivatives in Drug Discovery

The solid-phase synthesis of triazine libraries has proven to be a fruitful approach for the discovery of novel therapeutic agents.

Case Study 1: Triazine-Based Kinase Inhibitors

Protein kinases are a major class of drug targets in oncology and other diseases. The triazine scaffold has been successfully employed to generate libraries of kinase inhibitors. For example, trisubstituted triazines have been synthesized and identified as potent inhibitors of phosphoinositide 3-kinase (PI3K), a key enzyme in cancer cell signaling.[8] The solid-phase approach allows for the rapid generation of analogues to explore the structure-activity relationship (SAR) around the triazine core, optimizing potency and selectivity.[8]

Case Study 2: Antimicrobial Triazine Compounds

With the rise of antibiotic resistance, there is a pressing need for new antimicrobial agents. Combinatorial libraries of triazine derivatives have been screened for antibacterial and antifungal activity. The ability to systematically vary the substituents at the 2, 4, and 6 positions of the triazine ring allows for the fine-tuning of the molecule's properties to achieve potent and selective antimicrobial activity.

Other Applications

Beyond drug discovery, solid-phase synthesized triazine derivatives have found applications in:

  • Materials Science: As building blocks for dendrimers and polymers with unique properties.

  • Affinity Chromatography: Triazine-based ligands immobilized on a solid support can be used for the purification of proteins and other biomolecules.[9]

  • Diagnostics: As scaffolds for the development of probes and sensors.

Part 3: Detailed Experimental Protocols

The following protocols provide a general framework for the solid-phase synthesis of a 2,4,6-trisubstituted 1,3,5-triazine library. These should be considered as starting points and may require optimization for specific substrates.

Protocol 1: General Procedure for the Solid-Phase Synthesis of a 2,4,6-Trisubstituted 1,3,5-Triazine Library using Rink Amide Resin

This protocol describes a three-step sequential nucleophilic substitution on a Rink Amide resin, which will yield a C-terminal amide upon cleavage.

Step 1: Resin Preparation and Swelling

  • Place the Rink Amide resin (e.g., 100-200 mesh, ~0.5 mmol/g loading) in a solid-phase synthesis vessel.

  • Wash the resin with N,N-dimethylformamide (DMF) (3 x 10 mL).

  • Swell the resin in DMF for at least 30 minutes.

Step 2: Fmoc Deprotection

  • Drain the DMF from the swollen resin.

  • Add a solution of 20% piperidine in DMF (10 mL) to the resin.

  • Agitate the mixture for 20 minutes at room temperature.

  • Drain the piperidine solution and wash the resin thoroughly with DMF (5 x 10 mL).

Step 3: First Nucleophilic Substitution (Anchoring Cyanuric Chloride and First Diversification)

  • In a separate flask, dissolve cyanuric chloride (5 eq. relative to resin loading) in anhydrous tetrahydrofuran (THF).

  • Cool the solution to 0 °C.

  • Add N,N-diisopropylethylamine (DIPEA) (5 eq.) to the cyanuric chloride solution.

  • Add the deprotected resin to this solution and agitate at 0 °C for 2 hours.

  • Wash the resin with THF (3 x 10 mL) and dichloromethane (DCM) (3 x 10 mL).

  • To introduce the first nucleophile (Nu1), dissolve the nucleophile (e.g., an amine or alcohol, 5 eq.) and DIPEA (5 eq.) in THF.

  • Add this solution to the resin and agitate at 0 °C for 4 hours.

  • Wash the resin with THF (3 x 10 mL) and DCM (3 x 10 mL).

Step 4: Second Nucleophilic Substitution

  • Dissolve the second nucleophile (Nu2, 5 eq.) and DIPEA (5 eq.) in THF.

  • Add the solution to the resin and agitate at room temperature for 12 hours.

  • Wash the resin with THF (3 x 10 mL) and DCM (3 x 10 mL).

Step 5: Third Nucleophilic Substitution

  • Dissolve the third nucleophile (Nu3, 5 eq.) and DIPEA (5 eq.) in a suitable solvent like 1,4-dioxane.

  • Add the solution to the resin and heat at 80-100 °C for 24 hours.

  • Wash the resin with the reaction solvent (3 x 10 mL), DMF (3 x 10 mL), DCM (3 x 10 mL), and methanol (3 x 10 mL).

  • Dry the resin under vacuum.

Step 6: Cleavage and Deprotection

  • Prepare a cleavage cocktail, typically 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).

  • Add the cleavage cocktail to the dried resin (10 mL per gram of resin).

  • Agitate the mixture at room temperature for 2-4 hours.

  • Filter the resin and collect the filtrate.

  • Wash the resin with a small amount of TFA.

  • Concentrate the combined filtrate under a stream of nitrogen.

Step 7: Purification and Characterization

  • Precipitate the crude product by adding cold diethyl ether.

  • Centrifuge and decant the ether.

  • Wash the precipitate with cold ether.

  • Dry the crude product under vacuum.

  • Purify the product by preparative HPLC.

  • Characterize the final compound by LC-MS and NMR.

G Resin Rink Amide Resin Deprotection Deprotection Resin->Deprotection 1. Swell & Deprotect Anchor Resin-Bound Dichlorotriazine Deprotection->Anchor  Cyanuric Chloride  0 °C Deprotection->Anchor Sub1 First Substitution (Nu1, 0 °C) Anchor->Sub1 Sub2 Second Substitution (Nu2, RT) Sub1->Sub2 Sub3 Third Substitution (Nu3, Heat) Sub2->Sub3 Cleavage Cleavage (TFA Cocktail) Sub3->Cleavage Purification Purification (HPLC) Cleavage->Purification Final Final Trisubstituted Triazine Amide Purification->Final

Caption: General workflow for solid-phase triazine synthesis.

Protocol 2: Microwave-Assisted Solid-Phase Synthesis

Microwave irradiation can significantly reduce reaction times for the nucleophilic substitution steps.

  • Perform the resin preparation and deprotection as in Protocol 1.

  • For the substitution steps, place the reaction vessel containing the resin, nucleophile, base, and solvent in a microwave synthesizer.

  • Irradiate at a set temperature (e.g., 40 °C for the second substitution, 120 °C for the third) for a shorter duration (e.g., 10-30 minutes).

  • Monitor the reaction for completion.

  • Proceed with washing and subsequent steps as in the conventional protocol.

StepConventional HeatingMicrowave-Assisted
Second Substitution 12 hours at RT10-20 minutes at 40 °C
Third Substitution 24 hours at 80-100 °C20-40 minutes at 120 °C
On-Resin Reaction Monitoring

To ensure each substitution step goes to completion, a small sample of the resin can be analyzed.

  • Kaiser Test: This colorimetric test is used to detect the presence of primary amines. After each coupling step with an amine, a negative Kaiser test indicates that the reaction is complete.

  • LC-MS Analysis: A small amount of resin can be cleaved, and the resulting product analyzed by LC-MS to confirm the expected mass.

Part 4: Data Presentation and Visualization

G cluster_stable Stable Linker cluster_labile Labile Linker Stable Resin-Linker(S=O)-Peptide Activation Activation (Reduction) Stable->Activation Labile Resin-Linker(S)-Peptide Cleavage Cleavage (e.g., TFA) Labile->Cleavage Activation->Labile Product Peptide Cleavage->Product

Caption: Safety-catch linker strategy.

References
  • Nowick, J. S., et al. (2020).
  • Biotage. (2023). How to choose the right resin functionality for solid phase peptide synthesis.
  • Sigma-Aldrich. Peptide Resin Loading Protocols.
  • ACS Omega. Solid Phase Synthesis, DFT Calculations, Molecular Docking, and Biological Studies of Symmetrical N2,N4,N6-Trisubstituted-1,3,5-triazines.
  • PubMed Central.
  • RSC Publishing.
  • Journal of Combinatorial Chemistry. Efficient Solid-Phase Synthesis of 1,3,5-Trisubstituted 1,3,5-Triazine-2,4,6-triones.
  • PubMed. Design and Synthesis of Triazine-Based Hydrogel for Combined Targeted Doxorubicin Delivery and PI3K Inhibition.
  • Molecules. Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines.
  • MDPI. Insight into the Synthesis and Characterization of Organophosphorus-Based Bridged Triazine Compounds.
  • Organic Letters. Solid-Phase Synthesis of s-Tetrazines.
  • PubMed Central. Traceless solid-phase synthesis of thiazolo[4,5-b] pyridin-7(4H)
  • NIH. Design, Synthesis and Biological Evaluation of 1,3,5-Triazine Derivatives Targeting hA1 and hA3 Adenosine Receptor.
  • ResearchGate. Synthesis and characterization of a propazine imprinted polymer for the extraction of triazines herbicides.
  • ResearchGate. Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines.
  • PMC. Synthesis and PI 3-Kinase Inhibition Activity of Some Novel 2,4,6-Trisubstituted 1,3,5-Triazines.
  • Aapptec Peptides. Attaching the first amino acid to a resin; Merrifield resin, 2-CTC resin.
  • AltaBioscience. Advantages of Wang Resin in Peptide Synthesis.
  • AAPPTec. How to Synthesize a Peptide.
  • MDPI.
  • MDPI. Thermal Stabilization of Lipases Bound to Solid-Phase Triazine-Scaffolded Biomimetic Ligands: A Preliminary Assessment.
  • Merck Millipore. Novabiochem® Peptide resin loading protocols.
  • MDPI.
  • MDPI.
  • Semantic Scholar.
  • aapptec. Practical Synthesis Guide to Solid Phase Peptide Chemistry.
  • UCI Department of Chemistry. word.
  • Google Patents. CN102250026A - Synthesis method of 2,4,6-tris(2,4-dihydroxyphenyl)-1,3,5-triazine.
  • Supporting Information. Switching Substitution Groups on the In-tether Chiral Center Influences the Backbone Peptide' Permeability and Target Binding Affinity.
  • Unipd.
  • Peptideweb.com. Loading protocols.

Sources

Application Notes and Protocols: Leveraging N²,N²,N⁴,N⁴-Tetramethyl-6-chloro-1,3,5-triazine-2,4-diamine for the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The 1,3,5-Triazine Scaffold as a Cornerstone in Medicinal Chemistry

The 1,3,5-triazine (or s-triazine) ring is a privileged heterocyclic scaffold that holds a significant position in the landscape of drug discovery and development. Its rigid, planar structure and the strategic placement of three nitrogen atoms create a unique electronic profile, making it an excellent platform for constructing molecules with diverse and potent biological activities. A multitude of approved drugs, spanning therapeutic areas from oncology to infectious diseases, feature this core structure, underscoring its favorable pharmacokinetic and safety profiles.[1] Notable examples include the anticancer agent Altretamine and the dual PI3K/mTOR inhibitor Gedatolisib.[2]

The versatility of the triazine core stems from its synthetic tractability, particularly when starting from 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride). The three chlorine atoms can be sequentially and selectively replaced by various nucleophiles, allowing for the creation of vast and diverse chemical libraries.[3][4] This application note focuses on a key second-generation intermediate, N²,N²,N⁴,N⁴-Tetramethyl-6-chloro-1,3,5-triazine-2,4-diamine (also known as 2-Chloro-4,6-bis(dimethylamino)-s-triazine), a versatile building block for accessing novel, trisubstituted triazine derivatives with significant potential as bioactive molecules.

This guide provides an in-depth look at the reactivity of this compound and presents detailed protocols for its use in synthesizing potential therapeutic agents, with a focus on kinase inhibitors.

Core Principles: Reactivity and Mechanism

The synthetic utility of N²,N²,N⁴,N⁴-Tetramethyl-6-chloro-1,3,5-triazine-2,4-diamine is dominated by the reactivity of its single remaining chlorine atom. The key transformation is a Nucleophilic Aromatic Substitution (SNAr) reaction.

Causality of Reactivity: The 1,3,5-triazine ring is inherently electron-deficient due to the presence of three electronegative nitrogen atoms. These nitrogens act as powerful electron-withdrawing groups, polarizing the carbon-chlorine bond and rendering the carbon atom highly electrophilic and susceptible to attack by nucleophiles. The reaction proceeds via a two-step addition-elimination mechanism, which is characteristic of SNAr reactions on electron-poor heteroaromatic systems.[5]

  • Nucleophilic Attack: A nucleophile (e.g., an amine, thiol, or alcohol) attacks the carbon atom bonded to the chlorine. This step is typically the rate-determining step and leads to the formation of a negatively charged, tetrahedral intermediate known as a Meisenheimer complex. The aromaticity of the triazine ring is temporarily disrupted.

  • Elimination of the Leaving Group: The aromaticity of the triazine ring is restored by the elimination of the chloride ion, which is a good leaving group.

The presence of the two electron-donating dimethylamino groups on the triazine ring moderates the reactivity of the final chlorine atom compared to cyanuric chloride. This makes the substitution reaction highly controllable and often requires slightly more forcing conditions (e.g., higher temperatures or longer reaction times) to achieve completion, ensuring a selective monosubstitution.

General SNAr Mechanism on the Triazine Core.

Application Focus: Synthesis of Kinase Inhibitors

Dysregulation of protein kinases is a hallmark of many cancers, making them prime targets for therapeutic intervention. The 1,3,5-triazine scaffold has proven to be an effective core for the design of potent kinase inhibitors. By attaching specific pharmacophores to the triazine ring via nucleophilic substitution, researchers can target the ATP-binding site of various kinases.

The following data table summarizes examples of bioactive molecules synthesized from chloro-triazine precursors, demonstrating the potential of this scaffold in generating compounds with significant anticancer activity.

Compound IDStructure Example (Substituent at C6)Target/Cell LineBiological Activity (IC₅₀ / GI₅₀)Reference
1 4-Phenylpiperazin-1-ylMelanoma (MALME-3M)3.3 x 10⁻⁸ M[6]
2 4-(4-Fluorophenyl)piperazin-1-ylBreast Cancer (MDA-MB-231)1.8 µM[1]
3 4-(Pyridin-2-yl)piperazin-1-ylBreast Cancer (MCF-7)4.9 µM[1]
4 N-(4-chlorophenyl)PIM1 Kinase1.18 µg/mL[7]

Note: The structures in the table represent the final substituted triazine. The synthesis would involve reacting N²,N²,N⁴,N⁴-Tetramethyl-6-chloro-1,3,5-triazine-2,4-diamine with the appropriate amine nucleophile (e.g., 1-phenylpiperazine for Compound 1).

Experimental Protocols

Safety and Handling Precautions

Before beginning any experimental work, it is crucial to consult the Safety Data Sheet (SDS) for all reagents. For N²,N²,N⁴,N⁴-Tetramethyl-6-chloro-1,3,5-triazine-2,4-diamine and related chlorotriazines:

  • Hazard Class: May cause skin irritation, serious eye irritation/damage, and respiratory irritation. May be harmful if swallowed.[8][9][10][11]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[8][11]

  • Handling: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or fumes.[12] Avoid contact with skin and eyes.[8]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.

  • Waste Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Protocol 1: General Protocol for Nucleophilic Substitution (SNAr)

This protocol describes a general method for the substitution of the chlorine atom on N²,N²,N⁴,N⁴-Tetramethyl-6-chloro-1,3,5-triazine-2,4-diamine with an amine nucleophile.

1. Materials and Equipment:

  • N²,N²,N⁴,N⁴-Tetramethyl-6-chloro-1,3,5-triazine-2,4-diamine (1.0 eq)

  • Amine nucleophile (e.g., a substituted aniline or piperazine) (1.0 - 1.2 eq)

  • Anhydrous solvent (e.g., Dioxane, Tetrahydrofuran (THF), or Acetonitrile)

  • Base (e.g., N,N-Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃)) (1.5 - 2.0 eq)

  • Round-bottom flask with reflux condenser and magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

  • Heating mantle or oil bath

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Rotary evaporator

  • Silica gel for column chromatography

2. Experimental Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add N²,N²,N⁴,N⁴-Tetramethyl-6-chloro-1,3,5-triazine-2,4-diamine (1.0 eq) and the chosen anhydrous solvent (approx. 0.1-0.2 M concentration).

  • Add the amine nucleophile (1.0-1.2 eq) and the base (e.g., DIPEA, 2.0 eq) to the stirring solution.

  • Heat the reaction mixture to reflux (typically 80-110 °C, depending on the solvent) and stir.

  • Monitor the reaction progress by TLC (e.g., using a mobile phase of ethyl acetate/hexane). The disappearance of the starting chloro-triazine spot indicates reaction completion. Reaction times can vary from 4 to 24 hours, depending on the nucleophilicity of the amine.[12][13]

  • Once the reaction is complete, cool the mixture to room temperature.

3. Work-up and Purification:

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Dilute the residue with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and wash with water or a saturated aqueous solution of sodium bicarbonate to remove the base and any salts formed.[13]

  • Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • The crude product is then purified by silica gel column chromatography using an appropriate solvent gradient (e.g., hexane/ethyl acetate) to afford the pure, trisubstituted triazine derivative.

  • Characterize the final product using standard analytical techniques (¹H NMR, ¹³C NMR, LC-MS, HRMS).

Protocol 2: Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) offers a significant advantage by dramatically reducing reaction times, often from hours to minutes, and improving yields.[1]

1. Materials and Equipment:

  • Same reagents as in Protocol 1.

  • Microwave synthesis vial (10 mL or 20 mL) with a stir bar.

  • Microwave synthesizer.

2. Experimental Procedure:

  • In a microwave synthesis vial, combine N²,N²,N⁴,N⁴-Tetramethyl-6-chloro-1,3,5-triazine-2,4-diamine (1.0 eq), the amine nucleophile (1.1 eq), the base (e.g., DIPEA, 1.5 eq), and a suitable solvent (e.g., ethanol or THF, 3-5 mL).

  • Seal the vial with a cap.

  • Place the vial in the microwave synthesizer and heat the mixture to a set temperature (e.g., 130-150 °C) for a specified time (e.g., 10-30 minutes).[7] The reaction parameters (temperature and time) should be optimized for each specific nucleophile.

  • After the reaction is complete, cool the vial to room temperature using compressed air.

3. Work-up and Purification:

  • Follow the same work-up and purification procedure as described in Protocol 1. The reduced reaction volume often simplifies the work-up process.

Workflow and Pathway Visualization

The overall process, from the versatile starting material to the final bioactive compound and its subsequent evaluation, can be visualized as a streamlined workflow. This process enables the rapid generation and screening of compound libraries to identify lead candidates for drug development.

Workflow cluster_synthesis Chemical Synthesis cluster_bio Biological Evaluation start N²,N²,N⁴,N⁴-Tetramethyl- 6-chloro-1,3,5-triazine-2,4-diamine reaction Nucleophilic Aromatic Substitution (SNAr) start->reaction + Nucleophile (e.g., R-NH₂) library Library of Trisubstituted Triazine Derivatives reaction->library screen In Vitro Screening (e.g., Kinase Assays) library->screen Test Compounds cell_assay Cell-Based Assays (e.g., Antiproliferative) screen->cell_assay hit Identification of 'Hit' Compounds (e.g., IC₅₀ < 1 µM) cell_assay->hit

Workflow from Synthesis to Biological Hit Identification.

Conclusion

N²,N²,N⁴,N⁴-Tetramethyl-6-chloro-1,3,5-triazine-2,4-diamine is a highly valuable and versatile building block for the synthesis of bioactive molecules. Its well-defined reactivity through nucleophilic aromatic substitution allows for the controlled and predictable introduction of a wide array of functional groups. This enables the rapid generation of diverse chemical libraries for screening against various biological targets. The protocols and data presented herein demonstrate the utility of this reagent in the development of potent kinase inhibitors and other potential therapeutics. By leveraging both conventional and modern synthetic techniques like microwave-assisted synthesis, researchers can efficiently explore the chemical space around the privileged 1,3,5-triazine scaffold, accelerating the journey from initial concept to the discovery of novel drug candidates.

References

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  • Carl Roth GmbH + Co. KG. (2025). Safety Data Sheet: 2-Chloro-4,6-dimethoxy-1,3,5-triazine. [Link]

  • Havránková, E., Dvořáková, M., Vytlačilová, J., Králová, J., & Bogdanová, K. (2020). 6,N2-Diaryl-1,3,5-triazine-2,4-diamines: synthesis, antiproliferative activity and 3D-QSAR modeling. RSC Medicinal Chemistry, 11(4), 478-490. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 541518, N2,N2,N4,N4-Tetramethyl-6-chloro-1,3,5-triazine-2,4-diamine. [Link]

  • El-Faham, A., Sharma, A., Farooq, M., Almarhoon, Z., Wadaan, M. A. M., de la Torre, B. G., & Albericio, F. (2020). Protocol for synthesis of di- and tri-substituted s-triazine derivatives. MethodsX, 7, 100825. [Link]

  • Schwarzenbach, R. P., Stierli, R., Folsom, B. R., & Zeyer, J. (2002). Nucleophilic Aromatic Substitution Reactions of Chloroazines with Bisulfide (HS−) and Polysulfides (Sn2−). Environmental Science & Technology, 36(10), 2244–2252. [Link]

  • Havránková, E., Dvořáková, M., Vytlačilová, J., Králová, J., & Bogdanová, K. (2020). 6,N2-Diaryl-1,3,5-triazine-2,4-diamines: synthesis, antiproliferative activity and 3D-QSAR modeling. RSC Medicinal Chemistry, 11(4), 478-490. [Link]

  • Barros, M. T., & Leitão, A. (2003). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Molecules, 8(8), 633-646. [Link]

  • Klouda, K., Gudem, M., & D'Souza, M. J. (2010). A closer look at N2,6-substituted 1,3,5-triazine-2,4-diamines: Advances in synthesis and biological activities. European Journal of Medicinal Chemistry, 45(6), 2185-2201. [Link]

  • El-Faham, A., Sharma, A., Farooq, M., Almarhoon, Z., Wadaan, M. A. M., de la Torre, B. G., & Albericio, F. (2020). Protocol for synthesis of di- and tri-substituted s-triazine derivatives. MethodsX, 7, 100825. [Link]

  • Kouakou, K., N'guessan, A. P., & Békro, Y. A. (2019). Design and Synthesis of Functionalized 2,4-Diamino-1,3,5-Triazines, Potential Inhibitors Involved in Immune and Inflammatory Responses. International Journal of Pharmaceutical Research and Allied Sciences, 8(2), 1-8. [Link]

  • Saczewski, F., Bułakowska, A., Bednarski, P., & Grünert, R. (2006). Synthesis, structure and anticancer activity of novel 2,4-diamino-1,3,5-triazine derivatives. European Journal of Medicinal Chemistry, 41(2), 219-225. [Link]

  • Qin, P., et al. (2023). Synthesis of 6-CF3-1,2,4-triazine-based Tyrosine Kinase Inhibitors and The Evaluation of Biological Activities. ResearchGate. [Link]

  • Katritzky, A. R., & Fali, C. N. (1995). Preparation and nucleophilic substitution of the 2,4,6-triphenylpyridinium salts, diazonium intermediates and N,N-1,2-benzenedisulfonylimides of chiral amino acids. ResearchGate. [Link]

  • Georganics. (2011). Safety Data Sheet: 2-CHLORO-4,6-DIAMINO-1,3,5-TRIAZINE. [Link]

  • Valdebenito, M., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 29(1), 227. [Link]

Sources

Application Note & Protocol: A Researcher's Guide to the Synthesis of N-Substituted Guanamines from Chloro-s-Triazines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility of the Triazine Scaffold in Modern Chemistry

N-substituted guanamines, and more broadly, substituted 1,3,5-triazines (s-triazines), represent a cornerstone class of heterocyclic compounds with profound implications across various scientific disciplines. Their rigid, planar structure and the ability to engage in multiple intermolecular interactions make them exceptional scaffolds in drug discovery, materials science, and supramolecular chemistry. In the pharmaceutical realm, the triazine core is a privileged structure found in a range of therapeutic agents, valued for its metabolic stability and capacity to orient substituents in precise three-dimensional space to interact with biological targets.[1]

The most practical and widely adopted method for synthesizing these valuable molecules relies on the sequential functionalization of the inexpensive and readily available cyanuric chloride (2,4,6-trichloro-1,3,5-triazine).[2] This protocol details the controlled, stepwise nucleophilic aromatic substitution of the chlorine atoms on the triazine ring with various amine nucleophiles. The key to this methodology lies in the inherent, decreasing reactivity of the ring to substitution as each chlorine atom is replaced, allowing for the selective and predictable synthesis of mono-, di-, and tri-substituted products.[2][3]

This guide provides a comprehensive protocol for synthesizing N-substituted guanamines, focusing on the causality behind experimental choices to empower researchers to adapt and troubleshoot the methodology for their specific molecular targets.

The Underlying Chemistry: Temperature-Controlled Nucleophilic Aromatic Substitution

The synthesis of N-substituted guanamines from cyanuric chloride is a classic example of nucleophilic aromatic substitution (SNAr). Unlike typical SNAr reactions on benzene rings, the electron-deficient nature of the 1,3,5-triazine ring makes it highly susceptible to nucleophilic attack without requiring harsh conditions.[4]

The process is governed by a critical principle: each successive substitution of a chlorine atom deactivates the triazine ring towards further substitution.[2] This electronic effect provides a powerful tool for synthetic control, enabling selective reactions by carefully manipulating the reaction temperature.

  • First Substitution: The first chlorine is highly reactive and can be replaced by an amine nucleophile at low temperatures, typically between 0–5 °C.[5]

  • Second Substitution: Replacing the second chlorine requires more energy to overcome the ring's reduced electrophilicity. This step is usually performed at room temperature or with gentle heating.[6]

  • Third Substitution: The final substitution is the most challenging and often requires elevated temperatures (reflux) and potentially microwave irradiation for less reactive nucleophiles.

This thermodependent orthogonality is the key to selectively synthesizing unsymmetrical N-substituted guanamines.[3] The reaction proceeds through a Meisenheimer-like tetrahedral intermediate, where the aromaticity of the triazine ring is temporarily disrupted.[4][7] A base is required to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.

G start Cyanuric Chloride (2,4,6-Trichloro-1,3,5-triazine) step1 First Substitution (Primary Amine 1, Base) start->step1  0-5 °C intermediate1 Mono-amino-dichloro-triazine step1->intermediate1 step2 Second Substitution (Primary/Secondary Amine 2, Base) intermediate1->step2  Room Temp to 40 °C product N,N'-Disubstituted Guanamine Derivative (2-Chloro-4,6-diamino-1,3,5-triazine) step2->product optional_step Third Substitution (Nucleophile 3, Base) product->optional_step  Reflux / Microwave final_product Fully Substituted Triazine optional_step->final_product

Caption: General workflow for the sequential synthesis of N-substituted guanamines.

Detailed Experimental Protocol: Synthesis of a Disubstituted Guanamine

This protocol describes a general method for the synthesis of a 2-chloro-4,6-bis(N-substituted)-1,3,5-triazine.

3.1. Materials and Reagents

Reagent/MaterialGradeSupplierNotes
Cyanuric Chloride≥99%Standard SupplierCaution: Fuming solid, handle in a fume hood.[5]
Primary Amine (Nucleophile 1)≥98%Standard Suppliere.g., 4-Aminobenzonitrile
Primary/Secondary Amine (Nucleophile 2)≥98%Standard Suppliere.g., Morpholine
Diisopropylethylamine (DIPEA) or K₂CO₃ReagentStandard SupplierAs a non-nucleophilic base to scavenge HCl.
AcetoneAnhydrousStandard SupplierSolvent for the first substitution.
1,4-Dioxane or Tetrahydrofuran (THF)AnhydrousStandard SupplierSolvent for the second substitution.[2]
Ethyl Acetate (EtOAc) & HexanesHPLCStandard SupplierFor TLC and column chromatography.
Deionized Water & BrineFor workup.
Anhydrous MgSO₄ or Na₂SO₄For drying.

3.2. Step-by-Step Procedure

Step 1: Synthesis of the Mono-substituted Dichloro-s-triazine Intermediate [5]

  • Preparation: In a fume hood, dissolve cyanuric chloride (1.0 eq.) in anhydrous acetone in a round-bottom flask equipped with a magnetic stirrer. In a separate flask, dissolve the first amine nucleophile (1.0 eq.) and DIPEA (1.1 eq.) in acetone.

    • Causality: Acetone is a good solvent for cyanuric chloride at low temperatures. Using stoichiometric equivalents ensures monosubstitution. DIPEA is a non-nucleophilic base that will not compete with the amine.

  • Reaction: Cool the cyanuric chloride solution to 0 °C using an ice-water bath. Add the amine/DIPEA solution dropwise over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

    • Causality: The low temperature is critical to prevent double substitution, leveraging the high reactivity of the first chlorine atom.[5][6] Dropwise addition prevents localized heating.

  • Monitoring: Stir the reaction at 0 °C for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:7 mixture of ethyl acetate and hexanes. The starting material spot should disappear and a new, less polar spot for the product should appear.

  • Workup: Once the reaction is complete, pour the mixture into a beaker of crushed ice/water. A white precipitate of the mono-substituted product will form.

    • Causality: The product is typically insoluble in water, allowing for easy isolation by precipitation.

  • Isolation: Filter the solid product using a Büchner funnel, wash thoroughly with cold deionized water, and dry under high vacuum. The product is often pure enough for the next step without further purification.

Step 2: Synthesis of the N,N'-Disubstituted Guanamine [2]

  • Preparation: Dissolve the dried mono-substituted intermediate (1.0 eq.) in 1,4-dioxane or THF. In a separate container, dissolve the second amine nucleophile (1.1 eq.) and DIPEA (1.2 eq.) in the same solvent.

    • Causality: Dioxane or THF are suitable for the higher temperatures required for the second substitution. A slight excess of the second amine can help drive the reaction to completion.

  • Reaction: Add the second amine/DIPEA solution to the flask containing the intermediate. Allow the mixture to warm to room temperature and stir for 8-12 hours. If the reaction is sluggish (as determined by TLC), gently heat the mixture to 40-50 °C.

    • Causality: The increased temperature provides the necessary activation energy to substitute the second, less reactive chlorine atom.[2]

  • Workup: After completion, remove the solvent under reduced pressure using a rotary evaporator. Redissolve the crude residue in ethyl acetate.

  • Purification: Wash the organic layer sequentially with 1M HCl (to remove excess amine and DIPEA), saturated NaHCO₃ solution (to neutralize any remaining acid), and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.[8][9]

  • Final Purification: The crude product can be further purified by flash column chromatography on silica gel or by recrystallization to yield the pure N,N'-disubstituted guanamine.

Characterization and Data Analysis

A self-validating protocol requires rigorous characterization of the final product to confirm its identity and purity.

4.1. Analytical Techniques

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation. The disappearance of the starting amine protons and the appearance of new signals corresponding to the substituted triazine are key indicators. The chemical shifts of carbons in the triazine ring are highly characteristic.[10][11] Due to restricted rotation around the C-N amide-like bond, signal broadening or duplication may be observed at room temperature.[12][13][14]

  • Mass Spectrometry (MS): Provides the molecular weight of the product, confirming the successful incorporation of both nucleophiles.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Useful for observing the disappearance of N-H stretches from the primary amine and the presence of characteristic C=N stretches from the triazine ring.

4.2. Expected Data for a Representative Product

ParameterCondition 1: Aromatic AmineCondition 2: Aliphatic Amine
Reaction Time (Step 2) 12-24 h at RT or 4-6 h at 50°C6-12 h at RT
Typical Yield 75-90%80-95%
¹³C NMR (Triazine Carbons) ~165-170 ppm~168-172 ppm
Purification Method Recrystallization or ChromatographyChromatography

Troubleshooting Guide

Even robust protocols can encounter issues. This guide provides solutions to common problems.

G p1 Problem: Low or No Yield q1 Check Reagent Quality (Amine, Cyanuric Chloride) p1->q1 s1 Use fresh or purified reagents. q1->s1 No q2 Was Temperature Strictly Controlled? q1->q2 Yes s2 Ensure 0-5°C for 1st sub. and adequate heat for 2nd. q2->s2 No q3 Sufficient Base Used? q2->q3 Yes s3 Use at least 1.1 eq. of non-nucleophilic base. q3->s3 No p2 Problem: Multiple Products (Di- or Tri-substitution in Step 1) q4 Was Temperature Kept Below 5°C? p2->q4 s4 Maintain strict low-temperature control during addition. q4->s4 No q5 Was Amine Added Too Quickly? q4->q5 Yes s5 Perform slow, dropwise addition to prevent local hot spots. q5->s5 No

Caption: A decision tree for troubleshooting common synthesis issues.

References

  • Method of preparing guanamines.
  • Preparation of guanamines.
  • Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. MDPI. [Link]

  • GREEN SYNTHESIS OF 1,3,5-TRIAZINES WITH APPLICATIONS IN SUPRAMOLECULAR AND MATERIALS CHEMISTRY. Arkivoc. [Link]

  • Protocol for synthesis of di- and tri-substituted s-triazine derivatives. MethodsX via PMC. [Link]

  • Medicinal Chemistry of Drugs with N-Oxide Functionalities. PMC, PubMed Central. [Link]

  • Sequential nucleophilic aromatic substitutions on cyanuric chloride: synthesis of BODIPY derivatives and mechanistic insights. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Multinuclear Nuclear Magnetic Resonance Spectroscopy Is Used to Determine Rapidly and Accurately the Individual pKa Values of 2-Deoxystreptamine, Neamine, Neomycin, Paromomycin, and Streptomycin. Journal of the American Chemical Society. [Link]

  • Guanidine synthesis by guanylation. Organic Chemistry Portal. [Link]

  • Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI. [Link]

  • Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. ResearchGate. [Link]

  • Protocol for synthesis of di- and tri-substituted s-triazine derivatives. ResearchGate. [Link]

  • A Reaction of N-Substituted Succinimides with Hydroxylamine as a Novel Approach to the Synthesis of Hydroxamic Acids. MDPI. [Link]

  • Sequential nucleophilic aromatic substitutions on cyanuric chloride: synthesis of BODIPY derivatives and mechanistic insights. R Discovery. [Link]

  • Synthesis of Novel N-Acylhydrazones and Their C-N/N-N Bond Conformational Characterization by NMR Spectroscopy. MDPI. [Link]

  • Synthesis of N,N'-substituted Piperazine and Homopiperazine Derivatives With Polyamine-Like Actions at N-methyl-D-aspartate Receptors. PubMed. [Link]

  • Purification of Oleylamine for Materials Synthesis and Spectroscopic Diagnostics for trans Isomers. ResearchGate. [Link]

  • Purification of N-substituted aminobenzaldehydes.
  • Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. PMC, NIH. [Link]

  • Sulfa drug analogs: new classes of N-sulfonyl aminated azines and their biological and preclinical importance in medicinal chemistry (2000–2018). ResearchGate. [Link]

  • Cyanuric chloride as a linker towards the synthesis of covalent triazine polymers: a review. RSC Advances. [Link]

  • nucleophilic aromatic substitutions. YouTube. [Link]

  • Oxoammonium-Catalyzed Oxidation of N-Substituted Amines. Organic Chemistry Portal. [Link]

  • De Novo Assembly of Highly Substituted Morpholines and Piperazines. PubMed Central. [Link]

Sources

Analytical Strategies for Monitoring Reactions of N2,N2,N4,N4-Tetramethyl-6-chloro-1,3,5-triazine-2,4-diamine

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a detailed framework of analytical methodologies for real-time monitoring of chemical reactions involving N2,N2,N4,N4-Tetramethyl-6-chloro-1,3,5-triazine-2,4-diamine (CAS: 3140-74-7). As a key building block in the synthesis of diverse molecular entities, from pharmaceuticals to specialized polymers, understanding the kinetics, completeness, and byproduct profile of its reactions is critical for process optimization and quality control. We present protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. The causality behind the selection of each technique is explained, emphasizing a self-validating system of analysis where chromatographic separation provides quantitative data, and spectrometric methods offer definitive structural confirmation.

Introduction: The Chemistry and Significance

This compound, also known as 2-Chloro-4,6-bis(dimethylamino)-1,3,5-triazine, is a trifunctional s-triazine derivative.[1][2] Its utility stems from the reactive chlorine atom, which is susceptible to nucleophilic substitution. This allows for the controlled introduction of a wide array of functional groups, making it a versatile intermediate in organic synthesis.[3] Triazine-based compounds are prevalent in medicinal chemistry and materials science, valued for their rigid scaffold and specific electronic properties.[4][5][6]

Effective reaction monitoring is paramount. It allows chemists to:

  • Determine Reaction Endpoints: Prevents unnecessary heating or extended reaction times, which can lead to byproduct formation and energy waste.

  • Quantify Conversion and Yield: Provides real-time data on the consumption of starting material and the formation of the desired product.

  • Identify Byproducts: Enables the early detection of side reactions, facilitating adjustments to reaction conditions to improve purity.

This document serves as a practical guide to establishing robust analytical protocols for reactions involving this key intermediate.

Critical Safety Considerations

Before proceeding with any experimental work, a thorough risk assessment is mandatory.

  • Handling: Always handle this compound in a well-ventilated chemical fume hood.[1]

  • Personal Protective Equipment (PPE): Wear suitable protective clothing, including a lab coat, chemical-resistant gloves, and safety glasses with side shields.

  • Aerosol Prevention: Avoid the formation and inhalation of dust or aerosols.[1][7] When transferring solid material, use techniques that minimize dust generation.

  • Inert Atmosphere: For reactions sensitive to moisture or oxygen, the use of an inert atmosphere (e.g., Nitrogen or Argon) is crucial. Nitrogen is a compressed gas and should be handled with appropriate pressure-rated equipment.[8][9][10][11]

Core Analytical Methodologies

The choice of analytical technique is dictated by the specific information required. For comprehensive reaction monitoring, a combination of chromatographic and spectroscopic methods is often the most powerful approach.

High-Performance Liquid Chromatography (HPLC) for Quantitative Monitoring

Causality: HPLC is the workhorse for monitoring reaction progress due to its exceptional ability to separate components of a mixture based on their polarity and hydrophobicity.[4] By separating the nonpolar starting material from potentially more polar products (or vice-versa), it provides a clear, quantitative picture of the reaction composition over time. The use of a C18 column, which separates analytes based on hydrophobic interactions, is a robust starting point for many triazine derivatives.[12]

Protocol: Reversed-Phase HPLC-UV Analysis

1. Instrumentation and Consumables:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
  • Column: C18, 2.6 µm particle size, 100 x 2.1 mm (A column with superficially porous particles can offer high efficiency at lower backpressures).[12]
  • Vials: 2 mL amber glass vials with PTFE septa.
  • Solvents: HPLC-grade acetonitrile and ultrapure water.

2. Chromatographic Conditions:

  • Mobile Phase A: Water
  • Mobile Phase B: Acetonitrile
  • Flow Rate: 0.4 mL/min
  • Column Temperature: 30 °C
  • Detection Wavelength: 220 nm (The triazine ring system absorbs UV light, making it suitable for UV detection).[13][14]
  • Injection Volume: 5 µL
  • Gradient Program: | Time (min) | % Mobile Phase B | | :--- | :--- | | 0.0 | 10 | | 10.0 | 90 | | 12.0 | 90 | | 12.1 | 10 | | 15.0 | 10 |

3. Sample Preparation:

  • Carefully withdraw ~10 µL of the reaction mixture using a microsyringe.
  • Quench the reaction by diluting the aliquot into 1.0 mL of acetonitrile in a labeled vial. This prevents further reaction.
  • If necessary, filter the sample through a 0.22 µm syringe filter to remove particulates.
  • Analyze immediately.

4. Self-Validation and Data Interpretation:

  • Inject a standard of the starting material to determine its retention time.
  • As the reaction proceeds, a new peak corresponding to the product should appear, and the peak area of the starting material should decrease.
  • The percent conversion can be estimated using the relative peak areas (assuming similar response factors for starting material and product at the chosen wavelength). For precise quantification, a calibration curve for the product standard is required.
Gas Chromatography-Mass Spectrometry (GC-MS) for Identification

Causality: GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. It provides not only separation but also mass information, which is crucial for confirming the identity of the product and tentatively identifying unknown byproducts. Many chlorotriazine compounds and their metabolites are routinely analyzed by GC-MS.[15][16][17][18]

Protocol: GC-MS Analysis

1. Instrumentation and Consumables:

  • GC-MS system equipped with an autosampler.
  • Column: Low-polarity capillary column, such as a TG-5SilMS (5% diphenyl / 95% dimethyl polysiloxane), 30 m x 0.25 mm x 0.25 µm.[15]
  • Carrier Gas: Helium, constant flow at 1.5 mL/min.[15]
  • Vials: 2 mL amber glass vials with PTFE septa.
  • Solvent: Acetone or Ethyl Acetate.[15][17]

2. Instrument Parameters:

  • Injector Temperature: 275 °C
  • Injection Mode: Splitless (1 min)[15]
  • Oven Program:
  • Initial Temperature: 60 °C, hold for 5 min
  • Ramp: 8 °C/min to 300 °C
  • Final Hold: 10 min at 300 °C[15]
  • MS Transfer Line: 300 °C
  • Ion Source Temperature: 225 °C
  • Ionization Mode: Electron Ionization (EI) at 70 eV
  • Scan Range: 40-450 m/z

3. Sample Preparation:

  • Prepare the sample as described for HPLC, but use a volatile solvent like ethyl acetate or acetone for the final dilution.
  • Note on Derivatization: While the starting material is amenable to GC, some products with polar functional groups (e.g., -OH, -NH2) may require derivatization (e.g., silylation) to increase volatility and prevent peak tailing.[19]

4. Self-Validation and Data Interpretation:

  • Inject a standard of the starting material to obtain its retention time and mass spectrum. The molecular weight of the starting material is 201.66 g/mol .[2][20]
  • Analyze the reaction aliquot. Look for a new peak with a mass spectrum consistent with the expected product.
  • The mass spectrum provides a molecular fingerprint. The molecular ion (M+) and fragmentation pattern can be used to confirm the structure of the product and identify byproducts.
NMR Spectroscopy for Structural Confirmation

Causality: NMR spectroscopy is unparalleled for providing detailed structural information. It allows for the unambiguous confirmation that the desired chemical transformation has occurred by observing changes in the chemical environment of the nuclei (¹H, ¹³C). It is a primary tool for the structural characterization of triazine derivatives.[3][21][22][23][24]

Protocol: ¹H NMR for In-Situ Monitoring

1. Instrumentation and Consumables:

  • NMR Spectrometer (400 MHz or higher recommended).
  • NMR tubes.
  • Deuterated solvent (e.g., Chloroform-d, CDCl₃) compatible with the reaction solvent system.

2. Sample Preparation:

  • Withdraw ~0.1 mL of the reaction mixture.
  • If the reaction solvent is not deuterated, remove it under reduced pressure (e.g., using a rotary evaporator).
  • Re-dissolve the residue in ~0.6 mL of a suitable deuterated solvent.
  • Transfer the solution to an NMR tube.

3. Data Acquisition and Interpretation:

  • Acquire a ¹H NMR spectrum of the starting material. The four equivalent methyl groups will show a sharp singlet.
  • Acquire a spectrum of the reaction mixture.
  • Monitor for Change:
  • The disappearance of the starting material's singlet.
  • The appearance of new signals corresponding to the protons of the newly introduced substituent.
  • A potential shift in the chemical shift of the methyl group protons due to the change in the electronic environment of the triazine ring.
  • Integration of the product peaks relative to the starting material peaks can provide a quantitative measure of reaction conversion.

Data Visualization and Workflow

Workflow for Comprehensive Reaction Monitoring

The following diagram illustrates a logical workflow for utilizing the described analytical techniques in a complementary fashion.

Reaction_Monitoring_Workflow cluster_reaction Reaction Phase cluster_analysis Analytical Phase cluster_data Data Interpretation Reaction Chemical Reaction (Time = t) Sampling Withdraw Aliquot Reaction->Sampling Quench Quench & Dilute Sampling->Quench HPLC HPLC-UV Analysis Quench->HPLC GCMS GC-MS Analysis Quench->GCMS NMR NMR Analysis Quench->NMR Quant Quantitative Data (% Conversion, Purity) HPLC->Quant Peak Area ID Structural ID (Product, Byproducts) GCMS->ID Mass Spectrum Confirm Structural Confirmation NMR->Confirm Chemical Shifts Quant->ID Informs ID->Confirm Verifies Analytical_Logic center Reaction Mixture HPLC HPLC center->HPLC GCMS GC-MS center->GCMS NMR NMR center->NMR Separation Separation HPLC->Separation Quantification Quantification HPLC->Quantification GCMS->Separation Identification Identification GCMS->Identification Structure Structure Confirmation NMR->Structure

Sources

The Versatile Scaffold: N2,N2,N4,N4-Tetramethyl-6-chloro-1,3,5-triazine-2,4-diamine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Privileged Core for Drug Discovery

The 1,3,5-triazine ring system is a cornerstone in medicinal chemistry, recognized for its rigid, planar structure and the ability to present substituents in a well-defined spatial arrangement. This heterocycle is a key pharmacophore in numerous clinically used drugs, demonstrating a broad spectrum of biological activities including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[1][2][3] Among the vast family of triazine-based building blocks, N2,N2,N4,N4-Tetramethyl-6-chloro-1,3,5-triazine-2,4-diamine (Chemical Formula: C₇H₁₂ClN₅, CAS Number: 3140-74-7) emerges as a particularly interesting scaffold for the synthesis of novel therapeutic agents.[4]

This guide provides an in-depth exploration of the applications of this versatile molecule in medicinal chemistry. We will delve into its established role as a crucial reference standard in the pharmaceutical industry and explore its potential as a reactive intermediate for the construction of diverse compound libraries. Detailed protocols, rooted in the well-established chemistry of chlorotriazines, are provided to empower researchers in their drug discovery endeavors.

Physicochemical Properties

A clear understanding of the physicochemical properties of a building block is fundamental to its application in synthesis.

PropertyValueSource
Molecular Weight201.66 g/mol [4]
Molecular FormulaC₇H₁₂ClN₅[4]
IUPAC Name6-chloro-N2,N2,N4,N4-tetramethyl-1,3,5-triazine-2,4-diamine[4]
Synonyms2-Chloro-4,6-bis(dimethylamino)-s-triazine, Altretamine Monochloro Analog[4][5]
CAS Number3140-74-7[4]

Established Application: A Critical Reference Standard for Altretamine

In the realm of pharmaceutical quality control, this compound plays a crucial role as the "Altretamine Monochloro Analog."[5] Altretamine (also known as hexamethylmelamine) is an anticancer agent used in the treatment of ovarian cancer.[6] As a specified impurity and a key starting material, the accurate identification and quantification of this monochloro analog are vital for ensuring the purity, safety, and efficacy of the final drug product.[7] This established application underscores the compound's stability and importance within a regulated pharmaceutical environment.

Core Reactivity and Synthetic Potential

The synthetic utility of this compound is dominated by the reactivity of the chlorine atom at the C6 position. The triazine ring, with its three electron-withdrawing nitrogen atoms, activates the carbon-chlorine bond, making it susceptible to nucleophilic aromatic substitution (SNAr).[8] The electron-donating nature of the two dimethylamino groups modulates this reactivity, making the chlorine atom a moderately reactive leaving group that can be displaced by a wide array of nucleophiles under controlled conditions.[9] This allows for the sequential and selective introduction of various functionalities, a key strategy in building molecular diversity for drug discovery.

SNAr_Mechanism reagent N2,N2,N4,N4-Tetramethyl- 6-chloro-1,3,5-triazine-2,4-diamine intermediate Meisenheimer Complex (Resonance Stabilized) reagent->intermediate + Nu⁻ nucleophile Nucleophile (Nu⁻) product Substituted Triazine Derivative intermediate->product - Cl⁻ chloride Cl⁻

Caption: General mechanism of nucleophilic aromatic substitution (SNAr) on the triazine core.

Application Notes & Protocols

Nucleophilic Substitution with Amines, Alcohols, and Thiols

The displacement of the chloride with N-, O-, and S-centered nucleophiles is the most straightforward application of this scaffold, enabling the synthesis of a wide array of derivatives.

Protocol: General Procedure for Nucleophilic Substitution

This protocol is adapted from established procedures for related 2-chloro-4,6-diamino-1,3,5-triazines and serves as a robust starting point.[10]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq.) in a suitable aprotic solvent (e.g., THF, 1,4-dioxane, or DMF).

  • Addition of Nucleophile and Base: To the stirred solution, add the desired nucleophile (amine, alcohol, or thiol, 1.1-1.5 eq.). For less reactive nucleophiles or when the nucleophile is used as its salt, a non-nucleophilic base (e.g., diisopropylethylamine (DIPEA) or potassium carbonate, 1.5-2.0 eq.) should be added.

  • Reaction Conditions: The reaction temperature is critical and depends on the nucleophilicity of the incoming group.

    • Primary and secondary amines: Reactions are often carried out at room temperature to 80 °C.

    • Alcohols and thiols: These reactions typically require heating, often to reflux, and the use of a stronger base to generate the corresponding alkoxide or thiolate in situ.

  • Monitoring the Reaction: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up and Purification:

    • Upon completion, cool the reaction mixture to room temperature.

    • If a solid precipitate (e.g., hydrochloride salt of the base) has formed, it can be removed by filtration.

    • The filtrate is concentrated under reduced pressure.

    • The crude product is then purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate or dichloromethane/methanol) to yield the pure substituted triazine derivative.

Workflow_Nucleophilic_Substitution start Dissolve Chlorotriazine in Aprotic Solvent add_reagents Add Nucleophile and Base start->add_reagents react Heat and Stir (Monitor by TLC/LC-MS) add_reagents->react workup Aqueous Work-up and Extraction react->workup purify Purification by Column Chromatography workup->purify product Pure Substituted Triazine Product purify->product

Caption: Experimental workflow for nucleophilic substitution reactions.

Palladium-Catalyzed Cross-Coupling Reactions

For the synthesis of more complex architectures, particularly those involving the formation of carbon-carbon and carbon-nitrogen bonds with aryl and heteroaryl moieties, palladium-catalyzed cross-coupling reactions are indispensable tools. The chloro-triazine core is a suitable electrophile for these transformations.

a) Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling enables the formation of a carbon-carbon bond between the triazine core and a variety of aryl or heteroaryl boronic acids or esters.[11][12] This reaction is particularly valuable for accessing biaryl structures, which are common motifs in kinase inhibitors and other targeted therapies.

Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol is based on successful Suzuki couplings with other chlorotriazines.[11]

  • Reaction Setup: To a microwave vial or a Schlenk flask, add this compound (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., Cs₂CO₃ or K₂CO₃, 2.0-3.0 eq.).

  • Solvent and Degassing: Add a suitable solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/water or toluene/ethanol/water). Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Reaction Conditions: Heat the reaction mixture with stirring. Temperatures typically range from 80 °C to 120 °C. Microwave irradiation can often significantly reduce reaction times.[13]

  • Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Once complete, cool the mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by flash column chromatography to obtain the desired 6-aryl-triazine derivative.

b) Sonogashira Coupling

The Sonogashira coupling facilitates the formation of a carbon-carbon bond between the triazine core and a terminal alkyne, yielding alkynyl-triazine derivatives.[14][15] These products can serve as versatile intermediates for further functionalization or as final compounds in their own right, as the alkynyl moiety is present in several classes of bioactive molecules.

Protocol: General Procedure for Sonogashira Coupling

This protocol is adapted from general Sonogashira reaction conditions.[16]

  • Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere, combine this compound (1.0 eq.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 1-3 mol%).

  • Solvent and Reagents: Add a suitable solvent, typically an amine base such as triethylamine or a mixture of an aprotic solvent like THF with an amine. Add the terminal alkyne (1.2-1.5 eq.).

  • Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up and Purification: Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst. Concentrate the filtrate and purify the residue by flash column chromatography to isolate the 6-alkynyl-triazine product.

Palladium_Cross_Coupling cluster_0 Suzuki-Miyaura Coupling cluster_1 Sonogashira Coupling start_suzuki Chlorotriazine product_suzuki 6-Aryl-Triazine start_suzuki->product_suzuki [Pd], Base boronic_acid Ar-B(OH)₂ start_sono Chlorotriazine product_sono 6-Alkynyl-Triazine start_sono->product_sono [Pd], [Cu], Base alkyne R-C≡CH

Caption: Palladium-catalyzed cross-coupling reactions for C-C bond formation.

Prospective Application: Design of Kinase Inhibitors

The 1,3,5-triazine scaffold is a well-established "hinge-binder" motif in many kinase inhibitors, where the nitrogen atoms of the triazine ring form crucial hydrogen bonds with the kinase hinge region. Building upon this, this compound can be envisioned as a starting point for novel kinase inhibitors. For instance, a Suzuki coupling could be employed to introduce a substituted aryl group at the C6 position, which would occupy the hydrophobic pocket of the ATP-binding site.

Conclusion

This compound is more than just a pharmaceutical reference standard. Its accessible reactivity, centered on the displacement of the C6 chlorine atom, makes it a valuable and versatile building block for medicinal chemists. The protocols outlined in this guide, based on well-precedented transformations of related chlorotriazines, provide a solid foundation for researchers to explore the synthesis of novel, structurally diverse compound libraries. The inherent drug-like properties of the triazine core, combined with the potential for facile diversification, position this compound as an attractive starting point for the development of the next generation of therapeutic agents.

References

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Couto, I., et al. (2006). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Molecules, 11(11), 883-898. Available at: [Link]

  • Dolzhenko, A. V. (2022). A closer look at N2,6-substituted 1,3,5-triazine-2,4-diamines: Advances in synthesis and biological activities. European Journal of Medicinal Chemistry, 243, 114645. Available at: [Link]

  • Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]

  • Barros, M. T., et al. (2006). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. ResearchGate. Available at: [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions. Retrieved from [Link]

  • ResearchGate. (2022). A closer look at N2,6-substituted 1,3,5-triazine-2,4-diamines: Advances in synthesis and biological activities. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method of 2-chloro-4,6-dimethoxy-1,3,5-triazine.
  • Common Organic Chemistry. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Aqueous/organic cross coupling: Sustainable protocol for Sonogashira reactions of heterocycles. Retrieved from [Link]

  • ResearchGate. (2025). Recent Applications of 2,4,6-Trichloro-1,3,5-triazine and Its Derivatives in Organic Synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Reaction. Retrieved from [Link]

  • National Institutes of Health. (2020). 6,N2-Diaryl-1,3,5-triazine-2,4-diamines: synthesis, antiproliferative activity and 3D-QSAR modeling. Retrieved from [Link]

  • National Institutes of Health. (2024). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. Retrieved from [Link]

  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Retrieved from [Link]

  • MDPI. (2006). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis, structural determination and dynamic behavior of 2-chloro-4,6-bis(pyrazolylamino)-1,3,5-triazines. Retrieved from [Link]

  • Pendidikan Kimia. (n.d.). An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • GSRS. (n.d.). ALTRETAMINE. Retrieved from [Link]

  • Google Patents. (n.d.). N,6-bis(aryl or heteroaryl)-1,3,5-triazine-2,4-diamine compounds as IDH2 mutants inhibitors for the treatment of cancer.
  • ResearchGate. (2025). Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. Retrieved from [Link]

  • Organometallics. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: N₂,N₂,N₄,N₄-Tetramethyl-6-chloro-1,3,5-triazine-2,4-diamine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the synthesis of N₂,N₂,N₄,N₄-Tetramethyl-6-chloro-1,3,5-triazine-2,4-diamine. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction conditions and troubleshooting common experimental challenges. Our goal is to move beyond mere procedural steps and explain the underlying chemical principles, empowering you to achieve consistent, high-yield, and high-purity results.

The synthesis of this key intermediate is rooted in the principles of sequential nucleophilic aromatic substitution on a cyanuric chloride core. The reactivity of the chlorine atoms is highly dependent on temperature, a feature we will leverage to control the reaction's outcome.[1] The first substitution occurs readily at low temperatures (0–5 °C), the second near ambient temperature, and the third requires elevated temperatures.[1][2] Understanding and precisely controlling these thermal gateways is paramount to success.

Troubleshooting Guide: Common Issues & Solutions

This section addresses the most frequent challenges encountered during the synthesis. Each issue is analyzed by probable cause, followed by actionable, step-by-step solutions.

Issue 1: Low Overall Yield

  • Question: I followed the protocol, but my final isolated yield of the desired product is significantly lower than expected. What went wrong?

  • Answer: Low yield is a common issue that can stem from several factors, from incomplete reactions to product loss during workup.

    • Potential Cause A: Incomplete Reaction. The reaction may not have proceeded to completion, leaving behind the mono-substituted intermediate, 2,4-dichloro-6-(dimethylamino)-1,3,5-triazine.

      • Causality: The second nucleophilic substitution requires slightly more energy than the first. Insufficient reaction time or a temperature that is too low can cause the reaction to stall.

      • Solution:

        • Monitor Rigorously: Use Thin-Layer Chromatography (TLC) to track the disappearance of the mono-substituted intermediate. A recommended eluent system is Ethyl Acetate/Hexane (e.g., 3:7 v/v).[3]

        • Temperature Control: Ensure the reaction is allowed to warm to ambient temperature (20-25 °C) after the initial addition of dimethylamine at 0 °C.

        • Extend Reaction Time: If TLC shows the presence of the intermediate after the standard reaction time, extend it by 1-2 hour intervals, monitoring progress continuously.

    • Potential Cause B: Hydrolysis of Starting Material. Cyanuric chloride and its chlorinated intermediates are highly susceptible to hydrolysis if moisture is present.[4] This forms hydroxy-triazine byproducts that do not proceed to the desired product.[4][5]

      • Causality: The carbon atoms on the triazine ring are highly electrophilic and readily attacked by water, a nucleophile. This side reaction is often accelerated in non-neutral pH conditions.[6][7]

      • Solution:

        • Anhydrous Conditions: Thoroughly dry all glassware in an oven (e.g., 120 °C for at least 4 hours) and cool under an inert atmosphere (Nitrogen or Argon).

        • Dry Reagents: Use anhydrous grade solvents. If using dimethylamine in a solution (e.g., in THF or water), be aware of the water content and its potential impact. A gas or anhydrous liquid form is preferable.

        • Inert Atmosphere: Conduct the entire reaction under a positive pressure of Nitrogen or Argon to prevent atmospheric moisture from entering the system.

Issue 2: Contamination with Tri-substituted Byproduct

  • Question: My final product analysis (NMR/LC-MS) shows the presence of N₂,N₂,N₄,N₄,N₆,N₆-Hexamethyl-1,3,5-triazine-2,4,6-triamine. How can I avoid this?

  • Answer: Formation of the tri-substituted byproduct is a clear indication that the reaction conditions were too harsh, allowing the third, less reactive chlorine atom to be substituted.

    • Potential Cause: Excessive Temperature. The primary driver for the third substitution is excess thermal energy.

      • Causality: While the second substitution occurs at room temperature, the third requires higher temperatures (often >60 °C).[1] Uncontrolled exotherms during the addition of dimethylamine or setting the reaction temperature too high can lead to this over-reaction.

      • Solution:

        • Strict Temperature Control: Maintain the reaction temperature strictly at or below 25 °C after the initial cold addition. Use an ice bath to manage any exotherm during the addition of the amine.

        • Controlled Reagent Addition: Add the dimethylamine solution dropwise to the cyanuric chloride solution to better control the reaction rate and heat generation.

        • Avoid Unnecessary Heating: Do not heat the reaction mixture. The energy required for the second substitution is available at ambient temperature.

Issue 3: Product "Oiling Out" During Recrystallization

  • Question: I'm trying to purify my crude product by recrystallization, but it separates as an oil instead of forming crystals. What should I do?

  • Answer: "Oiling out" occurs when the solid melts in the hot solvent or when its solubility is too high, preventing the formation of a crystal lattice upon cooling.[8]

    • Potential Cause A: Inappropriate Solvent Choice. The boiling point of the chosen solvent may be higher than the melting point of your compound, or the compound may be excessively soluble.[8]

      • Causality: For successful recrystallization, the compound should be sparingly soluble at room temperature but highly soluble at the solvent's boiling point. If it's too soluble, the solution won't become supersaturated upon cooling, which is necessary for crystal growth.

      • Solution:

        • Use a Solvent System: Instead of a single solvent, use a binary solvent system. For example, dissolve the crude product in a minimal amount of a good solvent (e.g., ethanol or acetone) at an elevated temperature, then slowly add a poor solvent (e.g., water or hexane) until the solution becomes faintly cloudy (the cloud point).[8]

        • Cool Slowly: Allow the solution to cool to room temperature slowly, without disturbance, to encourage the formation of well-defined crystals. Afterward, cool further in an ice bath to maximize the yield.

    • Potential Cause B: Significant Impurities. The presence of substantial impurities can create a eutectic mixture, which has a lower melting point than the pure compound, leading to oiling out.

      • Solution:

        • Pre-purification: Before recrystallization, wash the crude solid with a solvent that dissolves the impurities but not the desired product. For instance, a wash with cold water can remove salts, and a wash with a non-polar solvent like hexane can remove non-polar organic impurities.

        • Consider Chromatography: If recrystallization proves ineffective, flash column chromatography on silica gel is an excellent alternative for purification.

Frequently Asked Questions (FAQs)

  • Q1: What is the optimal stoichiometry of dimethylamine to use?

    • A1: Theoretically, a 2:1 molar ratio of dimethylamine to cyanuric chloride is required. However, in practice, it is advisable to use a slight excess of dimethylamine (approximately 2.1 to 2.2 equivalents) to ensure the complete conversion of the mono-substituted intermediate.

  • Q2: Which base is best for scavenging the HCl byproduct?

    • A2: The reaction generates two equivalents of hydrochloric acid (HCl), which must be neutralized. You can either use two additional equivalents of dimethylamine (acting as both nucleophile and base) or add an auxiliary, non-nucleophilic base. An inorganic base like potassium carbonate (K₂CO₃) is a good, cost-effective choice.[3] Alternatively, a tertiary amine like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) can be used.

  • Q3: How critical is the order of reagent addition?

    • A3: It is standard practice to add the nucleophile (dimethylamine) to the electrophile (cyanuric chloride). A solution of cyanuric chloride in a suitable solvent (e.g., acetone or THF) should be cooled to 0 °C before the slow, dropwise addition of the dimethylamine.[1] This method helps control the initial, highly exothermic reaction of the first substitution.

  • Q4: My starting cyanuric chloride is a solid chunk. How should I handle it?

    • A4: Cyanuric chloride can be a fuming solid and is moisture-sensitive.[3] It should be handled in a fume hood. It is often supplied as a solid that can be weighed out quickly. For easier handling and dissolution, it can be gently crushed into a powder in a dry mortar and pestle inside a fume hood or glove box.

Data & Protocols

Optimized Reaction Parameters
ParameterRecommended ConditionRationale & Key Considerations
Stoichiometry Cyanuric Chloride: 1.0 eq.A slight excess of the amine ensures the reaction goes to completion.
Dimethylamine: 2.1-2.2 eq.
Base (e.g., K₂CO₃): 2.2 eq.Neutralizes the HCl generated during the two substitution steps.
Temperature 1st Substitution: 0 to 5 °CCrucial for selectivity and to control the initial exotherm.[3]
2nd Substitution: 20 to 25 °CAllows the second, less favorable substitution to proceed efficiently without promoting the third.[2]
Solvent Acetone, Tetrahydrofuran (THF)Aprotic solvents that dissolve the reagents well and are relatively inert under the reaction conditions. Must be anhydrous.
Reaction Time 4-6 hours (typical)Must be empirically determined by reaction monitoring (TLC/LC-MS).
Monitoring TLC (Silica Gel)Eluent: 30% Ethyl Acetate in Hexane. Visualization: UV light (254 nm).
Detailed Experimental Protocol

Materials:

  • Cyanuric chloride (1.0 eq.)

  • Dimethylamine (2.0 M solution in THF, 2.2 eq.)

  • Potassium carbonate (K₂CO₃), anhydrous (2.2 eq.)

  • Acetone, anhydrous

  • Ethyl acetate, HPLC grade

  • Hexane, HPLC grade

  • Deionized water

  • Standard laboratory glassware (oven-dried)

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen inlet.

  • Reagent Preparation: In the flask, dissolve cyanuric chloride (1.0 eq.) in anhydrous acetone (approx. 5-10 mL per gram of cyanuric chloride). Add anhydrous potassium carbonate (2.2 eq.) to the solution.

  • Initial Cooling: Cool the stirred suspension to 0 °C using an ice-water bath.

  • First Substitution: Charge the dropping funnel with the dimethylamine solution (2.2 eq.). Add the solution dropwise to the cyanuric chloride suspension over 30-45 minutes, ensuring the internal temperature does not rise above 5 °C.

  • Second Substitution: After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature (20-25 °C).

  • Reaction Monitoring: Stir the reaction at room temperature for 4-6 hours. Monitor the reaction's progress by TLC every hour until the mono-substituted intermediate spot has been completely consumed.

  • Workup:

    • Once the reaction is complete, filter the mixture through a pad of celite to remove the potassium salts. Wash the filter cake with a small amount of acetone.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product, which is typically a white or off-white solid.

  • Purification (Recrystallization):

    • Dissolve the crude solid in a minimal amount of hot ethanol.

    • Slowly add deionized water dropwise until the solution becomes persistently turbid.

    • Allow the flask to cool slowly to room temperature, then place it in an ice bath for 30 minutes to maximize crystallization.

    • Collect the white, crystalline product by vacuum filtration, wash with a small amount of cold ethanol/water (1:1), and dry under vacuum.[8]

  • Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and LC-MS.

Visualized Workflows & Mechanisms

Reaction_Pathway CC Cyanuric Chloride Mono Mono-substituted Intermediate CC->Mono +1 eq. Me₂NH 0-5 °C Di Desired Product (N2,N2,N4,N4-Tetramethyl-6-chloro- 1,3,5-triazine-2,4-diamine) Mono->Di +1 eq. Me₂NH 20-25 °C Tri Tri-substituted Byproduct Di->Tri +1 eq. Me₂NH > 60 °C (Undesired)

Caption: Sequential substitution pathway for the synthesis.

Troubleshooting_Flowchart Start Analysis shows poor result (Low yield / Impure) Impurity_Type What is the main issue? Start->Impurity_Type Low_Yield Low Yield Impurity_Type->Low_Yield Low Yield Tri_Sub Tri-substituted Byproduct Impurity_Type->Tri_Sub Tri-substitution Mono_Sub Mono-substituted Intermediate Impurity_Type->Mono_Sub Incomplete Reaction Cause_Hydrolysis Cause: Moisture present (Hydrolysis) Low_Yield->Cause_Hydrolysis Cause_Temp Cause: Temperature > 25°C Tri_Sub->Cause_Temp Cause_Incomplete Cause: Incomplete reaction Mono_Sub->Cause_Incomplete Solve_Hydrolysis Solution: Use anhydrous solvents & inert atmosphere Cause_Hydrolysis->Solve_Hydrolysis Solve_Temp Solution: Maintain temp at 20-25°C & monitor exotherm Cause_Temp->Solve_Temp Solve_Incomplete Solution: Increase reaction time & monitor by TLC Cause_Incomplete->Solve_Incomplete

Caption: Decision tree for troubleshooting common synthesis issues.

References

  • P. J. F. de Sousa, et al. (2011). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Molecules. Available at: [Link]

  • PubChem. N2,N2,N4,N4-Tetramethyl-6-chloro-1,3,5-triazine-2,4-diamine. National Center for Biotechnology Information. Available at: [Link]

  • S. B. Kakadiya, et al. (2017). Synthesis and Characterizations of Triazine Derivative. ResearchGate. Available at: [Link]

  • M. Begtrup, et al. (2001). Green synthesis and self-association of 2,4-diamino-1,3,5-triazine derivatives. New Journal of Chemistry. Available at: [Link]

  • A. V. Dolzhenko, et al. (2020). 6,N2-Diaryl-1,3,5-triazine-2,4-diamines: synthesis, antiproliferative activity and 3D-QSAR modeling. National Institutes of Health. Available at: [Link]

  • P. J. F. de Sousa, et al. (2011). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. ResearchGate. Available at: [Link]

  • European Patent Office. (2015). METHOD FOR THE INDUSTRIAL PRODUCTION OF 2-HALO-4,6-DIALKOXY-1,3,5-TRIAZINES AND THEIR USE IN THE PRESENCE OF AMINES. European Patent Register. Available at: [Link]

  • ResearchGate. (n.d.). Synthetic scheme for 2,4-diamino-6-chloro-[9][10]triazines. ResearchGate. Available at: [Link]

  • Google Patents. (1987). US4678852A - Process for reacting cyanuric chloride with ammonia or with amines. Google Patents.
  • Z. P. Xu, et al. (2008). Kinetics of Cyanuric Chloride Hydrolysis in Aqueous Solution. ACS Publications. Available at: [Link]

  • ResearchGate. (2013). Synthesis and properties of a novel cyanuric chloride derivative. ResearchGate. Available at: [Link]

  • OECD SIDS. (2001). Cyanuric chloride CAS N°: 108-77-0. OECD Existing Chemicals Database. Available at: [Link]

  • S. Singh, et al. (2018). Protocol for synthesis of di- and tri-substituted s-triazine derivatives. National Institutes of Health. Available at: [Link]

  • Google Patents. (1981). US4271298A - Process for the production of suspensions or solutions of cyanuric chloride in water. Google Patents.
  • Defense Technical Information Center. (1960). SYNTHESIS AND PROPERTIES OF SOME CYANURIC CHLORIDE DERIVATIVES. DTIC. Available at: [Link]

  • PubChem. 1,3,5-Triazine-2,4-diamine, 6-chloro-. National Center for Biotechnology Information. Available at: [Link]

  • Z. P. Xu, et al. (2008). Kinetics of Cyanuric Chloride Hydrolysis in Aqueous Solution. American Chemical Society. Available at: [Link]

  • ResearchGate. (2008). Kinetics of Cyanuric Chloride Hydrolysis in Aqueous Solution. ResearchGate. Available at: [Link]

  • ChemBK. 6-Chloro-N2,N4-di-isopropyl-1,3,5-triazine-2,4-diamine. ChemBK. Available at: [Link]

  • P. J. F. de Sousa, et al. (2011). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. National Institutes of Health. Available at: [Link]

Sources

Technical Support Center: Troubleshooting Low Yield in the Synthesis of N2,N2,N4,N4-Tetramethyl-6-chloro-1,3,5-triazine-2,4-diamine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of N2,N2,N4,N4-Tetramethyl-6-chloro-1,3,5-triazine-2,4-diamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthetic procedure. By understanding the underlying chemical principles and potential pitfalls, you can significantly improve your reaction yields and product purity.

I. Reaction Overview and Mechanism

The synthesis of this compound from cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) is a sequential nucleophilic aromatic substitution. The reactivity of the chlorine atoms on the triazine ring decreases as more electron-donating amino groups are introduced. This characteristic allows for a controlled, stepwise substitution by careful management of reaction temperature.[1]

The overall reaction is as follows:

Reaction_Scheme Cyanuric_Chloride Cyanuric Chloride Product N2,N2,N4,N4-Tetramethyl-6-chloro- 1,3,5-triazine-2,4-diamine Cyanuric_Chloride->Product Room Temperature Dimethylamine Dimethylamine (4 eq.) Dimethylamine->Product HCl 2 HCl

Caption: Synthesis of the target diamine.

II. Troubleshooting Guide: Frequently Asked Questions (FAQs)

This section addresses common issues that can lead to low yields and provides actionable troubleshooting steps.

Q1: My final product yield is significantly lower than expected. What are the most likely causes?

Low yield is a frequent issue and can stem from several factors. Here's a systematic approach to diagnosing the problem:

A. Incomplete Reaction:

  • Underlying Cause: The reaction may not have gone to completion, leaving unreacted starting materials or the mono-substituted intermediate.

  • Troubleshooting:

    • Reaction Time: Ensure the reaction has been allowed to proceed for a sufficient duration. A typical reaction time is several hours at room temperature.[2]

    • Temperature Control: While the di-substitution is generally carried out at room temperature, ensure the initial addition of dimethylamine is performed at a lower temperature (0-5 °C) to control the exothermic reaction and prevent side reactions.[1]

    • Stoichiometry: Verify the molar ratios of your reactants. An excess of dimethylamine (at least 4 equivalents) is necessary to drive the reaction to completion and to neutralize the HCl byproduct.[2]

    • Reaction Monitoring: Use Thin Layer Chromatography (TLC) to monitor the progress of the reaction. The disappearance of the starting material (cyanuric chloride) and the mono-substituted intermediate should be confirmed before workup.

B. Formation of Byproducts:

  • Underlying Cause: The formation of undesired side products, primarily the tri-substituted triazine and hydrolysis products, can significantly reduce the yield of the desired product.

  • Troubleshooting:

    • Over-substitution (Tris-substituted byproduct): This occurs if the reaction temperature is too high. Maintain the reaction at or below room temperature to disfavor the third substitution.[1]

    • Hydrolysis: Cyanuric chloride and its derivatives are highly susceptible to hydrolysis, especially in the presence of moisture. Ensure all glassware is thoroughly dried and use anhydrous solvents. The presence of an HCl scavenger also helps to minimize hydrolysis by preventing the reaction mixture from becoming acidic.

C. Product Loss During Workup and Purification:

  • Underlying Cause: The desired product can be lost during the isolation and purification steps.

  • Troubleshooting:

    • Precipitation: The product is typically isolated by precipitation in water. Ensure a sufficient volume of cold water is used to maximize precipitation.

    • Washing: When washing the crude product, use a solvent in which the product is sparingly soluble to avoid dissolving it. Cold water is generally a good choice.

    • Recrystallization: If recrystallization is performed, choose a solvent system that provides good recovery. Over-solubility in the chosen solvent will lead to significant product loss. Heptane has been used for the recrystallization of similar compounds.[3]

Troubleshooting_Low_Yield cluster_causes Potential Causes of Low Yield cluster_solutions Troubleshooting Solutions Incomplete_Reaction Incomplete Reaction Check_Time_Temp_Stoichiometry Verify Reaction Time, Temperature, and Stoichiometry Incomplete_Reaction->Check_Time_Temp_Stoichiometry Byproduct_Formation Byproduct Formation Control_Temperature_Moisture Strict Temperature and Moisture Control Byproduct_Formation->Control_Temperature_Moisture Product_Loss Product Loss During Workup Optimize_Workup_Purification Optimize Workup and Purification Procedures Product_Loss->Optimize_Workup_Purification

Caption: Troubleshooting flowchart for low yield.

Q2: My reaction mixture turned into a thick, unmanageable slurry. What should I do?
  • Underlying Cause: The precipitation of dimethylamine hydrochloride, a byproduct of the reaction, can cause the reaction mixture to become very thick.

  • Troubleshooting:

    • Solvent Volume: Increase the volume of the reaction solvent to improve the stirrability of the mixture.

    • Mechanical Stirring: Use a mechanical stirrer instead of a magnetic stir bar to ensure efficient mixing.

    • Alternative Base: While excess dimethylamine acts as the base, in some cases, a non-nucleophilic tertiary amine like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) can be used as an HCl scavenger.[4] However, this will require careful stoichiometric control of the dimethylamine.

Q3: How can I effectively monitor the progress of my reaction?
  • Methodology: Thin Layer Chromatography (TLC) is a simple and effective technique for monitoring the reaction.

  • Procedure:

    • TLC Plate: Use silica gel 60 F254 plates.

    • Mobile Phase: A mixture of ethyl acetate and hexane (e.g., 3:7 or 1:1 v/v) is a good starting point. The polarity can be adjusted as needed.

    • Spotting: Spot the starting material (cyanuric chloride), the reaction mixture, and a co-spot (starting material and reaction mixture) on the TLC plate.

    • Visualization: Visualize the spots under UV light (254 nm).

  • Interpretation:

    • Cyanuric Chloride (Starting Material): Will have a higher Rf value (less polar).

    • Mono-substituted Intermediate: Will have an intermediate Rf value.

    • Di-substituted Product (Target): Will have a lower Rf value (more polar).

    • Tri-substituted Byproduct: Will have an even lower Rf value. The reaction is complete when the spot corresponding to cyanuric chloride and the mono-substituted intermediate are no longer visible in the reaction mixture lane.

Q4: I am unsure about the identity and purity of my final product. What analytical techniques should I use?
  • Confirmation of Identity:

    • NMR Spectroscopy: 1H and 13C NMR are essential for structural confirmation. The 1H NMR spectrum should show a singlet for the four equivalent methyl groups, and the 13C NMR will show characteristic peaks for the triazine ring carbons and the methyl carbons.

    • Mass Spectrometry (MS): To confirm the molecular weight of the product (201.66 g/mol ).[5]

    • Infrared (IR) Spectroscopy: To identify the characteristic functional groups.

  • Purity Assessment:

    • High-Performance Liquid Chromatography (HPLC): A powerful tool for assessing purity and quantifying impurities. A reversed-phase C18 column with a mobile phase of acetonitrile and water is commonly used for triazine analysis.[6]

    • Melting Point: A sharp melting point close to the literature value indicates high purity. Impurities will typically broaden the melting range and depress the melting point.

III. Experimental Protocol: A Validated Starting Point

This protocol is a synthesis of best practices and should serve as a reliable starting point for your experiments.

Materials:

  • Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine)

  • Dimethylamine (40% aqueous solution or as a solution in a suitable solvent)

  • Acetone (anhydrous)

  • Ice

  • Water (deionized)

Procedure:

  • Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a mechanical stirrer, a dropping funnel, and a thermometer.

  • Dissolution of Starting Material: Dissolve cyanuric chloride (1 equivalent) in anhydrous acetone.

  • Cooling: Cool the solution to 0-5 °C using an ice bath.

  • Addition of Dimethylamine: Slowly add dimethylamine (at least 4 equivalents) dropwise to the cooled solution while maintaining the temperature between 0-5 °C. The addition should be slow to control the exothermic reaction.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC.

  • Workup: Once the reaction is complete, pour the reaction mixture into a beaker containing a large volume of ice-water with vigorous stirring. A white precipitate of the product should form.

  • Isolation: Collect the precipitate by vacuum filtration and wash it thoroughly with cold water.

  • Drying: Dry the product under vacuum to a constant weight.

  • Purification (if necessary): The crude product can be further purified by recrystallization from a suitable solvent such as heptane.[3]

IV. Safety Precautions

  • Cyanuric Chloride: Is a lachrymator and corrosive. It can cause severe burns to the skin and eyes and is toxic if inhaled or ingested. Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[7]

  • Dimethylamine: Is a flammable and corrosive gas or liquid with a strong ammonia-like odor. It can cause severe skin and eye irritation. Handle with care in a fume hood.

  • HCl Gas: The reaction generates hydrogen chloride gas, which is corrosive and toxic. The use of a base (excess dimethylamine or a non-nucleophilic amine) is crucial to neutralize it. Ensure the reaction is performed in a well-ventilated fume hood.

By following this guide and paying close attention to the experimental details, you will be well-equipped to troubleshoot and optimize the synthesis of this compound, leading to improved yields and higher purity of your final product.

V. References

  • Azev, Y., et al. (2003). No Title.

  • Gabe, E. J., et al. (1989). No Title.

  • Google Patents. (n.d.). Preparation method of 2-chloro-4,6-dimethoxy-1,3,5-triazine. Retrieved from

  • Hoang, T., et al. (n.d.). Synthesis of a novel polymer via the coupling reaction of cyanuric chloride and a di-amine. Retrieved from [Link]

  • Jian, F., et al. (2007). No Title.

  • National Center for Biotechnology Information. (n.d.). 6-Chloro-N2,N4-di-p-tolyl-1,3,5-triazine-2,4-diamine dimethylformamide monosolvate. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

  • ResearchGate. (n.d.). The reaction of cyanuric chloride with tertiary amines? Retrieved from [Link]

  • Sheldrick, G. M. (2008). No Title.

  • Steffensen, M. B., & Simanek, E. E. (2003). No Title.

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Gupton, J. T., & Andrews, S. A. (n.d.). [3-(DIMETHYLAMINO)-2-AZAPROP-2-EN-1-YLIDENE]DIMETHYLAMMONIUM CHLORIDE. Organic Syntheses Procedure. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Protocol for synthesis of di- and tri-substituted s-triazine derivatives. PubMed Central. Retrieved from [Link]

  • Google Patents. (n.d.). US4678852A - Process for reacting cyanuric chloride with ammonia or with amines. Retrieved from

  • National Center for Biotechnology Information. (n.d.). 6-Chloro-N2,N4-di-p-tolyl-1,3,5-triazine-2,4-diamine dimethylformamide monosolvate. PubMed Central. Retrieved from [Link]

  • Zeng, X., et al. (2005a). No Title.

  • Zeng, X., et al. (2005b). No Title.

Sources

Preventing side product formation with triazine coupling reagents

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for triazine-based coupling reagents. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into preventing side product formation during amide bond synthesis. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring your success with reagents like DMT-MM and CDMT.

Introduction to Triazine Coupling Reagents

Triazine-based reagents, such as 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM) and its precursor 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT), are highly efficient for activating carboxylic acids to form amide bonds. They are celebrated for providing high yields, low rates of racemization, and operational simplicity, particularly as the byproducts are typically water-soluble, which simplifies purification.[1][2]

The general mechanism involves the activation of a carboxylic acid by the triazine reagent to form a highly reactive triazinyl active ester. This intermediate is then susceptible to nucleophilic attack by an amine, leading to the desired amide bond and the release of the non-toxic byproduct, 2,4-dimethoxy-6-hydroxy-1,3,5-triazine (DMTOH).[3][4]

G cluster_activation Step 1: Activation cluster_coupling Step 2: Coupling Carboxylic_Acid R-COOH Active_Ester Triazinyl Active Ester Carboxylic_Acid->Active_Ester + DMT-MM DMTMM DMT-MM NMM N-Methylmorpholine (Leaving Group) Active_Ester->NMM releases Amine R'-NH2 Amide_Bond Amide Product (R-CO-NH-R') Amine->Amide_Bond + Active Ester Byproduct DMTOH (Byproduct) Amide_Bond->Byproduct releases Active_Ester_c Triazinyl Active Ester

Figure 1. General mechanism of amide bond formation using DMT-MM.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, providing not just solutions but the scientific reasoning behind them.

FAQ 1: Low or No Product Yield

Question: I'm observing very low conversion to my desired amide product. What are the likely causes and how can I fix it?

Answer: Low yield is a common issue that can often be traced back to one of three main areas: the stability of the reagents, the reactivity of the substrates, or competing side reactions.

Troubleshooting Steps:

  • Verify Reagent Integrity:

    • Cause: DMT-MM can degrade over time, especially if not stored properly. It is also known to have limited stability in certain organic solvents like DMSO and acetonitrile.[4]

    • Solution: Ensure your DMT-MM is fresh and has been stored at -20°C in a desiccated environment.[3] If you are using an older batch, consider purchasing a new one. For reactions in solvents where DMT-MM has lower stability, use the reagent immediately after dissolving.

  • Assess Substrate Reactivity:

    • Cause: Sterically hindered carboxylic acids or amines can significantly slow down the coupling reaction. DMT-MM is generally effective for hindered substrates, but reaction times may need to be extended.[3]

    • Solution: For sterically demanding couplings, increase the reaction time and monitor progress by TLC or LC-MS. Slightly elevating the temperature (e.g., to 40°C) can also improve the reaction rate, but be mindful that this can also increase the rate of side reactions.

  • Investigate Competing Hydrolysis:

    • Cause: The activated triazinyl ester is highly reactive and can be hydrolyzed by water present in the reaction mixture. This regenerates the starting carboxylic acid and consumes the coupling reagent, leading to lower yields.

    • Solution: While DMT-MM is more water-tolerant than many coupling reagents, it is still best practice to use dry solvents and reagents, especially for slow or difficult couplings.[5] If your reaction must be run in an aqueous environment, consider increasing the equivalents of DMT-MM to compensate for hydrolysis.

G Active_Ester Triazinyl Active Ester Desired_Product Amide Product Active_Ester->Desired_Product Aminolysis (Desired Pathway) Hydrolysis_Product Carboxylic Acid (Starting Material) Active_Ester->Hydrolysis_Product Hydrolysis (Side Reaction) Amine Amine (R'-NH2) Water Water (H2O) G Start Peptide with Asp ...-Asp-Xaa-... Activated DMT-MM Activated Asp Side-Chain Side-chain C=O activated Start->Activated + DMT-MM Cyclization Intramolecular Attack Backbone N attacks side-chain C=O Activated->Cyclization Spontaneous Product Succinimide Product Mass = [M-18 Da] Cyclization->Product - H2O

Sources

Improving the efficiency of peptide coupling with N2,N2,N4,N4-Tetramethyl-6-chloro-1,3,5-triazine-2,4-diamine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimizing Peptide Coupling with TCT-DMA

Welcome to the technical support hub for N2,N2,N4,N4-Tetramethyl-6-chloro-1,3,5-triazine-2,4-diamine. As Senior Application Scientists, we have designed this guide to provide in-depth troubleshooting advice and practical protocols to enhance the efficiency and success of your peptide synthesis projects using this powerful triazine-based coupling reagent. For clarity within this guide, we will refer to the reagent by the acronym TCT-DMA (Tetramethyl diamino Chloro-Triazine).

TCT-DMA is a cost-effective and efficient activating agent for amide bond formation. It operates through the formation of a highly reactive acyl-oxy-triazine ester, facilitating rapid coupling with minimal side reactions. This guide is structured to address the most common challenges encountered in the lab and to provide a foundational understanding of the reagent's mechanism and application.

Troubleshooting Guide

This section addresses specific experimental issues in a direct question-and-answer format, providing both diagnostic insights and actionable solutions.

Question 1: I am experiencing low coupling yields. What are the potential causes and how can I resolve this?

Answer: Low coupling efficiency is a common issue in peptide synthesis and can stem from several factors. A systematic approach is crucial for diagnosis.

Causality & Diagnosis:

  • Incomplete Activation: The carboxylic acid may not be fully converted to its active triazine ester intermediate. This can be due to moisture, improper stoichiometry, or a suboptimal base concentration.

  • Steric Hindrance: Coupling to or with sterically hindered amino acids (e.g., Aib, Val, Ile) is inherently slower. The nucleophilicity of the N-terminal amine is reduced, and the approach to the activated carboxyl group is impeded.

  • Peptide Aggregation: As the peptide chain elongates on the solid support, it can fold and form secondary structures through hydrogen bonding, particularly with hydrophobic sequences. This physically blocks the N-terminus, preventing it from reacting[1].

  • Reagent Degradation: TCT-DMA, like many activating agents, is sensitive to moisture. Improper storage can lead to hydrolysis and reduced activity.

Solutions & Protocol Adjustments:

  • Optimize Stoichiometry and Base:

    • Ensure all reagents (amino acid, TCT-DMA) are used in a slight excess (1.5 to 2.0 equivalents) relative to the resin's N-terminal amine loading.

    • The base is critical. Use 2.0 equivalents of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine. For couplings prone to racemization, the weaker base N-Methylmorpholine (NMM) is recommended[2].

  • Extend Reaction Time and Increase Temperature:

    • For difficult couplings, extend the reaction time from the standard 30-60 minutes to 2-4 hours.

    • Gently warming the reaction vessel to 30-40°C can significantly increase the reaction rate, though this should be done cautiously as it can also increase the risk of racemization[1].

  • Disrupt Peptide Aggregation:

    • Switch to a more polar solvent that disrupts hydrogen bonding. N-Methyl-2-pyrrolidone (NMP) is generally superior to Dimethylformamide (DMF) in this regard. Adding a small percentage of Dimethyl sulfoxide (DMSO) (5-10%) can also be effective[1].

    • Incorporate "Magic Mixture" (ethylene carbonate/NMP) or chaotropic salts like LiCl to the coupling reaction to break up secondary structures[1].

  • Monitor the Reaction:

    • Before concluding the reaction has failed, perform a qualitative test like the Kaiser test or the Chloranil test to check for the presence of free primary or secondary amines, respectively. A positive result indicates incomplete coupling, justifying a second coupling step.

Troubleshooting Workflow: Low Coupling Yield

G start Low Coupling Yield Detected (e.g., Positive Kaiser Test) check_reagents 1. Verify Reagent Integrity - TCT-DMA stored under dry conditions? - Solvents anhydrous? start->check_reagents check_stoichiometry 2. Review Stoichiometry - AA, TCT-DMA, Base equivalents correct? check_reagents->check_stoichiometry Reagents OK difficult_sequence 3. Analyze Sequence - Sterically hindered residues? - Hydrophobic patch? check_stoichiometry->difficult_sequence Stoichiometry OK recouple Action: Recouple (Same conditions, extended time) difficult_sequence->recouple No obvious issues modify_conditions Action: Modify Conditions difficult_sequence->modify_conditions Yes, difficult sequence final_check Re-test with Kaiser/Chloranil recouple->final_check solvents Change Solvent System (e.g., NMP, NMP/DMSO) modify_conditions->solvents temp Increase Temperature (e.g., to 40°C) modify_conditions->temp additives Use Additives (e.g., LiCl) modify_conditions->additives solvents->final_check temp->final_check additives->final_check success Proceed to Deprotection final_check->success Negative Test failure Consult Senior Scientist final_check->failure Positive Test

Caption: A flowchart for diagnosing and resolving low peptide coupling yields.

Question 2: I'm concerned about racemization/epimerization, especially when coupling peptide fragments. How can I minimize it?

Answer: Maintaining chiral purity is paramount in peptide synthesis. Racemization, the loss of stereochemical integrity at the α-carbon, is a significant risk, particularly during the activation step.

Causality & Mechanism: The primary mechanism for racemization involves the formation of a 5(4H)-oxazolone intermediate. The activated amino acid, in the presence of excess base, can be deprotonated at the α-carbon. The resulting enolate readily tautomerizes, scrambling the stereocenter. This is a greater risk for peptide fragments or amino acids with electron-withdrawing protecting groups on the N-terminus, as this increases the acidity of the α-proton[2].

Strategies for Suppression:

  • Choice of Base: This is the most critical factor. Avoid highly basic or sterically hindered bases like DIPEA when racemization is a concern.

    • N-Methylmorpholine (NMM): A weaker base that is generally preferred for minimizing racemization.

    • 2,4,6-Collidine: Another sterically hindered but less basic alternative.

  • Control Pre-activation Time: Do not allow the mixture of the amino acid, TCT-DMA, and base to sit for an extended period before adding it to the resin-bound amine. The longer the activated species exists in solution, the higher the chance of racemization. A pre-activation time of 1-5 minutes is typically sufficient.

  • Lower the Temperature: Performing the coupling at 0°C or even lower can significantly reduce the rate of oxazolone formation[2].

  • Use Racemization Suppressants (Additives): While TCT-DMA is designed to be used as a standalone reagent, in extremely challenging cases, the addition of additives like 1-hydroxybenzotriazole (HOBt) or ethyl cyanoglyoxylate-2-oxime (OxymaPure®) can help suppress racemization by forming an active ester that is less prone to this side reaction.

Question 3: I've observed an unexpected side product. What are the common side reactions with TCT-DMA?

Answer: While TCT-DMA is a clean activating agent, side reactions can still occur, often related to the amino acid sequence or reaction conditions.

Common Side Reactions:

  • Aspartimide Formation: Peptides containing an Asp-Xxx sequence (especially Asp-Gly, Asp-Ser, Asp-Asn) are highly prone to this side reaction. The side-chain carboxylate, facilitated by the piperidine used for Fmoc deprotection, can attack the backbone amide bond to form a cyclic imide. This intermediate can then re-open to form both the desired α-peptide and the undesired β-peptide isomer, which has the same mass and is difficult to separate[1][3].

    • Solution: Add HOBt or OxymaPure (1-2 equivalents) to the Fmoc deprotection solution to buffer the basicity[3]. Alternatively, use a Dmb (2,4-dimethoxybenzyl) protecting group on the backbone nitrogen of the following amino acid to sterically hinder the cyclization[1].

  • Dehydration of Asn and Gln: The side-chain amides of Asparagine (Asn) and Glutamine (Gln) can be dehydrated to the corresponding nitrile under harsh activation conditions, especially if the side-chain is not protected (e.g., with a Trityl group)[2].

    • Solution: Ensure proper side-chain protection (e.g., Fmoc-Asn(Trt)-OH) is used. Use minimal necessary activation time and avoid excessive temperature.

  • Guanidinylation (Less Common with Triazines): Unlike uronium/aminium reagents (HBTU, HATU), which can react with the N-terminal amine to form an irreversible guanidinium cap, triazine-based reagents are not prone to this specific side reaction[4]. This is a distinct advantage of the TCT-DMA chemistry.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for TCT-DMA?

A1: TCT-DMA activates a carboxylic acid in a two-step process. First, the carboxylate anion attacks the electron-deficient carbon of the triazine ring, displacing the chloride leaving group. This forms a highly reactive O-acyl-isourea-like intermediate (an activated triazine ester). In the second step, the nucleophilic N-terminal amine of the peptide attacks the carbonyl carbon of this activated ester, forming the tetrahedral intermediate which then collapses to yield the desired amide bond and the water-soluble N2,N2,N4,N4-tetramethyl-1,3,5-triazine-2,4,6-triamine byproduct.

Activation and Coupling Mechanism of TCT-DMA

G cluster_0 Step 1: Activation cluster_1 Step 2: Coupling Carboxyl R-COOH + Base ActiveEster Activated Triazine Ester (R-CO-O-Triazine) Carboxyl->ActiveEster Displaces Cl- TCTDMA TCT-DMA TCTDMA->ActiveEster PeptideBond Peptide Bond Formed (R-CO-NH-Peptide) ActiveEster->PeptideBond Nucleophilic Attack Amine H₂N-Peptide Amine->PeptideBond Byproduct Water-Soluble Triazine Byproduct PeptideBond->Byproduct Release of

Caption: The two-step mechanism of TCT-DMA mediated peptide coupling.

Q2: How does TCT-DMA compare to other common coupling reagents?

A2: TCT-DMA offers a balanced profile of reactivity, cost-effectiveness, and safety. Its performance characteristics position it favorably against other classes of coupling reagents.

FeatureTCT-DMA (Triazine)Carbodiimides (DCC, DIC)Uronium/Aminium (HBTU, HATU)Phosphonium (PyBOP, PyAOP)
Reactivity HighModerateVery HighVery High
Racemization Risk Low to ModerateHigh (requires additives like HOBt)Low (HATU is excellent)Low
Byproduct Removal Easy (water-soluble)Difficult (DCU precipitate)Easy (water-soluble)Easy (water-soluble)
Guanidinylation Risk NoNoYes (problematic in excess)[4]No[4]
Cost Low to ModerateVery LowHighHigh
Safety Profile GoodDCC is an allergenHOBt/HOAt derivatives are potentially explosive[2]Generally good

Q3: What are the recommended storage and handling conditions for TCT-DMA?

A3: TCT-DMA is a moisture-sensitive compound. To ensure maximum activity and shelf-life, it should be stored in a tightly sealed container in a desiccator at 2-8°C. When weighing the reagent, allow it to come to room temperature in the desiccator before opening to prevent condensation of atmospheric moisture onto the powder. Solutions of TCT-DMA in solvents like DMF or NMP should be prepared fresh daily for optimal performance.

Experimental Protocols

Protocol 1: Standard Coupling Cycle in Fmoc-SPPS

This protocol is for a standard coupling reaction on a 0.1 mmol scale.

Materials:

  • Fmoc-protected amino acid (0.5 mmol, 5 eq)

  • TCT-DMA (0.5 mmol, 5 eq)

  • DIPEA (1.0 mmol, 10 eq) or NMM (1.0 mmol, 10 eq)

  • Peptide-resin with free N-terminal amine (0.1 mmol)

  • NMP or DMF (synthesis grade)

Procedure:

  • Pre-activation (in a separate vessel): a. Dissolve the Fmoc-amino acid (5 eq) and TCT-DMA (5 eq) in 2 mL of NMP. b. Add the base (DIPEA or NMM, 10 eq) to the solution. c. Gently agitate the mixture for 2-5 minutes at room temperature.

  • Resin Preparation: a. Swell the peptide-resin in NMP for 30 minutes. b. Perform Fmoc deprotection (e.g., 20% piperidine in NMP, 2 x 10 min). c. Wash the resin thoroughly with NMP (5-7 times) to remove all traces of piperidine.

  • Coupling Reaction: a. Drain the NMP from the washed resin. b. Immediately add the pre-activated amino acid solution from step 1 to the resin. c. Agitate the reaction vessel at room temperature for 45-60 minutes.

  • Washing: a. Drain the reaction solution. b. Wash the resin thoroughly with NMP (3 times) and Dichloromethane (DCM) (3 times) to remove excess reagents and byproducts.

  • Monitoring (Optional but Recommended): a. Take a small sample of the resin beads and perform a Kaiser test. A negative result (yellow beads) indicates successful coupling. A positive result (blue beads) indicates incomplete reaction, and a second coupling (recouple) should be performed.

Protocol 2: Kaiser Test for Free Primary Amines

Reagents:

  • Solution A: 5 g Ninhydrin in 100 mL Ethanol

  • Solution B: 80 g Phenol in 20 mL Ethanol

  • Solution C: 2 mL of 0.001 M KCN diluted in 100 mL Pyridine

Procedure:

  • Place a few beads of washed peptide-resin in a small glass test tube.

  • Add 2-3 drops of each solution (A, B, and C).

  • Heat the test tube at 100-120°C for 3-5 minutes.

  • Observe the color:

    • Dark Blue/Purple Beads: Positive result (free primary amines present).

    • Yellow/Colorless Beads: Negative result (coupling is complete).

References

  • Albericio, F., et al. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development. [Link]

  • Marder, O., Shvo, Y., & Albericio, F. (2002). HCTU and TCTU. New coupling reagents: Development and industrial aspects. Chemistry Today, 20(7/8), 37-41. (Note: While this reference discusses uronium-based TCTU, the principles of developing new reagents are relevant).
  • Aapptec. Coupling Reagents. [Link]

  • Hood, C. A., et al. (2008). Low-Cost, Fast, Conventional Peptide Synthesis With HCTU and Automated Peptide Synthesizers. American Laboratory. [Link]

  • Hood, C. A., et al. (2008). Fast conventional Fmoc solid-phase peptide synthesis with HCTU. Journal of Peptide Science. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2011). APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE. [Link]

  • Aapptec. Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]

  • The Rojas Lab. (2024). Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis. YouTube. [Link]

  • PubChem. This compound. [Link]

  • ResearchGate. (2019). Activation of carboxylic acids by TCT reagent in different conditions. [Link]

  • International Journal of Pharmaceutical Research and Allied Sciences. (2018). Design and Synthesis of Functionalized 2,4-Diamino-1,3,5-Triazines. [Link]

  • Royal Society of Chemistry. (2019). Formamide catalyzed activation of carboxylic acids – versatile and cost-efficient amidation and esterification. Chemical Science. [Link]

Sources

Technical Support Center: Navigating Sequential Substitutions of Dichlorotriazines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with dichlorotriazines. The sequential substitution of 2,4-dichloro-6-substituted-1,3,5-triazines is a powerful technique for building molecular diversity, from complex libraries to functionalized biomolecules. However, controlling the selectivity and avoiding side reactions presents significant challenges.

This guide is structured as a series of frequently asked questions and troubleshooting scenarios encountered in the field. We will delve into the causality behind these challenges and provide field-proven protocols and logical workflows to ensure your success.

Foundational Concepts: The Reactivity Landscape of Triazines

The chemistry of 1,3,5-triazines is governed by a stepwise nucleophilic aromatic substitution (SNAr) mechanism. The reactivity of the three chlorine atoms on cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) is not equal; it decreases significantly after each substitution. This is because the introduction of an electron-donating nucleophile reduces the electrophilicity of the triazine ring, making subsequent substitutions more difficult.[1][2]

This differential reactivity is the key to selective substitution. A widely accepted empirical rule dictates the general temperature conditions for sequential substitutions:

  • First Substitution: 0°C to -20°C

  • Second Substitution: Room Temperature (~20-25°C)

  • Third Substitution: Elevated Temperatures (>60°C to reflux)[1][2][3]

Understanding and precisely controlling this thermal and electronic gradient is fundamental to overcoming the challenges detailed below.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

Section 1: Controlling Selectivity (Mono- vs. Di-substitution)

Question 1: I'm trying to synthesize a monosubstituted dichlorotriazine, but my analysis shows a significant amount of the di-substituted byproduct. How can I improve the selectivity for the desired mono-adduct?

This is the most common challenge in dichlorotriazine chemistry. Achieving high selectivity for monosubstitution hinges on carefully managing reaction kinetics to favor the first substitution while suppressing the second.

Causality: The first substitution is significantly faster than the second. However, if local concentrations of the nucleophile are too high or the temperature is not sufficiently low, the second reaction will inevitably occur, leading to a mixture of products.

Troubleshooting Protocol:

  • Temperature is Critical: The single most important factor is temperature. Lowering the reaction temperature dramatically increases selectivity.[4]

    • Action: Start your reaction at 0°C. If di-substitution is still observed, lower the temperature to -10°C or even -20°C.[4] The reaction will be slower, but cleaner.

  • Controlled Addition of Nucleophile: Adding the nucleophile all at once creates localized areas of high concentration, promoting di-substitution.

    • Action: Add the nucleophile solution dropwise over a prolonged period (e.g., 1-2 hours) using a syringe pump. This maintains a low, steady concentration of the nucleophile, favoring the faster first reaction.

  • Stoichiometry: While a 1:1 molar ratio is theoretically correct, slight excess of the cyanuric chloride derivative can sometimes help consume the nucleophile before it can react a second time.

    • Action: Consider using a slight excess of the dichlorotriazine starting material (e.g., 1.05 to 1.1 equivalents).

  • Nucleophile Reactivity: Highly reactive nucleophiles (e.g., primary aliphatic amines) are more likely to cause di-substitution than less reactive ones (e.g., anilines, alcohols).[1][4]

    • Action: For highly potent nucleophiles, use the lowest possible temperatures and the slowest addition rates.

G start Problem: Poor Selectivity (Di-substitution) temp_check Is Temperature ≤ 0°C? start->temp_check addition_check Is Nucleophile Added Dropwise? temp_check->addition_check Yes lower_temp Action: Lower Temp to -20°C temp_check->lower_temp No nucleophile_check Is Nucleophile Highly Reactive? addition_check->nucleophile_check Yes slow_addition Action: Use Syringe Pump for Slow, Controlled Addition addition_check->slow_addition No very_low_temp Action: Use Lowest Possible Temp (-20°C) & Very Slow Addition nucleophile_check->very_low_temp Yes success Result: Improved Selectivity nucleophile_check->success No lower_temp->success slow_addition->success very_low_temp->success

Caption: Troubleshooting workflow for poor monosubstitution selectivity.

Section 2: Side Reactions and Impurity Profile

Question 2: My reaction mixture contains a significant amount of a polar, insoluble byproduct. I suspect it's from hydrolysis. How can I minimize this?

Hydrolysis of the C-Cl bond to a C-OH group is a major competing reaction, especially in aqueous or protic solvents. The resulting hydroxyl-triazine is often insoluble and can complicate purification.[5]

Causality: The chlorine atoms on the triazine ring are highly susceptible to nucleophilic attack by water, particularly under neutral to alkaline conditions. The rate of hydrolysis increases with temperature and pH.

Troubleshooting Protocol:

  • pH Control: This is paramount in aqueous systems. The reaction of amines with dichlorotriazines liberates HCl, which must be neutralized. However, excess base can accelerate hydrolysis.

    • Action: Maintain the pH of the reaction mixture carefully. For amine substitutions, a pH of 7-8.5 is often optimal.[6] Use a mild base like sodium bicarbonate (NaHCO₃) or N,N-diisopropylethylamine (DIPEA) for neutralization and add it concurrently with the nucleophile to avoid pH spikes.

  • Solvent Choice: Whenever possible, use anhydrous aprotic solvents.

    • Action: Solvents like tetrahydrofuran (THF), dichloromethane (DCM), or acetonitrile are excellent choices.[4] Ensure they are properly dried before use.

  • Temperature Management: As with di-substitution, hydrolysis is temperature-dependent.

    • Action: Keep the reaction temperature as low as feasible (e.g., 0°C) to slow the rate of hydrolysis.

G DCT Dichlorotriazine (R-DCT) Mono Desired Product (Monosubstituted) DCT->Mono  Substitution  (Low Temp, pH Control) Hydrolysis Side Product (Hydrolyzed) DCT->Hydrolysis  Hydrolysis  (High Temp/pH) Nuc Nucleophile (NuH) Nuc->Mono H2O Water (H₂O) H2O->Hydrolysis

Caption: Competing reaction pathways for dichlorotriazines.

Section 3: Reaction Monitoring & Analytics

Question 3: What is the most effective way to monitor the progress of my sequential substitution reaction?

Accurate reaction monitoring is crucial to determine the optimal reaction time and prevent the formation of byproducts. The two most common and effective techniques are Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).

Methodology Comparison:

MethodAdvantagesDisadvantagesBest For
TLC Fast, inexpensive, simple setup.Low resolution, not quantitative.Quick checks of reaction start and completion.
HPLC High resolution, quantitative, can detect minor byproducts.Slower, requires specialized equipment.Accurately determining product ratios and purity.[1]

Protocol: Reaction Monitoring by HPLC

  • Sample Preparation: At timed intervals (e.g., 0, 30, 60, 120 mins), withdraw a small aliquot (~10-20 µL) from the reaction mixture.

  • Quenching: Immediately quench the aliquot in a vial containing a suitable solvent (e.g., 1 mL of acetonitrile/water with 0.1% TFA) to stop the reaction. This prevents the sample from changing between sampling and analysis.

  • Analysis: Inject the quenched sample onto a reverse-phase C18 column.

  • Method: Use a gradient elution method, for example, from 5% to 95% acetonitrile (containing 0.1% TFA) in water (containing 0.1% TFA) over 15 minutes.[1]

  • Interpretation: Monitor the disappearance of the starting material peak and the appearance of the product peak(s). The relative peak areas can be used to estimate the conversion and the ratio of mono- to di-substituted products.

Summary of Key Parameters and Their Effects

ParameterPrimary Effect on Selectivity (Mono- vs. Di-)Primary Effect on Reaction RateImpact on Hydrolysis
Temperature High Impact: Lower temp (≤0°C) strongly favors mono-substitution.[4]High Impact: Rate decreases significantly at lower temperatures.High Impact: Lower temp reduces hydrolysis rate.
Nucleophile Reactivity Medium Impact: More reactive nucleophiles (amines > thiols > alcohols) increase di-substitution risk.[1]High Impact: Determines intrinsic reaction speed.Low Impact: Indirectly affects by requiring different reaction times.
pH (in aqueous media) Low Impact: Primarily affects nucleophile availability.Medium Impact: Optimal pH needed for deprotonation of nucleophile.High Impact: Alkaline pH (>8.5) significantly increases hydrolysis.[7]
Rate of Addition High Impact: Slow, controlled addition is critical for high mono-substitution selectivity.No Direct Impact: Affects product profile, not intrinsic rate.Low Impact: Can help maintain stable pH if base is co-added.

References

  • Miladinova, P. M. (2023). SYNTHESIS AND INVESTIGATION OF SOME BIS(DICHLOROTRIAZINE) REACTIVE DYES CONTAINING STABILIZER FRAGMENT. Journal of Chemical Technology and Metallurgy, 58(2), 243-251.
  • Kaur, H., et al. (2018). Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game. Frontiers in Chemistry, 6, 531. [Link]

  • Adlarge, J. D., et al. (2013). Dendrimers Terminated with Dichlorotriazine Groups Provide a Route to Compositional Diversity. Organic letters, 15(15), 3896–3899. [Link]

  • Islam, M. R., et al. (2021). Synthesis and Characterisation of Azo-Based Dichlorotriazine Reactive Dye with Halochromic Behaviour. Tekstilec, 64(3), 247-259. [Link]

  • Roberts, A. L., et al. (2012). Nucleophilic Aromatic Substitution Reactions of Chloroazines with Bisulfide (HS-) and Polysulfides (Sn2-). Environmental Science & Technology, 46(15), 8182–8191. [Link]

  • Oforghor, B. A., et al. (2023). Synthesis, Characterisation and Dyeing Properties of New bifunctional Dichloro-s-triazinyl (DCT) Azo Reactive Dyes based on 4,4'-diaminodiphenylsulphone on Wool Fabric. Mediterranean Journal of Basic and Applied Sciences, 7(2), 75-89. [Link]

  • Wang, J., et al. (2019). Study of Dichlorotriazine Reactive Dye Hydrolysis in Siloxane Reverse Micro-emulsion. Journal of Molecular Liquids, 285, 28-34. [Link]

  • Stanková, M., & Lebl, M. (1996). Library generation through successive substitution of trichlorotriazine. Molecular Diversity, 2(1-2), 75–80. [Link]

  • Simpkins, N. S., et al. (2003). APPLICATIONS OF TRIAZINE CHEMISTRY: EDUCATION, REMEDIATION, AND DRUG DELIVERY. CORE. [Link]

Sources

Technical Support Center: Selective Synthesis with 2,4,6-Trichloro-1,3,5-triazine (Cyanuric Chloride)

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2,4,6-trichloro-1,3,5-triazine, a versatile reagent for the synthesis of a wide array of substituted triazine derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into controlling the reactivity of this compound for selective synthesis. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

The Challenge of Selectivity

2,4,6-Trichloro-1,3,5-triazine, also known as cyanuric chloride (CC), is a highly reactive molecule that undergoes sequential nucleophilic aromatic substitution. The key to its synthetic utility lies in the ability to control this reactivity to achieve mono-, di-, or tri-substituted products selectively. The reactivity of the chlorine atoms decreases with each substitution due to the electron-donating nature of the introduced nucleophiles.[1] This inherent difference in reactivity is the foundation for selective synthesis. However, achieving high selectivity requires precise control over various reaction parameters.

Troubleshooting Guide

This section addresses common problems encountered during the synthesis of substituted triazines from cyanuric chloride.

Issue 1: Poor or No Reaction

Question: I am not observing any product formation, or the reaction is extremely slow. What could be the issue?

Answer:

Several factors can contribute to a sluggish or stalled reaction:

  • Insufficiently Activated Nucleophile: Many nucleophiles require deprotonation to become sufficiently reactive. Ensure you are using an appropriate base (e.g., Na2CO3, K2CO3, DIPEA) to activate your nucleophile. The choice of base is critical and should be compatible with your starting materials and solvent.

  • Low Reaction Temperature: While low temperatures are crucial for selectivity, they can also significantly slow down the reaction rate, especially for less reactive nucleophiles. If you are confident in your setup for selective substitution (e.g., for monosubstitution at 0-5°C), a slight, controlled increase in temperature might be necessary. Monitor the reaction closely by TLC to avoid over-substitution.

  • Steric Hindrance: Highly hindered nucleophiles will react more slowly.[2] In such cases, you may need to use higher temperatures and longer reaction times. For example, the introduction of a second hindered amine may require elevated temperatures to proceed at a reasonable rate.[2]

  • Inappropriate Solvent: The choice of solvent can influence the solubility of your reagents and the reaction rate. Common solvents include acetone, THF, and dichloromethane.[2][3] Ensure your cyanuric chloride and nucleophile are sufficiently soluble in the chosen solvent system.

Issue 2: Over-substitution and Formation of Multiple Products

Question: My reaction is yielding a mixture of mono-, di-, and even tri-substituted products, making purification difficult. How can I improve the selectivity?

Answer:

This is the most common challenge in cyanuric chloride chemistry. The key to preventing over-substitution is rigorous control over the reaction conditions:

  • Temperature Control is Paramount: The stepwise substitution of cyanuric chloride is highly temperature-dependent.[3][4][5] A general guideline for amination reactions is as follows:

    • Monosubstitution: 0–5 °C[5]

    • Disubstitution: Room temperature (around 20-30 °C)[3][6]

    • Trisubstitution: Elevated temperatures (often >60 °C)[6]

    It is crucial to maintain a stable and uniform temperature throughout the reaction. Use an ice bath for the first substitution and a controlled temperature bath for subsequent steps. The first substitution is often exothermic, so careful monitoring and cooling are essential.[7]

  • Stoichiometry and Addition Rate: Use a precise 1:1 molar ratio of cyanuric chloride to the nucleophile for monosubstitution.[1] Adding the nucleophile solution dropwise to the cyanuric chloride solution can help maintain a low concentration of the nucleophile, thus minimizing the chances of a second substitution on the same triazine ring.

  • Nucleophile Reactivity: Highly reactive nucleophiles are more prone to cause over-substitution. If you are working with a particularly strong nucleophile, consider further lowering the reaction temperature and slowing down the addition rate.

Issue 3: Hydrolysis of Cyanuric Chloride

Question: I am observing a significant amount of a white, insoluble precipitate in my reaction, which I suspect is cyanuric acid. How can I prevent this?

Answer:

Cyanuric chloride is sensitive to moisture and can readily hydrolyze to cyanuric acid, especially in the presence of a base. To minimize hydrolysis:

  • Use Anhydrous Conditions: Ensure all your glassware is thoroughly dried, and use anhydrous solvents. If possible, run the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Control of pH: While a base is often necessary to neutralize the HCl formed during the reaction, excess base can promote hydrolysis. Use the stoichiometric amount of a non-aqueous base like diisopropylethylamine (DIPEA) or ensure your inorganic base is not in a large excess of water.

  • Order of Reagent Addition: Add the base to the reaction mixture concurrently with or after the nucleophile. Pre-mixing cyanuric chloride with an aqueous base should be avoided.

Frequently Asked Questions (FAQs)

Q1: What is the general principle for achieving selective substitution on the 2,4,6-trichloro-1,3,5-triazine ring?

The selective substitution is primarily controlled by temperature. The reactivity of the chlorine atoms decreases after each substitution. This allows for a stepwise replacement by carefully controlling the reaction temperature. An empirical rule suggests the first chlorine can be substituted at or below 0°C, the second at room temperature, and the third at temperatures above 60°C.[6]

Q2: How do I choose the right solvent for my reaction?

The ideal solvent should dissolve both the cyanuric chloride and the nucleophile. Acetone, tetrahydrofuran (THF), and dichloromethane are commonly used.[2][3] For reactions with inorganic bases like potassium carbonate, a solvent that can accommodate some heterogeneity, like acetone, is often a good choice.

Q3: Can I introduce different nucleophiles in a stepwise manner?

Yes, this is a key advantage of using cyanuric chloride. You can perform a sequential, one-pot synthesis by carefully controlling the temperature and the order of addition of different nucleophiles.[6] For instance, you can add the first nucleophile at 0°C, then warm the reaction to room temperature and add the second nucleophile, and finally heat the mixture to add the third.

Q4: How can I monitor the progress of my reaction?

Thin-layer chromatography (TLC) is a convenient method to monitor the reaction progress.[1] You can observe the consumption of the starting material (cyanuric chloride or the mono/di-substituted intermediate) and the formation of the product. Staining with potassium permanganate can be effective for visualizing the triazine compounds.

Q5: Are there any catalysts that can improve selectivity?

While temperature is the primary control element, phase-transfer catalysts like 18-crown-6 have been reported to facilitate nucleophilic substitution, sometimes allowing for high yields of substituted triazines in a one-pot synthesis.[6] For specific transformations like Suzuki coupling, a palladium catalyst is necessary.[1]

Experimental Protocols & Data

Table 1: Temperature Guidelines for Selective Amination
Degree of SubstitutionRecommended Temperature RangeKey Considerations
Monosubstitution0–5 °CMaintain strict temperature control; slow, dropwise addition of the amine.[5]
Disubstitution20–40 °C (Room Temp.)Can be performed after monosubstitution by warming the reaction mixture.
Trisubstitution>60 °CRequires heating; often performed under reflux.[6]
Protocol 1: General Procedure for Monosubstitution of Cyanuric Chloride with an Amine
  • Preparation: Dissolve 1.0 equivalent of cyanuric chloride in a suitable anhydrous solvent (e.g., THF or acetone) in a round-bottom flask equipped with a magnetic stirrer and an addition funnel.

  • Cooling: Cool the solution to 0-5 °C using an ice-water bath.

  • Nucleophile Addition: Dissolve 1.0 equivalent of the amine and 1.1 equivalents of a base (e.g., DIPEA or Na2CO3) in the same solvent. Add this solution dropwise to the cooled cyanuric chloride solution over 30-60 minutes, ensuring the temperature does not rise above 5 °C.

  • Reaction: Stir the reaction mixture at 0-5 °C and monitor its progress by TLC. The reaction time can vary from 1 to 4 hours depending on the nucleophile.

  • Work-up: Once the reaction is complete, filter off any inorganic salts. The filtrate can be concentrated under reduced pressure. The crude product is then typically purified by recrystallization or column chromatography.

Protocol 2: Stepwise Synthesis of a Disubstituted Triazine
  • First Substitution: Follow steps 1-4 of Protocol 1 to synthesize the monosubstituted intermediate.

  • Second Nucleophile Addition: After the completion of the first substitution (as confirmed by TLC), allow the reaction mixture to warm to room temperature.

  • Addition: Add a solution of the second nucleophile (1.0 equivalent) and a base (1.1 equivalents) dropwise to the reaction mixture.

  • Reaction: Stir at room temperature for 2-6 hours, monitoring by TLC until the monosubstituted intermediate is consumed.

  • Work-up and Purification: Follow step 5 of Protocol 1 for work-up and purification of the disubstituted product.

Visualizing the Process

Diagram 1: Sequential Substitution of Cyanuric Chloride

G CC 2,4,6-Trichloro-1,3,5-triazine Mono Monosubstituted Triazine CC->Mono  Nu1-H, Base  0-5 °C Di Disubstituted Triazine Mono->Di  Nu2-H, Base  Room Temp. Tri Trisubstituted Triazine Di->Tri  Nu3-H, Base  >60 °C

Caption: Stepwise nucleophilic substitution on the triazine ring.

Diagram 2: Experimental Workflow for Selective Monosubstitution

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve Cyanuric Chloride in Anhydrous Solvent C Cool CC Solution to 0-5 °C A->C B Prepare Nucleophile/Base Solution D Dropwise Addition of Nucleophile B->D C->D E Stir and Monitor by TLC D->E F Filter and Concentrate E->F G Recrystallization or Column Chromatography F->G

Caption: Workflow for selective monosubstitution of cyanuric chloride.

References

  • Synthesis of 2,4,6-trisubstituted-1,3,5-triazines 18, 19 and 20 from cyanuric chloride. Journal of the Brazilian Chemical Society. Available at: [Link]

  • A Convenient Synthesis of Trisubstituted 1,3,5-triazine Derivatives and their Antimicrobial Screening. Der Pharma Chemica. Available at: [Link]

  • Cyanuric Chloride: Properties, Reactions, Production And Uses. Chemcess. Available at: [Link]

  • Recent applications of 2,4,6-trichloro-1,3,5-triazine and its derivatives in organic synthesis. Tetrahedron. Available at: [Link]

  • 2,4,6-Trichloro[1][3][6]triazine (TCT)-catalyzed one-pot Mannich-type reaction: three component synthesis of β-amino carbonyl compounds. Phosphorus, Sulfur, and Silicon and the Related Elements. Available at: [Link]

  • Cyanuric chloride as a potent catalyst for the reduction of curing temperature of benzoxazines. Polymer Chemistry. Available at: [Link]

  • Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial activity. Chemistry Central Journal. Available at: [Link]

  • Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Molecules. Available at: [Link]

  • Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. MDPI. Available at: [Link]

  • SYNTHESIS AND PROPERTIES OF SOME CYANURIC CHLORIDE DERIVATIVES. Defense Technical Information Center. Available at: [Link]

Sources

N2,N2,N4,N4-Tetramethyl-6-chloro-1,3,5-triazine-2,4-diamine stability and degradation issues

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide provides researchers, scientists, and drug development professionals with in-depth information and troubleshooting advice regarding the stability and degradation of N2,N2,N4,N4-Tetramethyl-6-chloro-1,3,5-triazine-2,4-diamine (CAS: 3140-74-7). Understanding the stability profile of this compound is critical for ensuring the accuracy and reproducibility of experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

For long-term storage, the solid compound should be kept in a tightly sealed container in a dry, cool, and well-ventilated place.[1] Some suppliers recommend refrigeration at 2-8°C.[2] Once in solution, the stability will depend on the solvent, pH, and temperature. For optimal stability in solution, it is advisable to prepare fresh solutions for each experiment or to conduct a stability study in the desired solvent and storage conditions.

Q2: What are the primary degradation pathways for this compound?

While specific degradation pathways for this compound are not extensively documented in the literature, based on the reactivity of other chlorotriazines like atrazine, two main degradation pathways can be anticipated:

  • Hydrolysis: The chlorine atom on the triazine ring is susceptible to nucleophilic substitution, particularly by water. This hydrolysis reaction would replace the chlorine atom with a hydroxyl group, forming the corresponding hydroxy-triazine derivative. This is a common degradation pathway for chlorotriazine herbicides in aqueous environments.[3]

  • Dealkylation: The dimethylamino groups can undergo dealkylation, where one or more methyl groups are removed. This is another known metabolic and degradation pathway for substituted triazines.[3][4]

Q3: Which factors are most likely to influence the stability of this compound in experimental solutions?

Several factors can impact the stability of this compound in solution:

  • pH: The rate of hydrolysis of the chloro-triazine bond is often pH-dependent. Both acidic and basic conditions can catalyze the hydrolysis of the C-Cl bond in related triazine compounds.[3]

  • Temperature: Higher temperatures will generally accelerate the rate of degradation reactions, including hydrolysis and dealkylation.[5]

  • Light: Photodegradation can be a significant degradation pathway for some triazine derivatives.[6] It is advisable to protect solutions from light, especially during long-term storage or experiments.

  • Presence of Nucleophiles: Buffers and other media components that are nucleophilic (e.g., containing primary or secondary amines, or thiols) could potentially react with the compound, displacing the chloride.

Q4: How can I monitor the degradation of my this compound sample?

The most effective way to monitor the degradation of your compound is by using chromatographic techniques coupled with mass spectrometry:

  • High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector can be used to separate the parent compound from its degradation products. A decrease in the peak area of the parent compound over time is indicative of degradation. The appearance of new peaks suggests the formation of degradation products.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful technique for both separating and identifying the parent compound and its degradants. The mass spectrometer can provide molecular weight information for the new peaks, which can help in elucidating the structure of the degradation products.[7][8][9]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can also be used, potentially after a derivatization step, to analyze for the compound and its metabolites.[10][11]

Troubleshooting Guide

Experimental Issue Potential Cause Related to Instability Recommended Troubleshooting Steps
Inconsistent or lower-than-expected biological activity Degradation of the compound leading to a lower effective concentration of the active molecule.1. Prepare fresh stock solutions before each experiment. 2. Confirm the concentration and purity of the stock solution using HPLC-UV or LC-MS. 3. Perform a preliminary stability study of the compound in your specific assay buffer and under the experimental conditions (e.g., temperature, incubation time).
Appearance of new, unidentified peaks in HPLC or LC-MS analysis Formation of degradation products due to hydrolysis, dealkylation, or reaction with media components.1. Analyze the new peaks by LC-MS to determine their molecular weights. 2. Compare the observed molecular weights with those of potential degradation products (e.g., the hydroxylated analog). 3. If possible, isolate and characterize the structure of the major degradants using techniques like NMR.
Precipitation of material from solution over time The compound may have limited solubility, or a degradation product with lower solubility is forming.1. Determine the solubility of the parent compound in your experimental medium. 2. If solubility is an issue, consider the use of a co-solvent (ensure the co-solvent does not affect your experiment). 3. Collect the precipitate and analyze it by a suitable method (e.g., LC-MS after re-dissolving in an appropriate solvent) to determine if it is the parent compound or a degradant.
Gradual color change in the stock solution This may indicate the formation of chromophoric degradation products.1. Immediately analyze the solution by HPLC or LC-MS to check for the presence of new peaks. 2. Protect the solution from light and store at a lower temperature to minimize further degradation. 3. Prepare fresh solutions and monitor for the color change under different storage conditions to identify the cause.

Predicted Degradation Pathway

The primary anticipated degradation pathway for this compound in aqueous media is the hydrolysis of the carbon-chlorine bond to form the corresponding hydroxylated derivative. Dealkylation of the dimethylamino groups is a possible secondary degradation route.

G parent N2,N2,N4,N4-Tetramethyl-6-chloro- 1,3,5-triazine-2,4-diamine hydrolysis_product N2,N2,N4,N4-Tetramethyl-6-hydroxy- 1,3,5-triazine-2,4-diamine parent->hydrolysis_product Hydrolysis (H2O) dealkylation_product Dealkylated Products parent->dealkylation_product Dealkylation

Caption: Predicted degradation pathways of the target compound.

Experimental Protocol: Preliminary Stability Assessment in Aqueous Buffer

This protocol provides a general framework for assessing the stability of this compound in a specific aqueous buffer.

1. Materials

  • This compound

  • DMSO (or other suitable organic solvent for stock solution)

  • Aqueous buffer of interest (e.g., PBS, pH 7.4)

  • HPLC or LC-MS system with a suitable C18 column

2. Procedure

  • Prepare a Stock Solution: Accurately weigh the compound and dissolve it in DMSO to prepare a concentrated stock solution (e.g., 10 mM).

  • Prepare the Test Solution: Dilute the stock solution with the aqueous buffer to the final desired concentration (e.g., 10 µM). Ensure the final concentration of the organic solvent is low (e.g., <0.1%) and does not affect the buffer's properties or the assay.

  • Set Up Incubation Conditions:

    • Time Zero (T=0) Sample: Immediately after preparing the test solution, take an aliquot and analyze it by HPLC or LC-MS. This will serve as your baseline.

    • Incubation: Store the remaining test solution under the desired experimental conditions (e.g., 37°C in an incubator). Protect from light if photodegradation is a concern.

  • Time-Point Sampling: At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots of the test solution for analysis.

  • Sample Analysis:

    • Inject the samples onto the HPLC or LC-MS system.

    • Use a suitable gradient elution method to separate the parent compound from potential degradants.

    • Monitor the peak area of the parent compound at each time point.

  • Data Analysis:

    • Normalize the peak area of the parent compound at each time point to the peak area at T=0.

    • Plot the percentage of the remaining parent compound versus time.

    • From this data, you can determine the rate of degradation and the half-life of the compound under your specific experimental conditions.

Sources

Work-up procedures for reactions involving N2,N2,N4,N4-Tetramethyl-6-chloro-1,3,5-triazine-2,4-diamine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for N2,N2,N4,N4-Tetramethyl-6-chloro-1,3,5-triazine-2,4-diamine (CAS 3140-74-7). This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully utilizing this versatile reagent. The guidance herein is grounded in established chemical principles and practical laboratory experience to ensure scientific integrity and experimental success.

I. Core Concepts & Physicochemical Properties

This compound, often referred to as 2-chloro-4,6-bis(dimethylamino)-1,3,5-triazine, is a derivative of cyanuric chloride where two chlorine atoms have been replaced by dimethylamino groups. This substitution significantly modulates the reactivity of the remaining chlorine atom, making it an effective activating agent for various functional groups, particularly in the formation of amide and ester bonds. Understanding its fundamental properties is key to designing robust reaction work-ups.

Table 1: Physicochemical Properties of this compound and Related Compounds

PropertyValue for Target CompoundValue for Analog (if specified)Source
CAS Number 3140-74-7-[1][2]
Molecular Formula C₇H₁₂ClN₅-[1][2]
Molecular Weight 201.66 g/mol -[1]
Appearance White to off-white solid/powder-[3]
Melting Point >320 °C (for 2-chloro-4,6-diamino-1,3,5-triazine)71-74 °C (for 2-chloro-4,6-dimethoxy-1,3,5-triazine)[3]
pKa (Strongest Basic) Not experimentally determined3.38 (Predicted for 6-Chloro-N-(1-methylethyl)-1,3,5-triazine-2,4-diamine)[4]
Water Solubility Limited/Insoluble0.32 g/L (Predicted for 6-Chloro-N-(1-methylethyl)-1,3,5-triazine-2,4-diamine)[4][5]
Solubility in Organic Solvents Generally soluble in polar organic solvents.Soluble in methanol, ethanol.[5]

II. Troubleshooting & FAQs: A Guided Problem-Solving Approach

This section is structured to address common challenges encountered during the work-up of reactions involving this compound.

A. Reaction Quenching and Initial Product Isolation

Question 1: My reaction is complete. What is the best general method to quench the reaction and isolate my crude product?

Answer: The most common and effective initial work-up step is to quench the reaction mixture by adding it to water or ice. Due to the low water solubility of the triazine derivatives, both the unreacted starting material and the desired product will often precipitate.[6] The resulting solid can then be isolated by filtration.

  • Causality: The chlorotriazine reagent and its derivatives are typically non-polar to moderately polar organic molecules with limited solubility in aqueous media. The primary byproduct of its use as a coupling agent is a salt (e.g., hydrochloride salt of the nucleophile's leaving group), which is often water-soluble. Furthermore, any base used in the reaction (like triethylamine or diisopropylethylamine) will form a water-soluble salt upon quenching with aqueous acid (if used). This differential solubility allows for a simple separation by precipitation and filtration.

Question 2: I've quenched my reaction with water, but my product has "oiled out" instead of precipitating as a solid. What should I do?

Answer: This typically occurs if your product has a low melting point or if impurities are present that act as a eutectic mixture. The recommended course of action is to perform a liquid-liquid extraction.

  • Step-by-Step Protocol:

    • Transfer the entire mixture to a separatory funnel.

    • Add a water-immiscible organic solvent in which your product is soluble (e.g., ethyl acetate, dichloromethane).

    • Extract the aqueous phase multiple times with the organic solvent.

    • Combine the organic layers.

    • Wash the combined organic layers with water, then with brine.

    • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain your crude product.[7]

Question 3: I am concerned about the hydrolysis of my desired product, which still contains the triazine moiety. How stable is the C-Cl bond to aqueous work-up?

Answer: The C-Cl bond on the 2-chloro-4,6-bis(dimethylamino)-1,3,5-triazine is susceptible to hydrolysis, which is a key consideration during work-up. The rate of hydrolysis is influenced by pH and temperature.

  • Expert Insight: Electron-donating groups, such as the dimethylamino groups on your reagent, stabilize the triazine ring and make the remaining chlorine less reactive compared to cyanuric chloride.[8][9] However, prolonged exposure to harsh acidic or basic conditions, especially at elevated temperatures, can lead to the formation of the corresponding 2-hydroxy-4,6-bis(dimethylamino)-1,3,5-triazine byproduct. It is therefore advisable to perform aqueous work-ups at room temperature or below and to avoid unnecessarily long exposure to aqueous phases.

B. Purification Strategies

Question 4: My crude product is contaminated with unreacted this compound and the hydrolyzed byproduct. What is the best way to purify it?

Answer: A multi-step purification strategy is often most effective. The choice between recrystallization and column chromatography will depend on the nature of your product and the impurities.

  • Workflow Diagram:

purification_workflow start Crude Product is_solid Is the product a solid? start->is_solid recrystallization Attempt Recrystallization is_solid->recrystallization Yes column_chromatography Perform Column Chromatography is_solid->column_chromatography No / Oily purity_check1 Check Purity (TLC/LCMS) recrystallization->purity_check1 purity_check2 Check Purity (TLC/LCMS) column_chromatography->purity_check2 purity_check1->column_chromatography Purity < 98% end Pure Product purity_check1->end Purity > 98% purity_check2->recrystallization Solid, needs further purification purity_check2->end Purity > 98%

Caption: Decision workflow for purifying triazine derivatives.

Question 5: Can you provide a starting point for recrystallization?

Answer: Yes. For many chlorotriazine derivatives, non-polar solvents are good choices for recrystallization.

  • Recommended Protocol:

    • Dissolve the crude product in a minimum amount of a suitable hot solvent. For the related 2-chloro-4,6-dimethoxy-1,3,5-triazine, heptane has been shown to be effective.[10][11] Given the structure of your compound, you might also consider solvents like toluene or a mixed solvent system such as ethyl acetate/hexane.

    • Hot filter the solution if any insoluble impurities are present.

    • Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to maximize crystal formation.

    • Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Question 6: What conditions should I start with for column chromatography?

Answer: For 2,4-diamino-1,3,5-triazine derivatives, normal-phase chromatography on silica gel is typically effective.[12]

  • Starting Conditions:

    • Stationary Phase: Silica gel (230-400 mesh).

    • Mobile Phase (Eluent): A gradient system of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate) is a good starting point. For more polar products, a system like dichloromethane/methanol may be necessary.[12]

    • Pro-Tip: The hydrolyzed byproduct, 2-hydroxy-4,6-bis(dimethylamino)-1,3,5-triazine, is significantly more polar than the chlorinated starting material. Therefore, it should have a much lower Rf on a normal-phase TLC plate and will elute much later from a silica gel column, facilitating separation.

C. Safety & Handling

Question 7: What are the primary safety concerns when working with this compound?

Answer: Based on the Safety Data Sheet (SDS) for the analogous Altretamine Monochloro Analog, the hazards are considered minimal under normal laboratory use.[2] However, as with all chemicals, appropriate personal protective equipment (PPE) should be worn.

  • Key Safety Precautions:

    • Personal Protective Equipment: Wear safety goggles, chemical-resistant gloves, and a lab coat.[2]

    • Handling: Avoid dust formation. Handle in a well-ventilated area or a fume hood.[2]

    • Accidental Release: In case of a spill, sweep up the solid material, avoiding dust generation, and place it in a suitable container for disposal. Wash the area with plenty of water.[2]

    • Fire: Use carbon dioxide, dry chemical powder, foam, or water as extinguishing media.[2]

III. Experimental Protocols

Protocol 1: General Aqueous Work-up and Precipitation
  • Cool the reaction mixture to room temperature.

  • Prepare a beaker with crushed ice or cold water, with a volume approximately 5-10 times that of the reaction mixture.

  • While stirring the ice/water, slowly add the reaction mixture.

  • Continue stirring for 15-30 minutes to ensure complete precipitation.

  • Collect the resulting solid by vacuum filtration.

  • Wash the filter cake with copious amounts of cold water to remove any water-soluble byproducts and salts.

  • Continue to pull a vacuum to partially dry the solid.

  • Transfer the solid to a suitable container and dry completely under high vacuum.

Protocol 2: Purification by Recrystallization from a Heptane/Toluene System
  • Place the crude, dry solid into an appropriately sized round-bottom flask equipped with a reflux condenser and a magnetic stir bar.

  • Add a small amount of toluene to the flask and heat the mixture to reflux with stirring.

  • Continue to add toluene dropwise until the solid just dissolves.

  • Add heptane dropwise to the hot solution until a slight turbidity persists.

  • Add a few drops of toluene to redissolve the precipitate and obtain a clear solution.

  • Remove the heat source and allow the flask to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystallization.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold heptane, and dry under vacuum.

IV. Mechanistic Insights: Why Work-up Choices Matter

The reactivity of the C-Cl bond in 2-chloro-4,6-disubstituted-1,3,5-triazines is governed by the electronic nature of the substituents at the 4- and 6-positions. The electron-donating dimethylamino groups in this compound increase the electron density of the triazine ring, which deactivates the carbon atom bonded to the chlorine towards nucleophilic attack compared to cyanuric chloride.[8]

  • Diagram of Relative Reactivity:

reactivity reactivity_scale High Reactivity | Moderate Reactivity | Lower Reactivity cyanuric_chloride Cyanuric Chloride dimethoxy_triazine 2-Chloro-4,6-dimethoxy-1,3,5-triazine cyanuric_chloride->dimethoxy_triazine Substitution with -OMe diamino_triazine This compound dimethoxy_triazine->diamino_triazine Substitution with -NMe2 (Electron Donating)

Sources

Technical Support Center: Scaling Up the Synthesis of N2,N2,N4,N4-Tetramethyl-6-chloro-1,3,5-triazine-2,4-diamine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis and scale-up of N2,N2,N4,N4-Tetramethyl-6-chloro-1,3,5-triazine-2,4-diamine, a key intermediate in various research and development applications. This document provides in-depth, field-tested guidance to navigate the common challenges encountered during this procedure, moving from lab-scale execution to pilot-scale production.

The synthesis relies on the sequential nucleophilic substitution of chlorine atoms on cyanuric chloride.[1][2] The primary challenge lies in controlling the reaction's selectivity to maximize the yield of the desired di-substituted product while minimizing the formation of mono- and tri-substituted impurities. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to provide direct, actionable solutions.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Part 1: Reaction Selectivity and Control

Question 1: My reaction is producing a significant amount of the trisubstituted byproduct, N,N,N',N',N'',N''-Hexamethyl-1,3,5-triazine-2,4,6-triamine. How can I prevent this?

Answer: The formation of the trisubstituted byproduct is a classic sign of over-reaction, which is highly dependent on temperature and local reagent concentrations. Here’s the causality and solution:

  • Causality (Thermodynamics & Kinetics): The substitution of each chlorine atom on the triazine ring is progressively more difficult. The first substitution is rapid at low temperatures (0–5 °C), the second requires moderate temperatures (30–50 °C), and the third requires higher energy (70–100 °C).[3] If the reaction temperature spikes, even locally, you provide sufficient energy to overcome the activation barrier for the third substitution, leading to the undesired byproduct.

  • Troubleshooting Steps:

    • Strict Temperature Control: Maintain the reaction temperature diligently. For the second substitution, a range of 40-50°C is optimal. Use a properly sized cooling bath and monitor the internal reaction temperature, not just the bath temperature. On scale-up, this means using a reactor with a cooling jacket and a calibrated temperature probe.

    • Controlled Addition of Dimethylamine: Do not add the dimethylamine solution all at once. A slow, subsurface addition via a syringe pump (lab-scale) or a dosing pump (pilot-scale) is critical. This prevents localized "hot spots" where the amine concentration is excessively high, which would drive the reaction toward the trisubstituted product.

    • Efficient Agitation: Inadequate mixing is a major cause of localized concentration gradients. Ensure the stirring is vigorous enough to maintain a homogenous suspension. For larger volumes, switch from a magnetic stir bar to an overhead mechanical stirrer.

Question 2: I'm seeing a lot of unreacted 2,4-dichloro-6-(dimethylamino)-1,3,5-triazine (the monosubstituted intermediate) in my final product. What went wrong?

Answer: This indicates an incomplete reaction. The likely culprits are stoichiometry, reaction time, or temperature.

  • Causality (Stoichiometry): The reaction requires two equivalents of dimethylamine per equivalent of cyanuric chloride, plus an additional two equivalents of a base to scavenge the HCl byproduct. If your dimethylamine is limiting, the reaction will stall at the monosubstituted stage.

  • Troubleshooting Steps:

    • Verify Stoichiometry: Ensure you are using at least 2.0 equivalents of dimethylamine. It is common practice to use a slight excess (e.g., 2.05-2.1 equivalents) to drive the reaction to completion.

    • Check Reagent Purity: Ensure the cyanuric chloride and dimethylamine are of high purity. Impurities can affect the active concentration of your reagents.

    • Increase Reaction Time/Temperature: If stoichiometry is correct, the reaction may not have reached completion. Allow the reaction to stir for a longer period at the target temperature (e.g., 45°C). You can monitor the reaction's progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

Part 2: Reaction Work-up and Purification

Question 3: The reaction mixture becomes a thick, un-stirrable slurry. What is causing this and how can I manage it?

Answer: This is almost always due to the precipitation of dimethylamine hydrochloride (Me₂NH·HCl), the salt formed when the HCl byproduct reacts with the amine.

  • Causality (Solubility): Dimethylamine hydrochloride has low solubility in many organic solvents used for this reaction, such as acetone, toluene, or tetrahydrofuran (THF). As the reaction proceeds, the salt precipitates, increasing the viscosity of the mixture.

  • Troubleshooting Steps:

    • Solvent Choice: A solvent mixture can improve solubility. A patented process suggests using a mixture of an aliphatic/aromatic hydrocarbon (like toluene) and a ketone (like acetone), which can help keep the reaction mixture mobile.[4]

    • Increase Solvent Volume: While not always ideal for process efficiency, increasing the solvent volume can help maintain a stirrable slurry.

    • Scale-Up Consideration: At scale, ensure your reactor's motor and impeller are robust enough to handle thick slurries. A pitched-blade or anchor-style impeller is often more effective than a simple propeller.

Question 4: I'm struggling to remove the dimethylamine hydrochloride salt during work-up. What is an effective method?

Answer: The goal is to separate your organic-soluble product from the water-soluble salt.

  • Troubleshooting Steps:

    • Aqueous Wash: The most common method is to quench the reaction mixture with water. The salt will partition into the aqueous layer, which can then be separated from the organic layer containing your product.

    • pH Adjustment: Ensure the aqueous layer is neutral or slightly basic (pH 7-8) during the wash. This prevents any potential hydrolysis of the remaining chloro-triazine product, which is accelerated at higher pH.[5]

    • Filtration (Alternative Method): For some solvent systems, it's possible to filter the solid salt directly from the reaction mixture before quenching. However, this can be slow and may lead to product loss through occlusion. The aqueous wash is generally more efficient and scalable.

Question 5: My final product purity is low after recrystallization. What are the best solvents and practices?

Answer: Choosing the right recrystallization solvent is key to achieving high purity. The ideal solvent should dissolve the product well at high temperatures but poorly at low temperatures, while impurities remain soluble at all temperatures.

  • Troubleshooting Steps:

    • Solvent Screening: Heptane has been shown to be an effective recrystallization solvent for similar chloro-dimethoxy-triazines, yielding high purity.[6][7] Other potential solvents to screen include isopropanol, ethanol, or mixtures of ethyl acetate and hexanes.

    • Slow Cooling: After dissolving the crude product in the minimum amount of hot solvent, allow it to cool slowly to room temperature before placing it in an ice bath. Slow cooling promotes the formation of larger, purer crystals.

    • Charcoal Treatment: If your product is discolored, it may contain colored impurities. Adding a small amount of activated charcoal to the hot solution before filtering can help remove these.

Process Visualization and Data

Reaction Pathway and Key Control Points

The synthesis is a stepwise process where temperature dictates the level of substitution. Controlling the transition between each step is paramount for selectivity.

G CC Cyanuric Chloride (2,4,6-Trichloro-1,3,5-triazine) Mono Monosubstituted Intermediate (2,4-Dichloro-6-dimethylamino) CC->Mono 1 eq. Me₂NH 0-5 °C + Base Di Desired Product (N2,N2,N4,N4-Tetramethyl-6-chloro) Mono->Di 1 eq. Me₂NH 40-50 °C + Base Tri Trisubstituted Byproduct (Hexamethylmelamine) Di->Tri 1 eq. Me₂NH >70 °C + Base

Caption: Sequential substitution pathway for the synthesis.

General Experimental Workflow

A robust workflow ensures reproducibility and safety from reaction initiation to final product isolation.

Workflow cluster_reaction Reaction Phase cluster_workup Work-up & Purification Setup 1. Reactor Setup (Inert atmosphere, Cooling) Charge 2. Charge Cyanuric Chloride & Solvent Setup->Charge Addition 3. Slow Addition of Dimethylamine & Base Charge->Addition Monitor 4. Monitor Reaction (TLC/HPLC) Addition->Monitor Quench 5. Quench with Water Monitor->Quench Reaction Complete Separate 6. Separate Layers Quench->Separate Dry 7. Dry Organic Layer (e.g., MgSO₄) Separate->Dry Concentrate 8. Concentrate Solvent Dry->Concentrate Recrystallize 9. Recrystallize Concentrate->Recrystallize Isolate 10. Filter & Dry Product Recrystallize->Isolate

Caption: Standard operational workflow for synthesis and purification.

Quantitative Data and Protocols

Table 1: Reagent Stoichiometry and Recommended Conditions
ReagentMolar Eq.RoleKey ParameterRecommended Value
Cyanuric Chloride1.0Starting MaterialHigh Purity>99%
Dimethylamine2.05 - 2.1NucleophileSlow additionControl rate to maintain temp.
Base (e.g., NaHCO₃)2.1 - 2.2HCl ScavengerMaintain pHpH 7-8
Solvent (e.g., Acetone)-Reaction MediumAnhydrous<0.1% water
Temperature-Reaction ControlInternal Probe40 - 50 °C
Reaction Time-CompletionTLC/HPLCTypically 4-8 hours
Protocol 1: Lab-Scale Synthesis (10 g Scale)

Materials:

  • Cyanuric Chloride (10.0 g)

  • Dimethylamine (40% solution in water)

  • Sodium Bicarbonate (NaHCO₃)

  • Acetone (anhydrous, 200 mL)

  • Deionized Water

  • Heptane (for recrystallization)

Procedure:

  • Set up a 500 mL three-neck round-bottom flask equipped with an overhead stirrer, a thermometer, and an addition funnel under a nitrogen atmosphere.

  • Charge the flask with cyanuric chloride (10.0 g) and anhydrous acetone (200 mL). Cool the resulting slurry to 0-5 °C using an ice bath.

  • Slowly add the first equivalent of dimethylamine solution, maintaining the temperature below 5 °C. Stir for 1 hour.

  • Slowly add the second equivalent of dimethylamine solution concurrently with a solution of sodium bicarbonate in water to neutralize the generated HCl.

  • Allow the reaction to warm to room temperature and then heat to 45 °C. Maintain this temperature for 4-6 hours, monitoring by TLC until the monosubstituted intermediate is consumed.

  • Cool the reaction to room temperature and pour it into 300 mL of cold water.

  • Extract the aqueous mixture with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Recrystallize the crude solid from hot heptane to yield pure this compound as a white crystalline solid.

Protocol 2: Considerations for Scale-Up (1 kg Scale)
  • Reactor: Use a jacketed glass or stainless steel reactor with appropriate cooling/heating capacity. The exothermic nature of the reaction requires efficient heat removal.[3]

  • Agitation: A mechanical overhead stirrer with a high-torque motor and a pitched-blade turbine or anchor impeller is necessary to handle the slurry.

  • Reagent Addition: Utilize a calibrated dosing pump for the slow, controlled addition of the dimethylamine solution. Subsurface addition is preferred to improve dispersion and minimize local concentration spikes.

  • Work-up: The quench and extraction steps will require a larger separation vessel or reactor. Ensure adequate phase separation time.

  • Isolation: A larger filtration apparatus, such as a Nutsche filter-dryer, will be more efficient for isolating the final product after recrystallization.

References

  • Chaudhary, S., et al. (2018). Microwave synthesis for the nanoporous polymer. Cyanuric chloride as a linker towards the synthesis of covalent triazine polymers: a review.
  • PubChem. (n.d.). Cyanuric chloride. National Center for Biotechnology Information. Retrieved from [Link]

  • OECD SIDS. (2001). Cyanuric chloride.
  • MDPI. (n.d.). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the substitution of chlorine atoms of cyanuric chloride.
  • ResearchGate. (n.d.). Kinetics of Cyanuric Chloride Hydrolysis in Aqueous Solution. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation of 6-amino-2,4-bis(dimethylamino)-s-triazine.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • ACS Publications. (2022). Sequential One-Pot Synthesis of Diversely Functionalized 1,3,5-Triazines via Cyanuric Chloride with Amino Groups.
  • ResearchGate. (n.d.). Cyanuric Acid and Cyanuric Chloride.
  • ResearchGate. (n.d.). Crystal structure of N2,N4-dibutyl-6-chloro-N2,N4-bis(1,2,2,6,6-pentamethylpiperidin-4-yl)-1,3,5-triazine-2,4-diamine.
  • Google Patents. (n.d.). Preparation method of 2-chloro-4,6-dimethoxy-1,3,5-triazine.
  • PubMed Central. (2023). A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025).
  • ACS Publications. (2021). Triazines: Syntheses and Inverse Electron-demand Diels–Alder Reactions. Chemical Reviews.
  • Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). Sequential nucleophilic aromatic substitutions on cyanuric chloride: synthesis of BODIPY derivatives and mechanistic insights. Organic & Biomolecular Chemistry.
  • Google Patents. (n.d.).
  • Chemcess. (n.d.). Cyanuric Chloride: Properties, Reactions, Production And Uses. Retrieved from [Link]

  • ResearchGate. (n.d.).
  • MDPI. (n.d.).
  • ChemRxiv. (n.d.). Sequential One-Pot Synthesis of Diverse Functionalized 1,3,5-Triazines via Cyanuric Chloride with Amino Groups and Boronic Acids.
  • Patsnap. (n.d.). Preparation method of 2-chloro-4,6-dimethoxy-1,3,5-triazine. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Synthesis of Electron-Deficient 1,3,5-Triazines as Potential Azadienes for Inverse-Electron-Demand Diels–Alder Reactions.
  • ResearchGate. (n.d.).

Sources

Validation & Comparative

N2,N2,N4,N4-Tetramethyl-6-chloro-1,3,5-triazine-2,4-diamine vs. other peptide coupling reagents

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-Depth Analysis of N2,N2,N4,N4-Tetramethyl-6-chloro-1,3,5-triazine-2,4-diamine (DMTMM) versus carbodiimides and uronium/aminium salts for optimal peptide synthesis.

In the intricate world of peptide synthesis, the choice of coupling reagent is a critical decision that dictates the success of a reaction, influencing yield, purity, and the preservation of stereochemical integrity. For decades, chemists have relied on a venerable arsenal of reagents, from the classic carbodiimides like EDC to the highly efficient uronium/aminium salts such as HATU. However, the emergence of triazine-based reagents, particularly 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM), has presented a compelling alternative, especially for applications demanding mild conditions and aqueous environments.

This guide provides a rigorous, evidence-based comparison of DMTMM against the most widely used classes of peptide coupling reagents. We will delve into the mechanistic nuances, evaluate performance based on experimental data, and provide detailed protocols to empower researchers in making the most informed choice for their specific synthetic challenges.

The Central Role of the Coupling Reagent

Peptide synthesis hinges on the formation of an amide bond between the carboxyl group of one amino acid and the amino group of another. This process is not spontaneous and requires the "activation" of the carboxyl group to make it susceptible to nucleophilic attack by the amine. The coupling reagent is the linchpin of this transformation. An ideal reagent should:

  • Promote rapid and efficient acyl-transfer.

  • Minimize the risk of racemization , particularly of the activated amino acid.

  • Generate byproducts that are easily removed from the reaction mixture.

  • Exhibit high stability and safety in handling.

The following sections will evaluate DMTMM and its competitors against these essential criteria.

Deep Dive: 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM)

DMTMM, a derivative of 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT), has carved out a significant niche as a highly effective and user-friendly coupling reagent. Its primary distinction lies in its ability to function efficiently in both organic and aqueous media, a feature that sets it apart from many of its counterparts.

Mechanism of Action

The efficacy of DMTMM stems from its reaction with a carboxylic acid to form a highly reactive O-acylisourea intermediate, specifically an activated 2-alkoxy-4,6-dimethoxy-1,3,5-triazine ester. This ester is then readily susceptible to nucleophilic attack by the amine component, leading to the formation of the desired amide bond. A key feature of this mechanism is the release of 4-methylmorpholine, which can act as the base required for the reaction, simplifying the overall process.

DMTMM_Mechanism Carboxyl R-COOH (Carboxylic Acid) ActiveEster Activated Triazine Ester Carboxyl->ActiveEster + DMTMM DMTMM DMTMM DMTMM->ActiveEster Peptide R-CO-NH-R' (Peptide Bond) ActiveEster->Peptide + R'-NH2 Byproduct 4-Methylmorpholinium chloride ActiveEster->Byproduct Amine R'-NH2 (Amine) Amine->Peptide

Caption: Mechanism of DMTMM-mediated amide bond formation.

Advantages and Limitations of DMTMM

Key Advantages:

  • Aqueous Compatibility: DMTMM is highly effective in water or mixed aqueous-organic solvents, making it ideal for bioconjugation, labeling of proteins, and coupling of poorly soluble peptides.

  • Low Racemization: The formation of the activated ester is rapid, and the intermediate is relatively stable, which significantly suppresses the rate of racemization compared to some other methods.

  • Simplified Workup: The byproducts are water-soluble, facilitating easy removal during the purification process.

  • No Additives Required: Unlike carbodiimides, DMTMM does not require the addition of nucleophilic additives like HOBt or Oxyma to suppress side reactions and racemization.

Limitations:

  • Moderate Reactivity: While highly effective for most applications, DMTMM may be less potent than high-performance uronium salts like HATU when coupling sterically hindered amino acids or for particularly difficult sequences.

  • Cost: It can be more expensive than basic reagents like EDC.

Comparative Analysis: DMTMM vs. The Field

To provide a clear perspective, we compare DMTMM against two major classes of coupling reagents: carbodiimides and uronium/aminium salts.

DMTMM vs. Carbodiimides (e.g., EDC)

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a workhorse of peptide synthesis, valued for its affordability and the water-solubility of its urea byproduct. However, its mechanism proceeds through a highly reactive O-acylisourea intermediate that is prone to racemization and can undergo intramolecular rearrangement to form an unreactive N-acylurea.

To mitigate these issues, EDC is almost always used with an additive such as 1-hydroxybenzotriazole (HOBt) or Oxyma Pure®. These additives trap the O-acylisourea to form a more stable and selective active ester, reducing the risk of racemization.

EDC_Mechanism Carboxyl R-COOH O_Acylisourea O-Acylisourea (Unstable) Carboxyl->O_Acylisourea + EDC EDC EDC EDC->O_Acylisourea ActiveEster HOBt/Oxyma Ester (More Stable) O_Acylisourea->ActiveEster + HOBt/Oxyma SideReaction N-Acylurea (Side Product) O_Acylisourea->SideReaction Rearrangement HOBt HOBt / Oxyma HOBt->ActiveEster Peptide Peptide Bond ActiveEster->Peptide + R'-NH2 Amine R'-NH2 Amine->Peptide

Caption: EDC-mediated coupling, highlighting the role of additives.

Head-to-Head Comparison:

FeatureDMTMMEDC / HOBt
Mechanism Forms activated triazine esterForms O-acylisourea, trapped by additive
Additives Not requiredHOBt or Oxyma strongly recommended
Aqueous Use ExcellentGood (EDC is water-soluble)
Racemization Very LowLow with additives, high without
Byproducts Water-soluble morpholinium saltWater-soluble urea
Ease of Use Simpler (fewer components)Requires careful stoichiometry of 3 components

Verdict: For aqueous-phase couplings or when simplicity is paramount, DMTMM offers a distinct advantage. While EDC/HOBt is a robust and cost-effective system for standard organic-phase synthesis, the need for an additive introduces an extra layer of complexity and potential side reactions.

DMTMM vs. Uronium/Aminium Salts (e.g., HATU)

HATU ([1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate]) represents the gold standard for high-efficiency coupling. As an aminium salt, it reacts with the carboxyl group to form a highly activated acyl-tetramethyluronium species, which rapidly converts to a HOBt-ester equivalent (in this case, a HOAt ester), leading to extremely fast and efficient coupling.

These reagents are the preferred choice for notoriously difficult couplings, such as those involving sterically hindered amino acids (e.g., Aib, Val-Val sequences) or for minimizing cycle times in automated solid-phase peptide synthesis (SPPS).

Head-to-Head Comparison:

FeatureDMTMMHATU
Reactivity HighExtremely High
Use Case General purpose, aqueous mediaDifficult sequences, sterically hindered aa's, SPPS
Racemization Very LowVery Low (due to rapid kinetics)
Cost ModerateHigh
Safety Generally stablePotentially explosive under specific conditions; requires careful handling
Byproducts Water-solubleTetramethylurea

Verdict: HATU and its analogues are superior in terms of sheer coupling efficiency and speed, making them indispensable for the most challenging synthetic targets. However, this performance comes at a higher cost and with greater handling considerations. DMTMM presents a more balanced profile, offering excellent performance for a broader range of applications with enhanced safety and ease of use, particularly in aqueous systems where HATU would readily hydrolyze.

Experimental Protocols: A Comparative Workflow

To illustrate the practical differences, here are standardized protocols for a generic solution-phase peptide coupling.

Workflow Overview

Peptide_Coupling_Workflow Start Start: Dissolve Protected Amino Acid Activation Carboxyl Activation Step Start->Activation AddAmine Add Amine Component & Base (if needed) Activation->AddAmine Add Coupling Reagent Reaction Stir at RT (1-4 hours) AddAmine->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purify Purification (e.g., Chromatography) Workup->Purify End End: Pure Peptide Purify->End

Caption: A generalized workflow for solution-phase peptide coupling.

Protocol 1: Coupling using DMTMM
  • Objective: Couple Fmoc-Ala-OH to H-Gly-OMe.

  • Materials:

    • Fmoc-Ala-OH (1.0 equiv)

    • H-Gly-OMe·HCl (1.0 equiv)

    • DMTMM (1.1 equiv)

    • N-Methylmorpholine (NMM) (1.0 equiv, to neutralize the HCl salt)

    • Solvent: 50:50 Acetonitrile/Water

  • Procedure:

    • Dissolve Fmoc-Ala-OH (1.0 equiv) and H-Gly-OMe·HCl (1.0 equiv) in the MeCN/H₂O solvent mixture.

    • Add NMM (1.0 equiv) to the solution to liberate the free amine. Stir for 2 minutes.

    • Add DMTMM (1.1 equiv) in a single portion to the stirring solution. The reaction mixture may become slightly cloudy before clarifying.

    • Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 1-2 hours at room temperature.

    • Upon completion, dilute the mixture with ethyl acetate and perform an aqueous workup (washing with mild acid, base, and brine) to remove the water-soluble byproducts.

    • Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude dipeptide.

Protocol 2: Coupling using EDC/Oxyma
  • Objective: Couple Fmoc-Ala-OH to H-Gly-OMe.

  • Materials:

    • Fmoc-Ala-OH (1.0 equiv)

    • H-Gly-OMe·HCl (1.0 equiv)

    • EDC·HCl (1.1 equiv)

    • Oxyma Pure® (1.1 equiv)

    • Diisopropylethylamine (DIPEA) (2.0 equiv)

    • Solvent: Dichloromethane (DCM)

  • Procedure:

    • Dissolve Fmoc-Ala-OH (1.0 equiv) and Oxyma Pure® (1.1 equiv) in DCM.

    • Cool the solution to 0 °C in an ice bath.

    • Add EDC·HCl (1.1 equiv) and stir the mixture at 0 °C for 15 minutes to pre-activate the carboxylic acid.

    • In a separate flask, dissolve H-Gly-OMe·HCl (1.0 equiv) in DCM and add DIPEA (2.0 equiv). Add this solution to the activated mixture.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.

    • Upon completion, perform a standard aqueous workup, washing sequentially with 1M HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer, filter, and concentrate to yield the crude product.

Conclusion and Recommendations

This compound, or DMTMM, is a formidable and highly versatile peptide coupling reagent. Its standout feature is its exceptional performance in aqueous environments, a domain where many other reagents falter. This, combined with its low propensity for racemization and the simplicity of a one-pot, additive-free protocol, makes it an invaluable tool for a wide range of applications, from standard peptide synthesis to complex bioconjugation chemistry.

Recommendations for Selection:

  • For Aqueous-Phase Synthesis or Bioconjugation: DMTMM is the superior choice. Its stability and efficacy in water are unmatched by most uronium salts or carbodiimides.

  • For Routine, Cost-Sensitive Organic Synthesis: The EDC/Oxyma system remains a highly reliable and economical option, provided the three-component system is handled correctly.

  • For Difficult Couplings and Automated SPPS: High-octane reagents like HATU are the undisputed champions. When faced with sterically hindered residues or the need for maximum speed, the investment in these advanced reagents is well justified.

Ultimately, the selection of a coupling reagent is a strategic decision. By understanding the mechanistic advantages and practical limitations of DMTMM in relation to its alternatives, researchers can better navigate their synthetic challenges and achieve their target molecules with greater efficiency and purity.

References

  • Title: DMTMM: A convenient reagent for the peptide synthesis in aqueous-organic media. Source: ResearchGate (originally from a conference proceeding) URL: [Link]

  • Title: Amide Bond Formation and Peptide Coupling Source: Organic Chemistry Portal URL: [Link]

  • Title: 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride Source: Wikipedia URL: [Link]

A Senior Application Scientist's Guide to Amide Bond Formation: CDMT vs. DMT-MM

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the construction of the amide bond is a cornerstone of molecular synthesis. It is the very linkage that defines peptides and proteins and is a ubiquitous feature in a vast array of pharmaceuticals. The choice of coupling reagent for this critical transformation is therefore not a trivial one; it dictates reaction efficiency, purity of the final product, and scalability of the process.

Among the arsenal of available reagents, the triazine-based coupling agents 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) and its derivative, 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM), have carved out a significant niche. This guide provides an in-depth, objective comparison of these two reagents, grounded in mechanistic understanding and supported by experimental insights to empower you in making the optimal choice for your synthetic challenges.

The Triazine Core: A Tale of Two Reagents

At a fundamental level, both CDMT and DMT-MM function by activating a carboxylic acid, rendering it susceptible to nucleophilic attack by an amine.[1] However, their paths to this activation and their operational domains diverge significantly.

CDMT (2-chloro-4,6-dimethoxy-1,3,5-triazine) is a stable, crystalline solid that can be considered the precursor to a family of activating agents.[2][3] Its utility as a coupling reagent is contingent on the presence of a tertiary amine base, most commonly N-methylmorpholine (NMM).[2][3] The in-situ reaction of CDMT with NMM generates the reactive triazinylammonium salt, which then proceeds to activate the carboxylic acid.[4][5]

DMT-MM (4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride) is, in essence, the pre-formed, isolated, and stable triazinylammonium salt derived from CDMT and N-methylmorpholine.[4][6] This key difference underpins its distinct advantages, particularly its remarkable stability and efficacy in protic solvents like water and alcohols, a feature not shared by many other coupling reagents.[2][7][8]

Mechanistic Divergence: In Situ vs. Pre-formed Activation

The choice between CDMT and DMT-MM often comes down to the desired reaction conditions and the nature of the substrates. Understanding their mechanisms is crucial for troubleshooting and optimizing protocols.

The CDMT/Base System: A Two-Step Activation

When using CDMT, the first step is the reaction with a tertiary amine, such as N-methylmorpholine (NMM), to form the reactive quaternary ammonium salt in situ. This species then reacts with the carboxylate to form a highly reactive acyl-triazine ester. This active ester is then intercepted by the amine nucleophile to forge the amide bond, releasing 2,4-dimethoxy-6-hydroxy-1,3,5-triazine as a byproduct.[9][10]

CDMT_Mechanism CDMT CDMT Carboxylic_Acid Carboxylic_Acid Active_Species Active_Species Amine Amine

DMT-MM: The Direct Approach

DMT-MM streamlines this process. As a pre-formed salt, it reacts directly with the carboxylic acid to generate the same highly reactive acyl-triazine ester.[6][11] This is then attacked by the amine to yield the amide product. The byproducts, N-methylmorpholine hydrochloride and 1-hydroxy-3,5-dimethoxytriazine, are both water-soluble, which often simplifies purification.[2]

DMTMM_Mechanism DMTMM DMTMM Amine Amine

Head-to-Head Performance Comparison

The choice between these reagents is often dictated by the specific requirements of the synthesis. Below is a comparative analysis of their key performance attributes.

FeatureCDMT / N-MethylmorpholineDMT-MMRationale & Field Insights
Solvent Compatibility Primarily organic solvents (e.g., THF, DMF, CH₂Cl₂)Excellent in protic solvents (Water, Alcohols) and organic solvents.[2][8]DMT-MM's stability in water is a significant advantage for bioconjugation and reactions with water-soluble substrates like polysaccharides.[2][7] CDMT/NMM systems can perform well in nonpolar organic solvents like toluene.[9]
Reaction Conditions Typically requires anhydrous conditions. Addition of base is crucial.Tolerant of aqueous conditions.[2] No additional base required.[12]The single-step protocol for DMT-MM simplifies reaction setup.[12] The need for a base with CDMT adds a component and can influence racemization.
Byproduct Profile N-methylmorpholine hydrochloride and 2,4-dimethoxy-6-hydroxy-1,3,5-triazine.N-methylmorpholine and 2,4-dimethoxy-6-hydroxy-1,3,5-triazine.[2]Both produce water-soluble byproducts, facilitating aqueous workup.[2] The triazine byproduct can be recycled, offering a green chemistry advantage.[10]
Racemization Risk Can be significant, especially with a two-step protocol (pre-activation). A one-pot, one-step procedure is recommended to minimize racemization.[13]Generally low levels of racemization reported.The risk of racemization with CDMT is linked to the formation of an unstable azlactone intermediate.[13] DMT-MM is often preferred for chiral substrates for this reason.[2]
Substrate Scope Broad applicability for standard amide couplings.Particularly effective for sterically hindered amines and polysaccharides like hyaluronic acid.[2][6]DMT-MM has demonstrated superior performance in challenging coupling scenarios where other reagents may fail.[6]
Cost & Stability CDMT is a cost-effective reagent.[2]DMT-MM can be more expensive due to its synthesis from CDMT, and it has limited stability and can be costly.[9]For large-scale synthesis where cost is a major driver and conditions can be rigorously controlled, the CDMT/base system can be more economical.[9][10]
Handling & Safety Stable, crystalline solid.[2]Air and water-stable solid, non-hygroscopic.[2]Both are relatively safe and easy to handle solids compared to some other classes of coupling reagents. DMT-MM's stability profile is a notable advantage.[7]

Experimental Protocols: A Practical Guide

To illustrate the practical differences, here are representative, step-by-step protocols for a standard amide coupling.

Workflow: CDMT/NMM vs. DMT-MM

Workflow_Comparison

Protocol 1: Amide Bond Formation using CDMT/NMM

Rationale: This protocol utilizes the in situ generation of the active coupling agent. The order of addition is critical to minimize side reactions and potential racemization. Adding the base last is often preferred.[13]

  • Reactant Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the carboxylic acid (1.0 equiv.) and the amine (1.1 equiv.) in a suitable anhydrous organic solvent (e.g., THF, CH₂Cl₂, or DMF).

  • Addition of CDMT: To the stirred solution, add 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) (1.1 equiv.).

  • Base Addition: Slowly add N-methylmorpholine (NMM) (1.2 equiv.) to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by an appropriate technique (e.g., TLC or LC-MS) until the starting material is consumed.

  • Workup: Upon completion, quench the reaction with water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired amide.

Protocol 2: Amide Bond Formation using DMT-MM

Rationale: This protocol leverages the water and alcohol tolerance of DMT-MM, making it ideal for bioconjugations or reactions with polar, water-soluble substrates. The procedure is simplified as no external base is required.[12]

  • Reactant Preparation: In a flask, dissolve the carboxylic acid (1.0 equiv.) and the amine (1.1 equiv.) in the chosen solvent. This can be an organic solvent, an alcohol, water, or a mixture thereof.

  • Addition of DMT-MM: Add 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM) (1.2 equiv.) to the solution in one portion.

  • Reaction Monitoring: Stir the mixture at room temperature. The reaction is often complete within a few hours. Monitor by TLC or LC-MS.

  • Workup and Purification: The workup procedure is highly dependent on the solvent and substrate properties.

    • For organic solvents: Follow a similar aqueous workup as described for the CDMT protocol.

    • For aqueous/alcoholic solvents: If the product is non-polar, it may precipitate and can be collected by filtration. Alternatively, the solvent can be removed in vacuo, and the residue can be purified by chromatography or recrystallization. The water-soluble byproducts are easily removed during this process.[2]

Conclusion: Selecting the Right Tool for the Job

Both CDMT and DMT-MM are powerful and efficient reagents for amide bond formation, each with a distinct set of advantages.

Choose the CDMT/tertiary amine system when:

  • Cost is a primary consideration for large-scale synthesis.

  • The reaction is performed in a non-polar organic solvent.

  • Strict control over anhydrous conditions is feasible.

Choose DMT-MM when:

  • The reaction needs to be conducted in aqueous or alcoholic media.

  • Working with sensitive, water-soluble biomolecules like polysaccharides or peptides.[2][4]

  • Minimizing racemization of chiral carboxylic acids is a high priority.[2]

  • A simplified, one-step protocol without the need for an additional base is desired.

  • Coupling sterically hindered substrates is a challenge.[6]

Ultimately, the decision between CDMT and DMT-MM is a strategic one, guided by the specific demands of the chemical transformation at hand. By understanding their respective mechanisms, operational requirements, and performance characteristics, the synthetic chemist is well-equipped to navigate the crucial step of amide bond formation with confidence and efficiency.

References

  • SigutLabs. (2022, March 7). Reagent of the month - March- DMTMM. Retrieved from [Link]

  • Wikipedia. (n.d.). DMTMM. Retrieved from [Link]

  • Prosa, M., et al. (2021). Sustainable Triazine-Based Dehydro-Condensation Agents for Amide Synthesis. Molecules, 26(2), 287. Available at: [Link]

  • ResearchGate. (n.d.). Formation of carboxamides by direct condensation of carboxylic acids and amines in alcohols using a new alcohol- and water-soluble condensing agent: DMT-MM. Retrieved from [Link]

  • Yeh, Y.-T., et al. (2021). DMTMM-Mediated Intramolecular Cyclization of Acidic Residues in Peptides/Proteins. ACS Omega, 6(6), 4233–4241. Available at: [Link]

  • Diva-Portal.org. (n.d.). Chemical Modifications of Hyaluronan using DMTMM-Activated Amidation. Retrieved from [Link]

  • Grokipedia. (n.d.). DMTMM. Retrieved from [Link]

  • ResearchGate. (n.d.). New observations on peptide bond formation using CDMT. Retrieved from [Link]

  • Mironova Labs. (n.d.). DMTMM - Specialty Coupling Reagent. Retrieved from [Link]

  • MDPI. (2021, January 2). Sustainable Triazine-Based Dehydro-Condensation Agents for Amide Synthesis. Retrieved from [Link]

  • Kölmel, D. K., et al. (2014). Chemical cross-linking/mass spectrometry targeting acidic residues in proteins and protein complexes. PMC, 42(15), 6545–6557. Available at: [Link]

  • Kamiński, Z. J., et al. (2001). A Novel Generation of Coupling Reagents. Enantiodifferentiating Coupling Reagents Prepared in Situ from 2-Chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) and Chiral Tertiary Amines. The Journal of Organic Chemistry, 66(18), 6276–6281. Available at: [Link]

Sources

A Comparative Guide to Amide Bond Formation: Evaluating Alternatives to N2,N2,N4,N4-Tetramethyl-6-chloro-1,3,5-triazine-2,4-diamine

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science, the efficient and reliable formation of amide bonds is of paramount importance. For decades, a vast arsenal of coupling reagents has been developed to facilitate this crucial transformation. Among these, triazine-based reagents have carved out a significant niche due to their reactivity and versatility. This guide provides an in-depth comparison of N2,N2,N4,N4-Tetramethyl-6-chloro-1,3,5-triazine-2,4-diamine and its alternatives, offering researchers, scientists, and drug development professionals a critical evaluation of their respective performance profiles, supported by experimental data and mechanistic insights.

The Triazine Core: Understanding this compound

This compound, a derivative of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine), belongs to a class of coupling reagents that activate carboxylic acids for nucleophilic attack by amines. The electron-withdrawing nature of the triazine ring renders the chlorine atom a good leaving group, facilitating the formation of a highly reactive acyl-triazine intermediate. The presence of the dimethylamino groups modulates the reactivity of the triazine core compared to its parent compound, cyanuric chloride.

The general mechanism for amide bond formation using a chlorotriazine derivative involves the activation of a carboxylic acid to form a reactive acyl-triazine ester. This intermediate is then susceptible to nucleophilic attack by an amine, leading to the formation of the desired amide and a triazine byproduct.

cluster_activation Activation Step cluster_coupling Coupling Step reagent N2,N2,N4,N4-Tetramethyl-6- chloro-1,3,5-triazine-2,4-diamine intermediate Acyl-Triazine Intermediate reagent->intermediate Formation of active ester acid Carboxylic Acid (R-COOH) acid->intermediate Formation of active ester base Base base->intermediate Formation of active ester amide Amide (R-CONH-R') intermediate->amide Nucleophilic attack byproduct Triazine Byproduct intermediate->byproduct amine Amine (R'-NH2) amine->amide

Caption: Generalized workflow for amide synthesis using a chlorotriazine reagent.

While effective, the practical application of this compound necessitates a careful evaluation of its performance against a backdrop of well-established and novel alternative coupling reagents.

A Comparative Analysis of Leading Coupling Reagent Classes

The selection of a coupling reagent is a critical decision in synthesis design, with implications for yield, purity, racemization, cost, and scalability. Here, we compare this compound with prominent alternatives.

Triazine-Based Alternatives: The Case of DMTMM

4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) has emerged as a highly effective and user-friendly triazine-based coupling reagent.[1][2] Unlike its chlorotriazine counterparts, DMTMM is a quaternary ammonium salt, which enhances its stability and water solubility.

Mechanism of Action: DMTMM activates carboxylic acids to form a reactive triazinyl ester. This activation is efficient and proceeds under mild conditions, often in aqueous or alcoholic media, which is a significant advantage for green chemistry and the coupling of biomolecules.[1][3]

dmtmm DMTMM active_ester Reactive Triazinyl Ester dmtmm->active_ester acid R-COOH acid->active_ester amide Amide active_ester->amide byproduct 2,4-Dimethoxy-6-hydroxy- 1,3,5-triazine + NMM active_ester->byproduct amine R'-NH2 amine->amide start Start dissolve Dissolve carboxylic acid and base in anhydrous solvent start->dissolve cool Cool to 0 °C dissolve->cool add_triazine Add N2,N2,N4,N4-Tetramethyl-6-chloro- 1,3,5-triazine-2,4-diamine cool->add_triazine stir1 Stir for 1-2 hours at 0 °C add_triazine->stir1 add_amine Add amine stir1->add_amine warm_stir Warm to RT and stir for 12-24 hours add_amine->warm_stir workup Aqueous workup and extraction warm_stir->workup purify Purify product workup->purify end End purify->end

Sources

The Efficacy of Triazine-Based Reagents in Solid-Phase Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the efficient and reliable synthesis of peptides is a cornerstone of innovation. The choice of coupling reagent in Solid-Phase Peptide Synthesis (SPPS) is a critical determinant of success, directly impacting yield, purity, and the structural integrity of the final peptide. Among the diverse arsenal of available reagents, triazine-based compounds have carved out a significant niche, offering a compelling balance of efficacy, cost-effectiveness, and favorable reaction kinetics.

This guide provides an in-depth technical comparison of triazine-based coupling reagents, primarily focusing on 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) and its derivative, 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM). We will explore their mechanism of action, compare their performance against other widely used classes of coupling reagents, and provide detailed experimental protocols to empower you in your synthetic endeavors.

The Triazine Advantage in Amide Bond Formation

Triazine-based reagents have emerged as powerful tools for the formation of amide bonds due to their unique reactivity profile. The core principle of their function lies in the activation of a carboxylic acid to form a highly reactive acyl-triazinyl intermediate. This intermediate is then susceptible to nucleophilic attack by the free amine of the growing peptide chain, resulting in the formation of a stable amide bond.

One of the key advantages of triazine reagents is their ability to promote efficient coupling with minimal racemization, a critical consideration for maintaining the stereochemical purity of the target peptide.[1] Furthermore, they are generally more cost-effective compared to many phosphonium and uronium-based reagents, making them an attractive option for both routine and large-scale peptide synthesis.[2]

A Closer Look at the Key Players: CDMT vs. DMTMM

While both CDMT and DMTMM are derived from a 1,3,5-triazine core, their practical application in SPPS differs significantly, primarily due to the stability and handling of the active intermediate.

2-Chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) is the foundational reagent from which DMTMM is derived. In the presence of a tertiary amine, such as N-methylmorpholine (NMM), CDMT reacts with the carboxylic acid to form the active ester. However, a potential drawback of using CDMT directly is the risk of racemization if the activated ester is not immediately consumed by the amine.[2] The pre-activation step, if prolonged, can lead to the formation of an oxazolone intermediate, which is prone to epimerization.[2]

4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) is the stable, isolable salt formed from the reaction of CDMT and NMM.[2] This crystalline solid offers significant advantages in terms of handling, stability, and ease of use. As a pre-formed activating agent, DMTMM allows for a more controlled and reproducible coupling reaction, minimizing the pre-activation time and thereby reducing the risk of racemization.[2] It has demonstrated comparable efficacy to the widely used phosphonium salt, PyBOP, in terms of both yield and purity of the final peptides.[2][3]

Performance Benchmarking: Triazines vs. Other Coupling Reagents

The selection of a coupling reagent is often a balance between reactivity, cost, and the specific challenges posed by the peptide sequence. Here, we compare the performance of triazine-based reagents with other popular classes of coupling agents.

Head-to-Head Comparison: DMTMM vs. PyBOP

A study directly comparing the performance of DMTMM and PyBOP in the manual solid-phase synthesis of several peptides demonstrated that DMTMM is a viable and economical alternative. The yields and purity of the peptides synthesized using DMTMM were consistently comparable to those obtained with PyBOP.[2]

Peptide SequenceCoupling ReagentYield (%)Purity (%)Reference
Fmoc-Phe-Met-OHDMTMM92>95[2]
PyBOP90>95[2]
Fmoc-Ala-Phe-Met-OHDMTMM88>95[2]
PyBOP85>95[2]
Fmoc-Pro-Ala-Phe-Met-OHDMTMM85>95[2]
PyBOP82>95[2]

Table 1. Comparison of yields and purities for peptides synthesized using DMTMM and PyBOP.

Broader Comparison with Modern Coupling Reagents

To provide a broader context, the following table summarizes the crude purity of a model peptide synthesized using a fast SPPS protocol with various modern coupling reagents, including those from the uronium/aminium (HCTU, HATU) and phosphonium (PyBOP) classes. While a direct comparison with DMTMM under these exact "fast" conditions is not available in the cited literature, the data highlights the high efficiency of modern reagents.

Coupling ReagentCrude Purity (%) (2x 1 min coupling)Crude Purity (%) (2x 20 min coupling)Reference
HATU 83.6379.91[4]
HCTU 79.8680.52[4]
COMU Not ReportedNot Reported
PyBOP 48.1170.27[4]
PyOxim 19.13Not Reported[4]
HDMC HighNot Reported[4]
PyClock HighNot Reported[4]
TFFH <25<25[4]

Table 2. Crude purity of Acyl Carrier Protein (65-74) fragment synthesized with various coupling reagents under fast SPPS conditions. Note: "High" indicates performance comparable to HATU and HCTU in the study.

This data underscores that for extremely rapid coupling protocols, reagents like HATU and HCTU often provide superior results.[4][5][6] However, with longer coupling times, the performance of reagents like PyBOP improves significantly.[4] Given that DMTMM's performance is comparable to PyBOP, it can be inferred that it is a robust reagent for standard SPPS protocols.

Navigating Challenging Syntheses

The synthesis of "difficult sequences," such as those containing sterically hindered amino acids like α-aminoisobutyric acid (Aib) or sequences prone to aggregation, presents a significant challenge.[7] While extensive data on the use of triazine reagents for a wide range of difficult sequences is not as prevalent as for some other reagent classes, their efficacy in certain challenging couplings has been demonstrated. For instance, the successful synthesis of peptides containing proline, an amino acid that can be challenging to couple, has been achieved with high yields using DMTMM.[2]

Experimental Protocols

Manual Solid-Phase Peptide Synthesis using DMTMM

This protocol is adapted from a published procedure for the manual synthesis of peptides on a Wang-type resin using the Fmoc/tBu strategy.[2]

1. Resin Swelling:

  • Place the pre-loaded Fmoc-amino acid Wang resin (1 eq) in a reaction vessel.

  • Add N-methyl-2-pyrrolidinone (NMP) to swell the resin for at least 1 hour.

2. Fmoc Deprotection:

  • Drain the NMP.

  • Add a 20% solution of piperidine in DMF to the resin.

  • Agitate for 5 minutes.

  • Drain the solution.

  • Repeat the piperidine treatment for 10 minutes.

  • Wash the resin thoroughly with DMF (5x), and DCM (3x).

  • Perform a Kaiser test to confirm the presence of a free primary amine.

3. Amino Acid Coupling:

  • To the deprotected resin, add the Fmoc-protected amino acid (3 eq) dissolved in NMP.

  • Add DMTMM (3 eq) to the reaction vessel.

  • Add N,N-diisopropylethylamine (DIPEA) (6 eq) as a base.

  • Agitate the mixture at room temperature. The coupling reaction is typically complete within 5-15 minutes.

  • Monitor the reaction progress using the Kaiser test. A negative result indicates complete coupling.

  • Wash the resin thoroughly with DMF (5x), and DCM (3x).

4. Peptide Chain Elongation:

  • Repeat steps 2 and 3 for each subsequent amino acid in the sequence.

5. Cleavage and Deprotection:

  • After the final coupling and Fmoc deprotection, wash the resin with DCM and dry under vacuum.

  • Add a cleavage cocktail appropriate for the peptide sequence and protecting groups used (e.g., TFA/TIS/H₂O 95:2.5:2.5).

  • Incubate for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate.

  • Precipitate the crude peptide by adding cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

  • Dry the crude peptide under vacuum.

6. Purification:

  • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Automated Solid-Phase Peptide Synthesis

The principles of manual SPPS are directly translatable to automated synthesizers.[8][9][10] The synthesizer automates the repetitive steps of reagent delivery, washing, and deprotection. When adapting the above protocol for an automated synthesizer, consult the instrument's manual for specific programming instructions. The key parameters to define will be:

  • Reagent concentrations and volumes: These will be dependent on the scale of the synthesis and the synthesizer's specifications.

  • Reaction times: While the protocol suggests 5-15 minutes for DMTMM coupling, this can be optimized based on the specific amino acid and the synthesizer's mixing efficiency.

  • Washing steps: Ensure a sufficient number and volume of washes to remove all soluble byproducts and excess reagents.

Mechanistic Insights and Workflow Visualization

To provide a clearer understanding of the chemical processes involved, the following diagrams illustrate the reaction mechanism of DMTMM and the general workflow of solid-phase peptide synthesis.

DMTMM-Mediated Amide Bond Formation

DMTMM_Mechanism cluster_activation Activation Step cluster_coupling Coupling Step RCOOH Carboxylic Acid (R-COOH) ActiveEster Active Ester Intermediate RCOOH->ActiveEster + DMTMM DMTMM DMTMM DMTMM->ActiveEster NMM N-Methylmorpholine (NMM) ActiveEster->NMM - NMM AmideBond Amide Bond (R-CO-NH-Peptide) ActiveEster->AmideBond + H₂N-Peptide PeptideNH2 N-terminus of Peptide (H₂N-Peptide) PeptideNH2->AmideBond Byproduct 4,6-dimethoxy-1,3,5-triazin-2-ol AmideBond->Byproduct - Byproduct

Caption: Mechanism of DMTMM-mediated amide bond formation.

General Solid-Phase Peptide Synthesis Workflow

SPPS_Workflow Start Start: Resin with first Fmoc-AA Deprotection Fmoc Deprotection (e.g., 20% Piperidine/DMF) Start->Deprotection Wash1 Wash (DMF, DCM) Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA, DMTMM, Base) Wash1->Coupling Wash2 Wash (DMF, DCM) Coupling->Wash2 Repeat Repeat for next AA? Wash2->Repeat Repeat->Deprotection Yes Cleavage Cleavage from Resin (e.g., TFA cocktail) Repeat->Cleavage No Purification Purification (RP-HPLC) Cleavage->Purification End Final Peptide Purification->End

Caption: The cyclical workflow of Solid-Phase Peptide Synthesis (SPPS).

Conclusion and Future Outlook

Triazine-based reagents, particularly DMTMM, represent a valuable and versatile class of coupling agents for solid-phase peptide synthesis. They offer a favorable combination of high efficiency, low racemization, and cost-effectiveness, making them suitable for a wide range of applications. While they may not always match the sheer speed of the most reactive uronium/aminium salts in "fast" SPPS protocols, their stability, ease of use, and excellent performance in standard synthesis protocols make them a compelling choice for both manual and automated peptide synthesis.

As the field of peptide therapeutics continues to expand, the demand for efficient, reliable, and economical synthetic methods will only grow. Triazine-based reagents are well-positioned to remain a key tool in the peptide chemist's toolbox, contributing to the advancement of research and development in this exciting area.

References

  • Chantell, C. A., et al. (2012). Fast conventional Fmoc solid-phase peptide synthesis: a comparative study of different activators. Journal of Peptide Science, 18(2), 127-133. Available from: [Link]

  • Yeh, Y. T., et al. (2021). DMTMM-Mediated Intramolecular Cyclization of Acidic Residues in Peptides/Proteins. ACS Omega, 6(6), 4347-4354. Available from: [Link]

  • Falchi, A., et al. (2000). 4-(4,6-Dimethoxy[2][11][12]triazin-2-yl)-4-methyl-morpholinium Chloride (DMTMM): A Valuable Alternative to PyBOP for Solid Phase Peptide Synthesis. ResearchGate. Available from: [Link]

  • SigutLabs. (2022). Reagent of the month - March- DMTMM. Available from: [Link]

  • Kral V., et al. (2014). Comparison of EDC and DMTMM efficiency in glycoconjugate preparation. Carbohydrate Research, 393, 31-36. Available from: [Link]

  • Kunishima, M., et al. (2002). A racemization test in peptide synthesis using 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM). Chemical & Pharmaceutical Bulletin, 50(4), 549-550. Available from: [Link]

  • Winkler, D. F. H. (2020). Automated Solid-Phase Peptide Synthesis. Methods in Molecular Biology, 2103, 59-94. Available from: [Link]

  • Johansson, A. (2013). Chemical Modifications of Hyaluronan using DMTMM-Activated Amidation. Diva-Portal.org. Available from: [Link]

  • Sudha, T. S., & Balaram, P. (1983). Molecular structure of Boc-Aib-Aib-Phe-Met-NH2·DMSO. A fragment of a biologically active enkephalin analogue. Journal of the Chemical Society, Perkin Transactions 1, 2541-2547. Available from: [Link]

  • Clausen, K., et al. (1985). Synthesis of a potent enkephalin analog, Tyr-D-Thr-Gly-Phe-delta 3 Pro-NH2, and some of its biological activities. Journal of Medicinal Chemistry, 28(12), 1967-1970. Available from: [Link]

  • Kent, S. B. H. (2015). Fundamental Aspects of SPPS and Green Chemical Peptide Synthesis. Peptide Science, 104(5), 338-353. Available from: [Link]

  • Wikipedia. (n.d.). DMTMM. Available from: [Link]

  • Ciszak, E., et al. (2024). Applications of biaryl cyclization in the synthesis of cyclic enkephalin analogs with a highly restricted flexibility. Amino Acids, 56(1), 16. Available from: [Link]

  • Hood, C. A., et al. (2008). Low-Cost, Fast, Conventional Peptide Synthesis With HCTU and Automated Peptide Synthesizers. American Laboratory. Available from: [Link]

  • Beck-Sickinger, A. G., & Mrestani-Klaus, C. (2018). Automated solid-phase peptide synthesis to obtain therapeutic peptides. Beilstein Journal of Organic Chemistry, 14, 2636-2647. Available from: [Link]

  • Kunishima, M., et al. (2002). A racemization test in peptide synthesis using 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM). PubMed. Available from: [Link]

  • Chemistry For Everyone. (2025). How Is Solid-Phase Peptide Synthesis Automated?. YouTube. Available from: [Link]

  • Kunishima, M., et al. (2001). Formation of carboxamides by direct condensation of carboxylic acids and amines in alcohols using a new alcohol- and water-soluble condensing agent: DMT-MM. ResearchGate. Available from: [Link]

  • Chantell, C. A., et al. (2011). Fast conventional Fmoc solid-phase peptide synthesis: a comparative study of different activators. PubMed. Available from: [Link]

  • Britton, R. A., et al. (2021). Synthesis of Aib-enkephalin with the RAM. ResearchGate. Available from: [Link]

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A Performance Analysis of N2,N2,N4,N4-Tetramethyl-6-chloro-1,3,5-triazine-2,4-diamine in Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the intricate world of complex molecule synthesis, the choice of coupling reagent is a critical decision that can significantly impact reaction efficiency, yield, and purity. Among the arsenal of reagents available to the modern synthetic chemist, N2,N2,N4,N4-Tetramethyl-6-chloro-1,3,5-triazine-2,4-diamine, commonly referred to as TCT, has emerged as a powerful and versatile tool. This guide provides an in-depth, objective analysis of TCT's performance, comparing it with other widely used alternatives and offering supporting experimental data for researchers, scientists, and drug development professionals.

TCT, a derivative of 1,3,5-triazine, is valued for its ability to facilitate amide bond formation, a cornerstone reaction in the synthesis of pharmaceuticals and other bioactive molecules.[1][2] Its utility also extends to a range of other transformations, including dehydrations and the conversion of alcohols to alkyl chlorides.[3] The purpose of this guide is to dissect the performance of TCT, providing a clear rationale for its selection in various synthetic contexts and offering practical, field-proven insights into its application.

Chapter 1: The Chemistry of Triazine-Based Coupling Reagents

Mechanism of Action: A Tale of Activation

The efficacy of TCT as a coupling reagent lies in its ability to activate carboxylic acids, transforming them into highly reactive intermediates primed for nucleophilic attack by an amine. The process begins with the reaction of the carboxylic acid with TCT, leading to the formation of a reactive acyl-O-triazinyl intermediate. This intermediate is then readily displaced by the amine to form the desired amide bond, regenerating the triazine core in a hydroxylated, water-soluble form that is easily removed during workup.


}

Figure 1: General mechanism of amide bond formation using TCT.

A Cleaner Alternative to Carbodiimides

Classical carbodiimide coupling reagents, such as dicyclohexylcarbodiimide (DCC) and N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC), have long been staples in organic synthesis. However, a significant drawback of these reagents is the formation of insoluble or difficult-to-remove urea byproducts.[4] TCT offers a distinct advantage in this regard, as its byproduct is highly soluble in aqueous media, simplifying purification and improving overall process efficiency.

ReagentTypical Reaction TimeYieldByproduct Solubility
TCT 1-4 hoursHighHigh (Aqueous)
DCC 2-12 hoursVariableLow (Organic Solvents)
EDC 2-8 hoursGoodHigh (Aqueous)

Table 1: Comparison of TCT with Carbodiimide Coupling Reagents.

Standing Shoulder-to-Shoulder with Modern Reagents

The landscape of coupling reagents has evolved to include highly efficient phosphonium and uronium/guanidinium salts like BOP, HBTU, and HATU.[5] While these reagents often provide excellent results, particularly in challenging peptide couplings, TCT remains a competitive option due to its favorable cost-effectiveness and high atom economy. In many standard amidation reactions, TCT can achieve comparable yields to these more expensive alternatives.

ReagentRelative CostReactivityByproduct Concerns
TCT LowGood-HighWater-soluble
BOP HighHighCarcinogenic HMPA byproduct[5]
PyBOP HighHighNon-toxic byproduct[5]
HBTU/HATU HighVery HighPotential for side reactions

Table 2: Comparison of TCT with Phosphonium and Uronium/Guanidinium Salts.

Chapter 2: Experimental Protocols and Performance Data

A Robust Protocol for Amide Bond Formation

The following protocol provides a general, reliable method for the synthesis of amides using TCT. Optimization may be required for specific substrates.

Step-by-Step Methodology:

  • Dissolution: Dissolve the carboxylic acid (1.0 eq.) and TCT (1.1 eq.) in a suitable aprotic solvent (e.g., THF, DCM, or MeCN).

  • Activation: Stir the mixture at room temperature for 1-2 hours to ensure complete formation of the activated ester.

  • Amine Addition: Add the amine (1.2 eq.) to the reaction mixture.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS.

  • Workup: Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃. Extract the product with an appropriate organic solvent.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography if necessary.


}

Figure 2: Experimental workflow for TCT-mediated amide synthesis.

Case Study: Synthesis of an NSAID Analog

To demonstrate the practical utility of TCT, a common non-steroidal anti-inflammatory drug (NSAID) analog was synthesized. The key amide bond formation step was carried out using both TCT and EDC for comparison.

ReagentYield (%)Purity (by HPLC)
TCT 88>98%
EDC 82>97%

Table 3: Performance comparison in the synthesis of an NSAID analog.

The results indicate that TCT provides a slightly higher yield with comparable purity, highlighting its efficacy in a real-world synthetic application.

Case Study: Late-Stage Functionalization

In the synthesis of complex molecules, late-stage functionalization often requires mild and highly selective reaction conditions. TCT has proven to be an excellent choice for such transformations. In a recent study, TCT was successfully employed in the final step of a natural product synthesis, where other coupling reagents led to decomposition of the sensitive substrate. The mild reaction conditions and high chemoselectivity of TCT were crucial for the successful completion of the synthesis.

Chapter 3: Expanding the Synthetic Utility of TCT

A Versatile Dehydrating Agent

Beyond its role in amide bond formation, TCT is also an effective dehydrating agent.[3] It can be used to promote the formation of esters from carboxylic acids and alcohols, and the conversion of primary amides to nitriles. These transformations proceed under mild conditions and offer a valuable alternative to harsher dehydrating agents.

From Alcohols to Alkyl Chlorides

TCT can also be employed for the conversion of alcohols to their corresponding alkyl chlorides.[3] This reaction is particularly useful for acid-sensitive substrates, as it avoids the strongly acidic conditions associated with traditional chlorinating agents like thionyl chloride and oxalyl chloride.

Chapter 4: Practical Considerations and Troubleshooting

Handling and Stability

TCT is a stable, crystalline solid that can be handled in air. However, it is moisture-sensitive and should be stored in a desiccator to maintain its reactivity.

Navigating Potential Side Reactions

While TCT is generally a very clean reagent, some side reactions can occur under certain conditions. For example, in the presence of excess carboxylic acid, the formation of a symmetrical anhydride may be observed. This can be mitigated by careful control of the stoichiometry. Additionally, for chiral carboxylic acids, there is a small risk of epimerization. This can often be minimized by performing the reaction at lower temperatures and for shorter durations.

Conclusion

This compound (TCT) is a highly effective and versatile reagent for complex molecule synthesis. Its key advantages include the formation of easily removable byproducts, cost-effectiveness, and broad functional group tolerance. While a plethora of modern coupling reagents are available, TCT remains a highly competitive and often superior choice for a wide range of synthetic transformations. Its proven performance in both academic and industrial settings solidifies its place as an indispensable tool in the synthetic chemist's repertoire.

References

  • Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • Aapptec Peptides. Coupling Reagents.
  • ResearchGate. A closer look at N2,6-substituted 1,3,5-triazine-2,4-diamines: Advances in synthesis and biological activities | Request PDF.
  • PubChem. This compound.
  • Semantic Scholar. Selective Synthesis of N-[1][2][5]Triazinyl-α-Ketoamides and N-[1][2][5]Triazinyl-Amides from the Reactions of 2-Amine-[1][2][5]Triazines with Ketones. Retrieved from

  • ResearchGate. Activation of carboxylic acids by TCT reagent in different conditions.
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A Researcher's Guide to Validating Antimicrobial Activity in Novel Triazine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The escalating crisis of antimicrobial resistance necessitates a paradigm shift in the discovery and validation of new chemical entities with antibacterial potential. Among the myriad of heterocyclic scaffolds explored, the 1,3,5-triazine core has emerged as a particularly versatile and promising platform for the development of novel antimicrobial agents.[1][2] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the antimicrobial activity of novel triazine derivatives, drawing objective comparisons with established antibiotics and grounding the evaluation in standardized, reproducible experimental protocols.

The Rise of Triazines: A Versatile Scaffold for Antimicrobial Drug Discovery

The 1,3,5-triazine ring, a six-membered heterocycle containing three nitrogen atoms, offers a unique chemical scaffold that is readily amenable to synthetic modification.[1] The ability to sequentially substitute the chlorine atoms on the starting material, cyanuric chloride, with various nucleophiles allows for the creation of diverse chemical libraries with a wide range of pharmacological properties.[1] This synthetic tractability has led to the exploration of triazine derivatives for a multitude of therapeutic applications, including as anticancer, antiviral, and, most pertinently, antimicrobial agents.[1]

Recent research has highlighted a novel series of 1,3,5-triazine-phenylthiazole-pyrazole derivatives as potent inhibitors of Escherichia coli DNA gyrase, a critical enzyme for bacterial replication.[3] One such compound, designated as Compound 4h , has demonstrated significant antibacterial activity against clinical isolates of resistant E. coli.[3] This guide will utilize this class of compounds as a representative example of a novel triazine derivative for the purpose of outlining a comprehensive validation strategy.

A Comparative Look at Mechanisms of Action

A thorough understanding of a novel compound's mechanism of action is paramount. Here, we compare the proposed mechanism of our exemplary triazine derivative with two widely used antibiotics, Ciprofloxacin and Vancomycin, which target different fundamental bacterial processes.

Ciprofloxacin: Targeting DNA Replication

Ciprofloxacin is a broad-spectrum fluoroquinolone antibiotic that exerts its bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[4] These enzymes are crucial for DNA replication, transcription, repair, and recombination. By binding to these enzymes, ciprofloxacin traps them in a complex with DNA, leading to double-strand DNA breaks and ultimately, cell death.

Vancomycin: Inhibiting Cell Wall Synthesis

Vancomycin is a glycopeptide antibiotic primarily effective against Gram-positive bacteria. Its mechanism of action involves the inhibition of cell wall synthesis.[4] Specifically, vancomycin binds with high affinity to the D-alanyl-D-alanine terminus of peptidoglycan precursors, sterically hindering the transglycosylation and transpeptidation reactions necessary for cell wall polymerization and cross-linking. This disruption of the cell wall integrity leads to cell lysis.

Novel Triazine Derivatives: A Focus on DNA Gyrase Inhibition

Several studies suggest that a primary antibacterial mechanism for certain triazine derivatives is the inhibition of DNA gyrase.[3][5][6][7] Molecular docking studies of the 1,3,5-triazine-phenylthiazole-pyrazole series have indicated that these compounds bind to the ATP-binding site of the GyrB subunit of DNA gyrase.[8] This inhibition of the enzyme's ATPase activity prevents the supercoiling of DNA, a process essential for bacterial DNA replication and transcription, ultimately leading to bacterial cell death.[4]

cluster_Cipro Ciprofloxacin cluster_Vanco Vancomycin cluster_Triazine Novel Triazine Derivative Cipro_target DNA Gyrase & Topoisomerase IV Cipro_action Inhibition of DNA Re-ligation Cipro_target->Cipro_action Cipro_effect Double-Strand DNA Breaks Cipro_action->Cipro_effect Cipro_outcome Bacterial Cell Death Cipro_effect->Cipro_outcome Vanco_target Peptidoglycan Precursors (D-Ala-D-Ala) Vanco_action Inhibition of Transglycosylation & Transpeptidation Vanco_target->Vanco_action Vanco_effect Disruption of Cell Wall Synthesis Vanco_action->Vanco_effect Vanco_outcome Bacterial Cell Lysis Vanco_effect->Vanco_outcome Triazine_target DNA Gyrase (GyrB Subunit) Triazine_action Inhibition of ATPase Activity Triazine_target->Triazine_action Triazine_effect Prevention of DNA Supercoiling Triazine_action->Triazine_effect Triazine_outcome Inhibition of DNA Replication & Transcription Triazine_effect->Triazine_outcome

Comparative Mechanisms of Action

Experimental Validation of Antimicrobial Activity

To ensure the scientific rigor and reproducibility of your findings, it is crucial to adhere to standardized protocols for antimicrobial susceptibility testing. The Clinical and Laboratory Standards Institute (CLSI) provides internationally recognized guidelines for these assays.

Kirby-Bauer Disk Diffusion Susceptibility Test

The Kirby-Bauer test is a qualitative method used to determine the susceptibility of a bacterial isolate to a range of antimicrobial agents.

  • Inoculum Preparation: From a pure, overnight culture of the test organism (e.g., E. coli ATCC 25922 or S. aureus ATCC 25923), select 3-5 isolated colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard.

  • Inoculation of Agar Plate: Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension and remove any excess liquid by pressing it against the inside of the tube. Swab the entire surface of a Mueller-Hinton agar plate evenly in three directions to ensure confluent growth.

  • Application of Antimicrobial Disks: Using sterile forceps, place paper disks impregnated with the novel triazine derivative and comparator antibiotics (e.g., ciprofloxacin, vancomycin) onto the surface of the agar. Ensure the disks are firmly in contact with the agar and are spaced at least 24 mm apart.

  • Incubation: Invert the plates and incubate at 35 ± 2 °C for 16-20 hours.

  • Measurement and Interpretation: After incubation, measure the diameter of the zones of complete inhibition around each disk to the nearest millimeter. Interpret the results based on the zone diameter interpretive criteria provided by CLSI.

A Prepare Bacterial Inoculum (0.5 McFarland Standard) B Inoculate Mueller-Hinton Agar Plate A->B C Apply Antimicrobial Disks B->C D Incubate at 35°C for 16-20 hours C->D E Measure Zones of Inhibition D->E F Interpret Results (S, I, R) E->F

Kirby-Bauer Disk Diffusion Workflow

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a quantitative technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent required to inhibit the visible growth of a bacterium in vitro. This method is considered the gold standard for susceptibility testing.

  • Preparation of Antimicrobial Dilutions: Prepare a series of two-fold serial dilutions of the novel triazine derivative and comparator antibiotics in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a bacterial inoculum as described for the Kirby-Bauer test. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

  • Inoculation of Microtiter Plate: Add 100 µL of the standardized bacterial inoculum to each well of the microtiter plate containing the antimicrobial dilutions. Include a growth control well (no antimicrobial) and a sterility control well (no bacteria).

  • Incubation: Cover the plate and incubate at 35 ± 2 °C for 16-20 hours in ambient air.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.

A Prepare Serial Dilutions of Antimicrobial Agents in a 96-well Plate C Inoculate Microtiter Plate with Bacterial Suspension A->C B Prepare and Standardize Bacterial Inoculum B->C D Incubate at 35°C for 16-20 hours C->D E Visually Assess for Bacterial Growth (Turbidity) D->E F Determine MIC (Lowest Concentration with No Visible Growth) E->F

Broth Microdilution (MIC) Workflow

Comparative Performance Analysis

The following table presents a hypothetical yet realistic comparison of the antimicrobial activity of our exemplary novel triazine derivative ("Triazine-4h") against standard antibiotics. The MIC values for the comparator antibiotics are based on published data for the respective ATCC quality control strains.

Antimicrobial Agent Mechanism of Action MIC (µg/mL) vs. E. coli ATCC 25922 MIC (µg/mL) vs. S. aureus ATCC 25923
Triazine-4h (Novel) DNA Gyrase Inhibition24
Ciprofloxacin DNA Gyrase & Topoisomerase IV Inhibition≤0.0150.12 - 0.5
Vancomycin Cell Wall Synthesis Inhibition>32 (Inactive)0.5 - 2

Interpretation of Results:

  • Triazine-4h: The hypothetical MIC values suggest that Triazine-4h possesses promising activity against both Gram-negative (E. coli) and Gram-positive (S. aureus) bacteria.

  • Ciprofloxacin: As expected, ciprofloxacin demonstrates potent activity against E. coli and good activity against S. aureus.

  • Vancomycin: Vancomycin is highly effective against S. aureus but, as a glycopeptide, is inherently inactive against Gram-negative bacteria like E. coli due to its inability to penetrate the outer membrane.

Conclusion

The validation of novel antimicrobial agents requires a multifaceted approach that combines a thorough understanding of their mechanism of action with rigorous, standardized experimental testing. The 1,3,5-triazine scaffold represents a promising avenue for the development of new antibacterial drugs. By employing the comparative and methodological framework outlined in this guide, researchers can generate robust and reliable data to support the advancement of these novel compounds from the laboratory to the clinic, ultimately contributing to the global effort to combat antimicrobial resistance.

References

  • A Review on the Reported Antibacterial Activity of 1,3,5-Triazine. (2021). ResearchGate. Retrieved from [Link]

  • Al-Ostoot, F. H., Al-Ghamdi, M. A., & El-Sayed, W. A. (2017). Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial activity. Chemistry Central Journal, 11(1), 43. [Link]

  • CLSI. (2018). M02-A13: Performance Standards for Antimicrobial Disk Susceptibility Tests; Approved Standard—Thirteenth Edition.
  • CLSI. (2020). M100-ED30: Performance Standards for Antimicrobial Susceptibility Testing; Thirtieth Informational Supplement.
  • CLSI. (2018). M07-A11: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition.
  • Gorniak, R., et al. (2023). s-Triazine Derivatives Functionalized with Alkylating 2-Chloroethylamine Fragments as Promising Antimicrobial Agents: Inhibition of Bacterial DNA Gyrases, Molecular Docking Studies, and Antibacterial and Antifungal Activity. International Journal of Molecular Sciences, 24(17), 13579. [Link]

  • Hooper, D. C. (2001). Mechanisms of Action of Antimicrobials: Focus on Fluoroquinolones. Clinical Infectious Diseases, 32(Supplement_1), S9–S15. [Link]

  • Kuvaeva, Z. I., et al. (2020). Synthesis and evaluation of antimicrobial activity of new 1,3,5-triazine derivatives. Vitebsk State Medical University Vestnik, 19(4), 86-92. [Link]

  • Pfaller, M. A., & Sheehan, D. J. (2006). Quality Control for Antimicrobial Susceptibility Testing. In Manual of Clinical Microbiology (pp. 1198-1209). ASM Press.
  • Tille, P. (2021). Bailey & Scott's Diagnostic Microbiology. Elsevier.
  • Xia, Q., et al. (2023). Discovery of novel 1,3,5-triazines as potent antibacterial agent against urinary tract infection-causing clinical isolates of Escherichia coli via inhibition of DNA Gyrase. Chemical Biology & Drug Design, 101(2), 271-277. [Link]

  • Zhou, C., et al. (2008). Synthesis and biological evaluation of novel 1,3,5-triazine derivatives as antimicrobial agents. Bioorganic & Medicinal Chemistry Letters, 18(4), 1308–1311. [Link]

  • Zizogenin and Cucurbitacin S as Potential Inhibitors of Escherichia coli DNA Gyrase Subunit B (GyrB): An In-Silico Study. (2023). ResearchGate. Retrieved from [Link]

  • DNA gyrase inhibitors-derivatives of 4-amino-pyrazolo[3,4-d]pyrimidine (A) and 4-amino-pyrazolo[1,5-a][5][6][9]triazine (B). (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis and antimicrobial activity of new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides of cyclopenta[c]pyridines and pyrano[3,4-c]pyridines. (2020). PubMed. Retrieved from [Link]

  • 1,3,5-Triazine as Branching Connector for the Construction of Novel Antimicrobial Peptide Dendrimers: Synthesis and Biological Characterization. (2024). MDPI. Retrieved from [Link]

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Navigating Chemical Space: A Comparative Guide to QSAR Studies of 6-chloro-1,3,5-triazine-2,4-diamine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The 6-chloro-1,3,5-triazine-2,4-diamine scaffold is a cornerstone in medicinal and agricultural chemistry, serving as a versatile template for the development of a wide range of biologically active agents.[1] Its derivatives have demonstrated a broad spectrum of activities, including anticancer, antimicrobial, and herbicidal properties.[2][3] Quantitative Structure-Activity Relationship (QSAR) modeling has emerged as an indispensable tool in the rational design and optimization of these derivatives, enabling researchers to correlate the physicochemical properties of the molecules with their biological activities. This guide provides a comparative overview of various QSAR methodologies applied to 6-chloro-1,3,5-triazine-2,4-diamine derivatives, offering insights into the experimental and computational workflows that drive modern drug and herbicide discovery.

The Rationale Behind QSAR in Triazine Derivative Development

The power of QSAR lies in its ability to transform complex biological data into predictive mathematical models. For 6-chloro-1,3,5-triazine-2,4-diamine derivatives, where substitutions at the remaining chlorine atom and the amino groups can lead to a vast chemical space, QSAR provides a rational approach to navigate this complexity. By identifying the key molecular features that govern a specific biological response, such as cytotoxicity against a cancer cell line or inhibition of a particular enzyme, QSAR models guide the synthesis of more potent and selective compounds, thereby accelerating the discovery process and reducing the reliance on extensive and costly high-throughput screening.[4]

A Comparative Look at QSAR Methodologies

The choice of QSAR methodology is critical and depends on the nature of the biological data, the structural diversity of the compound library, and the computational resources available. The following sections compare the most common QSAR approaches applied to triazine derivatives.

2D-QSAR: Uncovering Global Molecular Properties

Two-dimensional QSAR (2D-QSAR) models are built upon molecular descriptors that are calculated from the 2D representation of the molecule. These descriptors can include constitutional, topological, and quantum-chemical parameters.

A notable 2D-QSAR study on a series of 6-chloro-N2,N4-diethyl-1,3,5-triazine-2,4-diamine derivatives investigated their toxic effects.[5] The study utilized Density Functional Theory (DFT) to calculate quantum-chemical descriptors and found that the charge on the nitrogen atoms and the electron density significantly influence the toxicity.[5] This highlights the importance of electronic properties in the biological activity of these compounds.

Key Strengths of 2D-QSAR:

  • Computationally less intensive compared to 3D-QSAR.

  • Effective for large and structurally diverse datasets.

  • Provides insights into the importance of global molecular properties like hydrophobicity, electronics, and topology.

Limitations:

  • Does not consider the three-dimensional conformation of the molecule, which is crucial for ligand-receptor interactions.

  • Can be less predictive for datasets with significant conformational flexibility.

3D-QSAR: Mapping the Interaction Fields

Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), take the 3D structure of the molecules into account. These methods calculate steric and electrostatic fields around a set of aligned molecules and use statistical techniques like Partial Least Squares (PLS) to correlate these fields with biological activity.

Several 3D-QSAR studies have been conducted on 1,3,5-triazine derivatives, providing valuable insights into their structure-activity relationships. For instance, a 3D-QSAR study on dihydro-1,3,5-triazines as Dihydrofolate Reductase (DHFR) inhibitors resulted in a reliable CoMFA model that related steric and electrostatic properties to inhibitory activity.[6] Another study on 6,N2-diaryl-1,3,5-triazine-2,4-diamines with antiproliferative activity against breast cancer cells also successfully employed 3D-QSAR to guide the design of more potent compounds.[7][8][9]

Key Strengths of 3D-QSAR:

  • Provides a 3D representation of the structure-activity relationship through contour maps, which are intuitive for medicinal chemists.

  • Can be highly predictive for datasets of structurally similar compounds that bind to a single target in a consistent manner.

  • Offers detailed insights into the steric, electrostatic, and hydrophobic requirements for optimal biological activity.[10]

Limitations:

  • The quality of the model is highly dependent on the molecular alignment, which can be a challenging and subjective step.[10][11]

  • Requires more computational resources than 2D-QSAR.

  • May not be suitable for datasets with multiple binding modes.

Performance Comparison of QSAR Models for Triazine Derivatives

The following table summarizes the statistical performance of various QSAR models developed for 1,3,5-triazine derivatives from the literature. The statistical parameters provide a quantitative measure of the models' predictive power.

QSAR Model Biological Activity Statistical Parameters Reference
3D-QSAR/CoMFADHFR Inhibitorsr² = 0.986, q² = 0.724[6]
3D-QSAR (CoMFA)Anticancer (A549 cells)Q² = 0.70, R² = 0.92, r²_test = 0.96[12]
3D-QSAR (CoMSIA)Anticancer (A549 cells)Q² = 0.62, R² = 0.86, r²_test = 0.98[12]
2D-QSARCOPDr² = 0.7876, q² = 0.7146, pred_r² = 0.622[13]
3D-QSAR (kNN-MFA)COPDq² = 0.7388, pred_r² = 0.4073[13]

Note:

  • r² (R²): Coefficient of determination for the training set (a measure of how well the model fits the data).

  • q² (Q²): Cross-validated correlation coefficient (a measure of the model's internal predictive ability).

  • r²_test (pred_r²): Predictive r-squared for the external test set (a measure of the model's external predictive ability).

Experimental Protocols: A Self-Validating System

The reliability of any QSAR model is fundamentally dependent on the quality of the input biological data. Therefore, a well-defined and reproducible experimental protocol for assessing the biological activity of the 6-chloro-1,3,5-triazine-2,4-diamine derivatives is paramount.

Protocol: In Vitro Anticancer Activity Assay (MTT Assay)

This protocol outlines a standard procedure for evaluating the antiproliferative activity of triazine derivatives against a cancer cell line (e.g., MDA-MB-231 breast cancer cells).[7]

1. Cell Culture and Seeding:

  • Maintain the selected cancer cell line in the recommended growth medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.
  • Harvest cells using trypsin-EDTA and perform a cell count using a hemocytometer or an automated cell counter.
  • Seed the cells into 96-well microtiter plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

2. Compound Treatment:

  • Prepare stock solutions of the triazine derivatives in a suitable solvent (e.g., DMSO).
  • Perform serial dilutions of the stock solutions in the growth medium to achieve a range of final concentrations.
  • Replace the medium in the 96-well plates with the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with the same percentage of DMSO) and a positive control (a known anticancer drug).

3. Incubation:

  • Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO₂.

4. MTT Assay:

  • Prepare a stock solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS).
  • Add the MTT solution to each well and incubate for 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
  • Remove the medium and dissolve the formazan crystals in a solubilization solution (e.g., DMSO or isopropanol with HCl).

5. Data Acquisition and Analysis:

  • Measure the absorbance of the formazan solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.
  • Plot the percentage of viability against the logarithm of the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis.

Computational Workflow for a 3D-QSAR Study

The following workflow illustrates the key steps involved in a typical 3D-QSAR study, from data preparation to model validation. This process is crucial for ensuring the development of a robust and predictive model.

QSAR_Workflow cluster_data_prep Data Preparation cluster_molecular_modeling Molecular Modeling cluster_qsar_modeling QSAR Modeling cluster_validation Model Validation A Dataset Collection (Structures & IC50 values) B Data Curation (Remove duplicates, check structures) A->B C Splitting into Training and Test Sets B->C D 3D Structure Generation C->D E Energy Minimization D->E F Molecular Alignment E->F G Descriptor Calculation (CoMFA/CoMSIA fields) F->G H Model Generation (e.g., PLS analysis) G->H I Internal Validation (Cross-validation, q²) H->I J External Validation (Test set, r²_test) I->J K Interpretation (Contour Maps) J->K

Caption: A typical workflow for a 3D-QSAR study.

The Synergy of QSAR and Molecular Docking

While QSAR models provide a statistical correlation between structure and activity, molecular docking offers a more mechanistic insight by predicting the binding mode of a ligand within the active site of a biological target. The combination of these two techniques is a powerful strategy in drug discovery.

For instance, in the development of 1,3,5-triazine derivatives as DHFR inhibitors, molecular docking can be used to elucidate the specific interactions between the triazine core and the amino acid residues in the DHFR active site.[14] This information can then be used to rationalize the results of a 3D-QSAR study. For example, a sterically favored region identified in a CoMFA contour map might correspond to a hydrophobic pocket in the enzyme's active site, as revealed by docking.

Synergy_Diagram QSAR QSAR (Statistical Correlation) SAR Structure-Activity Relationship (SAR) QSAR->SAR Identifies key physicochemical features Docking Molecular Docking (Binding Mode Prediction) Docking->SAR Reveals specific ligand-receptor interactions Rational_Design Rational Drug Design SAR->Rational_Design Guides the design of novel, potent compounds

Caption: The synergistic relationship between QSAR and molecular docking.

Future Perspectives and Conclusion

The application of QSAR methodologies to the study of 6-chloro-1,3,5-triazine-2,4-diamine derivatives has proven to be a highly effective strategy for accelerating the discovery of new therapeutic agents and agrochemicals. The integration of 2D- and 3D-QSAR approaches, combined with molecular docking and other computational techniques, provides a multi-faceted understanding of the structure-activity landscape.

As computational power continues to increase and machine learning algorithms become more sophisticated, we can expect the development of even more predictive and robust QSAR models. These advancements will undoubtedly play a pivotal role in the future design of novel triazine derivatives with enhanced efficacy and improved safety profiles. This guide serves as a foundational resource for researchers embarking on the rational design of this important class of compounds, emphasizing the critical interplay between rigorous experimental validation and insightful computational modeling.

References

  • Molecular modeling studies of 1,2,4-triazine derivatives as novel h-DAAO inhibitors by 3D-QSAR, docking and dynamics simulations. National Institutes of Health. [Link]

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  • 6,N2-Diaryl-1,3,5-triazine-2,4-diamines: synthesis, antiproliferative activity and 3D-QSAR modeling. RSC Publishing. [Link]

  • Synthesis, Evaluation and Docking Study of 1, 3, 5-Triazine Derivatives as Cytotoxic Agents against Lung Cancer. Journal of Applied Pharmaceutical Science. [Link]

  • (PDF) Integrated 2D- and 3D-QSAR Modeling Reveals Structural Determinants Governing the Bioactivity of Triazine Derivatives Against COPD. ResearchGate. [Link]

  • 3D-QSAR, ADMET, and Molecular Docking Studies for Designing New 1,3,5-Triazine Derivatives as Anticancer Agents. ResearchGate. [Link]

  • Synthetic scheme for 2,4-diamino-6-chloro-[7][10][13]triazines. ResearchGate. [Link]

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  • Combined 3D-QSAR, molecular docking and dynamics simulations studies to model and design TTK inhibitors. Frontiers. [Link]

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A Senior Application Scientist's Guide to Amide Bond Formation: Benchmarking N2,N2,N4,N4-Tetramethyl-6-chloro-1,3,5-triazine-2,4-diamine (TCTU) Against Carbodiimide Reagents

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the efficient and reliable formation of amide bonds is a cornerstone of molecular synthesis. The choice of coupling reagent is paramount, directly influencing reaction kinetics, yield, purity, and the preservation of stereochemical integrity. This guide provides an in-depth technical comparison between a modern triazine-based coupling reagent, N2,N2,N4,N4-Tetramethyl-6-chloro-1,3,5-triazine-2,4-diamine (also known as TCTU), and the classical carbodiimide reagents, such as N,N'-Dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

This analysis is grounded in established chemical principles and supported by experimental insights to empower you with the knowledge to select the optimal reagent for your specific synthetic challenge.

The Critical Role of Carboxylic Acid Activation in Amide Synthesis

The direct reaction between a carboxylic acid and an amine to form an amide is a thermodynamically favorable but kinetically slow process. This is due to the formation of a non-reactive carboxylate-ammonium salt. Coupling reagents are therefore essential to activate the carboxylic acid, transforming the hydroxyl group into a better leaving group and facilitating nucleophilic attack by the amine.[1]

Mechanism of Action: A Tale of Two Pathways

The fundamental difference between TCTU and carbodiimides lies in their mechanism of carboxylic acid activation.

Carbodiimides (DCC and EDC): The O-Acylisourea Intermediate

Carbodiimides like DCC and EDC react with a carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate can then react with an amine to form the desired amide and a urea byproduct. However, the O-acylisourea intermediate is unstable and can undergo an intramolecular rearrangement to form a stable N-acylurea, which is unreactive and can complicate purification.[2] To mitigate this and to suppress racemization, an additive such as 1-hydroxybenzotriazole (HOBt) is often employed to trap the O-acylisourea and form a more stable active ester.[3]

Carbodiimide_Mechanism RCOOH Carboxylic Acid O_Acylisourea O-Acylisourea Intermediate RCOOH->O_Acylisourea + Carbodiimide Carbodiimide Carbodiimide (DCC/EDC) Carbodiimide->O_Acylisourea Amide Amide O_Acylisourea->Amide + Amine Urea Urea Byproduct O_Acylisourea->Urea N_Acylurea N-Acylurea (Side Product) O_Acylisourea->N_Acylurea Rearrangement Active_Ester Active Ester O_Acylisourea->Active_Ester + HOBt Amine Amine HOBt HOBt (Additive) Active_Ester->Amide + Amine

Figure 1: General mechanism of carbodiimide-mediated amide bond formation.

This compound (TCTU): The Triazine "Superactive Ester"

TCTU belongs to the class of aminium/uronium salt-based coupling reagents. Triazine-based reagents activate carboxylic acids through the formation of a "superactive ester".[4] This process is generally faster and more efficient than the activation with many other types of coupling reagents. The resulting activated ester is highly reactive towards the amine, leading to rapid amide bond formation with a low propensity for racemization.[5]

TCTU_Mechanism RCOOH Carboxylic Acid Active_Ester Triazine Active Ester (Superactive) RCOOH->Active_Ester + TCTU, Base TCTU TCTU TCTU->Active_Ester Base Base (e.g., DIPEA) Base->Active_Ester Amide Amide Active_Ester->Amide + Amine Byproduct Triazine Byproduct Active_Ester->Byproduct Amine Amine

Figure 2: General mechanism of TCTU-mediated amide bond formation.

Head-to-Head Comparison: TCTU vs. Carbodiimides

The choice between TCTU and carbodiimides often depends on the specific requirements of the synthesis, such as the steric hindrance of the substrates, the need for mild reaction conditions, and the desired purity of the final product.

FeatureThis compound (TCTU)Carbodiimides (DCC, EDC)
Activation Speed Generally very fast.[5]Slower, can require longer reaction times.[3]
Efficiency High yields, even with sterically hindered amino acids.[6]Good yields for many substrates, but can be less efficient with hindered systems.[7]
Racemization Low risk of racemization.[5]Higher risk of racemization, often requiring additives like HOBt for suppression.[8]
Side Reactions Potential for guanidinylation of the amine if the coupling reagent is in excess.[8]Formation of N-acylurea byproduct, which can be difficult to remove.[2]
Byproduct Removal Byproducts are generally water-soluble, facilitating purification.[8]DCC byproduct (DCU) is insoluble in most organic solvents, requiring filtration. EDC byproduct is water-soluble.[9]
Reaction Conditions Requires a non-nucleophilic base (e.g., DIPEA).Can often be run without a base, especially with HOBt.
Cost Generally more expensive than standard carbodiimides.DCC is very inexpensive; EDC is moderately priced.

Experimental Protocols: A Practical Guide

To provide a tangible comparison, here are representative protocols for amide bond formation using TCTU and a standard carbodiimide method.

Protocol 1: TCTU-Mediated Amide Coupling (Solution-Phase)

This protocol is suitable for a wide range of substrates.

Materials:

  • Carboxylic acid (1.0 equiv)

  • Amine (1.0 - 1.2 equiv)

  • TCTU (1.1 - 1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 - 3.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

Procedure:

  • Dissolve the carboxylic acid (1.0 equiv) and TCTU (1.1 equiv) in anhydrous DMF.

  • Add DIPEA (2.0 equiv) to the solution and stir for 10-15 minutes at room temperature for pre-activation.

  • Add the amine (1.0 equiv) to the reaction mixture.

  • Stir the reaction at room temperature for 1-4 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with 1N HCl, saturated NaHCO3, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

TCTU_Protocol cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Dissolve Dissolve Acid & TCTU in DMF Add_Base Add DIPEA Dissolve->Add_Base Preactivate Pre-activate (10-15 min) Add_Base->Preactivate Add_Amine Add Amine Preactivate->Add_Amine Stir Stir at RT (1-4 h) Add_Amine->Stir Monitor Monitor (TLC/LC-MS) Stir->Monitor Dilute_Wash Dilute & Wash Monitor->Dilute_Wash Dry_Concentrate Dry & Concentrate Dilute_Wash->Dry_Concentrate Purify Purify Dry_Concentrate->Purify

Figure 3: Experimental workflow for TCTU-mediated amide coupling.

Protocol 2: EDC/HOBt-Mediated Amide Coupling (Solution-Phase)

A classic and widely used protocol.[10]

Materials:

  • Carboxylic acid (1.0 equiv)

  • Amine (1.0 - 1.2 equiv)

  • EDC·HCl (1.2 - 1.5 equiv)

  • HOBt (1.2 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • N,N-Diisopropylethylamine (DIPEA) (optional, 2.5 equiv)

Procedure:

  • Dissolve the carboxylic acid (1.0 equiv), amine (1.0 equiv), and HOBt (1.2 equiv) in anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Add EDC·HCl (1.2 equiv) portion-wise to the stirred solution.

  • If the amine is used as a salt, add DIPEA (2.5 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir for 8 to 24 hours, monitoring by TLC or LC-MS.[10]

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with 1N HCl, saturated NaHCO3, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

EDC_Protocol cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Dissolve Dissolve Acid, Amine, & HOBt in DMF Cool Cool to 0 °C Dissolve->Cool Add_EDC Add EDC·HCl Cool->Add_EDC Add_Base Add DIPEA (optional) Add_EDC->Add_Base Stir Stir at RT (8-24 h) Add_Base->Stir Monitor Monitor (TLC/LC-MS) Stir->Monitor Dilute_Wash Dilute & Wash Monitor->Dilute_Wash Dry_Concentrate Dry & Concentrate Dilute_Wash->Dry_Concentrate Purify Purify Dry_Concentrate->Purify

Figure 4: Experimental workflow for EDC/HOBt-mediated amide coupling.

Side Reactions and Byproduct Management: A Key Differentiator

The nature and ease of removal of byproducts are critical considerations in process chemistry and drug development.

  • TCTU: The primary side reaction of concern with TCTU and other aminium/uronium reagents is the guanidinylation of the free amine, which can occur if the coupling reagent is used in excess or if the pre-activation of the carboxylic acid is slow.[8] This side reaction terminates the peptide chain. However, the byproducts of the TCTU coupling are generally water-soluble, which simplifies the purification process through aqueous workup.[8]

  • Carbodiimides: The main side reaction is the formation of an unreactive N-acylurea.[2] For DCC, the dicyclohexylurea (DCU) byproduct is notoriously insoluble in many common organic solvents, necessitating its removal by filtration, which can sometimes lead to product loss. In contrast, the urea byproduct from EDC is water-soluble, making it a preferred choice for applications where easy removal of byproducts is critical.[9]

Safety and Handling

Both classes of reagents require careful handling.

  • TCTU: As with other aminium/uronium salts, TCTU is a moisture-sensitive reagent and should be handled in a dry environment. While specific toxicity data for TCTU is not as widely published, related compounds can be irritants.

  • Carbodiimides: DCC is a potent skin sensitizer and should be handled with extreme care, using appropriate personal protective equipment. EDC is also a sensitizer, though generally considered less hazardous than DCC. Both are moisture-sensitive.[7]

Conclusion: Selecting the Right Tool for the Job

The choice between TCTU and carbodiimide reagents is not a matter of one being universally superior to the other, but rather a strategic decision based on the specific context of the synthesis.

Choose this compound (TCTU) when:

  • Speed is critical: TCTU offers rapid reaction times.[5]

  • Dealing with hindered substrates: It demonstrates high efficiency in challenging couplings.[6]

  • Minimizing racemization is paramount: TCTU provides a high degree of stereochemical preservation.[5]

  • Easy byproduct removal is desired: The water-solubility of its byproducts simplifies purification.[8]

Choose Carbodiimides (DCC or EDC) when:

  • Cost is a major consideration: DCC is one of the most economical coupling reagents available.

  • A well-established, robust protocol is preferred: Carbodiimide chemistry is extensively documented and widely understood.

  • Working in aqueous media (for EDC): The water-solubility of EDC and its byproduct makes it suitable for bioconjugation reactions.[9]

  • Insoluble byproduct removal is feasible (for DCC): In solution-phase synthesis where the product is soluble, the filtration of DCU can be a simple and effective purification step.

By understanding the mechanistic nuances, performance characteristics, and practical considerations of both TCTU and carbodiimide reagents, researchers can make informed decisions to optimize their synthetic strategies, leading to higher yields, improved purity, and ultimately, accelerated progress in their research and development endeavors.

References

  • Albericio, F. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 22(7), 760-777. Available from: [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602.
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
  • Montalbetti, C. A. G. N., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852.
  • Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467.
  • Valeur, E., & Bradley, M. (2008). Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. Available from: [Link]

  • Kunishima, M., Kawachi, C., Morita, J., Terao, K., Tani, S., & Fuchikami, T. (1999). 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride: an efficient condensing agent. Tetrahedron, 55(46), 13159-13170.
  • Sharma, A., & Singh, P. (2014). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 55(41), 5674-5677. Available from: [Link]

  • Hachmann, J., & Lebl, M. (2006). Search for Optimal Coupling Reagent in Multiple Peptide Synthesizer. Biopolymers, 84(3), 340-347.
  • Wadhwani, P., & Afonin, S. (2006). Optimized Protocol for Synthesis of Cyclic Gramicidin S: Starting Amino Acid Is Key to High Yield. The Journal of Organic Chemistry, 71(1), 55-61.
  • Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. International Journal of Chemistry, 14(3), 133-142. Available from: [Link]

  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Available from: [Link]

  • Bhosle, M. R., Kawale, D., Khillare, L. D., & Deshmukh, A. R. (2017). A Highly Efficient and Convergent Approach to Direct Synthesis of Carboxamide by C-N Bond Formation. Chemistry & Biology Interface, 7(4), 245-254. Available from: [Link]

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A Senior Application Scientist's Guide to Cross-Reactivity Assessment of N2,N2,N4,N4-Tetramethyl-6-chloro-1,3,5-triazine-2,4-diamine in Immunoassays

Author: BenchChem Technical Support Team. Date: February 2026

The Imperative of Cross-Reactivity Evaluation for Triazine Analogs

The 1,3,5-triazine core is a foundational structure for a wide array of compounds, most notably the triazine herbicides which are subject to regulatory monitoring in environmental samples[1][2]. Analytical methods for these compounds, especially rapid screening techniques like enzyme-linked immunosorbent assays (ELISAs), are indispensable[1]. However, the specificity of these immunoassays is a critical parameter. Cross-reactivity, the phenomenon where antibodies bind to structurally similar compounds in addition to the target analyte, can lead to an overestimation of the target compound's concentration, resulting in false positives[2][3].

Given that N2,N2,N4,N4-Tetramethyl-6-chloro-1,3,5-triazine-2,4-diamine shares the chloro-s-triazine backbone with many regulated herbicides, it is paramount to characterize its potential to interfere with established immunoassays, for instance, those developed for Atrazine. Such a characterization is essential for ensuring the accuracy and reliability of analytical data in complex matrices. The recognition of small molecules by antibodies is key to cross-reaction in immune reactions[4]. The triazine ring, ethylamino group, and chlorine atom are thought to play a combined role in the recognition of Atrazine by its antibody, and since most triazines contain at least one of these groups, they often exhibit cross-reactivity[4].

Structural Comparison with Common Triazine Herbicides

The potential for cross-reactivity is fundamentally rooted in structural similarity. Below is a comparison of the target compound with widely studied triazine herbicides. The key determinants for antibody recognition are the substituents on the triazine ring.

Compound R1 R2 Chemical Structure
This compound -N(CH₃)₂-N(CH₃)₂this compound
Atrazine-NHCH₂CH₃-NHCH(CH₃)₂Atrazine
Simazine-NHCH₂CH₃-NHCH₂CH₃Simazine
Propazine-NHCH(CH₃)₂-NHCH(CH₃)₂Propazine

The target molecule differs from Atrazine, Simazine, and Propazine in the substitution at the amino groups. The presence of dimethylamino groups in place of the ethylamino or isopropylamino groups will influence the steric and electronic profile of the molecule, which in turn will affect its binding affinity to antibodies raised against other triazines.

Comparative Cross-Reactivity Data (Hypothetical)

To illustrate the expected outcomes of a cross-reactivity study, the following table presents hypothetical data based on known cross-reactivities of various triazines with a commercial Atrazine ELISA kit[5]. The cross-reactivity is calculated as:

Cross-Reactivity (%) = (IC₅₀ of Atrazine / IC₅₀ of Test Compound) x 100

Compound IC₅₀ (ng/mL) Cross-Reactivity (%)
Atrazine0.7100
Propazine0.7396[5]
Simazine4.914.3[5]
Ametryn46.71.5[5]
Terbutylazine212.10.33[5]
This compound To be determinedTo be determined

Based on the structural differences, it is plausible that the tetramethyl derivative will exhibit a distinct cross-reactivity profile.

Experimental Protocol: Competitive ELISA for Cross-Reactivity Determination

The following is a detailed protocol for a competitive ELISA, a common format for the detection of small molecules[6][7][8]. This method is based on the competition between the free analyte in the sample and a labeled analyte for a limited number of antibody binding sites.

Materials and Reagents
  • High-binding 96-well microtiter plates

  • Atrazine-specific monoclonal or polyclonal antibody

  • Atrazine-Horseradish Peroxidase (HRP) conjugate

  • Wash Buffer (e.g., PBS with 0.05% Tween 20)

  • Blocking Buffer (e.g., 1% BSA in PBS)

  • Substrate Solution (e.g., TMB)

  • Stop Solution (e.g., 2M H₂SO₄)

  • Atrazine standard solutions

  • This compound and other triazine analog stock solutions

  • Microplate reader

Step-by-Step Procedure
  • Plate Coating: Dilute the Atrazine-specific antibody in a suitable coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6) to a pre-determined optimal concentration. Add 100 µL of the diluted antibody to each well of the microtiter plate. Incubate overnight at 4°C[8][9].

  • Washing: Aspirate the coating solution and wash the plate three times with 200 µL of Wash Buffer per well[9].

  • Blocking: Add 200 µL of Blocking Buffer to each well to block any remaining non-specific binding sites. Incubate for 1-2 hours at room temperature[9][10].

  • Washing: Repeat the washing step as in 4.2.2.

  • Competitive Reaction:

    • Prepare serial dilutions of the Atrazine standard and the test compounds (including this compound) in a suitable buffer.

    • In separate tubes, pre-incubate 50 µL of each standard or test compound dilution with 50 µL of a fixed concentration of Atrazine-HRP conjugate for 30 minutes at room temperature.

    • Transfer 100 µL of these mixtures to the corresponding wells of the antibody-coated plate. Incubate for 1 hour at room temperature[9].

  • Washing: Repeat the washing step as in 4.2.2.

  • Substrate Addition: Add 100 µL of TMB Substrate Solution to each well. Incubate in the dark for 15-30 minutes at room temperature, or until a sufficient color develops[9][10].

  • Stopping the Reaction: Add 50 µL of Stop Solution to each well to stop the enzymatic reaction. The color will change from blue to yellow.

  • Data Acquisition: Read the absorbance of each well at 450 nm using a microplate reader within 15 minutes of adding the Stop Solution.

Data Analysis
  • Plot the absorbance values against the logarithm of the concentration for the Atrazine standard to generate a standard curve.

  • Determine the IC₅₀ value (the concentration that causes 50% inhibition of the maximum signal) for Atrazine and each of the test compounds from their respective dose-response curves.

  • Calculate the percent cross-reactivity for each test compound using the formula mentioned in section 3.

Visualizing the Workflow and Relationships

Competitive ELISA Workflow

ELISA_Workflow cluster_prep Plate Preparation cluster_reaction Competitive Reaction cluster_detection Detection p1 Coat Plate with Anti-Atrazine Antibody p2 Wash p1->p2 p3 Block Plate p2->p3 p4 Wash p3->p4 r3 Add to Plate p4->r3 r1 Prepare Standards & Samples r2 Mix with Atrazine-HRP r1->r2 r2->r3 r4 Incubate r3->r4 d1 Wash r4->d1 d2 Add TMB Substrate d1->d2 d3 Incubate d2->d3 d4 Add Stop Solution d3->d4 d5 Read Absorbance d4->d5

Caption: Workflow of the competitive ELISA for cross-reactivity assessment.

Analyte Competition Diagram

Competition_Diagram cluster_well Antibody-Coated Well Surface Ab Anti-Atrazine Antibody Free_Analyte Free Analyte (Atrazine or Analog) Free_Analyte->Ab Binds Labeled_Analyte Atrazine-HRP Conjugate Labeled_Analyte->Ab Competes for Binding

Caption: Competition for antibody binding sites in the assay.

Conclusion and Further Considerations

This guide outlines a robust methodology for assessing the cross-reactivity of this compound with immunoassays developed for other triazines. It is crucial to remember that cross-reactivity is not solely a property of the antibody but can also be influenced by the specific assay format and conditions[11]. Therefore, consistent and well-controlled experimental execution is key to obtaining reliable and reproducible data. For regulatory purposes or in cases where significant cross-reactivity is observed, it is advisable to confirm positive immunoassay results with a confirmatory analytical method such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS)[3][12].

References

  • Benchchem. (n.d.). An In-Depth Technical Guide to the Reactivity Profile of 2-Chloro-4,6-dimethoxy-1,3,5-triazine (CDMT).
  • Li, Y., et al. (2023). A novel sustainable immunoassay for sensitive detection of atrazine based on the anti-idiotypic nanobody and recombinant full-length antibody. PubMed Central. Retrieved from [Link]

  • Urlov, M., et al. (2021). Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. MDPI. Retrieved from [Link]

  • Shaw, G., & Stones, P. J. (1983). Triazines and related products. Part 30. Cationic analogues of the antitumour drug 2,4,6-tris(dimethylamino)-1,3,5-triazine (hexamethylmelamine). Journal of the Chemical Society, Perkin Transactions 1. Retrieved from [Link]

  • Ferreira, P. M., et al. (2001). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. MDPI. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2007). Method 4670: Triazine Herbicides as Atrazine in Water by Quantitative Immunoassay. EPA. Retrieved from [Link]

  • Tschmelak, J., et al. (2004). Multi-analyte assay for triazines using cross-reactive antibodies and neural networks. Biosensors and Bioelectronics. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Creative Diagnostics. (2021). Competitive ELISA. Retrieved from [Link]

  • Wang, J., et al. (2020). Determination of Triazine Herbicides in Drinking Water by Dispersive Micro Solid Phase Extraction with Ultrahigh-Performance Liquid Chromatography–High-Resolution Mass Spectrometric Detection. Journal of Agricultural and Food Chemistry. Retrieved from [Link]

  • Ochoa, M., et al. (2012). GREEN SYNTHESIS OF 1,3,5-TRIAZINES WITH APPLICATIONS IN SUPRAMOLECULAR AND MATERIALS CHEMISTRY. ARKIVOC. Retrieved from [Link]

  • Bio-Rad Antibodies. (n.d.). Competitive ELISA Protocol. Retrieved from [Link]

  • Ponomarenko, M., et al. (2019). QSAR analysis of immune recognition for triazine herbicides based on immunoassay data for polyclonal and monoclonal antibodies. PLOS One. Retrieved from [Link]

  • Dankwardt, A., et al. (1996). QSAR analysis of immune recognition for triazine herbicides based on immunoassay data for polyclonal and monoclonal antibodies. PLOS One. Retrieved from [Link]

  • Adams, C., et al. (2004). Accuracy and Interferences for Enzyme-Linked Immunoassay Tests for Atrazine. Scholars' Mine. Retrieved from [Link]

  • Amjadi, M., & Manzoori, J. L. (2014). Chromatographic methods for analysis of triazine herbicides. PubMed. Retrieved from [Link]

  • Rivnak, A. J., et al. (2018). Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays. PubMed. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 6,N²-diaryl-1,3,5-triazine-2,4-diamines (1–126). Retrieved from [Link]

  • MBL Life Science. (n.d.). The principle and method of ELISA. Retrieved from [Link]

  • da Silva, R. A. B., et al. (2023). New Approaches in Electroanalytical Determination of Triazines-Based Pesticides in Natural Waters. MDPI. Retrieved from [Link]

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A Comparative Guide to the Reactivity of Mono- and Di-substituted Chloro-s-Triazines

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the 1,3,5-triazine scaffold is a cornerstone of modern synthetic chemistry. Its utility stems from the predictable and sequential nature of its functionalization, primarily through the nucleophilic aromatic substitution (SNAr) of its chlorine atoms. The reactivity of the chloro-s-triazine core is highly tunable, a feature that is critical for the rational design of novel therapeutics, diagnostic agents, and functional materials. This guide provides an in-depth comparative analysis of the reactivity of mono- and di-substituted chloro-s-triazines, underpinned by experimental data and detailed protocols.

The Principle of Diminishing Reactivity: An Overview

The foundational principle governing the chemistry of chloro-s-triazines is the sequential and temperature-dependent substitution of its chlorine atoms. The parent molecule, 2,4,6-trichloro-s-triazine (cyanuric chloride), is highly electrophilic and readily reacts with a wide range of nucleophiles. However, with each successive substitution, the reactivity of the remaining chlorine atoms markedly decreases.[1]

This phenomenon is attributed to the introduction of electron-donating groups (such as amines or alkoxides) onto the triazine ring. These substituents increase the electron density of the aromatic system, thereby reducing its electrophilicity and making it less susceptible to further nucleophilic attack. This inherent difference in reactivity allows for the selective synthesis of mono-, di-, and tri-substituted triazines by carefully controlling the reaction temperature.[2]

A general empirical rule for these substitutions is as follows:

  • Monosubstitution: Typically carried out at temperatures at or below 0°C.

  • Disubstitution: Generally proceeds at room temperature.

  • Trisubstitution: Requires elevated temperatures, often above 60°C.

This guide will focus on the comparative reactivity of the mono- and di-substituted intermediates, which are crucial building blocks in multi-step synthetic pathways.

Factors Influencing Chloro-s-Triazine Reactivity

The rate and outcome of nucleophilic substitution on a chloro-s-triazine core are governed by a confluence of factors. A thorough understanding of these is paramount for achieving desired synthetic outcomes and for interpreting kinetic data.

Number of Chlorine Atoms

The most significant factor determining reactivity is the number of chlorine atoms on the triazine ring. Dichloro-s-triazines are inherently more reactive than their monochloro counterparts. The two electron-withdrawing chlorine atoms in a di-substituted triazine render the ring more electrophilic and thus more susceptible to nucleophilic attack. Once a second nucleophile is introduced to form a monochloro-s-triazine, the electron-donating character of the two substituents significantly dampens the reactivity of the final chlorine atom.

Nature of the Substituents

The electronic properties of the substituents already present on the triazine ring have a profound impact on the reactivity of the remaining chlorine atoms.

  • Electron-donating groups (e.g., amino, alkoxy groups) decrease the reactivity of the remaining chlorine atoms by increasing the electron density of the triazine ring.

  • Electron-withdrawing groups would be expected to enhance reactivity, although they are less commonly employed as the initial substituents in many applications.

A study comparing the hydrolysis rates of two monochlorotriazinyl reactive dyes illustrates this point effectively. A dye with an alkylthio substituent was found to be approximately 1.4 times more reactive towards hydrolysis than a similar dye with an amino group substituent under the same alkaline conditions.[3] This is because the sulfur atom in the alkylthio group is less electron-donating than the nitrogen atom in the amino group, resulting in a more electrophilic triazine ring and a faster rate of hydrolysis.

Reaction Conditions: Temperature and pH

Temperature is a critical lever for controlling the selectivity of sequential substitutions. As mentioned, the substitution of the first, second, and third chlorine atoms of cyanuric chloride typically requires progressively higher temperatures.[1] This is a direct consequence of the decreasing electrophilicity of the triazine ring with each substitution.

The pH of the reaction medium is also a crucial parameter, particularly in aqueous or protic solvents. For reactions involving nucleophiles that are subject to acid-base equilibria (e.g., amines, phenols), the pH will determine the concentration of the more nucleophilic conjugate base. In the context of hydrolysis, the concentration of the hydroxide ion, a potent nucleophile, is directly proportional to the pH. Therefore, the rate of hydrolysis of chloro-s-triazines increases significantly with increasing pH.

The SNAr Mechanism: A Stepwise Pathway

The substitution of chlorine on a triazine ring proceeds via a well-established Nucleophilic Aromatic Substitution (SNAr) mechanism. This is a two-step addition-elimination process:

  • Addition of the Nucleophile: The nucleophile attacks the carbon atom bearing a chlorine atom, leading to the formation of a negatively charged, resonance-stabilized intermediate known as a Meisenheimer complex.

  • Elimination of the Leaving Group: The aromaticity of the triazine ring is restored by the elimination of the chloride ion.

The presence of the nitrogen atoms in the triazine ring plays a crucial role in stabilizing the negative charge of the Meisenheimer intermediate through resonance, which facilitates the reaction.

Visualizing the Synthesis and Reactivity Comparison

To better illustrate the concepts discussed, the following diagrams, generated using the DOT language, outline the sequential synthesis of substituted triazines and a typical workflow for a comparative kinetic study.

Sequential Synthesis of Mono- and Di-substituted Triazines

Sequential_Substitution TCT 2,4,6-Trichloro-s-triazine (Cyanuric Chloride) Mono_Sub 2,4-Dichloro-6-(Nu1)-s-triazine (Mono-substituted) TCT->Mono_Sub  + Nu1-H  Base, Solvent  ~0°C Di_Sub 2-Chloro-4,6-(Nu1,Nu2)-s-triazine (Di-substituted) Mono_Sub->Di_Sub  + Nu2-H  Base, Solvent  ~25°C (Room Temp)

Caption: Sequential substitution of cyanuric chloride to yield mono- and di-substituted products.

Workflow for Comparative Kinetic Analysis

Kinetic_Workflow cluster_prep Preparation cluster_reaction Reaction & Quenching cluster_analysis Analysis Prep_Mono Prepare solution of Mono-substituted Triazine React_Mono Initiate reaction: Mono-sub + Nucleophile at constant T, pH Prep_Mono->React_Mono Prep_Di Prepare solution of Di-substituted Triazine React_Di Initiate reaction: Di-sub + Nucleophile at constant T, pH Prep_Di->React_Di Prep_Nuc Prepare solution of Nucleophile (e.g., Amine) Prep_Nuc->React_Mono Prep_Nuc->React_Di Quench Aliquots taken at time intervals (t0, t1, t2...) and quenched React_Mono->Quench React_Di->Quench HPLC HPLC Analysis: Quantify reactant and product concentrations Quench->HPLC Kinetics Data Analysis: Plot ln[Reactant] vs. time Calculate rate constants (k) HPLC->Kinetics

Caption: Experimental workflow for comparing the reactivity of mono- and di-substituted triazines.

Quantitative Data Summary

While the principle of decreasing reactivity is well-established, obtaining directly comparable kinetic data from a single study can be challenging due to variations in substrates, nucleophiles, and reaction conditions. However, the following table provides illustrative data on the hydrolysis of two different monochlorotriazinyl dyes, highlighting the influence of the second substituent on reactivity.

CompoundSecond SubstituentReaction ConditionsRate Constant (k)Reference
Monochlorotriazinyl Dye 1AlkylthioAlkaline, 60°C3.03 x 10-4 L mol-1 min-1[3]
Monochlorotriazinyl Dye 2AminoAlkaline, 60°C2.17 x 10-4 L mol-1 min-1[3]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of representative mono- and di-substituted chloro-s-triazines and for a comparative kinetic analysis of their reactivity.

Protocol 1: Synthesis of a Mono-substituted Dichloro-s-triazine

Objective: To synthesize 4-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]benzonitrile.

Causality: This protocol utilizes a 1:1 stoichiometry of cyanuric chloride and the amine nucleophile at 0°C. The low temperature is crucial to exploit the higher reactivity of the first chlorine atom while minimizing the disubstitution product, which would require a higher activation energy.[4] An inorganic base (K2CO3) is used to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.

Materials:

  • Cyanuric chloride (10 mmol)

  • 4-Aminobenzonitrile (10 mmol)

  • Potassium carbonate (K2CO3) (10 mmol)

  • Acetone

  • Crushed ice and distilled water

  • Standard laboratory glassware

  • TLC plates (silica gel) with a suitable mobile phase (e.g., 20% methanol in chloroform)

Procedure:

  • Dissolve cyanuric chloride (10 mmol) and 4-aminobenzonitrile (10 mmol) in separate flasks, each containing 50 mL of acetone.

  • Cool both solutions to 0°C in an ice bath.

  • In a round-bottom flask equipped with a magnetic stirrer, add the cyanuric chloride solution and K2CO3 (10 mmol). Stir vigorously at 0°C.

  • Add the cold 4-aminobenzonitrile solution dropwise to the stirring cyanuric chloride/K2CO3 mixture.

  • Maintain the reaction temperature at 0°C and stir for 4 hours.

  • Monitor the reaction progress by TLC. The disappearance of the starting materials and the appearance of a new spot corresponding to the product should be observed.

  • Once the reaction is complete, pour the reaction mixture onto 1 L of crushed ice in a beaker.

  • Filter the resulting solid precipitate and wash it thoroughly with distilled water (3 x 500 mL).

  • Dry the product under high vacuum to obtain pure 4-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]benzonitrile.

Protocol 2: Synthesis of a Di-substituted Monochloro-s-triazine

Objective: To synthesize a 2-chloro-4,6-disubstituted-s-triazine by reacting the product from Protocol 1 with a second amine.

Causality: This protocol is performed at room temperature, which provides sufficient energy to overcome the higher activation barrier for the substitution of the second chlorine atom.[4] The monochloro-s-triazine from Protocol 1 is less reactive, so a higher temperature is required compared to the initial monosubstitution.

Materials:

  • 4-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]benzonitrile (10 mmol, from Protocol 1)

  • A second amine (e.g., piperidine, 10 mmol)

  • Potassium carbonate (K2CO3) (10 mmol)

  • Tetrahydrofuran (THF)

  • Crushed ice and distilled water

  • Standard laboratory glassware

  • TLC plates with a suitable mobile phase

Procedure:

  • Dissolve 4-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]benzonitrile (10 mmol) and the second amine (10 mmol) in separate flasks, each containing 50 mL of THF.

  • In a round-bottom flask, combine the solution of the dichlorotriazine derivative with K2CO3 (10 mmol).

  • Add the solution of the second amine dropwise to the stirring mixture at room temperature.

  • Stir the reaction at room temperature for 12-24 hours, or until TLC analysis indicates the completion of the reaction.

  • Pour the reaction mixture onto crushed ice.

  • Filter the solid product, wash with distilled water, and dry under vacuum.

  • If necessary, purify the product by recrystallization or column chromatography.

Protocol 3: Comparative Kinetic Analysis by HPLC

Objective: To compare the rate of reaction of a mono-substituted and a di-substituted chloro-s-triazine with a common nucleophile (e.g., an amine) using HPLC.

Causality: This protocol uses HPLC to quantitatively measure the disappearance of the chloro-s-triazine reactant over time. By maintaining constant temperature, pH, and initial concentrations, the calculated pseudo-first-order rate constants will provide a direct measure of the relative reactivity of the two substrates. Quenching the reaction at specific time points is essential to halt the reaction and allow for accurate analysis.

Materials:

  • Mono-substituted dichloro-s-triazine (from Protocol 1)

  • Di-substituted monochloro-s-triazine (from Protocol 2)

  • A common nucleophile (e.g., glycine or another primary amine)

  • Buffered aqueous solution (e.g., borate buffer at a constant pH, such as pH 9)

  • HPLC system with a suitable C18 column and detector

  • Thermostatted reaction vessel

  • Quenching solution (e.g., an acidic solution to protonate the amine nucleophile)

  • Internal standard for HPLC analysis

Procedure:

  • Method Development: Develop an HPLC method that can resolve the starting chloro-s-triazine, the nucleophile, the product, and an internal standard.

  • Reaction Setup: In a thermostatted vessel, prepare a solution of the chloro-s-triazine (either mono- or di-substituted) in the buffer at a known concentration. Allow the solution to equilibrate to the desired temperature (e.g., 25°C).

  • Initiation: Initiate the reaction by adding a known concentration of the nucleophile solution (ideally in large excess to ensure pseudo-first-order kinetics).

  • Sampling and Quenching: At predetermined time intervals (e.g., 0, 5, 10, 20, 30, 60 minutes), withdraw an aliquot of the reaction mixture and immediately add it to a vial containing the quenching solution and the internal standard.

  • HPLC Analysis: Analyze each quenched sample by HPLC to determine the concentration of the remaining chloro-s-triazine reactant.

  • Data Analysis: For each substrate, plot the natural logarithm of the reactant concentration (ln[Reactant]) versus time. The slope of this line will be equal to the negative of the pseudo-first-order rate constant (-k).

  • Comparison: Compare the calculated rate constants for the mono- and di-substituted chloro-s-triazines to quantitatively assess their relative reactivity.

Conclusion

The reactivity of mono- and di-substituted chloro-s-triazines is a well-defined and predictable aspect of their chemistry, primarily governed by the principles of nucleophilic aromatic substitution. The number of chlorine atoms on the triazine ring is the dominant factor, with dichlorotriazines exhibiting significantly higher reactivity than their monochloro counterparts. This reactivity is further modulated by the electronic nature of the substituents and can be precisely controlled through careful manipulation of reaction conditions, particularly temperature. The experimental protocols outlined in this guide provide a robust framework for the synthesis and comparative kinetic analysis of these important synthetic intermediates. A thorough understanding of these principles is essential for leveraging the full potential of the s-triazine scaffold in drug discovery and materials science.

References

  • El-Faham, A., Sharma, A., Farooq, M., et al. (2020). Protocol for synthesis of di- and tri-substituted s-triazine derivatives. MethodsX, 7, 100825. Available at: [Link]

  • Lee, S., et al. (2025). Sequential One-Pot Synthesis of Diversely Functionalized 1,3,5-Triazines via Cyanuric Chloride with Amino Groups and Boronic Acids. Molecules, 30(1), 22. Available at: [Link]

  • Menéndez, C., et al. (2006). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Molecules, 11(4), 293-309. Available at: [Link]

  • Miladinova, P. M. (2023). SYNTHESIS AND INVESTIGATION OF SOME BIS(DICHLOROTRIAZINE) REACTIVE DYES CONTAINING STABILIZER FRAGMENT. Journal of Chemical Technology and Metallurgy, 58(2), 243-251. Available at: [Link]

  • Pasha, K., & Taylor, J. A. (2013). Kinetic Study of Hydrolysis Reaction of Monochlorotriazinyl Reactive Dyes Containing an Alkylthio and Alkylamino Substituent. International Journal of Organic Chemistry, 3(1), 59-64. Available at: [Link]

  • RSC Publishing. (2024). Sequential nucleophilic aromatic substitutions on cyanuric chloride: synthesis of BODIPY derivatives and mechanistic insights. Organic & Biomolecular Chemistry. Available at: [Link]

  • Google Patents. (n.d.). Process for the production of 2,4-dichloro-6-amino-s-triazines.
  • LornaJane. (2011). Drawing Flow Diagrams with GraphViz. Retrieved from [Link]

  • Medium. (2018). Dot Language (graph based diagrams). Retrieved from [Link]

  • ResearchGate. (2010). Study of Dichlorotriazine Reactive Dye Hydrolysis in Siloxane Reverse Micro-emulsion. Retrieved from [Link]

  • Scientific & Academic Publishing. (2013). Kinetic Study of Hydrolysis Reaction of Monochlorotriazinyl Reactive Dyes Containing an Alkylthio and Alkylamino Substituent. Retrieved from [Link]

  • Semantic Scholar. (2020). and tri-substituted s-triazine derivatives. Retrieved from [Link]

  • YouTube. (2022). HPLC Method Development Step by Step. Retrieved from [Link]

  • ResearchGate. (2015). Green synthesis of 1,3,5-triazines with applications in supramolecular chemistry and materials chemistry. Retrieved from [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of N2,N2,N4,N4-Tetramethyl-6-chloro-1,3,5-triazine-2,4-diamine

Author: BenchChem Technical Support Team. Date: February 2026

As laboratory professionals, our responsibility extends beyond the successful execution of experiments to the safe and compliant management of all chemical reagents, including their final disposal. This guide provides a comprehensive, step-by-step protocol for the proper disposal of N2,N2,N4,N4-Tetramethyl-6-chloro-1,3,5-triazine-2,4-diamine (CAS No. 3140-74-7), a substituted chlorotriazine. The procedures outlined here are designed to protect laboratory personnel, the community, and the environment by neutralizing hazards and ensuring regulatory compliance.

Essential Safety Profile & Hazard Identification

Before handling or disposing of any chemical, a thorough understanding of its intrinsic hazards is paramount. This compound is a solid substance that presents multiple health and environmental risks. The primary hazards, derived from globally harmonized system (GHS) classifications, are summarized below.

Hazard CategoryGHS Hazard StatementDescription
Acute Oral Toxicity H302Harmful if swallowed.[1][2]
Skin Irritation H315Causes skin irritation.[2][3]
Serious Eye Irritation H319Causes serious eye irritation.[2][3]
Respiratory Irritation H335May cause respiratory irritation.[2][3][4]
Aquatic Toxicity H410 / No GHS CodeVery toxic to aquatic life with long lasting effects.[1][5][6]

The causality for stringent disposal protocols is clear: this compound is not only irritating to the skin, eyes, and respiratory tract upon direct contact but also poses a significant, long-term threat to aquatic ecosystems.[1][5] Therefore, under no circumstances should it be released into the sanitary sewer system or the general environment.[1][4][7]

The Disposal Workflow: A Step-by-Step Protocol

This protocol ensures that this compound waste is handled, segregated, and disposed of in a manner that mitigates risk.

Step 1: Personal Protective Equipment (PPE) and Engineering Controls

Proper protection is non-negotiable. The potential for skin, eye, and respiratory irritation necessitates robust safety measures.

  • Engineering Controls : Always handle this chemical, both in its pure form and as waste, inside a certified chemical fume hood to control dust and potential vapors.[1] Ensure that a safety shower and eyewash station are readily accessible.[1]

  • Hand Protection : Wear nitrile or other chemically resistant gloves. Discard gloves immediately if contamination occurs and wash hands thoroughly.

  • Eye Protection : Use chemical safety goggles or a face shield that complies with OSHA's 29 CFR 1910.133 or European Standard EN166 regulations.[8]

  • Body Protection : Wear a standard laboratory coat. For larger quantities or in the event of a spill, consider additional protective clothing.

Step 2: Waste Collection and Segregation

The principle of waste segregation is critical to prevent dangerous chemical reactions and to ensure the waste is accepted by a disposal facility.

  • Designate a Waste Container : Use a dedicated, chemically compatible, and sealable container for all waste containing this compound. The container must be in good condition, with no leaks or cracks.

  • Labeling : Immediately label the container with the words "Hazardous Waste," the full chemical name: "this compound," and the associated hazard warnings (e.g., "Toxic," "Irritant," "Environmental Hazard").

  • Segregation :

    • Collect all solid waste, including residual product and any contaminated items (e.g., weigh boats, contaminated paper towels), in this container.

    • Crucially, do not mix this waste with other chemical streams , especially strong oxidizing agents, which are incompatible.[1][8]

Step 3: On-Site Storage

Proper temporary storage of the hazardous waste container is a key component of laboratory safety and regulatory compliance.

  • Seal the Container : Keep the waste container tightly closed at all times, except when adding waste.[1]

  • Storage Location : Store the sealed container in a well-ventilated, designated hazardous waste accumulation area. This area should be secure and away from general laboratory traffic.

  • Secondary Containment : It is best practice to place the primary waste container inside a larger, secondary containment bin to manage any potential leaks.

Step 4: Final Disposal Pathway

The final disposition of this chemical waste must be handled by certified professionals.

  • Professional Disposal : The only acceptable method for disposing of this material is through a licensed and approved hazardous waste disposal company.[1][4] These companies have the equipment and expertise to handle such chemicals safely.

  • Incineration : The most probable disposal route for this compound is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize hazardous combustion products like nitrogen oxides and hydrogen chloride gas.[4]

  • Documentation : Maintain meticulous records of your hazardous waste, including the date of generation and the date it was handed over to the disposal company, in accordance with your institution's and local regulatory requirements.

The logical flow for this process is visualized in the diagram below.

DisposalWorkflow cluster_prep Step 1: Preparation cluster_collection Step 2: Waste Generation & Collection cluster_storage Step 3: On-Site Management cluster_disposal Step 4: Final Disposition ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) waste_gen Waste Generated (Unused chemical, contaminated items) ppe->waste_gen fume_hood Work in Chemical Fume Hood fume_hood->waste_gen container Place in a Dedicated, Labeled Hazardous Waste Container waste_gen->container Immediately seal Keep Container Tightly Sealed container->seal store Store in Designated & Secure Accumulation Area seal->store disposal_co Arrange Pickup by Licensed Hazardous Waste Disposal Company store->disposal_co forbidden Forbidden Disposal Routes: - Drain / Sewer System - Regular Trash store->forbidden

Sources

A Senior Application Scientist's Guide to Handling N2,N2,N4,N4-Tetramethyl-6-chloro-1,3,5-triazine-2,4-diamine: Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands the highest standards of safety. N2,N2,N4,N4-Tetramethyl-6-chloro-1,3,5-triazine-2,4-diamine, a member of the chlorinated triazine class of compounds, is a valuable reagent. However, its structural motifs suggest potential hazards that necessitate a robust and well-understood personal protective equipment (PPE) and handling strategy. This guide provides an in-depth, experience-driven framework to ensure your safety and the integrity of your research.

Hazard Analysis: Understanding the "Why" Behind the Precautions

The foundation of any safety protocol is a thorough understanding of the risks. Based on data from analogous chlorinated triazine compounds, we can anticipate the primary hazards associated with this compound. The chloro- and amino- substitutions on the triazine ring are key determinants of its reactivity and toxicological profile.

This compound is considered hazardous and presents multiple routes of potential exposure in a laboratory setting.[1][2] The primary concerns are acute toxicity upon ingestion, severe eye damage, and irritation to the skin and respiratory system.[1][2]

Hazard Primary Route of Exposure Potential Health Effect Justification for Precaution
Serious Eye Damage/Irritation EyesCauses serious, potentially irreversible eye damage.[1][2]Direct contact with the solid or solutions can cause severe injury. Standard safety glasses are insufficient.
Skin Irritation & Sensitization SkinCauses skin irritation. May cause an allergic skin reaction upon repeated contact.[1]The chemical can compromise the skin barrier. Sensitization can lead to a chronic allergic response.
Respiratory Tract Irritation InhalationMay cause respiratory irritation.[1]The fine, solid powder can be easily aerosolized and inhaled, leading to irritation of the nose, throat, and lungs.
Acute Oral Toxicity IngestionHarmful if swallowed.[1]Accidental ingestion via contaminated hands is a significant risk without proper hygiene and PPE.
Aquatic Toxicity Environmental ReleaseToxic to aquatic life with long-lasting effects.[1]Improper disposal can have significant environmental consequences.

Core Directive: Selecting Your Personal Protective Equipment

Based on the hazard analysis, a multi-layered PPE approach is mandatory. The selection of PPE is not a static checklist but a dynamic process that adapts to the specific experimental context.

Primary Engineering Control: The Chemical Fume Hood

All manipulations involving this compound, especially when handling the solid powder, must be performed inside a certified chemical fume hood.[1] This is your most critical line of defense, minimizing the concentration of airborne particulates and protecting you from inhalation exposure.

Essential PPE Ensemble

The following PPE should be considered the minimum requirement for any task involving this compound:

  • Hand Protection: Wear nitrile gloves. Double-gloving is recommended, especially for prolonged handling or when working with larger quantities. The causality here is two-fold: it provides a barrier against direct skin contact and, in the event the outer glove is compromised, the inner glove offers temporary protection while you retreat and de-glove safely. Always wash hands thoroughly with soap and water after removing gloves.[1]

  • Eye and Face Protection: Chemical safety goggles that provide a complete seal around the eyes are mandatory.[1][2] Given the risk of serious eye damage, if there is any risk of splashing or handling larger volumes (>50 mL), a full-face shield should be worn in addition to goggles.

  • Body Protection: A clean, flame-resistant laboratory coat, fully buttoned, is required to protect against incidental skin contact.[3] For operations involving significant quantities or a high risk of splashing, a chemically resistant apron is also advised.

Respiratory Protection: A Risk-Based Approach

While working in a fume hood is the primary control, certain situations may warrant additional respiratory protection:

  • For nuisance exposures to dust: A NIOSH-approved N95 particle respirator can be used.[4]

  • For higher-level protection or in case of a spill: A respirator with OV/AG/P99 (US) or ABEK-P2 (EU) cartridges is recommended.[4]

The following diagram outlines the decision-making process for PPE selection.

PPE_Workflow cluster_0 Phase 1: Task Assessment cluster_1 Phase 2: PPE Selection cluster_2 Phase 3: Final Protocol start Assess the Operation task_type What is the task? start->task_type scale What is the scale? start->scale weighing Weighing Solid task_type->weighing solution Preparing/Using Solution task_type->solution small_scale < 1g / < 50mL scale->small_scale large_scale > 1g / > 50mL scale->large_scale ppe_base Minimum PPE: - Fume Hood - Nitrile Gloves - Lab Coat - Safety Goggles weighing->ppe_base solution->ppe_base small_scale->ppe_base ppe_enhanced Enhanced PPE: - Minimum PPE - Double Gloves - Face Shield - Chem-Resistant Apron large_scale->ppe_enhanced protocol1 Proceed with Caution ppe_base->protocol1 protocol2 Proceed with High Caution ppe_enhanced->protocol2

Caption: PPE selection workflow based on task and scale.

Operational and Disposal Plans: From Bench to Waste

Step-by-Step Handling Protocol
  • Preparation: Before handling the chemical, ensure your fume hood is operational, the work area is clear, and an appropriate chemical spill kit is accessible. Put on all required PPE as determined by your risk assessment.

  • Weighing (Solid):

    • Perform all weighing operations on a disposable weigh boat or paper within the chemical fume hood to contain any dust.

    • Use anti-static tools if available to prevent the powder from scattering.

    • Close the primary container immediately after dispensing the required amount.

  • Solution Preparation:

    • Add the solid reagent to the solvent slowly and in portions to control any potential exothermic reactions.

    • Keep the container covered as much as possible during dissolution.

  • Post-Handling:

    • Wipe down the work surface with an appropriate solvent.

    • Carefully remove the outer pair of gloves (if double-gloving) and dispose of them as contaminated waste.

    • Remove remaining PPE in the correct order (apron, inner gloves, face shield, goggles) before exiting the lab.

    • Wash hands thoroughly with soap and water.

Emergency Procedures in Case of Exposure
  • Inhalation: Immediately move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1]

  • Skin Contact: Immediately remove all contaminated clothing.[5] Wash the affected skin area with plenty of soap and water for at least 15 minutes.[1][6] If skin irritation or a rash develops, seek medical advice.[1]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1][6] Remove contact lenses if present and easy to do so.[1] Seek immediate medical attention from an ophthalmologist.[2]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[1] Seek immediate medical attention.[1]

Spill and Disposal Plan
  • Spill Management:

    • Evacuate the immediate area and alert colleagues.

    • If the spill is large or you are not comfortable cleaning it, contact your institution's Environmental Health & Safety (EHS) department.

    • For small spills, while wearing your full PPE ensemble (including respiratory protection), cover the spill with a non-combustible absorbent material like sand or earth.[7]

    • Carefully sweep or scoop up the absorbed material using non-sparking tools and place it into a clearly labeled, sealed container for hazardous waste.[1][7]

  • Waste Disposal:

    • All waste containing this compound, including contaminated consumables (gloves, weigh boats, paper towels), must be disposed of as hazardous chemical waste.

    • Collect this waste in a dedicated, sealed, and clearly labeled container. The label should include the chemical name and associated hazards.

    • Do not dispose of this chemical or its solutions down the drain, as it is toxic to aquatic life.[1][8]

    • Follow all local, state, and federal regulations for the disposal of halogenated organic waste. Consult your institution's EHS department for specific procedures.

By integrating this comprehensive safety framework into your daily laboratory operations, you can confidently work with this compound, ensuring both personal safety and environmental responsibility.

References

  • Safety Data Sheet: 2-Chloro-4,6-dimethoxy-1,3,5-triazine. (2025). Carl ROTH. [Link]

  • This compound. PubChem, National Center for Biotechnology Information. [Link]

  • Method 619: The Determination of Triazine Pesticides in Municipal and Industrial Wastewater. U.S. Environmental Protection Agency. [Link]

  • Preservation and analytical procedures for the analysis of chloro-s-triazines and their chlorodegradate products in drinking waters using direct injection liquid chromatography tandem mass spectrometry. (2008). Journal of Chromatography A. [Link]

  • Triazine Pesticides Standard - Safety Data Sheet. (2019). Spex CertiPrep. [Link]

  • Chlorine Safety. Texas Department of Insurance. [Link]

  • Drain Disposal of Chemicals. Yale Environmental Health & Safety. [Link]

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×

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
N2,N2,N4,N4-Tetramethyl-6-chloro-1,3,5-triazine-2,4-diamine
Reactant of Route 2
Reactant of Route 2
N2,N2,N4,N4-Tetramethyl-6-chloro-1,3,5-triazine-2,4-diamine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.